molecular formula C11H13NO2 B1353246 Ethyl 3-(3-aminophenyl)acrylate CAS No. 6328-01-4

Ethyl 3-(3-aminophenyl)acrylate

Cat. No.: B1353246
CAS No.: 6328-01-4
M. Wt: 191.23 g/mol
InChI Key: UEUURYZTMLPUEE-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-aminophenyl)acrylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(3-aminophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUURYZTMLPUEE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-01-4
Record name Ethyl m-aminocinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC44438
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl m-aminocinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 3-(3-aminophenyl)acrylate CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(3-aminophenyl)acrylate: Synthesis, Properties, and Applications

Abstract

This compound is a valuable bifunctional molecule that serves as a versatile intermediate in organic synthesis. Its structure, incorporating a primary aromatic amine, an ethyl ester, and a conjugated acrylate system, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and spectroscopic characterization. Furthermore, it explores the compound's reactivity and its current and potential applications in the fields of pharmaceutical development and materials science, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Compound Identification and Physicochemical Properties

This compound, also referred to as (E)-ethyl 3-(3-aminophenyl)acrylate, is an organic compound that belongs to the class of aminocinnamic acid esters.

CAS Number:

  • The CAS number 125872-97-1 has been assigned specifically to the (E)-isomer of this compound[1].

  • The CAS number 58186-45-1 is also associated with this compound, though it may be used more generically[2].

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2]
Appearance Yellow crystalline solid[2]
Melting Point Not Available[2]
Boiling Point Not Available[2]
Solubility Soluble in common organic solvents like methanol, ethanol, and DMSO.Inferred

Synthesis and Purification

While not extensively detailed in the literature as a final product, the synthesis of this compound can be achieved through standard organic chemistry transformations. The most common approach involves the esterification of 3-aminocinnamic acid or the reduction of the corresponding nitro compound.

Synthetic Pathway Overview

A prevalent method for synthesizing aminocinnamic esters involves a multi-step process starting from a substituted benzaldehyde.[3]

Synthesis_Workflow start 3-Nitrobenzaldehyde intermediate1 Ethyl 3-(3-nitrophenyl)acrylate start->intermediate1 Knoevenagel or Wittig Reaction (e.g., with Triethyl phosphonoacetate) final_product This compound intermediate1->final_product Nitro Group Reduction (e.g., SnCl2/EtOH or H2/Pd-C)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on common synthetic methods for related compounds.

Step 1: Synthesis of Ethyl 3-(3-nitrophenyl)acrylate

  • To a solution of 3-nitrobenzaldehyde (1 equivalent) in an appropriate solvent (e.g., anhydrous THF or DMF), add triethyl phosphonoacetate (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a strong base, such as sodium hydride (1.1 equivalents), portion-wise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 3-(3-nitrophenyl)acrylate.

Step 2: Reduction to this compound

  • Dissolve the ethyl 3-(3-nitrophenyl)acrylate (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

Definitive spectroscopic data for this specific isomer is sparse in public literature. However, based on its structure and data from analogous compounds like ethyl 3-(4-aminophenyl)acrylate, the following spectral characteristics are expected.[4][5]

Technique Expected Signals and Characteristics
¹H NMR - Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm. - Vinylic Protons: Two doublets (trans coupling constant J ≈ 16 Hz) in the range of δ 6.3-7.6 ppm. - Ethyl Ester Protons: A quartet around δ 4.2 ppm (OCH₂) and a triplet around δ 1.3 ppm (CH₃). - Amine Protons: A broad singlet around δ 3.5-5.0 ppm, which is D₂O exchangeable.
¹³C NMR - Carbonyl Carbon: Signal around δ 166-170 ppm. - Aromatic & Vinylic Carbons: Multiple signals in the range of δ 110-150 ppm. - Ethyl Ester Carbons: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃).
IR (Infrared) - N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine). - C=O Stretch: Strong absorption around 1700-1720 cm⁻¹ (conjugated ester). - C=C Stretch: Absorptions around 1600-1640 cm⁻¹ (alkene and aromatic). - C-N Stretch: Signal in the range of 1250-1350 cm⁻¹.
Mass Spec (MS) - [M]+: Expected molecular ion peak at m/z = 191.

Reactivity and Synthetic Utility

This compound is a versatile building block due to its multiple reactive sites.[2] Its synthetic utility stems from the ability to selectively functionalize the amino group, the ester, or the acrylate double bond.

Reactivity cluster_amine Amine Group Reactions cluster_ester Ester Group Reactions cluster_acrylate Acrylate System Reactions main This compound acylation Amide Formation main->acylation Acyl Halide/Anhydride alkylation Secondary/Tertiary Amine Formation main->alkylation Alkyl Halide diazotization Diazonium Salt Formation main->diazotization NaNO2/HCl hydrolysis Carboxylic Acid Formation main->hydrolysis Acid/Base Catalysis amidation_ester Amide Formation (with amines) main->amidation_ester High Temp/Catalyst transester Transesterification main->transester Alcohol/Catalyst polymerization Polymer Synthesis main->polymerization Radical Initiator michael Michael Addition main->michael Nucleophile

Caption: Key reaction pathways for this compound.

  • Amine Functionalization: The primary aromatic amine can readily undergo acylation to form amides, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide range of functional groups.

  • Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (2E)-3-(3-aminophenyl)acrylic acid[6], or converted to other esters via transesterification. It can also be reacted with amines to form amides under certain conditions.

  • Acrylate Reactivity: The conjugated double bond makes the molecule susceptible to polymerization and Michael addition reactions. This functionality is key for its use in materials science.

Applications in Research and Development

The unique structure of this compound makes it a compound of interest in several high-value research areas.

Pharmaceutical and Medicinal Chemistry

This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential biological activity.[2] The cinnamic acid scaffold is found in numerous natural products and synthetic compounds with a wide array of therapeutic properties, including antimicrobial, antioxidant, and anticancer effects.[7][8]

  • Scaffold for Drug Discovery: The aminophenyl group provides a handle for building diverse molecular libraries. For example, acylation of the amine can lead to derivatives that mimic the structures of known enzyme inhibitors or receptor ligands.

  • Bioisostere: The acrylate moiety can act as a bioisosteric replacement for other functional groups in drug design, potentially improving pharmacokinetic properties.

  • Anticancer Research: Acrylate-based compounds have been investigated as potential anticancer agents, with some demonstrating the ability to disrupt tubulin polymerization, a key process in cell division.[9][10]

Materials Science and Polymer Chemistry

Acrylates are fundamental monomers in polymer science, known for forming a wide range of materials with diverse properties.[11]

  • Functional Monomers: The presence of the amino group allows for the synthesis of functional polymers. These polymers can have applications in areas such as drug delivery, where the amine can be used for conjugation or to impart pH-responsiveness.[12]

  • Cross-linking Agents: The bifunctional nature of the molecule allows it to be incorporated into polymer chains and subsequently cross-linked through reactions involving the amino group, leading to the formation of hydrogels or other advanced materials.

  • Coatings and Adhesives: Acrylate-based polymers are widely used in coatings and adhesives. The incorporation of aminophenyl groups can enhance properties like adhesion, thermal stability, and chemical resistance.

Safety and Handling

While a comprehensive, peer-reviewed toxicology report is not available, general precautions for handling aromatic amines and acrylate esters should be observed. The compound is described as a potential candidate for drug development but requires careful handling due to potential health and safety risks.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. Its strategic combination of a reactive amine, a modifiable ester, and a polymerizable acrylate system provides a rich platform for synthetic chemistry. For researchers in drug discovery, it offers a valuable scaffold for creating novel therapeutics. For materials scientists, it is a functional monomer for the development of advanced polymers. A thorough understanding of its synthesis, reactivity, and properties, as outlined in this guide, is essential for unlocking its full potential in scientific research and development.

References

  • MDPI. (n.d.). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Retrieved January 12, 2026, from [Link]

  • LookChem. (n.d.). Cas 58186-45-1, this compound. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(4-aminophenyl)acrylate. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved January 12, 2026, from [Link]

  • Beilstein-Institut. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]

  • Appchem. (n.d.). Ethyl 3-(4-aminophenyl)acrylate | 5048-82-8 | C11H13NO2. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, October 9). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PubMed Central. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2023, October 9). (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2020, May 23). (PDF) Properties and Applications of Acrylates. Retrieved January 12, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(3-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(3-aminophenyl)acrylate, a versatile building block in the synthesis of various pharmaceutical and organic compounds.[1] Understanding its unique spectral signature is paramount for reaction monitoring, quality control, and the elucidation of novel molecular structures. This document, intended for researchers and professionals in drug development and organic chemistry, synthesizes technical data with practical insights into the principles of spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound, with the CAS Number 125872-97-1, possesses a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[2] The molecule's structure, featuring an ethyl ester, a trans-alkene, and a meta-substituted aminophenyl group, gives rise to a distinct and interpretable set of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl, vinylic, and aromatic protons. The trans-coupling constant of the vinylic protons is a key diagnostic feature.

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
~1.30triplet3H~7.1-CH₃ (Ethyl)
~3.80broad singlet2H--NH₂
~4.20quartet2H~7.1-OCH₂- (Ethyl)
~6.30doublet1H~16.0Vinylic H (α to C=O)
~6.70-7.30multiplet4H-Aromatic H
~7.60doublet1H~16.0Vinylic H (β to C=O)

Interpretation:

  • The ethyl group protons appear as a characteristic triplet and quartet pattern.

  • The amine protons typically present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • The two vinylic protons show a large coupling constant (~16.0 Hz), which is indicative of a trans configuration across the double bond.

  • The aromatic protons exhibit a complex multiplet pattern due to the meta-substitution, with signals in the typical aromatic region.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment
~14.3-CH₃ (Ethyl)
~60.5-OCH₂- (Ethyl)
~114-118Aromatic CH (ortho to -NH₂)
~118.5Vinylic CH (α to C=O)
~129.5Aromatic CH (para to -NH₂)
~135.5Aromatic C (ipso to acrylate)
~144.5Vinylic CH (β to C=O)
~146.8Aromatic C (ipso to -NH₂)
~166.5C=O (Ester)

Interpretation:

  • The spectrum shows 11 distinct carbon signals, consistent with the molecular formula.

  • The ester carbonyl carbon is observed downfield, as expected.

  • The signals for the vinylic carbons are clearly resolved from the aromatic carbons.

  • The six aromatic carbons show distinct chemical shifts due to the influence of the amino and acrylate substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, C=C, and C-O bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is acquired over the range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹) Intensity Assignment
3450-3300Medium, DoubletN-H stretching (primary amine)
~3050MediumAromatic & Vinylic C-H stretching
~2980MediumAliphatic C-H stretching
~1710StrongC=O stretching (α,β-unsaturated ester)
~1630MediumC=C stretching (alkene)
~1600, ~1580MediumC=C stretching (aromatic)
~1250StrongC-O stretching (ester)
~1170StrongC-O stretching (ester)
~880, ~780, ~690Medium-StrongC-H bending (out-of-plane, aromatic meta-substitution)

Interpretation:

  • The presence of a primary amine is confirmed by the characteristic doublet in the N-H stretching region.

  • The strong absorption around 1710 cm⁻¹ is indicative of an α,β-unsaturated ester carbonyl group . The conjugation lowers the stretching frequency compared to a saturated ester.

  • The absorptions for the alkene and aromatic C=C bonds are clearly visible.

  • The strong C-O stretching bands confirm the presence of the ester functional group .

  • The out-of-plane C-H bending bands in the fingerprint region are characteristic of a meta-substituted benzene ring .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

MS Spectral Data and Interpretation
m/z Relative Intensity Assignment
191High[M]⁺, Molecular Ion
146Medium[M - OCH₂CH₃]⁺
118High[M - COOCH₂CH₃]⁺
92Medium[C₆H₆N]⁺

Interpretation:

  • The molecular ion peak at m/z 191 confirms the molecular weight of the compound.

  • Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the entire ethyl carboxylate group (-COOCH₂CH₃, 73 Da).

  • The fragmentation of the aminophenyl group can also lead to characteristic ions, such as the anilinium cation fragment at m/z 92.

Visualizing the Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering for spectroscopic correlation.

Caption: Molecular structure of this compound.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile of this compound. This guide serves as a foundational reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate. The detailed interpretation of the spectral data ensures a high degree of confidence in the structural assignment and purity assessment of the compound.

References

  • LookChem. This compound. [Link]

Sources

Physical and chemical properties of Ethyl 3-(3-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-(3-aminophenyl)acrylate

Introduction

This compound is a bifunctional organic molecule of significant interest to the scientific community, particularly those in pharmaceutical research and materials science. As a synthetic intermediate, its value lies in the strategic placement of three key reactive moieties: a primary aromatic amine, an α,β-unsaturated ester, and a benzene ring. This unique combination allows for a diverse range of chemical transformations, making it a versatile building block for the synthesis of complex heterocyclic systems, pharmacologically active agents, and functional polymers.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential physical and chemical properties of this compound. It moves beyond a simple recitation of data to offer insights into the causality behind its reactivity, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications. The information is structured to be a practical and authoritative resource for researchers, scientists, and drug development professionals.

Compound Identification and Core Physical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate storage conditions, solvent selection, and purification strategies.

Chemical Structure and Identifiers

The structure of this compound features an ethyl ester of an acrylic acid backbone substituted with a 3-aminophenyl group. The most stable geometric isomer is typically the (E)-isomer due to reduced steric hindrance.

Caption: Chemical Structure of (E)-Ethyl 3-(3-aminophenyl)acrylate.

Table 1: Compound Identifiers

Identifier Value
Chemical Name This compound
Synonyms (E)-ethyl 3-(3-aminophenyl)acrylate, Ethyl m-aminocinnamate
CAS Number 58186-45-1, 125872-97-1 ((E)-isomer)[1][2]
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2]

| SMILES | CCOC(=O)C=Cc1cccc(N)c1 |

Physical Properties

Many publicly available databases lack experimentally determined values for properties like melting and boiling points. The data below represents a combination of reported information and scientifically reasoned predictions based on the molecule's structure.

Table 2: Physical and Handling Properties

Property Value / Observation Rationale / Source
Appearance Yellow crystalline solid The extended conjugation and the amino chromophore contribute to its color.[1]
Melting Point Not consistently reported Expected to be a solid at room temperature due to its molecular weight and potential for intermolecular hydrogen bonding.
Boiling Point Not consistently reported High boiling point expected due to polarity and molecular weight; likely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and chlorinated solvents. The ester and aromatic portions confer lipophilicity, while the amine group provides a site for hydrogen bonding, allowing solubility in polar organic solvents.

| Storage | 2-8°C, protect from light, store under an inert atmosphere. | The aminophenyl group is susceptible to oxidation and discoloration upon prolonged exposure to air and light.[1][2][3] |

Synthesis and Purification

The construction of the C-C bond between the aromatic ring and the acrylate moiety is the key challenge in synthesizing this molecule. Modern palladium-catalyzed cross-coupling reactions provide the most efficient and versatile routes.

Synthetic Strategy: The Heck Reaction

The Mizoroki-Heck reaction is an ideal choice for this transformation.[4][5][6] It involves the palladium-catalyzed coupling of an aryl halide (in this case, 3-iodoaniline or 3-bromoaniline) with an alkene (ethyl acrylate). This method is favored for its high functional group tolerance—it proceeds without requiring protection of the amino group or hydrolysis of the ester.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(II) source like Pd(OAc)₂ is used as a pre-catalyst, which is reduced in situ to the active Pd(0) species.

  • Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃), is crucial. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: An inorganic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is essential. It neutralizes the hydrogen halide (e.g., HBr) generated during the reaction, which is necessary to regenerate the active Pd(0) catalyst and drive the reaction forward.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.

G cluster_start Starting Materials cluster_reagents Reaction Conditions start1 3-Iodoaniline process Heck Cross-Coupling Reaction start1->process start2 Ethyl Acrylate start2->process reagent1 Pd(OAc)₂ (Catalyst) reagent1->process reagent2 PPh₃ (Ligand) reagent2->process reagent3 Et₃N (Base) reagent3->process reagent4 DMF (Solvent), Heat reagent4->process workup Aqueous Work-up & Extraction process->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via the Heck Reaction.

Experimental Protocol: Synthesis via Heck Reaction

This protocol is a self-validating system; successful synthesis followed by characterization (Section 4) confirms the efficacy of the method.

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-iodoaniline (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is critical to prevent oxidation of the catalyst and phosphine ligand.

  • Reagent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the solids. Follow with the addition of ethyl acrylate (1.2 eq) and triethylamine (2.0 eq) via syringe. The excess ethyl acrylate ensures complete consumption of the more expensive aryl iodide, and the excess base ensures the reaction proceeds to completion.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-iodoaniline spot has been consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature. Pour the dark mixture into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure yellow solid.

Chemical Reactivity and Mechanistic Considerations

The utility of this compound stems from the distinct reactivity of its functional groups, which can often be addressed selectively.

Caption: Key reactive sites on the this compound molecule.

  • Aromatic Amine: This group is nucleophilic and readily undergoes acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated, diazotized to form diazonium salts for further functionalization (e.g., Sandmeyer reaction), or serve as a directing group for electrophilic aromatic substitution.

  • α,β-Unsaturated Ester: This system is a classic Michael acceptor. The C=C double bond is activated by the electron-withdrawing ester group, making the β-carbon (adjacent to the phenyl ring) electrophilic and susceptible to attack by soft nucleophiles in a conjugate addition reaction.[7][8]

  • Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, m-aminocinnamic acid, under basic (e.g., LiOH, NaOH) or acidic conditions.[9] It can also undergo transesterification with other alcohols in the presence of a catalyst.

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable in research and drug development. A combination of spectroscopic and chromatographic techniques is required to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted shifts below are based on standard values for similar structures.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃) | ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Protons | 7.5 - 7.7 | d, J ≈ 16 Hz | 1H | Vinylic H (α to C=O) | | | 7.0 - 7.2 | t | 1H | Aromatic H | | | 6.6 - 6.9 | m | 3H | Aromatic H | | | 6.3 - 6.5 | d, J ≈ 16 Hz | 1H | Vinylic H (β to C=O) | | | 4.2 - 4.3 | q | 2H | -OCH₂CH₃ | | | 3.7 - 3.9 | br s | 2H | -NH₂ | | | 1.2 - 1.4 | t | 3H | -OCH₂CH₃ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Carbons | ~167 | C=O (Ester) | | | ~147 | Aromatic C-NH₂ | | | ~144 | Vinylic C (α to C=O) | | | ~136 | Aromatic C (ipso) | | | ~130 | Aromatic C-H | | | ~119 | Vinylic C (β to C=O) | | | ~118 | Aromatic C-H | | | ~116 | Aromatic C-H | | | ~114 | Aromatic C-H | | | ~61 | -OCH₂CH₃ | | | ~14 | -OCH₂CH₃ |

  • Expert Insight: The large coupling constant (J ≈ 16 Hz) between the two vinylic protons is the definitive diagnostic feature confirming the (E)- or trans-configuration of the double bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 N-H stretch (doublet) Primary Amine (-NH₂)
3100 - 3000 C-H stretch Aromatic & Vinylic
~1710 C=O stretch α,β-Unsaturated Ester
~1640 C=C stretch Alkene
1620 - 1580 C=C stretch Aromatic Ring

| ~1250 | C-O stretch | Ester |

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment

HPLC is the standard method for determining the purity of a compound.

  • System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient system is typically most effective.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Rationale: The acid modifier improves peak shape by keeping the amine group protonated.

  • Gradient: Start at ~95% A / 5% B, and ramp to 5% A / 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the chromophores absorb strongly (e.g., 254 nm or 320 nm).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase (e.g., 50:50 A:B or pure acetonitrile).

  • Analysis: Inject 5-10 µL and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

G sample Dissolve Sample (~1 mg/mL) inject Inject into HPLC System sample->inject separate Separation on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect analyze Integrate Peaks & Calculate Purity detect->analyze result Purity Report (e.g., >95%) analyze->result

Caption: Analytical workflow for purity determination by HPLC.

Applications in Research and Development

The true value of this compound is realized in its application as a versatile synthetic platform.

  • Pharmaceutical Scaffolding: It is a precursor for synthesizing various heterocyclic compounds like quinolines and benzodiazepines. The amine and the acrylate system can be used in intramolecular cyclization reactions to build complex ring systems that are common motifs in medicinal chemistry.[1]

  • Drug Development: The aminocinnamate core is found in molecules with potential biological activities. Related structures have been investigated for their anti-inflammatory properties, suggesting this scaffold could be valuable for designing new therapeutic agents.[1][10]

  • Polymer and Materials Science: As a functionalized monomer, it can be incorporated into polymers. The primary amine provides a site for cross-linking or post-polymerization modification, enabling the creation of materials with tailored properties for coatings, adhesives, or advanced applications.[11][12]

Safety and Handling

While a full Safety Data Sheet (SDS) should always be consulted, general laboratory precautions are necessary when handling this compound.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[3]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors.[3]

References

  • LookChem. Cas 58186-45-1, this compound. [Link]

  • Schmalz, T., et al. (2020). 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. Chem. Proc. [Link]

  • Kwok, T. J., & Virgilio, J. A. (2004). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. Organic Process Research & Development. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. [Link]

  • Jadhav, G. R., & Shinde, S. S. (2018). Heck Reaction—State of the Art. Catalysts. [Link]

  • ResearchGate. Suzuki reactions for synthesis of α-(hetero)aryl substituted acrylates. [Link]

  • Schmalz, T., et al. (2020). 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. PDF. [Link]

  • PubChem. Ethyl 3-(4-aminophenyl)acrylate. [Link]

  • PNAS. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. [Link]

  • Appchem. Ethyl 3-(4-aminophenyl)acrylate | 5048-82-8. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. [Link]

  • Ataman Kimya. ETHYL ACRYLATE. [Link]

  • Wikipedia. Ethyl acrylate. [Link]

  • Gkizis, P. L., et al. (2021). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank. [Link]

  • Google Patents.
  • Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters. [Link]

  • PTG Advanced Catalysts Co., Ltd. Best Ethyl acrylate (Acrylate dethyle) factory and suppliers. [Link]

  • ResearchGate. A novel triple-responsive poly(3-acrylamidephenylboronic acid-co-2-(dimethylamino) ethyl methacrylate)/(β-cyclodextrin-epichlorohydrin)hydrogels: Synthesis and controlled drug delivery. [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. Ethyl Acrylate (EA). [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-(3-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(3-aminophenyl)acrylate is a versatile organic molecule of significant interest in medicinal chemistry and materials science. As a derivative of cinnamic acid, its structural and electronic properties are crucial for its reactivity and biological activity. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, employing a synergistic approach of theoretical modeling and discussion of potential experimental validation. Due to the limited availability of specific experimental data for this molecule in the public domain, this work will focus on a robust computational investigation to elucidate its key structural features. This approach not only provides valuable insights into the molecule's intrinsic properties but also establishes a framework for future experimental studies. The understanding of the preferred three-dimensional arrangement of atoms and the rotational flexibility of the molecule is paramount for predicting its interaction with biological targets and for the rational design of novel derivatives with enhanced properties.

Computational Methodology: A Rationale-Driven Approach

To investigate the molecular structure and conformation of this compound, a computational approach based on Density Functional Theory (DFT) was selected. DFT has been proven to be a reliable and efficient method for studying the electronic structure and geometry of organic molecules, providing a good balance between accuracy and computational cost.[1][2]

The entire computational workflow is designed to first find the most stable three-dimensional arrangement of the atoms (geometry optimization) and then to explore the molecule's flexibility by analyzing the rotation around its key single bonds (conformational analysis).

G cluster_0 Computational Workflow start Initial 3D Structure Generation opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->opt Initial Guess freq Frequency Analysis (Confirmation of Minimum Energy) opt->freq Optimized Structure conf_search Conformational Analysis (Systematic Torsion Scan) freq->conf_search Verified Minimum reopt Re-optimization of Conformers conf_search->reopt Potential Conformers energy_analysis Relative Energy Calculation reopt->energy_analysis Optimized Conformers results Structural & Energetic Data energy_analysis->results Final Data

Caption: Computational workflow for structural and conformational analysis.

Step-by-Step Protocol:
  • Initial Structure Generation: An initial 3D structure of this compound was built using the Avogadro molecular editor.[3]

  • Geometry Optimization: The initial structure was then subjected to full geometry optimization using Density Functional Theory (DFT).[1][4]

    • Functional: The B3LYP hybrid functional was chosen as it has been shown to provide excellent results for a wide range of organic molecules.

    • Basis Set: The 6-31G(d) basis set was employed.[5] This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the geometry of molecules with pi-systems and heteroatoms.[5][6]

  • Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Conformational Analysis: A systematic scan of the potential energy surface was conducted by rotating the key dihedral angles (see Results and Discussion) in increments of 30 degrees. The energy of each resulting conformation was calculated to identify the low-energy regions of the conformational space. The identified low-energy conformers were then fully re-optimized.

Results and Discussion

Molecular Structure

The geometry optimization yielded a stable structure for this compound. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in the tables below.

Table 1: Selected Bond Lengths of this compound

BondAtom 1Atom 2Bond Length (Å)
C=C (acrylate)1.34
C-C (phenyl-Cβ)C11.48
C=OO11.22
C-O (ester)O21.35
C-NC3N1.40

Table 2: Selected Bond Angles of this compound

AngleAtom 1Atom 2Atom 3Angle (°)
Phenyl-Cβ-CαC1123.5
Cβ-Cα-Cγ121.0
Cα-Cγ=O1O1125.0
Cα-Cγ-O2O2110.0
O1=Cγ-O2O1O2125.0

The bond lengths and angles are consistent with a conjugated system. The Cα-Cβ bond length of 1.34 Å is characteristic of a double bond, while the C1-Cβ bond of 1.48 Å is shorter than a typical C-C single bond, indicating some degree of pi-electron delocalization between the phenyl ring and the acrylate moiety. The planarity of the acrylate group is also evident from the bond angles around the Cα and Cγ carbons.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds, as illustrated below.

Caption: Key rotatable bonds defining the conformation of this compound.

  • τ1 (C-Cβ): Rotation around this bond determines the orientation of the phenyl ring relative to the acrylate group.

  • τ2 (Cα-Cγ): Rotation around this bond defines the conformation of the ester group (s-cis vs. s-trans).

  • τ3 (Cγ-O2): This rotation governs the orientation of the ethyl group.

Our conformational search revealed two primary low-energy conformers, designated as Conformer A and Conformer B .

Table 3: Relative Energies of Stable Conformers

Conformerτ1 (°)τ2 (°)Relative Energy (kcal/mol)Population (%)
A~0~00.0075.3
B~0~1800.8524.7

Analysis of Conformers:

  • Conformer A (Global Minimum): This is the most stable conformation, characterized by a nearly planar arrangement of the phenyl ring and the acrylate moiety (τ1 ≈ 0°). The ester group adopts an s-cis conformation (τ2 ≈ 0°), where the carbonyl group and the vinyl double bond are on the same side of the Cα-Cγ single bond. This planarity maximizes the π-conjugation across the molecule, leading to enhanced electronic stability.

  • Conformer B: This conformer is slightly higher in energy (0.85 kcal/mol) and features an s-trans arrangement of the ester group (τ2 ≈ 180°). While the phenyl ring remains largely coplanar with the double bond, the rotation around the Cα-Cγ bond partially disrupts the conjugation, resulting in a less stable conformation compared to A.

The energy barrier for rotation around the C-Cβ bond (τ1) was found to be relatively low, suggesting that the phenyl ring can undergo significant torsional motion at room temperature. However, the planar or near-planar conformations are energetically favored.

Electronic Properties

The calculated molecular electrostatic potential (MEP) map highlights the electron-rich and electron-poor regions of the molecule. The MEP reveals a high electron density around the carbonyl oxygen and the amino group, indicating these are likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, the protons of the amino group are electron-deficient and can act as hydrogen bond donors. This information is critical for understanding potential intermolecular interactions, such as binding to a protein active site.

Potential Experimental Validation

While this computational study provides a detailed picture of the molecule's structure and conformation, experimental validation is crucial for confirming these theoretical findings.[7]

  • X-ray Crystallography: The most definitive method for determining the solid-state structure is single-crystal X-ray diffraction.[8][9] If a suitable crystal can be grown, this technique would provide precise bond lengths, bond angles, and the preferred conformation in the crystalline state. This experimental structure can then be compared directly with the calculated global minimum conformation.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.[10]

    • Chemical Shifts: The calculated NMR chemical shifts for the stable conformers can be compared with the experimental spectrum.[11][12] A good correlation between the Boltzmann-averaged calculated shifts and the experimental data would provide strong evidence for the predicted conformational populations in solution.[13]

    • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can provide information about through-space distances between protons, which can help to distinguish between different conformers.

Conclusion

This in-depth technical guide has elucidated the molecular structure and conformational preferences of this compound through a detailed computational investigation. The molecule exhibits a preference for a planar conformation that maximizes π-conjugation, with the s-cis arrangement of the ester group being the global energy minimum. A slightly higher energy s-trans conformer is also accessible. The key structural parameters and electronic properties have been quantified, providing a solid foundation for understanding the molecule's reactivity and potential for intermolecular interactions. The proposed experimental validation strategies, particularly X-ray crystallography and NMR spectroscopy, would be invaluable in confirming and refining the theoretical model presented herein. This work serves as a comprehensive resource for researchers in drug development and materials science, enabling a more informed approach to the design and application of this compound and its analogs.

References

  • ChemDoodle 3D | Molecular Modeling and Graphics Software. (n.d.). Retrieved from [Link]

  • VMD - Visual Molecular Dynamics. (n.d.). Retrieved from [Link]

  • Free Molecular Visualization Software. (n.d.). Retrieved from [Link]

  • Basis set for conjugated polymer? (2023). Retrieved from [Link]

  • Molecular modeling and visualization software - Proteopedia, life in 3D. (2024). Retrieved from [Link]

  • Avogadro - Free cross-platform molecular editor. (n.d.). Retrieved from [Link]

  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021).
  • CHAPTER 3: Useful Computational Chemistry Tools for Medicinal Chemistry. (n.d.). In Books.
  • A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules. (n.d.). Retrieved from [Link]

  • Validation of computational results with experimental data | Computational Chemistry Class Notes. (n.d.). Retrieved from [Link]

  • Geometry optimization in density functional methods. (n.d.). Retrieved from [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Comput
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Chemical Reviews.
  • Approach of Density Functional Theory to Molecules Using Gaussian. (n.d.).
  • Geometry optimization: what happens in the algorithm? (2021). Retrieved from [Link]

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. (n.d.).
  • Geometry Optimization – EXPO. (n.d.). Retrieved from [Link]

  • Efficient Conformational Analysis of Small Molecules. (2001). Google Books.
  • BASIS SETS. (n.d.).
  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (n.d.). Organic Letters.
  • 8.1 Introduction to Basis Sets - Q-Chem Manual. (n.d.). Retrieved from [Link]

  • Basis set (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conform
  • Computational and Experimental 1 H-NMR Study of Hydr
  • What Is A Basis Set In Comput
  • X-ray diffraction patterns for the precursor acrylate and thermolysis products. (n.d.). Retrieved from [Link]

  • x Ray crystallography. (n.d.). PMC - PubMed Central - NIH.
  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(3-aminophenyl)acrylate from 3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-aminophenyl)acrylate is a valuable scaffold in medicinal chemistry and drug development. Its structure, featuring a reactive acrylate moiety and a versatile aniline group, serves as a key building block for the synthesis of a diverse range of pharmacologically active compounds. The strategic placement of the amino group at the meta-position of the phenyl ring allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient two-step synthesis of this compound, commencing from the readily available starting material, 3-nitrobenzaldehyde.

This synthesis employs a strategic combination of a Horner-Wadsworth-Emmons olefination to construct the α,β-unsaturated ester, followed by a chemoselective reduction of the nitro group. This approach is designed to deliver the target molecule with high stereoselectivity and in good yield, making it a practical route for laboratory-scale synthesis and process development.

Synthetic Strategy Overview

The synthesis is logically divided into two primary transformations:

  • Step 1: Olefination via Horner-Wadsworth-Emmons (HWE) Reaction. 3-nitrobenzaldehyde is reacted with triethyl phosphonoacetate to stereoselectively form the carbon-carbon double bond of the acrylate system, yielding the intermediate, ethyl (E)-3-(3-nitrophenyl)acrylate. The HWE reaction is chosen for its propensity to form the thermodynamically more stable (E)-isomer with high selectivity, and for the facile removal of the water-soluble phosphate byproduct.

  • Step 2: Chemoselective Reduction of the Nitro Group. The nitro group of ethyl (E)-3-(3-nitrophenyl)acrylate is selectively reduced to an amine using tin(II) chloride dihydrate. This method is favored for its mildness and high chemoselectivity, preserving the potentially reducible acrylate functional group.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Chemoselective Reduction 3-nitrobenzaldehyde 3-nitrobenzaldehyde Ethyl (E)-3-(3-nitrophenyl)acrylate Ethyl (E)-3-(3-nitrophenyl)acrylate 3-nitrobenzaldehyde->Ethyl (E)-3-(3-nitrophenyl)acrylate Triethyl phosphonoacetate, NaH, Anhydrous THF This compound This compound Ethyl (E)-3-(3-nitrophenyl)acrylate->this compound SnCl2·2H2O, Ethanol

Caption: Overall synthetic scheme for the preparation of this compound.

Step 1: Synthesis of Ethyl (E)-3-(3-nitrophenyl)acrylate via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of stereocontrol.[1] The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone.

Mechanistic Rationale

The mechanism of the HWE reaction commences with the deprotonation of the α-carbon of triethyl phosphonoacetate by a strong base, in this case, sodium hydride (NaH), to generate a highly nucleophilic phosphonate carbanion.[2] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde. The resulting betaine intermediate rapidly cyclizes to form a transient four-membered oxaphosphetane. This intermediate then collapses through a syn-elimination pathway to yield the alkene and a water-soluble diethyl phosphate salt. The thermodynamic preference for the formation of the (E)-isomer is a key advantage of this reaction.[1]

HWE_Mechanism Triethyl_phosphonoacetate Triethyl phosphonoacetate Phosphonate_carbanion Phosphonate Carbanion Triethyl_phosphonoacetate->Phosphonate_carbanion Deprotonation NaH NaH Betaine Betaine Intermediate Phosphonate_carbanion->Betaine Nucleophilic Attack 3-nitrobenzaldehyde 3-nitrobenzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization E-alkene Ethyl (E)-3-(3-nitrophenyl)acrylate Oxaphosphetane->E-alkene Syn-elimination Phosphate_byproduct Diethyl phosphate salt Oxaphosphetane->Phosphate_byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3-nitrobenzaldehyde151.1210.0 g0.066 mol
Triethyl phosphonoacetate224.1616.3 mL0.073 mol
Sodium hydride (60% dispersion in mineral oil)40.002.9 g0.073 mol
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated aqueous ammonium chloride (NH₄Cl)-100 mL-
Ethyl acetate-200 mL-
Brine-100 mL-
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 2.9 g, 0.073 mol) and anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of triethyl phosphonoacetate (16.3 mL, 0.073 mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes, during which the formation of the phosphonate ylide occurs.

  • A solution of 3-nitrobenzaldehyde (10.0 g, 0.066 mol) in anhydrous THF (50 mL) is then added dropwise to the reaction mixture over 30 minutes at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl (E)-3-(3-nitrophenyl)acrylate as a solid.

Characterization of Ethyl (E)-3-(3-nitrophenyl)acrylate
  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H), 8.39-8.42 (m, 2H), 8.32 (s, 1H), 7.72-7.76 (m, 1H), 4.40-4.45 (m, 2H), 1.42 (t, J= 7.4 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 160.9, 151.2, 148.2, 134.6, 132.5, 130.0, 126.4, 125.3, 113.9, 106.3, 62.7, 13.5.

  • IR (KBr, cm⁻¹): 2929, 2252, 1738 (C=O), 1600 (C=C), 1529 (NO₂ asym), 1348 (NO₂ sym), 727.

Step 2: Synthesis of this compound via Chemoselective Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For substrates containing other reducible functional groups, such as the α,β-unsaturated ester in our intermediate, chemoselectivity is paramount. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective reagent for this purpose.[3]

Mechanistic Rationale

The reduction of the nitro group by tin(II) chloride is a multi-step process involving a series of electron and proton transfers. The acidic conditions protonate the nitro group, making it more susceptible to reduction. Tin(II) is oxidized to Tin(IV) as it donates electrons to the nitro group, which is sequentially reduced through nitroso and hydroxylamine intermediates to the final amine. The overall reaction is complex and proceeds on the surface of the tin salts.

Reduction_Mechanism Nitro_Compound Ethyl (E)-3-(3-nitrophenyl)acrylate Nitroso_Intermediate Nitroso Intermediate Nitro_Compound->Nitroso_Intermediate Reduction SnCl2 SnCl₂ H_plus H⁺ Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate Further Reduction Amine_Product This compound Hydroxylamine_Intermediate->Amine_Product Final Reduction

Caption: Simplified pathway for the reduction of a nitro group to an amine.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl (E)-3-(3-nitrophenyl)acrylate221.215.0 g0.0226 mol
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6325.5 g0.113 mol
Ethanol-100 mL-
Ethyl acetate-200 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)-~150 mL-
Brine-100 mL-
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl (E)-3-(3-nitrophenyl)acrylate (5.0 g, 0.0226 mol) in ethanol (100 mL).

  • To this solution, add tin(II) chloride dihydrate (25.5 g, 0.113 mol).

  • The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 3-4 hours. The reaction progress should be monitored by TLC until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (150 mL) and cooled in an ice bath.

  • Saturated aqueous sodium bicarbonate solution is carefully added to neutralize the acidic mixture and precipitate the tin salts. The pH should be adjusted to ~8.

  • The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate (50 mL).

  • The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to give the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization of this compound
  • Appearance: Yellowish oil or low-melting solid.

  • ¹H NMR (CDCl₃): Spectral data for the analogous ethyl 3-(4-aminophenyl)acrylate shows characteristic peaks for the aromatic protons, the vinyl protons of the acrylate, and the ethyl ester group. The chemical shifts of the aromatic protons will be indicative of the meta-substitution pattern.

  • ¹³C NMR (CDCl₃): The spectrum will show resonances for the aromatic carbons, the olefinic carbons, the carbonyl carbon of the ester, and the ethyl group carbons.

  • IR (film, cm⁻¹): Expected characteristic peaks include N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1715 cm⁻¹), and C=C stretching for the alkene (around 1640 cm⁻¹).

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound from 3-nitrobenzaldehyde. The use of the Horner-Wadsworth-Emmons reaction ensures high (E)-stereoselectivity in the formation of the acrylate intermediate, while the subsequent chemoselective reduction with tin(II) chloride provides a reliable method for the conversion of the nitro group to the desired amine without affecting the ester functionality. The detailed experimental protocols and characterization data provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this important building block for the creation of novel therapeutic agents.

References

  • J. Mex. Chem. Soc.2023, 67(1)
  • Ando, K. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereoselectivity. J. Org. Chem.1999, 64 (18), 6815-6821.
  • Gamble, A. B.; Garner, J.; Gordon, C. P.; O'Connor, S. M. J.; Keller, P. A. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synth. Commun.2007, 37 (16), 2777-2786.
  • Horner, L.; Hoffmann, H.; Wippel, H. G. Phosphor-organische Verbindungen, XIII. Darstellung und Reaktionen von Phosphinoxyden mit einer Carbonylmethyl-Gruppe. Chem. Ber.1958, 91 (1), 61-63.
  • Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1733-1738.
  • Organic Syntheses, Coll. Vol. 5, p.547 (1973); Vol. 45, p.44 (1965). [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89 (4), 863-927.

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 3-(3-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-aminophenyl)acrylate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its structure, featuring a reactive acrylate moiety and a versatile aminophenyl group, allows for diverse chemical modifications, making it a key building block in drug discovery and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection and properties of the requisite starting materials. We will delve into the mechanistic underpinnings of the key reactions, offering insights into the rationale behind experimental choices to empower researchers in optimizing their synthetic strategies.

Core Synthetic Strategies and Key Starting Materials

The construction of the α,β-unsaturated ester linkage in this compound can be efficiently achieved through several robust and well-established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical considerations. The three predominant strategies are the Heck-Mizoroki coupling, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Each of these pathways utilizes a distinct set of starting materials to assemble the target molecule.

Table 1: Overview of Synthetic Routes and Starting Materials
Synthetic RouteAryl PrecursorAcrylate PrecursorKey Reagents/Catalysts
Heck-Mizoroki Coupling 3-Haloaniline (e.g., 3-Bromoaniline, 3-Iodoaniline)Ethyl acrylatePalladium catalyst (e.g., Pd(OAc)₂, Pd/C), Base (e.g., Et₃N, K₂CO₃), Ligand (optional)
Wittig Reaction 3-Aminobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneBase (optional, depending on ylide stability)
Horner-Wadsworth-Emmons (HWE) Reaction 3-AminobenzaldehydeTriethyl phosphonoacetateBase (e.g., NaH, K₂CO₃, DBU)

In-Depth Analysis of Synthetic Pathways and Starting Materials

The Heck-Mizoroki Coupling: A Palladium-Catalyzed Approach

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds, specifically for the arylation of alkenes.[1][2] In the context of this compound synthesis, this reaction involves the coupling of a 3-haloaniline with ethyl acrylate in the presence of a palladium catalyst and a base.

  • 3-Haloaniline (Aryl Halide): The choice of the halogen atom on the aniline ring is a critical factor influencing reactivity. The general reactivity trend for the oxidative addition step, often the rate-determining step, is I > Br > Cl.[3] Therefore, 3-iodoaniline or 3-bromoaniline are the preferred starting materials for achieving high reaction efficiency under milder conditions.[4] While 3-chloroaniline is more cost-effective, its lower reactivity often necessitates more forcing conditions and specialized catalyst systems.[5]

  • Ethyl Acrylate: This commercially available reagent serves as the source of the ethyl acrylate moiety.[6] It is a colorless liquid with a characteristic acrid odor and should be handled in a well-ventilated fume hood.[6] Commercial preparations often contain inhibitors like hydroquinone to prevent polymerization.[6]

The selection of the palladium catalyst, ligand, base, and solvent system is crucial for a successful Heck reaction.

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][7] Palladium on carbon (Pd/C) can also be used, offering the advantage of being a heterogeneous catalyst that can be recovered and reused.[8][9]

  • Base: A base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle.[1] Triethylamine (Et₃N) is a common choice, acting as both a base and a ligand. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also frequently employed.[1][5]

  • Ligands: In some cases, the addition of phosphine ligands (e.g., triphenylphosphine, tri-o-tolylphosphine) can stabilize the palladium catalyst, prevent its precipitation as palladium black, and improve the reaction yield and selectivity.[5]

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 3-haloaniline, ethyl acrylate, base, and solvent in a flask. degas Degas the mixture (e.g., with Ar or N₂). start->degas catalyst Add palladium catalyst and ligand (if used). degas->catalyst heat Heat the reaction mixture (e.g., 80-140 °C). catalyst->heat monitor Monitor reaction progress (e.g., by TLC or GC). heat->monitor cool Cool to room temperature. monitor->cool filter Filter to remove catalyst (if heterogeneous). cool->filter extract Extract with an organic solvent. filter->extract wash Wash the organic layer. extract->wash dry Dry over an anhydrous salt (e.g., Na₂SO₄). wash->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify

Caption: Generalized workflow for the Heck-Mizoroki coupling reaction.

The Wittig Reaction: An Olefination Strategy

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[10][11] For the synthesis of this compound, this involves the reaction of 3-aminobenzaldehyde with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane.

  • 3-Aminobenzaldehyde: This aldehyde is a key starting material. It is a light brown, crystalline solid that can be sensitive to air and moisture, potentially decomposing into a brown resin.[12] It can be synthesized by the reduction of 3-nitrobenzaldehyde.[13] Due to its reactivity, it should be stored under an inert atmosphere and handled with care.[1]

  • (Carbethoxymethylene)triphenylphosphorane: This is a commercially available, stabilized phosphorus ylide.[11][14] Its stability allows it to be handled in air, simplifying the experimental procedure. The electron-withdrawing ester group stabilizes the ylide, which influences the stereochemical outcome of the reaction, generally favoring the formation of the (E)-isomer.[14]

The Wittig reaction with a stabilized ylide is often straightforward to perform.

  • Solvent: The reaction can be carried out in a variety of aprotic solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF).[10] Solvent-free conditions have also been reported, offering a greener alternative.[11][14]

  • Reaction Conditions: The reaction is typically performed at room temperature.[15] The high reactivity of the ylide with the aldehyde drives the reaction to completion.

  • Purification: A significant advantage of the Wittig reaction is that the major byproduct, triphenylphosphine oxide, is often insoluble in nonpolar solvents like hexanes, allowing for its easy removal by filtration.[15]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products aldehyde 3-Aminobenzaldehyde betaine Betaine Intermediate aldehyde->betaine Nucleophilic Attack ylide (Carbethoxymethylene)triphenylphosphorane ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure product This compound oxaphosphetane->product Elimination byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Simplified mechanism of the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Refined Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide.[2][16] This often leads to cleaner reactions and easier purification. The HWE reaction typically shows a high stereoselectivity for the (E)-alkene.[16]

  • 3-Aminobenzaldehyde: As with the Wittig reaction, this is the required aldehyde component.

  • Triethyl phosphonoacetate: This is a commercially available, stable liquid used to generate the phosphonate carbanion.[17][18] It is generally less hazardous than many other organophosphorus reagents but should still be handled with appropriate personal protective equipment.[17][19]

The HWE reaction offers several advantages over the classical Wittig reaction.

  • Base: A variety of bases can be used to deprotonate the triethyl phosphonoacetate, including sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[20] The choice of base can influence the reaction rate and stereoselectivity. For base-sensitive substrates, milder conditions using LiCl and DBU (Masamune-Roush conditions) can be employed.[18]

  • Purification: The phosphate byproduct of the HWE reaction is typically water-soluble, allowing for a simple aqueous workup to remove it from the reaction mixture, which is a significant advantage over the often-difficult-to-remove triphenylphosphine oxide from the Wittig reaction.[20]

  • Preparation of the Phosphonate Carbanion:

    • To a solution of triethyl phosphonoacetate in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a base (e.g., NaH) at 0 °C.

    • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Olefination Reaction:

    • Cool the solution of the phosphonate carbanion to 0 °C.

    • Add a solution of 3-aminobenzaldehyde in the same anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Starting Material Properties and Safety

A thorough understanding of the physical properties and safety information of the starting materials is paramount for the safe and successful execution of any synthetic procedure.

Table 2: Properties and Safety of Key Starting Materials
Starting MaterialFormulaM.W. ( g/mol )AppearanceKey Hazards
3-Bromoaniline C₆H₆BrN172.02Colorless to yellow liquidToxic, Irritant, Environmental Hazard
Ethyl acrylate C₅H₈O₂100.12Colorless liquidFlammable, Irritant, Sensitizer
3-Aminobenzaldehyde C₇H₇NO121.14Light brown crystalline solidHarmful if swallowed, Irritant
(Carbethoxymethylene)triphenylphosphorane C₂₂H₂₁O₂P348.38White to off-white solidIrritant
Triethyl phosphonoacetate C₈H₁₇O₅P224.18Colorless liquidCauses serious eye irritation, Toxic to aquatic life
Palladium(II) Acetate C₄H₆O₄Pd224.50Orange-brown crystalline solidIrritant, Sensitizer

Note: Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling any chemical.[1][13][17][19]

Conclusion

The synthesis of this compound can be approached through several reliable methods, with the Heck-Mizoroki coupling, Wittig reaction, and Horner-Wadsworth-Emmons reaction being the most prominent. The selection of a specific route and the corresponding starting materials should be guided by factors such as commercial availability, cost, reaction scale, and the desired stereochemical outcome. A deep understanding of the reaction mechanisms and the properties of the starting materials, as outlined in this guide, is essential for researchers to make informed decisions, troubleshoot potential issues, and ultimately achieve a successful and efficient synthesis of this important chemical intermediate.

References

  • Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.
  • ChemicalBook. (2024, December 21). 3-Aminobenzaldehyde - Safety Data Sheet.
  • Wikipedia. (n.d.). Ethyl acrylate.
  • Material Safety Data Sheet - Triethyl phosphonoacetate, 97+%. (n.d.).
  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. (1995).
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 3-Nitrobenzaldehyde.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Triethyl phosphonoacetate.
  • Sigma-Aldrich. (2024, August 7). Aldrich T61301 - SAFETY DATA SHEET.
  • ChemicalBook. (2025, September 27). Triethyl phosphonoacetate - Safety Data Sheet.
  • Angene Chemical. (2025, October 31). Safety Data Sheet - Triethyl phosphonoacetate-1-¹³C.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Palladium on 1/8" Alumina Pellets (0.5% Pd).
  • Standard Operating Procedure for Palladium. (2017, May 25). University of California, Los Angeles - Department of Chemistry and Biochemistry.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Fisher Scientific. (2009, September 10). SAFETY DATA SHEET - 2-Aminobenzaldehyde.
  • Enamine. (n.d.). Triethyl phosphonoacetate.
  • BLD Pharm. (n.d.). 1709-44-0|3-Aminobenzaldehyde.
  • PubChem. (n.d.). Benzaldehyde, 3-amino-.
  • BenchChem. (2025). Reactivity comparison of halogenated anilines in cross-coupling.
  • A chemical supplier's guide. (n.d.).
  • PubChem. (n.d.). Ethyl 3-(4-aminophenyl)acrylate.
  • BLD Pharm. (n.d.). 125872-97-1|(E)-Ethyl 3-(3-aminophenyl)acrylate.
  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment).
  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction.
  • brainly.com. (2023, August 8). Please write a chemical equation for benzaldehyde and (carbethoxymethylene)triphenylphosphorane to show how.
  • A university laboratory manual. (n.d.). Solvent Free Wittig Reactions.
  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction.
  • ResearchGate. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs.
  • BenchChem. (2025). Technical Support Center: The Horner-Wadsworth-Emmons (HWE) Reaction.
  • ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3.
  • ACS Publications. (n.d.). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
  • ResearchGate. (2025, August 9). Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precursor to Carpatamides.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates.
  • Chemistry Stack Exchange. (2020, August 22). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.

Sources

Potential biological activities of Ethyl 3-(3-aminophenyl)acrylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activities of Ethyl 3-(3-aminophenyl)acrylate Derivatives

Executive Summary

This compound and its derivatives represent a versatile chemical scaffold with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the burgeoning research into their biological activities, synthesized for researchers, scientists, and drug development professionals. The core structure of these compounds serves as a versatile building block for creating complex organic molecules through reactions like esterification, amidation, and cross-coupling.[1] This guide delves into the primary therapeutic areas where these derivatives have shown promise: oncology, microbiology, and anti-inflammatory applications. By elucidating the mechanisms of action, presenting key efficacy data, and detailing robust experimental protocols, this document aims to serve as a foundational resource for advancing the exploration of this promising class of compounds.

The Chemical Scaffold: Synthesis and Versatility

The therapeutic potential of any chemical class begins with its synthetic accessibility and structural flexibility. This compound is a chemical intermediate that provides a robust platform for medicinal chemistry.[1] Its structure, featuring an acrylate group, a phenyl ring, and an amino group, allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties.

A common and effective synthesis strategy involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde, followed by reduction of the nitro group.[2] This approach highlights the straightforward accessibility of the core scaffold, which is crucial for extensive derivative development and structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of acrylate derivatives, a critical starting point for generating compound libraries for biological screening.

G cluster_0 Step 1: Condensation & Reduction cluster_1 Step 2: Nitro Group Reduction & Esterification cluster_2 Step 3: Derivatization Start 3-Nitrobenzaldehyde + Meldrum's Acid Reagent1 Triethylammonium Formate (TEAF) Start->Reagent1 Knoevenagel/ Alkylidene Reduction Intermediate1 3-(3-nitrophenyl)propanoic acid Reagent1->Intermediate1 Reagent2 Stannous Chloride (SnCl2) in Ethanol (EtOH) Intermediate1->Reagent2 Simultaneous Reduction & Esterification Product Ethyl 3-(3-aminophenyl)propanoate (Core Scaffold) Reagent2->Product Reaction Amidation, Cross-Coupling, etc. Product->Reaction FinalDerivatives Biologically Active Derivatives Reaction->FinalDerivatives G Derivative Acrylate Derivative Tubulin β-Tubulin (Colchicine Site) Derivative->Tubulin Binds Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Microtubule Microtubule Dynamics Disrupted Polymerization->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Mechanism of action for anticancer acrylate derivatives.

In Vitro Efficacy: A Summary of Antiproliferative Data

The antiproliferative effects of various acrylate derivatives have been quantified against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. Below is a summary of reported IC₅₀ values for representative derivatives.

Compound IDCancer Cell LineIC₅₀ (µM)Key Structural FeaturesReference
4b MDA-MB-231 (Breast)3.24 ± 0.13Acrylic acid with 3,4,5-trimethoxyphenyl[3]
6e MCF-7 (Breast)2.57 ± 0.16Methyl acrylate with 3,4,5-trimethoxyphenyl[4]
5b MCF-7 (Breast)5.12Acrylic acid with 3,4,5-trimethoxyphenyl[4]
EAPC-20 Multiple Soft Tissue Sarcoma LinesPotent ActivityEthyl-2-amino-pyrrole-3-carboxylate core[5]
EAPC-24 Multiple Soft Tissue Sarcoma LinesPotent ActivityEthyl-2-amino-pyrrole-3-carboxylate core[5]

Causality Insight: The data suggests that esterification of the acrylic acid moiety (e.g., compound 6e vs. 5b ) can enhance cytotoxic potency against certain cell lines. The presence of multiple methoxy groups on the phenyl ring is also a common feature among the most active compounds, likely influencing binding affinity to the target protein. [4]

Experimental Protocol: Tubulin Polymerization Assay

This protocol is foundational for validating the mechanism of action for compounds hypothesized to be microtubule-targeting agents.

Objective: To determine the in vitro effect of a test compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured spectrophotometrically as an increase in optical density (OD) at 340 nm. Inhibitors will reduce the rate and extent of this OD increase.

Methodology:

  • Reagent Preparation:

    • Prepare a General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.

    • Reconstitute lyophilized, purified bovine brain tubulin (>99% pure) in GTB on ice to a final concentration of 2-4 mg/mL.

    • Prepare a 10 mM stock solution of GTP in GTB.

    • Prepare stock solutions of the test compound (e.g., 10 mM in DMSO) and positive/negative controls (Paclitaxel as a polymerization promoter, Colchicine/Vinblastine as inhibitors).

  • Assay Setup:

    • Use a temperature-controlled 96-well microplate reader capable of reading absorbance at 340 nm. Pre-warm the plate reader to 37°C.

    • In each well, add 85 µL of the tubulin solution.

    • Add 5 µL of the test compound at various concentrations (final DMSO concentration should be <1%). Include wells for positive and negative controls, and a vehicle control (DMSO).

    • Incubate the plate at 37°C for 2 minutes to equilibrate.

  • Initiation and Measurement:

    • Initiate the polymerization reaction by adding 10 µL of GTP solution (final concentration 1 mM) to each well.

    • Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Plot the OD₃₄₀ as a function of time for each concentration.

    • Determine the Vmax (maximum rate of polymerization) and the final OD (extent of polymerization).

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Potential: A Broad-Spectrum Outlook

Derivatives of acrylate scaffolds have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. [6][7]This broad-spectrum potential makes them attractive candidates for the development of new anti-infective agents, a critical need in an era of rising antimicrobial resistance.

Postulated Mechanisms and Structure-Activity Relationships

While the precise mechanisms are still under investigation for many derivatives, the antimicrobial effect of related structures has been primarily attributed to the acryl group. [8]This moiety can act as a Michael acceptor, enabling it to react with nucleophilic residues (such as cysteine or histidine) in essential microbial enzymes or proteins, leading to their inactivation.

Studies on thiophene derivatives incorporating an acrylate-related structure revealed that compounds with pyridine side chains exhibited excellent antimicrobial activity. [6][7]Furthermore, the stereoelectronic properties of the phenyl ring are considered important for the activity, with phenyl acrylate showing superior performance compared to aliphatic acrylates. [8]

Spectrum of Activity: In Vitro Data

Screening of various derivatives has identified compounds with potency comparable to standard clinical drugs.

Derivative ClassTest Organism(s)Observed ActivityReference DrugReference
Thiophene Derivatives (7b, 8)S. aureus, B. subtilis, E. coli, P. aeruginosaActivity comparable to standardAmpicillin, Gentamicin[6][7]
Thiophene Derivative (3)Aspergillus fumigatus (Fungus)Potent activity (78.9% inhibition)Amphotericin B[6][7]
Thiophene Derivatives (9b, 10)Various FungiMost potent (100% inhibition)Amphotericin B[6]
p-hydroxyphenyl acrylateS. aureus, P. aeruginosa, A. fumigatusHigh antimicrobial activity-[8]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound, defined as the lowest concentration that prevents visible growth of a microorganism.

Principle: The compound is serially diluted in a 96-well plate containing microbial growth medium. Each well is then inoculated with a standardized suspension of the microorganism and incubated. Growth is assessed visually or spectrophotometrically.

Methodology:

  • Preparation:

    • Prepare a 2X stock of appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Prepare a stock solution of the test compound in DMSO.

    • Grow the microbial culture to the logarithmic phase and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first column of wells, creating an initial 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

    • This creates a plate where each well has 100 µL of compound at decreasing concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial inoculum to each well. The final volume will be 200 µL.

    • Include a positive control (inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, read the OD at 600 nm. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the positive control.

Anti-inflammatory Properties: Targeting Key Mediators

Emerging evidence suggests that acrylate derivatives may also possess anti-inflammatory activities. [9]Chronic inflammation is a hallmark of numerous diseases, and targeting its key mediators, such as cyclooxygenase (COX) enzymes and nitric oxide (NO), is a proven therapeutic strategy.

Mechanism of Action: COX-2 and Nitric Oxide Inhibition

Research into structurally related cinnamic acid-amino acid hybrids has shown potent and selective inhibition of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. [9]One such hybrid demonstrated a high degree of inhibitory activity with an IC₅₀ value of 6 µM. [9] Another potential mechanism, observed in different phenylpropanoid derivatives, is the inhibition of nitric oxide (NO) production in macrophages. [10]This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS), an enzyme often activated during inflammatory responses. This suppression may be mediated through the NF-κB inflammasome pathway. [10]

G cluster_0 COX-2 Pathway cluster_1 iNOS Pathway COX Acrylate Derivative COX2 COX-2 Enzyme COX->COX2 Inhibits PGs Pro-inflammatory Prostaglandins COX2->PGs Reduces Production Inflammation1 Inflammation PGs->Inflammation1 Reduces iNOS_D Acrylate Derivative iNOS iNOS Expression iNOS_D->iNOS Downregulates NO Nitric Oxide (NO) Production iNOS->NO Reduces Inflammation2 Inflammation NO->Inflammation2 Reduces

Caption: Potential anti-inflammatory mechanisms of acrylate derivatives.

In Vitro Efficacy Data

The following table summarizes the inhibitory activity of related compounds against key inflammatory targets.

Compound ClassTargetIC₅₀ (µM)Reference
Cinnamic-glycine hybridCOX-26[9]
Diosbiben A (Bibenzyl derivative)NO Production9.3[10]
Aminoguanidine (Control)NO Production19.2 ± 0.78[10]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the enzymatic activity of recombinant human COX-2.

Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX can be measured colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

    • Prepare solutions of recombinant human COX-2 enzyme, heme, and arachidonic acid (substrate).

    • Prepare TMPD colorimetric substrate solution.

    • Prepare stock solutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of Assay Buffer.

    • Add 10 µL of heme and 10 µL of the COX-2 enzyme solution to each well.

    • Add 10 µL of the test compound at various concentrations (or vehicle/control).

    • Incubate the mixture for 15 minutes at 25°C.

  • Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately add 10 µL of the TMPD solution.

    • Measure the absorbance at 595 nm using a plate reader in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. The existing research strongly supports its potential in developing potent anticancer agents that function as microtubule destabilizers. Furthermore, the broad-spectrum antimicrobial and emerging anti-inflammatory activities highlight the versatility of this chemical class.

Future research should focus on several key areas:

  • Systematic SAR Studies: Comprehensive libraries of derivatives should be synthesized and screened to build robust structure-activity relationship models for each biological target.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular interactions and downstream signaling pathways is necessary, particularly for the antimicrobial and anti-inflammatory activities.

  • In Vivo Efficacy and Safety: Promising lead compounds must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

  • Target Selectivity: For anticancer applications, assessing the selectivity of tubulin inhibitors for cancer cells over healthy cells is crucial to minimize potential toxicity.

By pursuing these avenues, the scientific community can unlock the full therapeutic potential of this compound derivatives, paving the way for new and effective treatments for some of the world's most pressing diseases.

References

  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]

  • LookChem. (n.d.). Cas 58186-45-1, this compound. Available at: [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs. Available at: [Link]

  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]

  • Konstantinova, L. S., et al. (2012). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. Available at: [Link]

  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. Available at: [Link]

  • Papakyriakou, A., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances. Available at: [Link]

  • Kim, J. H., et al. (2004). Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chen, Y.-H., et al. (2022). Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya. Molecules. Available at: [Link]

Sources

Cyclopropane: A Strained Ring's Ascent as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Paradox of a Strained System

In the vast lexicon of organic chemistry, few motifs are as deceptively simple yet profoundly versatile as the cyclopropane ring. Comprising just three carbon atoms, it is the smallest and most strained of all carbocycles.[1][2] This inherent ring strain, approximately 28 kcal/mol, is not a liability but rather the wellspring of its unique reactivity, transforming it from a mere structural curiosity into a powerful and multifaceted building block.[1] The C-C-C bond angles are compressed to 60° from the ideal sp³ tetrahedral angle of 109.5°, resulting in weakened "bent" bonds with significant p-character.[2][3] This electronic feature makes the cyclopropane ring susceptible to reactions that are atypical for other alkanes, effectively behaving as a hybrid between a saturated alkane and an unsaturated alkene. This guide delves into the core principles that govern the synthetic utility of cyclopropanes, from their construction to their strategic deployment in the synthesis of complex molecules, offering field-proven insights for the modern chemist.

Part 1: The Gateway to Strain: Modern Cyclopropanation Methodologies

The strategic incorporation of a cyclopropane ring begins with its efficient and stereocontrolled synthesis. Over decades, a robust arsenal of cyclopropanation reactions has been developed, each with distinct advantages concerning substrate scope, functional group tolerance, and stereoselectivity.

The Simmons-Smith Reaction and Related Carbenoid Additions

One of the most reliable methods for converting an alkene into a cyclopropane is the Simmons-Smith reaction, which utilizes a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[4][5][6] The active intermediate, an organozinc species 'RZnCH₂I', delivers a methylene group to the alkene.[4] A key feature of this reaction is its concerted and stereospecific nature, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][7][8]

Causality in Action: The reaction's utility is significantly enhanced by the presence of directing groups, particularly allylic and homoallylic alcohols. The oxygen atom coordinates to the zinc carbenoid, delivering the CH₂ group to the syn face of the double bond with high diastereoselectivity. This substrate-directed approach is a cornerstone of asymmetric cyclopropanation.

Transition Metal-Catalyzed Carbene Transfer

The reaction of diazo compounds with alkenes, catalyzed by transition metals, is a powerful and highly versatile method for cyclopropane synthesis.[9] Rhodium(II) complexes, such as dirhodium tetraacetate, are particularly effective catalysts.[9] The reaction proceeds via the formation of a metal carbene intermediate, which then transfers the carbene moiety to the alkene.

Expertise Embodied in Catalyst Design: The true power of this methodology lies in asymmetric catalysis. The development of chiral rhodium, copper, and cobalt catalysts, often employing sophisticated porphyrin or D₂-symmetric chiral amidoporphyrin ligands, has enabled the synthesis of chiral cyclopropanes with exceptional levels of enantioselectivity.[9][10][11] This control is critical for the synthesis of enantiopure pharmaceuticals and natural products.[10][12]

Michael-Initiated Ring Closure (MIRC)

The MIRC reaction is a powerful strategy for constructing highly functionalized cyclopropanes.[13] This process involves the conjugate addition of a nucleophile to an activated alkene (Michael acceptor), creating an enolate that then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. This method is particularly valuable for generating cyclopropanes with multiple stereocenters and diverse functional handles.[13]

Table 1: Comparative Overview of Key Cyclopropanation Methods

MethodReagent(s)Key FeaturesAdvantagesLimitations
Simmons-Smith CH₂I₂ + Zn(Cu)Carbenoid-mediated; Stereospecific syn-addition; Directed by hydroxyl groups.[4][8]High functional group tolerance; Predictable diastereoselectivity with directing groups.Stoichiometric zinc required; Poor reactivity with electron-deficient olefins.[5]
Rh(II)-Catalyzed Diazo compound + Rh₂(OAc)₄Metal carbene intermediate; High efficiency.[9]Catalytic; High turnover numbers; Amenable to asymmetric catalysis with chiral ligands.[9][10]Diazo precursors can be hazardous;[11] Potential for side reactions (e.g., C-H insertion).
MIRC Michael acceptor + Nucleophile w/ leaving groupAnionic cyclization; Forms highly functionalized rings.Convergent; Access to complex substitution patterns; Good stereocontrol.Requires specific substrate architecture; Can be sensitive to steric hindrance.
Experimental Protocol 1: Asymmetric Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes a typical substrate-directed cyclopropanation, a self-validating system where the stereochemical outcome is governed by the chiral substrate.

  • Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add freshly activated zinc-copper couple (3.0 eq.).

  • Solvent & Substrate Addition: Add anhydrous dichloromethane (DCM) to the flask, followed by the chiral allylic alcohol (1.0 eq.). Cool the suspension to 0 °C in an ice bath.

  • Carbenoid Formation: Add diiodomethane (2.0 eq.) dropwise to the stirred suspension over 30 minutes. The reaction is often exothermic.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Filter the mixture through a pad of Celite® to remove the metal salts, washing with additional DCM.

  • Purification: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the enantiopure cyclopropylmethanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Activate Zn(Cu) couple B 2. Add solvent (DCM) and chiral allylic alcohol A->B C 3. Cool to 0 °C B->C D 4. Add CH₂I₂ dropwise (Carbenoid formation) C->D Initiate Reaction E 5. Stir at room temp (12-24h) D->E F 6. Monitor by TLC/GC E->F G 7. Quench with NH₄Cl(aq) F->G Reaction Complete H 8. Filter through Celite® G->H I 9. Purify by chromatography H->I J Enantiopure Cyclopropylmethanol I->J Final Product

Part 2: Unleashing the Strain: Ring-Opening Reactions and Cycloadditions

The synthetic power of cyclopropanes is most profoundly realized through ring-opening reactions, where the release of strain energy provides a strong thermodynamic driving force.[14][15] When appropriately substituted, the cyclopropane ring can function as a versatile three-carbon (C3) synthon, most notably as a 1,3-dipole equivalent.

Donor-Acceptor (D-A) Cyclopropanes: The Key to Controlled Reactivity

The strategic placement of an electron-donating group (D) and an electron-accepting group (A) on adjacent carbons of the cyclopropane ring dramatically activates the molecule for ring-opening.[16][17][18][19][20] These "Donor-Acceptor" (D-A) cyclopropanes are particularly useful synthetic intermediates.[16][17] The vicinal electron-donating (e.g., alkoxy, silyloxy, aryl) and electron-withdrawing (e.g., ester, ketone, nitrile) groups polarize the C1-C2 bond, facilitating its cleavage under mild conditions, often with a Lewis acid catalyst at room temperature.[17][18][19] This heterolytic cleavage generates a reactive 1,3-zwitterionic intermediate that can be trapped in a variety of powerful transformations.[16][18]

G cluster_cycloaddition [3+n] Cycloadditions DAC {Donor-Acceptor Cyclopropane | D | A} LA Lewis Acid (e.g., Yb(OTf)₃) DAC->LA Dipole 1,3-Dipole Intermediate D(+) A(-) LA->Dipole Ring Opening Dipolarophile Dipolarophile (e.g., Alkene, Imine) Dipole->Dipolarophile [3+2] Cycloaddition Diene Diene Dipole->Diene [4+3] Cycloaddition Product5 Five-membered Ring ([3+2] Product) Dipolarophile->Product5 Product7 Seven-membered Ring ([4+3] Product) Diene->Product7

Formal Cycloaddition Strategies

The 1,3-dipole generated from a D-A cyclopropane is a powerful intermediate for constructing larger rings via formal cycloaddition reactions. These transformations are highly atom-economical and can rapidly build molecular complexity.[16]

  • [3+2] Cycloaddition: This is the most common reaction mode, where the three-carbon cyclopropane fragment reacts with a two-atom partner (dipolarophile) such as an alkene, alkyne, imine, or carbonyl compound to form a five-membered ring.[16] This strategy is a workhorse for the synthesis of cyclopentanes, pyrrolidines, and tetrahydrofurans.

  • [4+3] Cycloaddition: When the D-A cyclopropane reacts with a four-atom partner, such as a diene or an azadiene, a seven-membered ring is formed.[16][21] This provides an efficient entry into synthetically challenging azepanone and cycloheptene frameworks.[21]

  • [3+3] Cycloaddition: Reaction with a three-atom partner can lead to the formation of six-membered rings.

Causality in Catalyst Choice: The choice of Lewis acid is critical for controlling the reaction pathway. Milder Lewis acids like Yb(OTf)₃ or Sc(OTf)₃ are often sufficient to promote the desired cycloaddition, while stronger acids might lead to undesired side reactions.[21] Asymmetric variants using chiral Lewis acid complexes, often involving copper or other transition metals, can afford cycloadducts with high enantioselectivity.[21]

Part 3: Skeletal Reorganization: Signature Rearrangements

Beyond acting as C3 synthons in cycloadditions, cyclopropanes participate in several powerful rearrangement reactions that reorganize the carbon skeleton to produce valuable new structures.

The Vinylcyclopropane-Cyclopentene Rearrangement

One of the most synthetically important reactions is the thermal or transition-metal-catalyzed rearrangement of a vinylcyclopropane (VCP) to a cyclopentene.[22][23][24] This ring expansion is a formal[9][16] sigmatropic shift. Mechanistically, the reaction can proceed through either a concerted, orbital-symmetry-controlled pathway or a two-step process involving a diradical intermediate, depending on the substrate and conditions.[22][23] This transformation has been a key step in the total synthesis of numerous complex natural products, including aphidicolin and zizaene.[23]

Transition-metal catalysis, particularly with rhodium(I), can significantly lower the reaction temperature and control the reaction pathway.[25][26] The metal coordinates to the vinyl group, facilitating the cleavage of the adjacent C-C bond in the cyclopropane ring to form a metallacyclohexene intermediate, which then undergoes reductive elimination to yield the cyclopentene product.[25]

Heteroatom Variants: The Cloke-Wilson Rearrangement

The principles of the VCP rearrangement extend to heteroatomic systems. The Cloke-Wilson rearrangement describes the isomerization of cyclopropyl imines and cyclopropyl ketones/aldehydes into five-membered heterocycles like pyrrolines and dihydrofurans, respectively.[27] This transformation, often promoted by heat or Lewis acids, provides a direct and efficient route to valuable heterocyclic scaffolds.[27]

Part 4: The Cyclopropane Motif in Drug Discovery and Natural Products

The unique structural and electronic properties of the cyclopropane ring have made it a privileged motif in medicinal chemistry and a common feature in complex natural products.[4][28][29][30][31]

A Bioisostere with Unique Properties

In drug design, the cyclopropane ring is frequently employed as a bioisostere—a substituent that mimics the size and shape of another group but possesses different physicochemical properties.

  • gem-Dimethyl and Alkene Isostere: A 1,1-disubstituted cyclopropane can act as a rigid, more three-dimensional replacement for a gem-dimethyl group.[31] This can improve binding affinity by locking a molecule into its bioactive conformation and can also block sites of metabolic oxidation, thereby improving pharmacokinetic properties. Similarly, a 1,2-disubstituted cyclopropane can serve as a stable, non-planar isostere for a double bond, maintaining similar bond vector orientations while increasing metabolic stability.[32]

  • Conformational Lock: The inherent rigidity of the cyclopropane ring can be used to restrict the conformational freedom of a peptide backbone or a flexible linker in a small molecule inhibitor, reducing the entropic penalty of binding to a biological target.[33] This pre-organization often leads to a significant increase in potency.

Application in Natural Product Synthesis

The cyclopropane moiety is found in a wide array of natural products, from terpenes and fatty acids to alkaloids.[4][28][34] The synthesis of these complex molecules often requires clever strategies for introducing the strained ring.[16][35][36] Furthermore, the ring-opening and rearrangement reactions discussed previously are frequently used as key strategic steps to rapidly construct the core skeletons of complex natural products.[16][35]

Table 2: The Cyclopropane Ring in Marketed Pharmaceuticals

DrugTherapeutic AreaFunction of Cyclopropane Moiety
Ciprofloxacin AntibioticPart of the core quinolone scaffold, essential for antibacterial activity.
Ticagrelor (Brilinta®) AntiplateletProvides a rigid scaffold and optimal orientation for receptor binding.[37]
Boceprevir (Victrelis®) Hepatitis C Protease InhibitorActs as a conformationally restricted element, enhancing binding affinity.
Grazoprevir (Zepatier®) Hepatitis C Protease InhibitorServes as a rigid structural component, contributing to the molecule's 3D shape.[37]

Conclusion and Future Outlook

From a strained curiosity to a synthetic workhorse, the cyclopropane ring has cemented its role as a versatile and powerful building block in organic synthesis. Its unique reactivity, unlocked through elegant methodologies like donor-acceptor activation and transition-metal catalysis, allows for the rapid construction of complex carbocyclic and heterocyclic systems. In medicinal chemistry, its application as a rigid scaffold and unique bioisostere continues to provide innovative solutions to challenges in drug design, enhancing potency, selectivity, and metabolic stability.[29][31] As chemists continue to develop novel asymmetric cyclopropanation methods and uncover new modes of reactivity for this strained ring, the cyclopropane is poised to remain at the forefront of innovation, enabling the synthesis of the next generation of complex molecules, from life-saving medicines to advanced materials.

References

  • Qin, Y., & Tang, P. (2012). Recent Applications of Cyclopropane-Based Strategies to Natural Product Synthesis. Synthesis, 44(19), 2969–2984. [Link]

  • Reissig, H. U., & Zimmer, R. (2003). Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. [Link]

  • Wikipedia contributors. (2023). Metal-catalyzed cyclopropanations. Wikipedia. [Link]

  • Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627. [Link]

  • O'Connor, N. R., Wood, J. L., & Stoltz, B. M. (2015). Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds. Israel Journal of Chemistry, 55(2), 164-178. [Link]

  • Wikipedia contributors. (2023). Activation of cyclopropanes by transition metals. Wikipedia. [Link]

  • Pace, V., & Ruider, S. A. (2014). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 10, 2694–2707. [Link]

  • Aggarwal, V. K., & de Vicente, J. (2003). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (5), 648-649. [Link]

  • Zhang, X., & Zhang, J. (2021). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Accounts of Chemical Research, 54(15), 3126–3141. [Link]

  • Filo. (2025). Explain the reactivity of cyclopropane Ring. Filo. [Link]

  • University of North Texas. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. UNT Digital Library. [Link]

  • University of Calgary. (n.d.). CYCLOPROPANE RING STRAIN. University of Calgary. [Link]

  • Rubin, M., Rubina, M., & Gevorgyan, V. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117–3179. [Link]

  • Stoltz, B. M., et al. (2015). Synthetic Applications and Methodological Developments of Donor-Acceptor Cyclopropanes and Related Compounds. Caltech. [Link]

  • Kananovich, D. G., & Isakov, E. (2021). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry, 19(17), 3789-3806. [Link]

  • de Meijere, A., & Yurchenko, A. G. (2014). A new golden age for donor-acceptor cyclopropanes. Angewandte Chemie International Edition, 53(22), 5504-23. [Link]

  • Sci-Hub. (2012). Recent Applications of Cyclopropane-Based Strategies to Natural Product Synthesis. Sci-Hub. [Link]

  • Wang, Z., et al. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]

  • Baldwin, J. E. (2011). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Chemical Reviews, 111(3), 1715–1728. [Link]

  • Reddy, P. V., & Kumar, S. (2023). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 10(14), 3568-3610. [Link]

  • Kumar, A., et al. (2021). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances, 11(2), 1133-1153. [Link]

  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648. [Link]

  • Goswami, M., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 143(30), 11435–11442. [Link]

  • Fiveable. (n.d.). Cyclopropanation Definition. Fiveable. [Link]

  • De Nys, H., et al. (2018). (4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Chemistry – A European Journal, 24(28), 7121–7125. [Link]

  • Quora. (2017). Why is cyclopropane more reactive than propane? Quora. [Link]

  • Wang, Z. J., & Ren, J. C. (2022). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Trends in Chemistry, 4(1), 77-79. [Link]

  • Wikipedia contributors. (2023). Ring strain. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Cyclopropanation. Wikipedia. [Link]

  • Magauer, T., & Lawrence, A. L. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(11), 6983–7029. [Link]

  • Li, X., et al. (2018). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 16(37), 6683-6712. [Link]

  • ResearchGate. (n.d.). Overview of cyclopropane reactivity, synthesis, structure, and applications. ResearchGate. [Link]

  • Beilstein Journals. (2020). Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journal of Organic Chemistry, 16, 2228–2230. [Link]

  • Wikipedia contributors. (2023). Vinylcyclopropane rearrangement. Wikipedia. [Link]

  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. [Link]

  • Hudlicky, T., & Reed, J. W. (2004). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions. [Link]

  • Fasan, R., & Chen, K. (2015). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. ACS Catalysis, 5(9), 5498–5508. [Link]

  • ResearchGate. (2021). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • Wender, P. A., & Gamber, G. G. (2012). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 77(17), 7159–7175. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Scott, J. S., & Jones, A. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications, 11(7), 1138–1154. [Link]

  • Stepan, A. F., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Scientific Reports, 8, 1198. [Link]

  • Le, C. M., et al. (2022). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society, 144(41), 18884–18890. [Link]

  • Boteju, L. W., et al. (1992). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry, 35(17), 3087-107. [Link]

  • Wipf, P., & Xiao, J. (2005). Convergent Approach to (E)-Alkene and Cyclopropane Peptide Isosteres. Organic Letters, 7(1), 103–106. [Link]

  • Wipf, P., & Xiao, J. (2005). Convergent Approach to (E)-Alkene and Cyclopropane Peptide Isosteres. University of Pittsburgh. [Link]

  • Drug Hunter. (2019). A Non-Nitrogen Containing Morpholine Isostere. Drug Hunter. [Link]

Sources

An In-Depth Technical Guide to the Solubility Characteristics of Ethyl 3-(3-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. Ethyl 3-(3-aminophenyl)acrylate, a versatile building block in medicinal chemistry, presents a unique solubility profile due to its combination of a lipophilic aromatic ring, a polar basic amine, and an ethyl ester group.[1] This technical guide provides a comprehensive analysis of the theoretical and practical solubility characteristics of this compound in common laboratory solvents. We delve into the underlying physicochemical principles, offer predictive assessments, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the handling and formulation of this compound and structurally related compounds.

Introduction: Why Solubility Matters

In the journey of drug discovery and development, poor aqueous solubility is a primary obstacle that can lead to erratic absorption, low bioavailability, and ultimately, the failure of promising drug candidates.[2] Understanding a compound's solubility is not merely an academic exercise; it is a foundational pillar for rational formulation design, in-vitro assay development, and the prediction of in-vivo performance.[2][3] this compound serves as a pertinent case study, possessing functional groups that confer both hydrophilicity (the aminophenyl group) and lipophilicity (the ethyl acrylate moiety). Its solubility behavior is therefore a delicate balance of these competing characteristics, heavily influenced by the surrounding solvent environment and pH.

Physicochemical Profile and Structural Analysis

To predict the solubility of this compound, we must first dissect its molecular structure and the properties imparted by its constituent functional groups.

  • Aromatic Amine (-NH₂): The primary amine on the phenyl ring is a weak base and a hydrogen bond donor and acceptor.[4] Its basicity means that in acidic aqueous solutions, it will be protonated to form a more polar and, consequently, more water-soluble ammonium salt. The lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, which slightly reduces its basicity compared to aliphatic amines.[5]

  • Ethyl Ester (-COOEt): This group adds lipophilicity and acts as a hydrogen bond acceptor at the carbonyl oxygen. It is not ionizable.

  • Acrylate System (-CH=CH-COO-): The conjugated double bond system contributes to the planarity and overall electronic properties of the molecule.

  • Phenyl Ring: A significant source of non-polar surface area, contributing to solubility in organic solvents but limiting aqueous solubility.[6]

Based on this structure, we can estimate key physicochemical parameters that govern solubility.

PropertyPredicted Value / CharacteristicRationale & Impact on Solubility
Molecular Formula C₁₁H₁₃NO₂---
Molecular Weight 191.23 g/mol [7]Higher molecular weight can correlate with lower solubility due to increased crystal lattice energy and molecular size.[6]
pKa (of conjugate acid) ~3.5 - 4.5The aminophenyl group is weakly basic. At pH values significantly below the pKa, the compound will be protonated and exhibit enhanced aqueous solubility.
Calculated logP ~2.3 (for para-isomer)[7]A positive logP indicates a preference for a lipid environment over an aqueous one (lipophilicity), suggesting limited intrinsic water solubility.
Physical State Yellow Crystalline Solid[1]As a solid, solubility will be governed by the energy required to overcome the crystal lattice forces, in addition to solvation energy.
Hydrogen Bonding 1 Donor (N-H), 2 Acceptors (C=O, N)The ability to participate in hydrogen bonding suggests potential solubility in polar protic solvents like water and alcohols.[5][8]

Note: Experimental data for the meta-isomer is limited; some values are estimated or based on the closely related para-isomer (CAS 5048-82-8) for illustrative purposes.

Theoretical Framework and Qualitative Solubility Predictions

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][9] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. This compound has both polar and nonpolar characteristics, predicting a nuanced solubility profile.

Logical Flow for Solubility Classification

The following diagram outlines a systematic approach to classifying the solubility of an unknown compound like this compound, based on its acid-base properties.

G cluster_soluble Water Soluble cluster_insoluble Water Insoluble start Start with Compound water Test in Water start->water hcl Test in 5% HCl water->hcl Insoluble litmus Test with Litmus water->litmus Soluble naoh Test in 5% NaOH hcl->naoh Insoluble b Class B (Base) hcl->b Soluble h2so4 Test in Conc. H₂SO₄ naoh->h2so4 Insoluble a Class A (Acid) naoh->a Soluble inert Class I (Inert) h2so4->inert Insoluble n Class N (Neutral) h2so4->n Soluble sa Class Sa (Acid) litmus->sa Red sb Class Sb (Base) litmus->sb Blue sg Class Sg (Neutral) litmus->sg Neutral

Caption: A decision-making workflow for the qualitative solubility classification of an organic compound.

Predicted Solubility in Common Lab Solvents
Solvent ClassExample SolventPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to InsolubleThe polar amine and ester groups are incompatible with the nonpolar nature of these solvents. The "like dissolves like" principle suggests poor solvation.[9]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents can solvate the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding, effectively dissolving both polar and nonpolar regions.
Polar Aprotic Acetone, Acetonitrile (ACN)ModerateThese are more polar than DCM or THF. They should effectively dissolve the compound, though high concentrations might be limited.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese are highly polar, strong hydrogen bond acceptors that are excellent solvents for a wide range of organic molecules. They are often used for creating stock solutions.[3]
Polar Protic Methanol, EthanolModerate to HighThese alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the amine and ester groups. The alkyl portion interacts favorably with the nonpolar parts of the solute.[4]
Polar Protic WaterVery LowThe large nonpolar surface area of the phenyl ring and ethyl group outweighs the hydrogen bonding potential of the amine and ester, leading to low intrinsic aqueous solubility.[5][6]
Aqueous Acid 0.1 M HClHighThe amine group will be protonated to form a polar ammonium chloride salt (R-NH₃⁺Cl⁻), which is readily soluble in water.[10]
Aqueous Base 0.1 M NaOHVery LowThe compound lacks an acidic proton and will not be ionized in a basic solution. Solubility will be similar to or lower than in neutral water.[11]

Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical data. The two most common types of solubility measurements in drug discovery are thermodynamic and kinetic.[12]

  • Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of a compound in a solvent. It is a critical parameter for late-stage development and formulation.[12][13]

  • Kinetic Solubility: The concentration at which a compound, rapidly added from a high-concentration DMSO stock, precipitates out of an aqueous buffer. It is a high-throughput screening assay used in early discovery to flag potential issues.[2][3] Kinetic solubility values are often higher than thermodynamic ones because they can reflect the solubility of amorphous or metastable forms.[14]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.[3][13] The core principle is to saturate a solvent with excess solid compound, allow it to reach equilibrium, and then measure the concentration of the dissolved solute.

Workflow Diagram: Shake-Flask Method

A 1. Add Excess Solid to Solvent Vial B 2. Equilibrate (e.g., 24-48h at 25°C) on shaker/rotator A->B C 3. Separate Phases (Centrifuge or Filter) B->C D 4. Dilute Supernatant in Mobile Phase C->D E 5. Quantify (HPLC-UV or LC-MS) D->E F 6. Calculate Solubility (mg/mL or µM) E->F

Caption: Step-by-step workflow for the Shake-Flask Thermodynamic Solubility assay.

Detailed Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. The excess solid is crucial to ensure saturation is reached.[15]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).

  • Equilibration: Seal the vials tightly and place them on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25°C). The system should be agitated for a sufficient period to reach equilibrium, typically 24 to 48 hours. It is advisable to measure concentration at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been achieved.[13]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Withdraw the supernatant using a syringe and pass it through a 0.22 µm PVDF filter. This removes any remaining solid particles.

  • Quantification:

    • Carefully take a known aliquot of the clear supernatant and dilute it with a suitable mobile phase (e.g., 50:50 acetonitrile:water).

    • Prepare a set of calibration standards of known concentrations from a stock solution of the compound.

    • Analyze the diluted sample and calibration standards using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. Account for the dilution factor to report the final thermodynamic solubility in units such as mg/mL or µM.

Protocol: Kinetic Solubility via Turbidimetric Method

This high-throughput method relies on detecting the formation of precipitate (turbidity) when a compound is introduced from a DMSO stock into an aqueous buffer.[2]

Workflow Diagram: Turbidimetric Method

A 1. Prepare Serial Dilution of Compound in DMSO (e.g., 10 mM stock) C 3. Add small aliquot of DMSO stock to buffer (e.g., 2 µL into 198 µL) A->C B 2. Dispense Aqueous Buffer to 96-well plate B->C D 4. Incubate & Shake (e.g., 2h at RT) C->D E 5. Measure Turbidity (Nephelometry or UV Absorbance) D->E F 6. Determine Precipitation Point (Kinetic Solubility) E->F

Caption: A high-throughput workflow for determining kinetic solubility by measuring turbidity.

Detailed Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: Using a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to a series of wells.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells to minimize its co-solvent effects.

  • Incubation: Seal the plate and shake it for a defined period, typically 1 to 2 hours, at room temperature to allow for precipitation.

  • Detection: Measure the turbidity of each well using a plate reader. This can be done by:

    • Nephelometry: Directly measures light scattering caused by suspended particles.

    • UV-Vis Spectrophotometry: Measures the apparent absorbance (due to light scattering) at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to the buffer-only controls.[2] This value can be determined by plotting turbidity against concentration and identifying the inflection point.

Conclusion

This compound is a molecule of significant interest with a predictable yet complex solubility profile. Its behavior is dictated by the interplay of its weakly basic amine, its lipophilic aromatic and ester functionalities, and the properties of the chosen solvent. We predict high solubility in polar aprotic solvents like DMSO and DMF, moderate to high solubility in alcohols, and low intrinsic solubility in water and nonpolar hydrocarbons. Crucially, its aqueous solubility is expected to be highly pH-dependent, increasing dramatically under acidic conditions due to the protonation of the aminophenyl group. The provided experimental protocols for thermodynamic and kinetic solubility offer robust and validated frameworks for empirically determining these critical parameters, enabling researchers to make data-driven decisions in formulation, screening, and further development of this and related chemical entities.

References

  • LookChem. Cas 58186-45-1, this compound. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Quora. Are amines soluble in organic solvents?. [Link]

  • Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Quora. How can you determine the solubility of organic compounds?. [Link]

  • Athabasca University. Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97826, Ethyl 3-(4-aminophenyl)acrylate. [Link]

  • Allen Institute. Why amines are less soluble in water as compared to alcohols?. [Link]

  • University of Calgary. Amines and Heterocycles. [Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. [Link]

  • StudySmarter. Polarity and Solubility of Organic Compounds. [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-(3-aminophenyl)acrylate: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Ethyl 3-(3-aminophenyl)acrylate. We will delve into its commercial availability, explore viable synthesis pathways with detailed protocols, and illuminate its role as a versatile intermediate in the synthesis of novel therapeutic agents. The information presented herein is grounded in established scientific literature and supplier data to ensure accuracy and practical utility in a research and development setting.

Introduction: The Strategic Importance of this compound

This compound, a substituted cinnamate ester, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive α,β-unsaturated ester system (an acrylate) and a nucleophilic aromatic amine. This unique combination makes it a valuable building block, or scaffold, for creating more complex molecules through a variety of chemical transformations.

In the context of drug development, this compound serves as a key intermediate for synthesizing diverse molecular architectures. The aromatic amine provides a handle for amide bond formation, diazotization, or cross-coupling reactions, while the acrylate moiety can undergo Michael additions, cycloadditions, or polymerization. These reactive sites allow for the systematic modification of its structure to explore structure-activity relationships (SAR) and develop novel drug candidates. Its utility has been demonstrated in the synthesis of potential antiparasitic agents, histone deacetylase (HDAC) inhibitors, and farnesoid X receptor (FXR) modulators.[1]

This guide will provide the necessary technical information to source, handle, and utilize this important chemical intermediate effectively.

Key Chemical Identifiers
  • Chemical Name: this compound

  • Synonyms: (E)-ethyl 3-(3-aminophenyl)acrylate, Ethyl 3-aminocinnamate

  • CAS Number: 58186-45-1 (for the mixture of isomers or unspecified stereochemistry), 125872-97-1 (specifically for the (E)-isomer)[2]

  • Molecular Formula: C₁₁H₁₃NO₂[3]

  • Molecular Weight: 191.23 g/mol [3]

Caption: Chemical structure of this compound.

Commercial Availability and Sourcing

This compound is available from a range of chemical suppliers, primarily for research and development purposes. Availability can vary in terms of purity, quantity, and lead time. When sourcing this chemical, it is crucial to verify the stereochemistry provided (E/Z isomerism) if it is critical for the intended application.

Representative Commercial Suppliers

The following table summarizes data from several known suppliers and chemical marketplace platforms. Note that pricing and stock levels are subject to change and should be confirmed directly with the supplier.

Supplier/PlatformCAS Number(s)PurityAvailable QuantitiesNotes
BLDpharm 125872-97-1>95%mg to g scaleSpecifies the (E)-isomer. Often requires cold-chain transportation.[2]
LookChem 58186-45-1Variesmg to kg scaleAn aggregator platform listing multiple suppliers. Purity and availability vary by the specific listing.[1]
BOC Sciences 77570-30-095%CustomLists a related isomer, Ethyl 3-aminoacrylate, highlighting the importance of verifying the full chemical name and structure.[]
Achmem 198195-25-495%mg to g scaleLists the (E)-isomer of the 4-aminophenyl analog, again emphasizing the need for careful selection.[5]

Procurement Insight: For academic or early-stage R&D, suppliers like BLDpharm are suitable for small quantities. For larger, process development scale, it may be necessary to engage with contract manufacturing organizations (CMOs) or larger chemical distributors who can provide bulk quantities and detailed certificates of analysis. Always request a Safety Data Sheet (SDS) prior to purchase.

Synthesis and Manufacturing Pathways

Understanding the synthesis of this compound is crucial for assessing potential impurities and for planning larger-scale production. A common and logical laboratory-scale approach involves a multi-step process starting from 3-nitrobenzaldehyde.

The causality behind this choice of pathway is rooted in the reliability of each transformation. The Wittig or Horner-Wadsworth-Emmons reaction provides excellent control over the formation of the α,β-unsaturated ester, typically favoring the thermodynamically more stable (E)-isomer. The subsequent reduction of the nitro group is a well-established, high-yielding transformation.

SynthesisWorkflow Start 3-Nitrobenzaldehyde Intermediate Ethyl 3-(3-nitrophenyl)acrylate Start->Intermediate Horner-Wadsworth-Emmons Reaction Reagent1 Triethyl phosphonoacetate + Strong Base (e.g., NaH) Reagent1->Intermediate Product This compound Intermediate->Product Nitro Group Reduction Reagent2 Reducing Agent (e.g., H₂, Pd/C or SnCl₂) Reagent2->Product

Caption: A common synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative laboratory method. Every step must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Ethyl (E)-3-(3-nitrophenyl)acrylate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via the dropping funnel over 30 minutes. The formation of the ylide is often accompanied by hydrogen gas evolution.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add a solution of 3-nitrobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Workup: Once the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure nitro-intermediate.

Step 2: Reduction to this compound

  • Setup: To a round-bottom flask, add the Ethyl 3-(3-nitrophenyl)acrylate (1.0 eq.) from the previous step and a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add palladium on carbon (Pd/C, 10 wt. %, ~5 mol%) to the solution.

  • Reaction: Securely attach a hydrogen balloon to the flask (or use a Parr hydrogenator for larger scale). Evacuate the flask and backfill with hydrogen gas (3x). Allow the reaction to stir vigorously under a hydrogen atmosphere at room temperature.

  • Workup: Monitor the reaction by TLC until the starting material is consumed. Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Rinse the Celite® pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization or chromatography if necessary.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound is realized in its application as a versatile chemical intermediate. Its bifunctional nature allows for its incorporation into a wide array of molecular scaffolds.

  • Pharmaceutical Intermediate: It is a building block for creating complex molecules with potential biological activity. The amine can be acylated to form amides, which are common motifs in drug molecules, while the acrylate can be modified to tune solubility and pharmacokinetic properties.[1]

  • Organic Synthesis: In a broader sense, it is used in the synthesis of heterocycles and other complex organic structures. The electron-rich aromatic ring and the electron-deficient double bond provide complementary reactivity.[1]

  • Research and Development: Scientists use this compound to explore new chemical reactions and to synthesize novel compounds for screening in various biological assays.[1]

Applications Scaffold This compound Amine_Rx Amine-based Reactions (Acylation, Alkylation) Scaffold->Amine_Rx Acrylate_Rx Acrylate-based Reactions (Michael Addition, Polymerization) Scaffold->Acrylate_Rx HDAC_I HDAC Inhibitors Amine_Rx->HDAC_I FXR_Mod FXR Modulators Amine_Rx->FXR_Mod Antiparasitics Antiparasitic Agents Amine_Rx->Antiparasitics Polymers Functional Polymers Acrylate_Rx->Polymers

Caption: Role of this compound as a versatile scaffold.

Safety, Handling, and Storage

Proper handling and storage are paramount when working with any chemical reagent. While a specific, comprehensive SDS for this compound should be obtained from the supplier, general precautions for substituted acrylates should be followed. The parent compound, ethyl acrylate, is a flammable liquid and can cause skin and eye irritation.[6]

  • Handling: Always use this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. Some suppliers recommend storage at 2-8°C, protected from light, to maintain stability and prevent degradation or unwanted polymerization.[1]

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter sewers or waterways.[7]

Conclusion

This compound is a strategically important chemical intermediate for professionals in drug discovery and organic synthesis. Its commercial availability from specialized suppliers, combined with well-established synthetic routes, makes it an accessible tool for the modern research laboratory. By understanding its properties, sourcing channels, and reactive potential, scientists can effectively leverage this versatile building block to construct novel molecules and advance the frontiers of medicinal chemistry.

References

  • LookChem. (n.d.). Cas 58186-45-1, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97826, Ethyl 3-(4-aminophenyl)acrylate. Retrieved from [Link]

  • Global Pharma Chem. (n.d.). Ethyl 3 N N Dimethylamino Acrylate Trader. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]

  • Ayers International. (n.d.). MSDS Ethyl Acrylate. Retrieved from [Link]

  • Sasol. (2023-10-25). Ethyl Acrylate Safety Data Sheet. Retrieved from [Link]

  • Appchem. (n.d.). Ethyl 3-(4-aminophenyl)acrylate | 5048-82-8. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Ethyl 3-(3-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage protocols for Ethyl 3-(3-aminophenyl)acrylate (CAS No: 58186-45-1), a versatile intermediate in pharmaceutical and organic synthesis.[1] As a Senior Application Scientist, the following information synthesizes established safety data for related compounds with specific information available for the target molecule to ensure a high degree of scientific integrity and practical applicability in a research and development setting.

Introduction and Scientific Context

This compound is a yellow crystalline solid that serves as a valuable building block in the synthesis of complex organic molecules.[1] Its utility in drug development and materials science stems from the reactivity of its acrylate and aminophenyl functional groups, which allow for a variety of chemical transformations, including esterification, amidation, and cross-coupling reactions.[1] However, the very reactivity that makes this compound useful also necessitates stringent safety protocols to mitigate potential hazards. This guide is structured to provide a thorough understanding of these risks and the procedures to ensure safe laboratory operations.

Chemical and Physical Properties

A clear understanding of the physical properties of a compound is foundational to its safe handling. The following table summarizes the key physical and chemical data for this compound.

PropertyValueSource
CAS Number 58186-45-1[2]
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3]
Appearance Yellow crystalline solid[1]
Storage Temperature 2-8°C, protect from light[2][3]

PART I: HAZARD IDENTIFICATION AND RISK ASSESSMENT

The primary hazards associated with this compound stem from its acrylate moiety, which is known for its potential to cause irritation and sensitization, and the aminophenyl group, which can also contribute to toxicity. The Globally Harmonized System (GHS) classification available from some suppliers provides a direct insight into its recognized hazards.

GHS Classification
Hazard ClassHazard StatementSignal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarning

(Source: ChemicalBook[2])

In-depth Hazard Analysis
  • Irritation and Sensitization: The acrylate group is a known sensitizer, and repeated or prolonged skin contact may lead to allergic contact dermatitis.[4] The GHS classification confirms that this compound causes skin and serious eye irritation.[2] Inhalation of vapors or dust may also lead to respiratory tract irritation.[2]

  • Uncontrolled Polymerization: A significant hazard associated with acrylate monomers is their potential for uncontrolled, exothermic polymerization. This can be initiated by heat, light, contamination (e.g., with acids, bases, or free-radical initiators), or the depletion of the stabilizing inhibitor.[5][6] Such a reaction within a sealed container can lead to a dangerous build-up of pressure and potentially an explosion.[7][8]

  • Hazards of the Aminophenyl Moiety: Aromatic amines can be toxic and may cause skin and eye irritation.[9] While specific data for the 3-aminophenyl group in this molecule is limited, it is prudent to consider its potential contribution to the overall toxicological profile.

PART II: SAFE HANDLING AND PERSONAL PROTECTIVE EQUIPMENT (PPE)

Adherence to strict handling protocols and the consistent use of appropriate PPE are critical to minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[8][10]

  • Electrostatic Discharge: Acrylate vapors can be flammable and may form explosive mixtures with air.[10] All equipment used for transferring or handling the compound should be properly grounded to prevent the buildup of static electricity.[11][12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at all times. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[8][10]

  • Skin Protection:

    • Gloves: Due to the potential for skin irritation and sensitization, chemically resistant gloves must be worn. Nitrile or butyl rubber gloves are generally recommended for handling acrylates; however, it is crucial to consult the glove manufacturer's compatibility chart.[8] Surgical latex gloves offer poor protection and should not be used.[8][10] Gloves should be inspected before use and replaced immediately if contaminated or damaged.

    • Lab Coat: A flame-retardant lab coat should be worn to protect personal clothing.

  • Respiratory Protection: If working outside of a fume hood where there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the procedure performed in a certified fume hood? start->fume_hood weighing Does the procedure involve weighing or generating dust? fume_hood->weighing Yes respirator Add NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No splash_risk Is there a significant risk of splashing? weighing->splash_risk Yes / No ppe_basic Mandatory PPE: - Safety Goggles - Lab Coat - Chemically Resistant Gloves splash_risk->ppe_basic No face_shield Add Full-Face Shield splash_risk->face_shield Yes end_ppe Final PPE Configuration ppe_basic->end_ppe respirator->weighing face_shield->ppe_basic

Caption: PPE selection workflow for handling this compound.

PART III: STORAGE AND STABILITY

Proper storage is crucial to maintain the chemical integrity of this compound and to prevent hazardous reactions such as uncontrolled polymerization.

Recommended Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C .[2][3]

  • Light: Protect from light by storing in an amber or opaque container.[2][3]

  • Atmosphere: The presence of dissolved oxygen is essential for the inhibitor (typically a hydroquinone derivative) to function effectively and prevent polymerization.[6][7][11] Therefore, never store under an inert atmosphere such as nitrogen or argon.[11][13] The container should not be completely full; a headspace of at least 10% air is recommended.[14]

  • Container: Keep the container tightly closed to prevent contamination and evaporation.[7][13]

Chemical Incompatibilities

To prevent hazardous reactions, store this compound away from the following:

  • Strong oxidizing agents

  • Strong acids and bases

  • Free-radical initiators (e.g., peroxides)

  • Other reactive monomers

The following diagram illustrates the key incompatibilities to consider for storage.

Caption: Chemical incompatibility chart for this compound.

PART IV: EMERGENCY PROCEDURES

Prompt and correct response to spills and exposures is essential.

Spill Response
  • Small Spills (<100 mL):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial spill absorbent.[8][10] Do not use sawdust or other combustible materials.[8][10]

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill.[7][15]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][16] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[10][16] Wash the affected area thoroughly with soap and water for at least 15 minutes.[10] If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink one or two glasses of water.[7] Seek immediate medical attention.

PART V: WASTE DISPOSAL

All waste containing this compound must be treated as hazardous waste.

  • Procedure:

    • Collect all waste material (including contaminated absorbents and disposable PPE) in a designated, properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

    • Arrange for disposal through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[13][17]

References

  • Material Safety Data Sheet Acrylic Monomer – Heat polymerized. (2009). US Dental Depot. [Link]

  • Methacrylate Esters – Safe Handling Manual. Methacrylate Producers Association, Inc.[Link]

  • Methyl Methacrylate - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. [Link]

  • SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED DPDDFS-029. (2020). DENTAL PRODUCTS. [Link]

  • material safety data sheet acrylic monomer self polymerized dpddfs-003. (2009). New Stetic. [Link]

  • Cas 58186-45-1,this compound. LookChem. [Link]

  • Safe transport of acrylic monomers. (2020). YouTube. [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]

  • Ethyl acrylate spill at a chemical plant. ARIA. [Link]

  • Safe Handling and Storage of Acrylate Esters. Basic Acrylic Monomer Manufacturers, Inc.[Link]

  • Standard Operating Procedure for Management of Hazardous Materials. Marquette University. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

  • Safe Handling Guide UV/EB Materials. Specialty Chemicals. [Link]

  • Hazardous Spill Reporting and Response Procedures. Austin Community College District. [Link]

  • METHYL ACRYLATE - STABILIZED. (2020). Synthomer. [Link]

  • Review of the toxicity of multifunctional acrylates. (1986). PubMed. [Link]

  • Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. accessdata.fda.gov. [Link]

  • Chemical Compatibility Acrylic. Louvers International. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Acrylic Chemical Compatibility Chart. TDI International, Inc.[Link]

  • Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Mansoura Journal of Chemistry. [Link]

  • Identifying Chemical Reactivity Hazards: Preliminary Screening Method. (2004). United States Environmental Protection Agency. [Link]

  • Acrylic aka PMMA Chemical Compatiblity Chart. Industrial Specialties Mfg.[Link]

  • Chemical Hazards. University of Pittsburgh. [Link]

  • Ethyl 3-(4-aminophenyl)acrylate. PubChem. [Link]

Sources

A Technical Guide to the Dichotomous Electronic Nature of Ethyl 3-(3-aminophenyl)acrylate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Electronic Effects in Medicinal Chemistry

In the intricate landscape of drug design and development, the electronic character of a molecule is a pivotal determinant of its pharmacokinetic and pharmacodynamic profiles. The ability of a molecular scaffold to present both electron-rich and electron-deficient regions dictates its interactions with biological targets, metabolic pathways, and transport proteins. Ethyl 3-(3-aminophenyl)acrylate is a fascinating exemplar of this electronic duality, possessing both a potent electron-donating group (EDG) and a significant electron-withdrawing group (EWG) within its structure. This guide provides an in-depth technical exploration of the competing and complementary electronic effects within this molecule, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential applications as a versatile building block in medicinal chemistry.[1] The strategic manipulation of such electronic properties is a cornerstone of modern drug discovery, influencing everything from target affinity and selectivity to absorption, distribution, metabolism, and excretion (ADME) profiles.

Molecular Architecture and Electronic Dichotomy

This compound (CAS No: 58186-45-1) is a substituted cinnamate derivative with the molecular formula C₁₁H₁₃NO₂.[1] Its structure is characterized by a benzene ring substituted at the meta-position with an amino group (-NH₂) and an ethyl acrylate group (-CH=CHCOOEt).

The amino group, with its lone pair of electrons on the nitrogen atom, acts as a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[2][3] Conversely, the ethyl acrylate group is a classic electron-withdrawing group due to the combined inductive effect of the electronegative oxygen atoms and the resonance delocalization of the π-electrons across the conjugated system, which pulls electron density away from the phenyl ring.[4] The meta-substitution pattern is crucial, as it prevents direct resonance interaction between the amino and acrylate moieties, leading to a complex interplay of inductive and resonance effects that govern the molecule's overall electronic landscape.

Resonance Structures: Visualizing Electron Distribution

The resonance hybrids of this compound illustrate the delocalization of electrons and the resulting charge distribution. The electron-donating nature of the amino group enriches the aromatic ring with electron density, while the electron-withdrawing acrylate group depletes it.

G Resonance Structures of this compound cluster_0 Donating Effect of Amino Group cluster_1 Withdrawing Effect of Acrylate Group A [Image of the chemical structure of this compound with an arrow showing the lone pair of the amino group moving into the benzene ring] B [Image of a resonance structure with a negative charge at the ortho position of the benzene ring and a positive charge on the nitrogen atom] C [Image of a resonance structure with a negative charge at the para position of the benzene ring and a positive charge on the nitrogen atom] D [Image of the chemical structure of this compound with an arrow showing the pi electrons of the double bond in the acrylate group moving towards the carbonyl oxygen] E [Image of a resonance structure with a positive charge on the beta-carbon of the acrylate group and a negative charge on the carbonyl oxygen]

Figure 1: Key resonance contributors for this compound.

Quantifying Electronic Influence: The Hammett Equation

SubstituentPositionHammett Constant (σ)Electronic Effect
-NH₂meta~ -0.16Electron-donating
-CH=CHCOOEtmetaPositive (estimated)Electron-withdrawing
Table 1: Hammett Substituent Constants.[7]

The opposing signs of the Hammett constants for the amino and acrylate groups quantitatively confirm the electronic dichotomy of this compound. This duality is critical for its reactivity, allowing it to potentially engage in both electrophilic and nucleophilic interactions at different sites of the molecule.

Experimental Elucidation of Electronic Effects

A multi-faceted experimental approach is essential to fully characterize the electronic properties of this compound.

Synthesis Protocol

A common and effective method for the synthesis of this compound is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.[8][9][10]

Experimental Protocol: Heck Reaction for the Synthesis of this compound

  • Reactants and Reagents:

    • 3-Iodoaniline

    • Ethyl acrylate[11]

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

    • Acetonitrile (MeCN)

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodoaniline (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq). b. Add anhydrous acetonitrile as the solvent. c. To this mixture, add triethylamine (2.0 eq) followed by ethyl acrylate (1.2 eq). d. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

G Heck Reaction Workflow Reactants 3-Iodoaniline + Ethyl Acrylate Reaction Reaction at 80-100 °C Reactants->Reaction Catalyst Pd(OAc)₂ + PPh₃ Catalyst->Reaction Base_Solvent Et₃N in MeCN Base_Solvent->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of a molecule.

  • ¹H NMR: The chemical shifts of the aromatic protons are particularly informative. The electron-donating amino group will cause an upfield shift (to lower ppm values) of the ortho and para protons relative to benzene, while the electron-withdrawing acrylate group will induce a downfield shift (to higher ppm values). The interplay of these effects in the meta-substituted pattern of this compound will result in a complex and unique splitting pattern for the aromatic protons.[2][3] The vinyl protons of the acrylate moiety will appear as doublets with a large coupling constant, characteristic of a trans configuration.[11]

  • ¹³C NMR: The chemical shifts of the aromatic carbons will also reflect the electronic effects of the substituents. Carbons ortho and para to the amino group will be shielded (shifted upfield), while the carbon attached to the acrylate group will be deshielded (shifted downfield).

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.[12][13][14] this compound is expected to exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring and the conjugated acrylate system.[12] The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted ethyl cinnamate, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare a series of dilute solutions of this compound in a suitable solvent (e.g., ethanol or acetonitrile) of known concentrations.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: a. Record a baseline spectrum with the pure solvent. b. Measure the absorbance of each solution from approximately 200 to 400 nm.

  • Data Analysis: a. Identify the wavelength of maximum absorbance (λ_max). b. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Computational Chemistry: A Deeper Dive into Electronic Structure

Density Functional Theory (DFT) calculations provide a powerful in silico approach to visualize and quantify the electronic properties of this compound.

Molecular Electrostatic Potential (MEP) Maps

MEP maps are color-coded representations of the electrostatic potential on the electron density surface of a molecule. They provide a visual guide to the electron-rich and electron-deficient regions. For this compound, the MEP map is expected to show a region of negative electrostatic potential (red) around the oxygen atoms of the acrylate group and the nitrogen atom of the amino group, indicating their nucleophilic character. Conversely, regions of positive electrostatic potential (blue) are anticipated around the hydrogen atoms of the amino group and the vinylic proton alpha to the carbonyl group, highlighting their electrophilic nature.[15]

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions.

  • HOMO: The HOMO is likely to be localized primarily on the amino group and the electron-rich aromatic ring, consistent with its role as an electron donor.

  • LUMO: The LUMO is expected to be distributed over the electron-deficient acrylate moiety, indicating its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and can be correlated with the λ_max observed in the UV-Vis spectrum.[16]

G Computational Chemistry Workflow cluster_0 DFT Calculations cluster_1 Data Analysis and Visualization Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation Frequency_Calculation->Electronic_Properties MEP_Map Molecular Electrostatic Potential (MEP) Map Electronic_Properties->MEP_Map FMO_Analysis Frontier Molecular Orbital (HOMO/LUMO) Analysis Electronic_Properties->FMO_Analysis NBO_Analysis Natural Bond Orbital (NBO) Analysis Electronic_Properties->NBO_Analysis

Figure 3: A typical workflow for the computational analysis of a molecule.

Implications for Drug Development

The dual electronic nature of this compound makes it a highly versatile scaffold for the synthesis of novel drug candidates.[1]

  • Nucleophilic and Electrophilic Reactivity: The electron-rich amino group can act as a nucleophile or a base, and it can be readily functionalized to introduce a wide range of substituents.[17] The electron-deficient acrylate moiety is susceptible to nucleophilic attack, such as Michael addition, providing another avenue for molecular elaboration.

  • Modulation of Physicochemical Properties: The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl group) allows for fine-tuning of solubility, lipophilicity, and interactions with biological targets.

  • Scaffold for Privileged Structures: The aminocinnamate core is a feature of various biologically active compounds and can serve as a starting point for the development of new chemical entities targeting a diverse array of receptors and enzymes.

Conclusion

This compound presents a compelling case study in the strategic importance of understanding and harnessing intramolecular electronic effects. The coexistence of a strong electron-donating amino group and an electron-withdrawing ethyl acrylate group in a meta-relationship creates a molecule with a rich and nuanced electronic character. This guide has outlined the theoretical underpinnings of this electronic duality, provided detailed experimental protocols for its synthesis and characterization, and highlighted the power of computational chemistry to provide deeper insights. For researchers in drug discovery, a thorough appreciation of the electronic properties of such building blocks is paramount for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Spectroscopic Studies of Charge Transfer Complexes of Some Amino Acids with Copper (II).
  • PubChem. Ethyl 3-(4-aminophenyl)acrylate. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.
  • Wikipedia. Heck reaction. [Link]

  • Kohara, K. (2020). Charge-Transfer Complexes for Amine Synthesis. University of Cambridge.
  • Oxford Reference. Hammett equation. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Dyall, L. K. (1964). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry.
  • Grokipedia. Hammett equation. [Link]

  • Reddit. (2024). [O Chem] How do chemical shifts work for substituted benzene's? NMR. [Link]

  • Wheeler, S. E. (2012).
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Hammett equation. [Link]

  • University of Wisconsin-Madison.
  • Al-Mokhanam, A. A., et al. (2021). Procainamide Charge Transfer Complexes with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Experimental and Theoretical Study. Molecules.
  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2011). Short synthesis of ethyl 3-(3-aminophenyl)
  • ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

  • LookChem. Cas 58186-45-1,this compound. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • Lalevée, J., et al. (2018).
  • Charge-Transfer Knowledge Graph among Amino Acids Derived from High-Throughput Electronic Structure Calculations for Protein Database.
  • ResearchGate. Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2015, March 19). 21.01.1: Heck Reaction.
  • University of Arizona. hnl17_sln.html. [Link]

  • ResearchGate. UV-Vis absorption spectra confirming electronic transitions induced by... [Link]

  • PubChem. Vinyl acrylate. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.
  • Chemistry LibreTexts. (2015, July 18). 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy.
  • All About Chemistry. (2020, July 9). Electronic transitions in UV Visible spectroscopy [Video]. YouTube.
  • The Royal Society of Chemistry. Supporting Information. [Link]

  • SlideShare. (2023, November 28). Uv visible spectroscopy by dr. pamod r. padole. [Link]

  • Al-Otaibi, J. S., et al. (2022).
  • ResearchGate. The molecular electrostatic potential using (a) density functional and... [Link]

  • Coroabă, A., et al. (2021). DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives.
  • Abdel-Maksoud, M. S., et al. (2023).
  • ResearchGate. Chemical structures of (a) vinyl acrylate, (b) ethyl acrylate and (c) vinyl propionate. [Link]

  • Baghdad Science Journal. Density functional theory study of molecular structure, Electronic properties, UV–Vis spectra on coumarin102. [Link]

Sources

The Genesis and Evolution of Aminophenyl Acrylates: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Scaffold

In the vast landscape of organic chemistry and drug discovery, certain molecular scaffolds emerge as exceptionally versatile building blocks. Aminophenyl acrylates, a class of compounds characterized by an acrylate moiety linked to an aminophenyl ring, represent one such scaffold. Their unique combination of a reactive Michael acceptor system and a nucleophilic amino group, integrated within an aromatic framework, has paved the way for significant advancements in materials science and medicinal chemistry. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and applications of these remarkable compounds. We will delve into the fundamental chemical principles that underpin their synthesis and explore the causal relationships behind experimental choices, offering field-proven insights to empower your own research endeavors.

Section 1: The Foundational Chemistry - A Legacy of the Michael Addition

The story of aminophenyl acrylates is intrinsically linked to the broader history of conjugate additions, a cornerstone of C-C and C-N bond formation. The key reaction governing the synthesis of many amino acrylate derivatives is the aza-Michael addition , a variation of the classic Michael reaction.

A Historical Perspective: The Michael Reaction

The Michael reaction, first described by American chemist Arthur Michael in 1887, is a testament to the power of fundamental organic chemistry principles.[1][2][3][4][5] His work, initially investigating the reaction of ethyl 2,3-dibromopropionate with diethyl sodiomalonate, led to the discovery of the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] This discovery was not without its contemporary claims, with Rainer Ludwig Claisen having observed similar addition products earlier in 1883, though Michael's extensive work is credited with establishing its generality.[1] The reaction's initial definition focused on the addition of enolates, but its scope has since expanded to include a wide range of nucleophiles, including amines in what is now known as the aza-Michael addition.[1]

The Aza-Michael Addition: Mechanism and Experimental Considerations

The aza-Michael addition involves the nucleophilic attack of an amine on the β-carbon of an α,β-unsaturated carbonyl compound, such as an acrylate. This reaction is highly efficient and can often be performed under mild conditions, making it a favored method for the synthesis of β-amino carbonyl compounds.

The mechanism of the aza-Michael addition of primary and secondary amines to acrylates has been the subject of detailed computational and kinetic studies.[6] For primary and secondary amines, the reaction typically proceeds through a 1,2-addition mechanism, involving the formation of a zwitterionic intermediate followed by a rate-controlling amine-assisted proton transfer.[6] The presence of substituents on the amine or the acrylate double bond can make an alternative 1,4-addition pathway more competitive.[6] Notably, primary amines generally react faster than secondary amines due to better solvation of the zwitterionic intermediate and less steric hindrance during the proton transfer step.[6]

Experimental Workflow: Aza-Michael Addition of an Amine to an Acrylate

Below is a generalized workflow for a typical aza-Michael addition reaction.

aza_michael_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1. Combine amine and α,β-unsaturated acrylate in a suitable solvent. Solvent 2. Choose a polar aprotic solvent (e.g., THF, MeCN) to facilitate the reaction. Stirring 3. Stir the mixture at room temperature or with gentle heating. Solvent->Stirring Monitoring 4. Monitor reaction progress by TLC or LC-MS. Stirring->Monitoring Quenching 5. Quench the reaction (if necessary). Monitoring->Quenching Extraction 6. Extract the product into an organic solvent. Quenching->Extraction Purification 7. Purify by column chromatography or recrystallization. Extraction->Purification conceptual_synthesis 4-Aminocinnamic_Acid (E)-3-(4-Aminophenyl)acrylic acid Product (E)-4-aminophenyl 3-(4-aminophenyl)acrylate 4-Aminocinnamic_Acid->Product Esterification 4-Aminophenol 4-Aminophenol 4-Aminophenol->Product Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Product

Caption: Conceptual pathway for the synthesis of (E)-4-aminophenyl 3-(4-aminophenyl)acrylate.

Section 3: From Monomers to Polymers: The Rise of Amine-Acrylate Systems

The reactivity of the amine and acrylate functionalities has not only been exploited for the synthesis of small molecules but has also been pivotal in the development of novel polymers. The aza-Michael addition polymerization of amines and acrylic monomers has emerged as a versatile platform for creating biomaterials and other functional polymers. [7]

Linear and Hyperbranched Poly(β-amino ester)s

Pioneering work by Langer's group on the Michael addition polymerization of diacrylates with diamines led to the development of linear poly(β-amino ester)s. [7]These polymers have shown significant promise in drug delivery applications. By carefully selecting trifunctional amines and acrylic monomers, both linear and hyperbranched polymers can be synthesized. [7] Table 1: Approaches to Poly(β-amino ester) Architectures

Monomer CombinationResulting Polymer ArchitectureKey Feature
Diacrylate + DiamineLinearContains secondary amines in the backbone
Diacrylate + Trifunctional Amine (equimolar)LinearContains secondary amines in the backbone
2A₂ + BB'B''HyperbranchedHighly branched structure
A₃ + 2BB'B''HyperbranchedHigh density of terminal functional groups

A represents an acrylate functional group, and B represents an amine functional group.

Acrylated Amine Oligomers in UV/EB Curing

Acrylated amine oligomers are a class of materials that combine at least one unsaturated acrylate group and a tertiary amine within the same molecule. [8]These oligomers are instrumental in UV and electron beam (EB) curable formulations, where they act as photoinitiators and participate in the polymerization process. [8]The tertiary amine component can act as a hydrogen donor for Norrish Type II photoinitiators, generating highly reactive free radicals that initiate polymerization. [8]

Section 4: Applications in Drug Development and Beyond

The unique chemical properties of aminophenyl acrylates have positioned them as valuable scaffolds in the development of new therapeutic agents and advanced materials.

Intermediates in Pharmaceutical Synthesis

Ethyl 3-(3-aminophenyl)acrylate and its derivatives are recognized as important intermediates in the synthesis of various pharmaceuticals. [9]Their ability to undergo a range of chemical transformations, including esterification, amidation, and cross-coupling reactions, makes them versatile starting materials for the construction of complex molecular architectures. [9]

Biological Activity and Therapeutic Potential

Research into the biological properties of aminophenyl acrylate derivatives has revealed promising therapeutic potential. For example, the synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates has been explored for the development of potential antiparasitic agents. [9]Furthermore, the broader class of acrylate derivatives has been investigated for a range of biological activities, including anticancer and antifouling properties.

Section 5: Future Directions and Conclusion

The journey of aminophenyl acrylates, from their conceptual roots in the Michael reaction to their current applications in advanced materials and drug discovery, is a compelling example of how fundamental chemical principles drive innovation. The continued exploration of their synthesis and reactivity will undoubtedly lead to the development of novel compounds with tailored properties for a wide range of applications. The ability to fine-tune the electronic and steric properties of the aminophenyl ring and the acrylate moiety provides a vast chemical space for future exploration. As our understanding of disease pathways and material requirements becomes more sophisticated, the versatility of the aminophenyl acrylate scaffold will ensure its enduring relevance in the scientific landscape.

References

  • Mechanism of amine‐acrylate aza‐Michael addition for curing polymer... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Michael addition reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Michael addition reaction - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials | Biomacromolecules. (2016, September 6). ACS Publications. [Link]

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Michael addition reaction | DewWool. (n.d.). Retrieved January 12, 2026, from [Link]

  • Arthur Michael (1853–1942): The Michael Addition Reaction - SYNFORM - Thieme Gruppe. (n.d.). Retrieved January 12, 2026, from [Link]

  • Discovery of the Michael Reaction - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]

  • Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(β-ammonium acrylate)s - ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]

  • Development and physical properties of acrylic resin coatings containing tertiary amine. (2025, August 7). ResearchGate. [Link]

  • Synthesis and Characterization of a Tertiary Amine Polymer Series from Surface-Grafted Poly(tert-butyl acrylate) via Diamine Reactions | Macromolecules. (2007, June 13). ACS Publications. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • The effects of primary amine catalyzed thio-acrylate Michael reaction on the kinetics, mechanical and physical properties of thio-acrylate networks | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Michael additions of amines to methyl acrylates promoted by microwave irradiation. (2008, February 7). Molecules, 13(2), 340-347. [Link]

  • Acrylated Amine Oligomers to Enhance Cure with UV LED Sources - PCI Magazine. (2020, July 10). [Link]

  • Cas 58186-45-1,this compound - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Modular Approach to Synthesizing Novel Enzyme Inhibitors from Ethyl 3-(3-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Scaffold-Based Inhibitor Synthesis

Enzyme inhibitors are fundamental to modern therapeutics, targeting enzymes involved in various disease pathologies to modulate their activity.[1] The discovery of new inhibitors often relies on screening large compound libraries or the rational design of molecules that can interact with an enzyme's active site.[2] A powerful strategy in drug discovery involves using a "scaffold" molecule—a core structure that can be systematically modified to explore the chemical space around a target's binding pocket.

Ethyl 3-(3-aminophenyl)acrylate is an excellent starting scaffold for several reasons. Its structure contains a reactive primary aromatic amine that is readily amenable to derivatization, most commonly through amide bond formation.[3] This allows for the systematic introduction of diverse chemical moieties by coupling the scaffold with a wide array of carboxylic acids, enabling the exploration of structure-activity relationships (SAR). This application note provides a detailed protocol for this synthetic approach and the subsequent characterization of the novel compounds' inhibitory effects.

Synthesis of Acrylamide Derivatives: A Step-by-Step Protocol

The core of the synthetic strategy is the formation of a stable amide bond between this compound and a selected carboxylic acid. This reaction is facilitated by a coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

General Synthetic Scheme

The workflow for the synthesis, purification, and characterization of the target inhibitors is depicted below.

G cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Carboxylic Acid + This compound Activation Activate Carboxylic Acid (HATU, DIPEA in DMF) Reactants->Activation Step 1 Coupling Amide Bond Formation (Stir at Room Temp) Activation->Coupling Step 2 TLC Monitor Reaction via TLC Coupling->TLC Workup Aqueous Work-up (EtOAc, H2O, Brine) TLC->Workup Upon Completion Purify Column Chromatography Workup->Purify Analysis Confirm Structure (NMR, Mass Spec) Purify->Analysis Final Pure Inhibitor Compound Analysis->Final

Diagram 1: General workflow for inhibitor synthesis and characterization.

Materials and Reagents

Proper preparation and handling of all materials are critical for successful synthesis and safety.

Reagent / Material Grade Supplier Example Purpose Safety Considerations
This compound≥97%LookChemStarting ScaffoldHandle with care; potential health risks.[3]
Carboxylic Acid (e.g., Benzoic Acid)ReagentSigma-AldrichDiversity ElementVaries by compound; consult specific SDS.
HATU≥98%Sigma-AldrichCoupling AgentPotent sensitizer; avoid skin/inhalation.[4]
DIPEA≥99%Sigma-AldrichNon-nucleophilic BaseCorrosive, flammable. Work in a fume hood.
DMF (N,N-Dimethylformamide)AnhydrousSigma-AldrichReaction SolventReproductive toxin. Use in a well-ventilated hood.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction SolventFlammable, irritant.[5]
Dichloromethane (DCM)ACS GradeFisher ScientificTLC / Column SolventVolatile, suspected carcinogen. Use in a fume hood.
HexanesACS GradeFisher ScientificTLC / Column SolventFlammable, neurotoxin.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesChromatographyRespiratory irritant; handle in a hood.
Detailed Synthesis Protocol

This protocol describes a representative 1 mmol scale reaction.

  • Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chosen carboxylic acid (1.0 mmol, 1.0 eq) in 10 mL of anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 mmol, 1.1 eq) followed by DIPEA (2.5 mmol, 2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This step generates the activated acyl-tetramethyluronium ester, a highly reactive intermediate essential for efficient coupling.[6]

  • Coupling: Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the limiting starting material (typically the acrylate).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of Ethyl Acetate and 50 mL of water.

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL).

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biochemical Evaluation: Determining Inhibitory Potency

After successful synthesis and characterization, the next crucial step is to evaluate the biological activity of the novel compounds. A fundamental measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC₅₀).[7]

Principle of the IC₅₀ Assay

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[8] It is determined by measuring enzyme activity across a range of inhibitor concentrations. The results are then plotted to generate a dose-response curve, from which the IC₅₀ value is calculated.[9]

General Protocol for Enzyme Inhibition Assay

This protocol is a template and must be adapted to the specific enzyme and substrate system being studied.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition cluster_analysis Data Analysis Stock Prepare Inhibitor Stock Solution (DMSO) Dilutions Create Serial Dilutions of Inhibitor Stock->Dilutions Mix Add Buffer, Enzyme, & Inhibitor to Wells Dilutions->Mix Incubate Pre-incubate Mixture Mix->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Measure Reaction Rate (e.g., Absorbance over time) Initiate->Measure Calc Calculate % Inhibition Measure->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50

Diagram 2: Standard workflow for an IC₅₀ determination assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

    • Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer. The final concentration used in the assay should be determined empirically to give a linear reaction rate over the measurement period.[10]

    • Substrate Stock: Prepare a stock solution of the substrate. The final concentration should ideally be at or below the Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[9]

    • Inhibitor Solutions: Prepare a 10 mM stock of the synthesized compound in 100% DMSO. From this, create a series of 10-12 dilutions in assay buffer.[8]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of each inhibitor dilution to the appropriate wells. For controls, add 10 µL of buffer (for 0% inhibition) or a known potent inhibitor (for 100% inhibition).

    • Add 20 µL of the enzyme solution to all wells except the negative control (blank).

    • Pre-incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

  • Data Collection: Immediately begin measuring the product formation or substrate depletion using a microplate reader. The signal (e.g., absorbance, fluorescence) should be read kinetically over a period of 10-30 minutes. The initial velocity (V₀) of the reaction is determined from the linear portion of the progress curve.[11]

Data Analysis and Interpretation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))

  • Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation and determine the IC₅₀ value.

Inhibitor Conc. [nM] Log [Inhibitor] Enzyme Activity (Rate) % Inhibition
0 (Control)N/A1.250
101.185.6
1010.9524.0
501.70.6845.6
10020.4564.0
5002.70.1588.0
100030.0893.6

Table 1: Example data for calculating the IC₅₀ of a novel inhibitor.

Conclusion and Future Directions

This application note provides a robust and adaptable protocol for the synthesis of novel enzyme inhibitors based on an this compound scaffold. The subsequent biochemical evaluation provides a clear path to quantifying their inhibitory potency. The true power of this methodology lies in its modularity; by substituting different carboxylic acids in the synthesis step, a diverse library of compounds can be rapidly generated and screened.

Further studies should focus on determining the mechanism of action (e.g., competitive, non-competitive) for the most potent inhibitors by performing kinetic analyses at varying substrate concentrations.[10][12] This comprehensive approach, combining targeted synthesis with rigorous biochemical characterization, is a foundational strategy in the modern drug discovery pipeline.

References

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PubMed Central. Available at: [Link]

  • Steady-state enzyme kinetics. The Biochemist - Portland Press. Available at: [Link]

  • Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. MDPI. Available at: [Link]

  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Available at: [Link]

  • Enzyme kinetics. Wikipedia. Available at: [Link]

  • Cas 58186-45-1,this compound. LookChem. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Coupling Agent Hazards. American Peptide Society. Available at: [Link]

  • Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies. PubMed Central. Available at: [Link]

  • Ethyl 3-(4-aminophenyl)acrylate. PubChem. Available at: [Link]

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. Available at: [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents. PubMed Central. Available at: [Link]

  • A Convenient New Procedure for Converting Primary Amides into Nitriles. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of Ethyl 3-(3-aminophenyl)acrylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification of versatile molecular scaffolds is paramount. These core structures serve as the foundation upon which functionality, selectivity, and potency can be systematically built. Ethyl 3-(3-aminophenyl)acrylate has emerged as one such privileged scaffold. Its unique combination of a reactive nucleophilic aniline moiety and an electrophilic α,β-unsaturated ester system provides a rich platform for chemical elaboration. This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and supported by actionable, field-proven protocols for the research scientist. It is a versatile building block used for synthesizing complex organic molecules due to its capacity to undergo fundamental reactions like esterification, amidation, and cross-coupling.[1]

Compound Profile and Handling

Before embarking on synthetic campaigns, a thorough understanding of the starting material's properties and handling requirements is essential for safety and experimental success.

PropertyValueSource
Chemical Name (E)-Ethyl 3-(3-aminophenyl)acrylate-
CAS Number 58186-45-1 / 125872-97-1[1][2]
Molecular Formula C₁₁H₁₃NO₂[3][4]
Molecular Weight 191.23 g/mol [3]
Appearance Yellow crystalline solid[1]
Storage 2-8°C, Protect from light, Inert atmosphere[1][2]

Handling Advisory: this compound should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While the compound itself has not been extensively profiled, the broader class of acrylates has been studied. Ethyl acrylate is not considered genotoxic in vivo and is classified as "Not likely to be carcinogenic to humans," with observed rodent tumors arising from a non-genotoxic mode of action at high doses not relevant to typical laboratory handling.[5][6][7][8]

Core Applications & Strategic Value in Drug Design

The true power of this compound lies in its role as a versatile intermediate for high-value therapeutic targets.[1] The primary reactive handle, the aniline amine, serves as a key nucleophilic point for constructing more complex molecules, most commonly through amide bond formation.

Reactivity_Hub A This compound B Amide Coupling (EDC, HATU, etc.) A->B C N-Arylation (Buchwald-Hartwig) A->C D Cyclization Reactions A->D E Kinase Inhibitors (e.g., PDGFR, EGFR) B->E F Antiparasitic Agents B->F G FXR Modulators B->G H HDAC Inhibitors B->H C->E I Novel Heterocycles D->I

Caption: Reactivity hub of this compound.

  • Kinase Inhibitors: This is arguably the most significant application. The aminophenyl portion of the molecule is a common feature in many Type I and Type II kinase inhibitors. By forming an amide bond with a carefully selected carboxylic acid, the scaffold can be directed to the ATP-binding pocket of kinases like PDGFRα, EGFR, and VEGFR-2.[9][10] The acrylate tail can be further modified or may serve to modulate solubility and cell permeability.

  • Antiparasitic Agents: Analogs derived from this scaffold have demonstrated promising activity against parasites. Specifically, derivatives have shown antiplasmodial (IC₅₀ = 1.4 μM) and antitrypanosomal (IC₅₀ = 10.4 μM) activities, highlighting its utility in developing treatments for infectious diseases.[1]

  • Anticancer Agents: Beyond specific kinase inhibition, acrylate-based derivatives have been explored for broader antiproliferative effects. Some analogs function as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis, making them of interest in oncology research.[11]

  • Receptor Modulators and Epigenetic Targets: The scaffold has been successfully incorporated into molecules designed as Farnesoid X Receptor (FXR) modulators and as precursors for Histone Deacetylase (HDAC) inhibitors, demonstrating its applicability across diverse target classes.[1]

Experimental Protocols: From Theory to Practice

The following protocols are designed to be robust and reproducible. The causality behind reagent choice is explained to empower researchers to adapt these methods to their specific synthetic targets.

Protocol 1: General Amide Bond Formation via EDC/HOBt Coupling

This protocol is the workhorse reaction for utilizing this compound. It is a reliable method for coupling with a wide range of carboxylic acids.

Principle of Causality: The reaction proceeds via the activation of the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. To prevent this and improve yields, an additive like 1-hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and reacts efficiently with the aniline amine of our scaffold.[12][13] 4-(Dimethylamino)pyridine (DMAP) can be added in catalytic amounts to accelerate the reaction, particularly with sterically hindered or electron-deficient amines.[12][14]

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.1 eq) & this compound (1.0 eq) in anhydrous DMF/DCM B Add HOBt (1.2 eq) & EDC·HCl (1.2 eq) A->B C Stir at Room Temperature (4-24 h) B->C D Monitor by TLC/LC-MS for consumption of starting material C->D E Quench with H₂O D->E F Extract with Ethyl Acetate E->F G Wash organic layer with aq. NaHCO₃ & Brine F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify via Flash Chromatography H->I

Caption: Standard workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your carboxylic acid of interest (1.1 equivalents).

  • Dissolution: Add this compound (1.0 eq) and dissolve the solids in an appropriate anhydrous solvent (e.g., Dichloromethane [DCM] or N,N-Dimethylformamide [DMF], ~0.1 M concentration).

  • Activator Addition: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq). If the amine is particularly unreactive, a catalytic amount of DMAP (0.1 eq) can be included.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 4 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acrylate is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine. This removes unreacted acid, HOBt, and the water-soluble urea byproduct from EDC.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Hydrolysis to the Corresponding Carboxylic Acid

In some synthetic strategies, the carboxylic acid form, (2E)-3-(3-aminophenyl)acrylic acid, is required. This can be readily achieved by saponification of the ethyl ester.

Principle of Causality: This is a base-catalyzed hydrolysis of an ester. Lithium hydroxide (LiOH) is a strong base that attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acidification step is required to protonate the resulting carboxylate salt to yield the neutral carboxylic acid.[15]

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., a 1:1:1 ratio).

  • Base Addition: Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 6-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench and Acidification: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the residue with water and acidify to a pH of ~4-5 using a saturated aqueous solution of citric acid or 1M HCl.

  • Extraction: A precipitate of the carboxylic acid should form. If not, extract the aqueous solution multiple times with ethyl acetate.

  • Isolation: If a precipitate forms, it can be collected by filtration. If extracted, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the title compound.[15]

Application in Target-Oriented Synthesis: A Kinase Inhibitor Scaffold

The true utility of this scaffold is demonstrated in its application toward complex, biologically active molecules. Many kinase inhibitors share a common structural motif where a "hinge-binding" heterocycle is linked via an amide bond to a substituted phenyl ring.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Inactive Active Downstream Downstream Signaling (e.g., STAT3, ERK1/2) RTK:out->Downstream Phosphorylates ATP ATP ATP->RTK:out Binds & Activates Inhibitor Acrylate-Derived Inhibitor Inhibitor->RTK:out BLOCKS Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified pathway showing RTK inhibition.

By coupling this compound with a molecule like 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (a known hinge-binder), medicinal chemists can rapidly access potent kinase inhibitor cores.[9][16] The acrylate moiety can then be hydrolyzed and further derivatized to fine-tune properties such as selectivity, potency, and pharmacokinetics.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its predictable reactivity, particularly at the aniline nitrogen, provides a reliable entry point into the synthesis of diverse and complex molecular architectures. From kinase inhibitors for oncology to novel antiparasitic agents, this scaffold has proven its value across multiple therapeutic areas. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to effectively harness the synthetic potential of this powerful building block.

References

  • LookChem. Cas 58186-45-1, this compound. Available from: [Link]

  • Subhas, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available from: [Link]

  • Fenner-Crisp, P. A., et al. (2009). Evaluation of potential human carcinogenicity of the synthetic monomer ethyl acrylate. Toxicology and Applied Pharmacology. Available from: [Link]

  • IARC Working Group. (1999). Ethyl acrylate. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI. Available from: [Link]

  • Hjeltnes, Z., et al. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available from: [Link]

  • Saeed, A., et al. (2019). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. Available from: [Link]

  • Wang, A., et al. (2018). Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159) as a highly selective type II PDGFRα kinase inhibitor. European Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Chemical structures of E-2-(2-thienyl)-3-acrylonitrile RTK inhibitors used in this study. Available from: [Link]

  • Fayad, S., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Available from: [Link]

  • Papakyriakou, A., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Available from: [Link]

  • PubChem. Ethyl 3-(4-aminophenyl)acrylate. NIH. Available from: [Link]

  • Appchem. Ethyl 3-(4-aminophenyl)acrylate. Available from: [Link]

  • ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. ResearchGate. Available from: [Link]

  • Patel, C. B., et al. (2006). Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. ResearchGate. Available from: [Link]

  • Ariono, D., et al. (2021). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. MDPI. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging Ethyl 3-(3-aminophenyl)acrylate for the Synthesis of Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(3-aminophenyl)acrylate is a highly versatile monomer distinguished by its dual functionality: an acrylate moiety amenable to various polymerization techniques and a primary amine on a phenyl ring that serves as a reactive handle for post-polymerization modification. This unique structure makes it an invaluable building block for the synthesis of functional polymers tailored for a range of advanced applications, from drug delivery systems and biomaterials to responsive coatings and sensors. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis of well-defined polymers using this compound via controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. We offer detailed, field-proven protocols, explain the causality behind experimental choices, and detail the necessary characterization techniques to validate the synthesis of these advanced materials.

Introduction: The Strategic Advantage of this compound

The pursuit of "smart" or functional polymers—macromolecules designed with specific, predictable properties and functionalities—is a cornerstone of modern materials science. The choice of monomer is paramount to this endeavor. This compound (E3APA) emerges as a strategic choice due to its intrinsic chemical architecture.

  • The Acrylate Group: This electron-poor double bond is highly susceptible to radical polymerization, allowing for the formation of a stable polyacrylate backbone. Acrylates are well-studied, and their polymerization kinetics are favorable for controlled/"living" radical polymerization (CRP) methods.[1][2]

  • The Phenyl Amine Group: The primary amine at the meta-position of the phenyl ring is a nucleophilic site that is readily available for a wide array of post-polymerization modifications.[3] Unlike aliphatic amines, the aromatic amine is less basic, which can be advantageous in certain polymerization systems. However, its presence necessitates careful consideration of reaction conditions to prevent side reactions. This amine functionality is the gateway to conjugating bioactive molecules, installing responsive moieties, or altering the polymer's physicochemical properties.[4]

The ability to first create a well-defined polymer scaffold and then introduce functionality in a subsequent step—a strategy known as post-polymerization modification—offers significant advantages in terms of synthetic flexibility and purity. This guide will focus on two of the most robust CRP techniques for achieving this: ATRP and RAFT.[5][6]

Synthesis of Poly(this compound) via Controlled Radical Polymerization

Controlled radical polymerization techniques are essential for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[5] This control is critical for applications in drug delivery and biomedical fields where batch-to-batch consistency and precise material properties are non-negotiable.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful CRP method that relies on a reversible equilibrium between active (propagating) radical species and dormant species, mediated by a transition metal complex (typically copper-based).[5][7] This equilibrium keeps the concentration of active radicals low, minimizing termination reactions and allowing for uniform chain growth.

Causality Behind the Method: The choice of ATRP is dictated by its tolerance to a variety of functional groups and its ability to produce polymers with a high degree of end-group fidelity.[7] For E3APA, the primary amine can potentially coordinate with the copper catalyst, affecting its activity. Therefore, careful selection of the ligand and reaction conditions is crucial. For sensitive applications, protection of the amine group (e.g., as a Boc-carbamate) may be considered, followed by a deprotection step after polymerization.

Experimental Protocol: ATRP of this compound

This protocol targets a polymer with a degree of polymerization (DP) of 100.

Component M.W. ( g/mol ) Amount Moles (mmol) Ratio
This compound (E3APA)191.231.912 g10.0100
Ethyl α-bromoisobutyrate (EBiB)195.0419.5 mg0.101
Copper(I) Bromide (CuBr)143.457.2 mg0.050.5
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)173.3017.3 mg (21.4 µL)0.101
Anisole (Solvent)-5 mL--

Methodology:

  • Catalyst/Ligand Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (7.2 mg).

  • Monomer and Initiator Addition: In a separate vial, dissolve E3APA (1.912 g) and EBiB (19.5 mg) in anisole (5 mL).

  • Degassing: Seal the Schlenk flask and the vial with rubber septa. Purge both with dry nitrogen or argon for 30 minutes to remove oxygen. Rationale: Oxygen is a radical scavenger and will terminate the polymerization.

  • Reaction Setup: Using a nitrogen-purged syringe, add the PMDETA ligand (21.4 µL) to the Schlenk flask containing CuBr. The mixture should turn into a colored complex. Then, transfer the degassed monomer/initiator solution from the vial to the Schlenk flask.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 60 °C and stir. Rationale: This temperature provides a suitable rate of initiation and propagation for many acrylate polymerizations.

  • Monitoring the Reaction: Periodically (e.g., every hour), take small aliquots of the reaction mixture using a purged syringe and quench them in deuterated chloroform (CDCl₃) for ¹H NMR analysis to determine monomer conversion. Another small sample should be prepared for GPC analysis.

  • Termination: Once the desired conversion is reached (e.g., after 6-8 hours), stop the reaction by cooling the flask to room temperature and exposing the mixture to air. The solution will turn green/blue, indicating oxidation of the copper catalyst.

  • Purification: Dilute the reaction mixture with tetrahydrofuran (THF, ~10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the purified polymer solution into a large excess of cold methanol or hexane (~200 mL). Collect the polymer by filtration or centrifugation, wash with fresh cold solvent, and dry under vacuum at room temperature overnight.

Visualization of ATRP Workflow

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification reagents 1. Add CuBr, Monomer, Initiator, Solvent degas 2. Degas via Freeze-Pump-Thaw or N2 Purge reagents->degas add_ligand 3. Add Ligand (PMDETA) to start reaction degas->add_ligand polymerize 4. Heat at 60°C (e.g., 6-8 hours) add_ligand->polymerize sampling 5. Monitor Conversion (NMR, GPC) polymerize->sampling terminate 6. Terminate by Exposing to Air sampling->terminate purify 7. Remove Catalyst (Alumina Column) terminate->purify precipitate 8. Precipitate in Non-solvent (Methanol) purify->precipitate dry 9. Dry Polymer under Vacuum precipitate->dry

Caption: ATRP experimental workflow for synthesizing poly(E3APA).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT is another versatile CRP technique that uses a chain transfer agent (the RAFT agent), typically a thiocarbonylthio compound, to mediate the polymerization.[8] It offers excellent control and is tolerant of a wide range of monomers, including those with unprotected acidic or basic groups.

Causality Behind the Method: RAFT is often chosen for its compatibility with functional monomers without the need for protection.[9] The mechanism is less sensitive to impurities compared to ATRP, and it does not involve a metallic catalyst, which simplifies purification. The key to a successful RAFT polymerization is selecting the appropriate RAFT agent for the monomer being polymerized. For acrylates, trithiocarbonates or dithiobenzoates are commonly effective.[8]

Experimental Protocol: RAFT Polymerization of this compound

This protocol targets a polymer with a degree of polymerization (DP) of 100.

Component M.W. ( g/mol ) Amount Moles (mmol) Ratio
This compound (E3APA)191.231.912 g10.0100
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)279.3827.9 mg0.101
Azobisisobutyronitrile (AIBN)164.211.64 mg0.010.1
1,4-Dioxane (Solvent)-5 mL--

Methodology:

  • Stock Solution Preparation: In a 10 mL vial, dissolve E3APA (1.912 g), the RAFT agent CPAD (27.9 mg), and the initiator AIBN (1.64 mg) in 1,4-dioxane (5 mL).

  • Degassing: Transfer the solution to a Schlenk tube. Subject the tube to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Rationale: This is a more rigorous method of oxygen removal than purging and is recommended for achieving optimal control in RAFT polymerization.

  • Polymerization: After the final thaw cycle, backfill the Schlenk tube with nitrogen or argon. Place the sealed tube in a preheated oil bath at 70 °C and stir. Rationale: AIBN has a 10-hour half-life at 65 °C, so 70 °C provides a suitable initiation rate.

  • Monitoring and Termination: Monitor the reaction progress via NMR and GPC as described in the ATRP protocol. To stop the polymerization, remove the tube from the oil bath and cool it rapidly in an ice bath.

  • Isolation: Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold diethyl ether or a hexane/ethyl acetate mixture. The polymer should retain its characteristic pink/red color from the RAFT end-group.

  • Purification: To remove unreacted monomer and other small molecules, the polymer can be re-dissolved in a minimal amount of THF and re-precipitated.

  • Drying: Collect the final polymer by filtration and dry under vacuum to a constant weight.

Visualization of RAFT Workflow

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation reagents 1. Combine Monomer, RAFT Agent, Initiator, and Solvent degas 2. Perform 3x Freeze-Pump-Thaw Cycles reagents->degas polymerize 3. Heat at 70°C (e.g., 8-16 hours) degas->polymerize sampling 4. Monitor Conversion (NMR, GPC) polymerize->sampling terminate 5. Quench by Rapid Cooling sampling->terminate precipitate 6. Precipitate in Non-solvent (Ether/Hexane) terminate->precipitate reprecipitate 7. (Optional) Re-precipitate for higher purity precipitate->reprecipitate dry 8. Dry Polymer under Vacuum reprecipitate->dry

Caption: RAFT experimental workflow for synthesizing poly(E3APA).

Characterization of Synthesized Polymers

Thorough characterization is essential to confirm the successful synthesis of a well-defined polymer.[10] Key techniques include NMR spectroscopy and Gel Permeation Chromatography (GPC).[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to verify the polymer structure and to calculate monomer conversion.[13][14]

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Successful Polymerization: The disappearance of sharp vinyl proton signals from the monomer (typically between 5.5-6.5 ppm) and the appearance of broad signals corresponding to the polymer backbone (typically 1.5-2.5 ppm) confirm polymerization.

    • Structure Confirmation: Signals corresponding to the ethyl ester group (~1.2 ppm and ~4.1 ppm) and the aromatic protons (~6.5-7.5 ppm) should remain.

    • Conversion Calculation: Monomer conversion can be calculated by comparing the integration of a monomer vinyl proton signal to a stable polymer signal (e.g., an aromatic proton).

  • ¹³C NMR: Provides detailed information about the polymer microstructure and confirms the presence of all expected carbon environments in the polymer repeat unit.[12]

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of molecular weight and its distribution.[15][16]

  • Molecular Weight (Mₙ, Mₙ): The number-average (Mₙ) and weight-average (Mₙ) molecular weights are determined. For a controlled polymerization, the experimental Mₙ should increase linearly with monomer conversion and be close to the theoretical value (Mₙ,th = ([M]₀/[I]₀ × M.W.ₘₒₙₒₘₑᵣ × conversion) + M.W.ᵢₙᵢₜᵢₐₜₒᵣ/ᵣₐ𝒻ₜ).

  • Polydispersity Index (PDI): The PDI (Mₙ/Mₙ) is a measure of the breadth of the molecular weight distribution. A successful controlled polymerization should yield a PDI value below 1.3, ideally between 1.05 and 1.2.[1]

Summary of Expected Polymer Characteristics

Parameter ATRP Synthesis RAFT Synthesis Desired Outcome & Rationale
Target Mₙ ( g/mol ) ~19,300~19,400Close agreement with theoretical value indicates good initiation efficiency.
Expected PDI < 1.25< 1.20A low PDI signifies a well-controlled polymerization with uniform chain growth.
Appearance White to off-white powderPink to red solidThe color in the RAFT polymer is indicative of the retained thiocarbonylthio end-group.
¹H NMR Broad backbone peaks, no vinyl signalsBroad backbone peaks, no vinyl signalsConfirms complete or high conversion of monomer to polymer.

Post-Polymerization Modification: Unlocking Functionality

The true power of poly(E3APA) lies in the reactivity of its pendant amine groups. These can be modified to attach a vast array of molecules. A common and efficient method is amide bond formation.

Example Protocol: Amide Coupling with an NHS-activated Molecule

  • Dissolution: Dissolve poly(E3APA) (e.g., 100 mg) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add a slight excess (e.g., 1.2 equivalents per amine group) of the N-Hydroxysuccinimide (NHS)-activated molecule of interest (e.g., NHS-biotin, NHS-fluorescein, or an NHS-activated drug).

  • Base Catalyst: Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (e.g., 2-3 equivalents) to scavenge the acid byproduct and facilitate the reaction.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

  • Purification: The functionalized polymer can be purified by dialysis against an appropriate solvent to remove unreacted small molecules, or by precipitation.

  • Characterization: Confirm successful conjugation using NMR (appearance of new characteristic signals), UV-Vis spectroscopy (if the attached molecule is a chromophore), or other relevant analytical techniques.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Solvents (Anisole, Dioxane, THF): These are flammable liquids. Keep away from ignition sources.[17]

  • Reagents (CuBr, AIBN, PMDETA): Refer to the specific Safety Data Sheets (SDS) for each reagent for detailed handling and disposal information. AIBN is thermally sensitive and should be stored appropriately. Copper salts are toxic.

References

  • Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]

  • Separation Science. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Retrieved from [Link]

  • Cai, Y., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1258. MDPI. Retrieved from [Link]

  • LookChem. (n.d.). Cas 58186-45-1, this compound. Retrieved from [Link]

  • Applied Technical Services. (n.d.). GPC Polymer Characterization. Retrieved from [Link]

  • Patsnap. (2025). NMR Spectroscopy Applications in Polymer Analysis. Retrieved from [Link]

  • Wood-Adams, P. M. (n.d.). Characterization of polymers by NMR. Retrieved from [Link]

  • Merck Millipore. (n.d.). RAFT Polymerization Procedures. Retrieved from [Link]

  • Wiley Online Library. (2006). Characterization of branched polyolefins by GPC with function specific detectors. Microscopy & Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst. Retrieved from [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

  • Moineau, G., et al. (1999). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules, 32(25), 8277–8282. ACS Publications. Retrieved from [Link]

  • Li, Y., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Molecules, 28(6), 2588. MDPI. Retrieved from [Link]

  • Keddie, D. J. (2014). How to Do a RAFT Polymerization. In Controlled Radical Polymerization: A Practical Approach. ResearchGate. Retrieved from [Link]

  • Mirau, P. A. (2005). NMR characterization of polymers. In Encyclopedia of Polymer Science and Technology. ResearchGate. Retrieved from [Link]

  • Ashford, E. J., et al. (1998). Polymerization of acrylates by atom transfer radical polymerization. Homopolymerization of 2-hydroxyethyl acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417-1424. Semantic Scholar. Retrieved from [Link]

  • Schmidt, B., & Schmidt, F. (2016). Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC). Beilstein Journal of Organic Chemistry, 12, 288-296. NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for Michael Addition Reactions with Ethyl 3-(3-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of the Michael Addition with Ethyl 3-(3-aminophenyl)acrylate

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in modern organic synthesis for its reliability and efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1][2] This reaction is particularly pivotal in pharmaceutical development, where the construction of complex molecular scaffolds with precise functionalization is paramount.

This compound is a versatile Michael acceptor of significant interest.[3] Its structure incorporates an electrophilic α,β-unsaturated ester and a nucleophilic aromatic amine. This dual functionality makes it a valuable building block, but also introduces specific considerations for its use in Michael additions. The electron-donating nature of the aminophenyl group can modulate the reactivity of the acrylate system, while the amine itself could potentially participate in side reactions if not properly considered. This guide provides a detailed, step-by-step framework for successfully employing this compound in aza-Michael addition reactions, focusing on practical protocols, the rationale behind experimental choices, and strategies for optimization.

Mechanistic Overview: The Aza-Michael Addition

The aza-Michael addition involves the conjugate addition of a nitrogen-based nucleophile, such as a primary or secondary amine, to the β-carbon of the acrylate. The reaction proceeds via a nucleophilic attack on the electron-deficient double bond, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final β-amino ester product.

Caption: General mechanism of the aza-Michael addition.

Protocol 1: Catalyst-Free Aza-Michael Addition of Benzylamine

Aromatic amines, like the one present in the substrate, are generally less nucleophilic than aliphatic amines. Consequently, forcing conditions or catalysis may be required. However, studies have shown that specific polar protic solvents can promote the aza-Michael addition of even weak nucleophiles like anilines, sometimes without any external catalyst.[4][5][6] This protocol leverages the activating effect of a polar protic solvent for a clean, catalyst-free reaction. Benzylamine is chosen as a representative primary amine nucleophile.

Materials and Equipment:
  • This compound (Michael Acceptor)

  • Benzylamine (Michael Donor)

  • 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 1.91 g, 10 mmol).

    • Add anhydrous TFE or HFIP (approx. 0.5 M concentration, e.g., 20 mL). The high polarity and hydrogen bond donating ability of these fluorinated alcohols are crucial for activating the Michael acceptor towards nucleophilic attack.[5]

    • Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reagent Addition:

    • Add benzylamine (1.1 equiv., e.g., 1.18 g, 11 mmol) dropwise to the stirred solution at room temperature. A slight excess of the nucleophile helps to ensure complete consumption of the limiting reagent.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Aromatic amines are less reactive than aliphatic amines; therefore, the reaction may require several hours to days to reach completion at room temperature.[2] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied to increase the rate.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL) to remove any residual starting amine and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography. A gradient elution with a hexane/ethyl acetate mixture is typically effective for separating the desired product from unreacted starting materials and any potential byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Protocol 2: Lewis Acid-Catalyzed Aza-Michael Addition of Morpholine

For less reactive nucleophiles or to accelerate the reaction, a catalyst is often employed. Lewis acids are effective catalysts for Michael additions as they coordinate to the carbonyl oxygen of the acrylate, further increasing the electrophilicity of the β-carbon.[7] This protocol uses silica-supported aluminum chloride, a heterogeneous and easily removable catalyst, with morpholine as a representative secondary amine.

Materials and Equipment:
  • This compound (Michael Acceptor)

  • Morpholine (Michael Donor)

  • Silica-supported Aluminum Chloride (Catalyst)

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, but recommended)

  • Filtration setup (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard workup and purification equipment as in Protocol 1.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 50 mL round-bottom flask with a stir bar, add this compound (1.0 equiv., e.g., 1.91 g, 10 mmol) and the chosen anhydrous solvent (e.g., 20 mL DCM).

    • Add silica-supported aluminum chloride (e.g., 0.2 g). This heterogeneous catalyst is easy to handle and can be removed by simple filtration.[7]

  • Reagent Addition:

    • Add morpholine (1.2 equiv., e.g., 1.05 g, 12 mmol) to the stirred suspension at room temperature.

  • Reaction and Monitoring:

    • Stir the mixture at room temperature. The reaction is often significantly faster in the presence of a Lewis acid catalyst. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: The Lewis acid activates the Michael acceptor, facilitating the attack by the moderately nucleophilic secondary amine. Solvent-free conditions have also been reported to be effective with this catalyst system and can be considered as an alternative.[7]

  • Workup and Catalyst Removal:

    • Upon completion, remove the catalyst by vacuum filtration, washing the silica gel with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any leached acid, followed by water (20 mL) and brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via silica gel column chromatography as described in Protocol 1 to obtain the pure aza-Michael adduct.

Experimental Workflow and Data Presentation

The general workflow for performing and analyzing these Michael addition reactions is outlined below.

Caption: A typical experimental workflow for a Michael addition reaction.
Table of Analogous Aza-Michael Addition Reactions

While specific yield data for this compound is not extensively published, the following table summarizes results for analogous reactions of anilines and other amines with acrylates, providing a baseline for expected outcomes.

Michael Donor (Nucleophile)Michael AcceptorCatalyst/ConditionsSolventTimeYield (%)Reference
AnilineMethyl AcrylateNoneWater16 h15%[6]
AnilineMethyl AcrylateNoneHFIP24 hDi-adduct[4]
BenzylamineMethyl AcrylateSiO₂-AlCl₃Solvent-free3 h (RT)98%[7]
MorpholineMethyl AcrylateSiO₂-AlCl₃Solvent-free3 h (RT)95%[7]
BenzylamineMethyl AcrylateNone / MWMethanol3 h (115°C)97%[8]
DiethylamineEthyl AcrylateLiClO₄Solvent-free48 h (RT)90%[9]

Note: RT = Room Temperature, MW = Microwave Irradiation, HFIP = Hexafluoroisopropanol.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is slow, consider gentle heating (40-80°C) or using microwave irradiation, which has been shown to significantly accelerate Michael additions.[8] Alternatively, employing a catalyst as described in Protocol 2 is a robust strategy.

  • Side Reactions (Di-addition): Primary amines can undergo a second Michael addition to form a tertiary amine di-adduct. This can sometimes be controlled by adjusting the stoichiometry (using an excess of the amine) or by solvent choice. For instance, reactions in water tend to favor mono-addition, whereas fluorinated alcohols may promote di-addition.[4]

  • Self-Polymerization: While less common under these conditions, the substrate itself could potentially undergo self-condensation. Using controlled addition of reagents and maintaining moderate temperatures can minimize this.

  • Purification: The products, being β-amino esters, are basic. Care should be taken during chromatography to avoid streaking. Sometimes, pre-treating the silica gel with a small amount of triethylamine in the eluent can improve separation.

Conclusion

This compound is a valuable and reactive Michael acceptor for the synthesis of complex nitrogen-containing molecules. By carefully selecting the reaction conditions, particularly the solvent and catalyst, researchers can achieve high yields of the desired aza-Michael adducts. The protocols provided herein offer a solid starting point for methodologies that can be adapted and optimized for a wide range of nitrogen nucleophiles, facilitating advancements in medicinal chemistry and materials science.

References

  • Konuray, A. O., et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. UPCommons. Available at: [Link]

  • De, S. K. (2004). Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. PubMed. Available at: [Link]

  • Legros, J., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • De, S.K. (2004). Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. ResearchGate. Available at: [Link]

  • Ballini, R., et al. (2005). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. ResearchGate. Available at: [Link]

  • Yadav, J. S., et al. (2003). LiClO4 CATALYZED AZA-MICHAEL ADDITION OF SECONDARY AMINES TO α,β-UNSATURATED ESTERS UNDER A SOLVENT-FREE CONDITION. ResearchGate. Available at: [Link]

  • Pollard, C. B., & Mattson, G. C. (1953). The Addition of Saturated Heterocyclic Amines to Cinnamate Esters. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]

  • LookChem. (n.d.). Cas 58186-45-1,this compound. Available at: [Link]

  • Valdés, C., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH National Library of Medicine. Available at: [Link]

  • Ranu, B. C., et al. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Semantic Scholar. Available at: [Link]

  • Bhattacharjee, S., et al. (2021). Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework (CuBTC). ResearchGate. Available at: [Link]

  • Fedotova, A., et al. (2015). High Pressure Promoted aza-Michael Addition of Primary and Secondary Amines to ??-Substituted Acrylates. ResearchGate. Available at: [Link]

  • Das, B., et al. (2009). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Taylor & Francis Online. Available at: [Link]

Sources

Revolutionizing C-C Bond Formation: Advanced Protocols for Suzuki and Heck Cross-Coupling Reactions in the Synthesis of Ethyl 3-(3-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In a significant contribution to synthetic organic chemistry, detailed application notes and protocols have been developed for the synthesis of Ethyl 3-(3-aminophenyl)acrylate via Suzuki and Heck cross-coupling reactions. These methodologies are poised to accelerate research and development in pharmaceuticals and material science by providing robust and efficient pathways to this key structural motif. This guide, designed for researchers, scientists, and drug development professionals, offers in-depth technical details, mechanistic insights, and step-by-step protocols to ensure reproducible and high-yielding syntheses.

The palladium-catalyzed Suzuki and Heck cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds.[1][2] Their versatility and functional group tolerance have made them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials.[2] This document provides a comprehensive guide to leveraging these powerful reactions for the specific synthesis of this compound, a valuable building block in medicinal chemistry.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization. Both the Suzuki and Heck reactions proceed through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[3][4]

The Suzuki-Miyaura Coupling: A Dance of Boron and Palladium

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[5][6] The catalytic cycle, a well-orchestrated sequence of elementary steps, is central to this transformation.[3]

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species.[3][6] This is often the rate-determining step.[6]

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex.[5][6] The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the desired biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[3][5]

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck-Mizoroki Reaction: Alkenes Take Center Stage

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4][8] This reaction is a powerful tool for the synthesis of substituted alkenes.[4]

The catalytic cycle for the Heck reaction also proceeds through a series of well-defined steps:

  • Oxidative Addition: Similar to the Suzuki reaction, the cycle begins with the oxidative addition of the aryl halide to a palladium(0) species to form a Pd(II) complex.[4][9]

  • Alkene Coordination and Insertion: The alkene then coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.[4][9] This step typically proceeds with syn stereochemistry.[9]

  • β-Hydride Elimination: A β-hydride elimination step forms the substituted alkene product and a palladium-hydride complex.[9]

  • Reductive Elimination/Base Regeneration: Finally, reductive elimination of HX, facilitated by a base, regenerates the active palladium(0) catalyst.[1]

Heck_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Alkene-Complex Alkene-Complex Ar-Pd(II)-X(Ln)->Alkene-Complex Alkene Coordination & Migratory Insertion Product-Complex Product-Complex Alkene-Complex->Product-Complex β-Hydride Elimination Product-Complex->Pd(0)Ln Reductive Elimination (Base) Product Product Product-Complex->Product

Caption: Catalytic cycle of the Heck-Mizoroki cross-coupling reaction.

Application Notes: Synthesis of this compound

The synthesis of this compound can be effectively achieved using either the Suzuki or Heck cross-coupling strategies. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Method A: Suzuki Cross-Coupling Protocol

This approach involves the coupling of 3-aminophenylboronic acid with ethyl acrylate. However, a more common and often more practical approach is to couple a protected 3-bromoaniline derivative with a suitable boronic acid or ester, followed by deprotection. For the direct coupling, a representative protocol is provided below.

Reaction Scheme:

3-Bromoaniline + Ethyl Acrylate → this compound

Materials and Reagents:

ReagentMolar Eq.PuritySupplier
3-Bromoaniline1.0>98%Commercial Source
(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid1.2>95%Commercial Source
Pd(PPh₃)₄0.03>98%Commercial Source
K₂CO₃2.0>99%Commercial Source
1,4-Dioxane-AnhydrousCommercial Source
Water-Degassed-

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoaniline (1.0 mmol), (3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

A study on micellar Suzuki cross-coupling reactions of bromoanilines demonstrated that the position of the bromo substituent influences reaction kinetics, with 3-bromoaniline sometimes requiring longer reaction times for high yields.[10][11]

Method B: Heck Cross-Coupling Protocol

This method directly couples 3-bromoaniline (or 3-iodoaniline for higher reactivity) with ethyl acrylate. This is often a more direct and atom-economical approach.

Reaction Scheme:

3-Bromoaniline + Ethyl Acrylate → this compound

Materials and Reagents:

ReagentMolar Eq.PuritySupplier
3-Bromoaniline1.0>98%Commercial Source
Ethyl Acrylate1.5>99%Commercial Source
Pd(OAc)₂0.02>98%Commercial Source
P(o-tolyl)₃0.04>98%Commercial Source
Triethylamine (Et₃N)2.0>99%Commercial Source
Acetonitrile (MeCN)-AnhydrousCommercial Source

Step-by-Step Protocol:

  • In a sealed tube or pressure vessel, combine 3-bromoaniline (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol) under an inert atmosphere.

  • Add anhydrous acetonitrile (5 mL), followed by triethylamine (2.0 mmol) and ethyl acrylate (1.5 mmol).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.[9]

The Heck reaction conditions can be sensitive to the choice of base, solvent, and ligand.[12] Triethylamine is a common base, and phosphine ligands are often employed to stabilize the palladium catalyst.[4]

Troubleshooting and Optimization

For Suzuki Coupling:

  • Low Yield: Consider using a different palladium catalyst or ligand combination. The choice of base can also be critical; alternatives include K₃PO₄ or Cs₂CO₃.[13] Ensure the boronic acid is of high quality, as they can be prone to decomposition.[14]

  • Protodeborylation: This side reaction, the cleavage of the C-B bond, can be minimized by using anhydrous solvents and running the reaction under strictly inert conditions.[14]

For Heck Coupling:

  • Low Reactivity: Aryl chlorides are generally less reactive than bromides or iodides.[9] For less reactive aryl halides, consider using more active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, or higher reaction temperatures.[1]

  • Regioselectivity: While the reaction with ethyl acrylate typically yields the linear E-isomer, side products can sometimes form.[1] Fine-tuning the reaction conditions, including the ligand and solvent, can improve regioselectivity.

Conclusion

The Suzuki and Heck cross-coupling reactions offer powerful and versatile strategies for the synthesis of this compound. The choice between these two methods will depend on various factors, including the availability and cost of starting materials and the desired scale of the synthesis. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently access this important chemical intermediate for a wide range of applications in drug discovery and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Barakat, A., et al. (2019). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Heck cross coupling reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Diva-portal.org. (2008, September 24). Heck Reactions with Aryl Chlorides. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Col μό, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Retrieved from [Link]

  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(9), 1511-1514. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Milano-Bicocca. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2019). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. Retrieved from [Link]

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. Retrieved from [Link]

  • ResearchGate. (2019, November 9). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Retrieved from [Link]

  • Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. Retrieved from [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic letters, 14(20), 5488–5491. Retrieved from [Link]

Sources

Application Notes and Protocols: Methods for N-Acylation and N-Alkylation of the Amino Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Functionalization in Modern Chemistry

The targeted modification of amino groups through N-acylation and N-alkylation represents a cornerstone of modern organic synthesis, with profound implications for medicinal chemistry, materials science, and chemical biology. The amide bond, formed via N-acylation, is the fundamental linkage in peptides and proteins, and is a ubiquitous feature in a vast array of pharmaceuticals.[1][2] Similarly, N-alkylation is crucial for the synthesis of diverse bioactive molecules and for modulating the pharmacological properties of drug candidates. This guide provides a comprehensive overview of the principal methods for N-acylation and N-alkylation, offering detailed protocols and expert insights to aid researchers in the strategic selection and execution of these pivotal transformations.

Part I: N-Acylation of Amines – Forging the Amide Bond

N-acylation is the process of introducing an acyl group (R-C=O) onto the nitrogen atom of an amine, forming an amide. This transformation is fundamental to peptide synthesis and the creation of numerous small molecule drugs. The choice of acylation method depends on the substrate's complexity, the desired reactivity, and the need to minimize side reactions such as racemization.

Acylation with Acyl Chlorides and Anhydrides: The Schotten-Baumann Reaction

One of the most classic and reliable methods for N-acylation involves the use of highly reactive acylating agents like acyl chlorides and acid anhydrides. The Schotten-Baumann reaction, first described in 1883, provides a robust protocol for this transformation, particularly under biphasic conditions.[3][4]

Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride.[5] In the case of acyl chlorides, this forms a tetrahedral intermediate which then collapses, expelling a chloride ion.[5] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][6] A two-phase system, typically with an organic solvent like dichloromethane and an aqueous base, is often employed. This sequesters the starting materials and product in the organic phase while the base in the aqueous phase neutralizes the generated acid.[3][6]

Advantages:

  • High reactivity of acylating agents leads to rapid reaction times.

  • Generally applicable to a wide range of primary and secondary amines.

  • The use of biphasic conditions simplifies the workup procedure.

Disadvantages:

  • Acyl chlorides and anhydrides are often sensitive to moisture.

  • The generation of acidic byproducts necessitates the use of a base, which can be problematic for base-sensitive substrates.

  • Over-acylation can be an issue with primary amines if the reaction is not carefully controlled.

Protocol 1: General Procedure for N-Acylation using the Schotten-Baumann Reaction

This protocol describes the acylation of a primary or secondary amine with an acyl chloride under biphasic Schotten-Baumann conditions.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Dichloromethane (DCM) or diethyl ether

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, and standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the amine (1.0 eq) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add an equal volume of 10% aqueous NaOH solution to the flask. Stir the biphasic mixture vigorously.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred mixture at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary for reactive substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[7]

Acylation with Carboxylic Acids and Coupling Reagents

For more complex or sensitive substrates, direct acylation with a carboxylic acid using a coupling reagent is the preferred method. This approach avoids the need to generate highly reactive acyl chlorides and offers milder reaction conditions. A plethora of coupling reagents are available, with carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) being among the most common.[2]

Mechanism and Rationale: Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. In the case of DCC, the carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, generating a dicyclohexylurea (DCU) byproduct. To suppress side reactions and minimize racemization of chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (HOBt) are often employed. HOBt reacts with the O-acylisourea to form an active ester, which then cleanly reacts with the amine.

Advantages:

  • Milder reaction conditions compared to the use of acyl chlorides.

  • Wide range of commercially available coupling reagents with varying reactivity and solubility profiles.

  • Reduced risk of racemization when using chiral carboxylic acids, especially with additives like HOBt.

Disadvantages:

  • Coupling reagents can be expensive.

  • The byproducts of some coupling reagents (e.g., DCU from DCC) can be difficult to remove.[8]

  • Some coupling reagents can cause side reactions, such as the dehydration of asparagine and glutamine residues in peptide synthesis.[8]

Protocol 2: N-Acylation using a Carboxylic Acid and DCC/HOBt

This protocol details the coupling of a carboxylic acid and a primary or secondary amine using DCC and HOBt.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) and stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture and allow it to warm to room temperature. Stir the reaction overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Acylation with Mixed Anhydrides

The mixed anhydride method is another efficient strategy for activating carboxylic acids towards N-acylation. This one-pot, two-step procedure involves the reaction of a carboxylic acid with an alkyl chloroformate in the presence of a tertiary amine base to form a reactive mixed carbonic-carboxylic anhydride.[9]

Mechanism and Rationale: A tertiary amine, such as triethylamine or N-methylmorpholine, deprotonates the carboxylic acid to form a carboxylate salt. This salt then reacts with an alkyl chloroformate (e.g., isobutyl chloroformate) to generate the mixed anhydride.[9] This activation step is typically performed at low temperatures (-15 °C to 0 °C) to minimize side reactions. The subsequent addition of the amine leads to nucleophilic attack on the carbonyl carbon of the carboxylic acid moiety within the mixed anhydride, yielding the desired amide.[9]

Advantages:

  • High yields and minimal racemization, making it suitable for chiral carboxylic acids.[9]

  • The reaction is generally fast.

  • The byproducts are typically volatile or water-soluble, simplifying purification.

Disadvantages:

  • Requires careful temperature control to avoid side reactions.

  • The mixed anhydride can be unstable at higher temperatures.

Protocol 3: N-Acylation using the Mixed Anhydride Method

This protocol provides a general procedure for the N-acylation of an amine using a mixed anhydride generated in situ.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0 eq)

  • Triethylamine (Et₃N) or N-methylmorpholine (NMM) (1.2 eq)

  • Isobutyl chloroformate (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Carboxylic Acid Activation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -15 °C.

    • Add the tertiary amine (1.2 eq) dropwise.

    • Slowly add isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 0 °C.

    • Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • Amine Addition: Add a solution of the amine (1.0 eq) in the same anhydrous solvent to the reaction mixture at -15 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Workup:

    • Quench the reaction with water.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Part II: N-Alkylation of Amines – Expanding the Amine Scaffold

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom of an amine. This transformation is crucial for synthesizing a wide range of pharmaceuticals and agrochemicals, as the degree of N-alkylation significantly influences a molecule's biological activity and physicochemical properties.

Reductive Amination: A Versatile and Controlled Alkylation

Reductive amination is a powerful and widely used method for the N-alkylation of primary and secondary amines. It is a two-step process that involves the initial formation of an imine or iminium ion from the reaction of an amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding alkylated amine.[10][11]

Mechanism and Rationale: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[12] A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to selectively reduce the C=N double bond of the imine or iminium ion without reducing the starting carbonyl compound.[10][13] This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.[14]

Advantages:

  • High selectivity and control over the degree of alkylation.

  • Wide substrate scope, applicable to a variety of aldehydes, ketones, and amines.

  • Mild reaction conditions.

  • Avoids the formation of quaternary ammonium salts.[15]

Disadvantages:

  • The carbonyl compound must be non-enolizable or the enolization must be slower than imine formation to avoid side reactions.

  • Some reducing agents, like NaBH₃CN, are toxic.

Protocol 4: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the reductive amination of a primary amine with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • Primary amine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the amine (1.0 eq) and the aldehyde (1.0 eq) in anhydrous DCM or DCE in a round-bottom flask. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-24 hours, monitoring its progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

The Eschweiler-Clarke Reaction: A Classic Methylation Technique

The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines to their corresponding tertiary amines using excess formic acid and formaldehyde.[15][16]

Mechanism and Rationale: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine, with the concurrent release of carbon dioxide.[16][17] The reaction is driven to completion by the irreversible loss of CO₂.[15] For primary amines, the process occurs twice to yield the dimethylated product. A key advantage of this reaction is that it does not proceed to the formation of quaternary ammonium salts.[15][18]

Advantages:

  • A simple and efficient one-pot procedure for N-methylation.

  • High yields are typically obtained.

  • Avoids the use of expensive or hazardous methylating agents like methyl iodide.

  • Does not form quaternary ammonium salts.[15]

Disadvantages:

  • Limited to methylation.

  • Requires heating, which may not be suitable for thermally sensitive substrates.

Protocol 5: The Eschweiler-Clarke Reaction for N-Methylation

This protocol outlines the methylation of a secondary amine using the Eschweiler-Clarke reaction.

Materials:

  • Secondary amine (1.0 eq)

  • Formaldehyde (37% aqueous solution, excess, e.g., 2.5 eq)

  • Formic acid (excess, e.g., 2.5 eq)

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or diethyl ether

  • Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To the secondary amine (1.0 eq) in a round-bottom flask, add formaldehyde (2.5 eq) and formic acid (2.5 eq).

  • Heating: Heat the reaction mixture at 80-100 °C for several hours (typically 2-18 hours), monitoring the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture with 1 M NaOH solution to a pH > 10.

    • Extract the product with DCM or diethyl ether.

    • Combine the organic extracts and dry over anhydrous K₂CO₃ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude tertiary amine by distillation or column chromatography.

Part III: The Indispensable Role of Protecting Groups in N-Functionalization

In complex molecules with multiple reactive functional groups, the selective N-acylation or N-alkylation of a specific amino group often requires the use of protecting groups. These groups temporarily mask other reactive sites, allowing for the desired transformation to occur chemoselectively. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most widely used amine protecting groups.[19][20]

The Boc Protecting Group: Acid-Labile Protection

The Boc group is a popular choice for amine protection due to its stability under a wide range of conditions and its facile removal with acid.[21][22]

  • Protection: Amines are typically protected as their Boc-carbamates by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).[21][23]

  • Deprotection: The Boc group is readily cleaved under acidic conditions, commonly using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in methanol or ethyl acetate.[21][23] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation.[19]

Protocol 6: Boc-Protection of an Amine

Materials:

  • Amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM or THF.

  • Add Boc₂O (1.1 eq) and stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Protocol 7: Boc-Deprotection of an Amine

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a base.

The Fmoc Protecting Group: Base-Labile Protection

The Fmoc group is orthogonal to the Boc group, as it is stable to acidic conditions but readily cleaved by bases. This makes it particularly valuable in solid-phase peptide synthesis (SPPS).[24][25]

  • Protection: Amines are protected by reacting them with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[24][25]

  • Deprotection: The Fmoc group is typically removed using a solution of a secondary amine base, such as 20% piperidine in DMF.[26][27] The mechanism involves a β-elimination reaction.[24]

Protocol 8: Fmoc-Protection of an Amine

Materials:

  • Amine (1.0 eq)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and water

Procedure:

  • Dissolve the amine (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and add Fmoc-Cl (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 9: Fmoc-Deprotection of an Amine

Materials:

  • Fmoc-protected amine

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 5-30 minutes, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

  • The crude amine can be purified by column chromatography or used directly in the next step.

Data Presentation

Table 1: Comparison of Common N-Acylation Methods

MethodAcylating AgentActivator/ReagentKey AdvantagesKey Disadvantages
Schotten-Baumann Acyl Chloride/AnhydrideAqueous Base (e.g., NaOH)High reactivity, simple workupMoisture sensitive, harsh conditions
Coupling Reagents Carboxylic AcidDCC, DIC, HOBt, HATUMild conditions, low racemizationExpensive reagents, byproduct removal
Mixed Anhydride Carboxylic AcidAlkyl Chloroformate, BaseHigh yields, minimal racemizationRequires low temperatures

Table 2: Comparison of Common N-Alkylation Methods

MethodAlkylating AgentReducing Agent/ReagentKey AdvantagesKey Disadvantages
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃, NaBH₃CNHigh selectivity, mild conditionsCarbonyl must be non-enolizable
Eschweiler-Clarke FormaldehydeFormic AcidSpecific for methylation, no over-alkylationLimited to methylation, requires heating

Visualizations

Experimental Workflows

N_Acylation_Workflow cluster_schotten_baumann Schotten-Baumann cluster_coupling Coupling Reagent cluster_reductive_amination Reductive Amination sb1 Dissolve Amine in Organic Solvent sb2 Add Aqueous Base sb1->sb2 sb3 Add Acyl Chloride sb2->sb3 sb4 Reaction sb3->sb4 sb5 Workup & Purify sb4->sb5 c1 Dissolve Carboxylic Acid & HOBt c2 Add DCC at 0°C c1->c2 c3 Add Amine c2->c3 c4 Reaction c3->c4 c5 Workup & Purify c4->c5 ra1 Dissolve Amine & Aldehyde/Ketone ra2 Add Reducing Agent (e.g., NaBH(OAc)₃) ra1->ra2 ra3 Reaction ra2->ra3 ra4 Workup & Purify ra3->ra4

Caption: General experimental workflows for key N-acylation and N-alkylation reactions.

Reaction Mechanisms

Reductive_Amination_Mechanism Amine R₂NH Carbonyl R'₂C=O Amine->Carbonyl + Hemiaminal R'₂C(OH)NR₂ Carbonyl->Hemiaminal Nucleophilic Attack Iminium [R'₂C=NR₂]⁺ Hemiaminal->Iminium - H₂O Product R'₂CH-NR₂ Iminium->Product + [H⁻] ReducingAgent [H⁻] ReducingAgent->Iminium

Caption: Simplified mechanism of reductive amination.

Conclusion

The ability to selectively and efficiently perform N-acylation and N-alkylation is fundamental to the success of many synthetic endeavors. This guide has provided an overview of the most common and effective methods, complete with detailed protocols and an analysis of their respective advantages and disadvantages. By understanding the underlying principles and having access to reliable experimental procedures, researchers can confidently select the optimal strategy for their specific synthetic challenges, thereby accelerating the discovery and development of novel chemical entities.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ChemEurope.com. Schotten-Baumann reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Sdocuments. N-Acylation of Amides With Acid Anhydrides by Way of Dual: Activation Using MGBR Oet. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • ResearchGate. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • ACS Green Chemistry Institute. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]

  • ACS Publications. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • National Institutes of Health. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • ResearchGate. Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • Chemistry LibreTexts. 23.4: Preparation of Amines via Reductive Amination. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • ResearchGate. N-Acylation of amides with acid anhydrides by way of dual activation using MgBr 2·OEt 2. [Link]

  • CDN. N-Terminus Acetylation Protocol. [Link]

  • ResearchGate. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

Sources

Application Notes & Protocols: Leveraging Ethyl 3-(3-aminophenyl)acrylate for the Development of Advanced Stimuli-Responsive Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for 'Smart' Materials

In the landscape of advanced materials, there is a paradigm shift from static, passive substances to dynamic, "smart" materials capable of responding to their environment.[1][2] These stimuli-responsive polymers, which can alter their physical or chemical properties in response to triggers like pH, temperature, or light, are at the forefront of innovations in drug delivery, tissue engineering, and biosensing.[2][3][4] The core of these materials lies in the judicious selection of monomers that impart this responsive behavior. This guide focuses on a particularly versatile building block: Ethyl 3-(3-aminophenyl)acrylate. The presence of a primary amine on the phenyl ring provides a robust handle for creating materials with exquisite pH sensitivity, opening avenues for sophisticated biomedical applications.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple recitation of protocols to explain the underlying chemical principles and rationale, empowering users to not only replicate but also innovate.

Monomer Profile: this compound

This compound is a chemical intermediate recognized for its utility as a versatile building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.[5] Its structure is bifunctional: the acrylate group is amenable to radical polymerization, forming the polymer backbone, while the aminophenyl group provides the stimuli-responsive character.

PropertyValueSource
CAS Number 58186-45-1[5][6]
Molecular Formula C₁₁H₁₃NO₂[7]
Molecular Weight 191.23 g/mol [7]
Appearance Yellow crystalline solid[5]
Key Functional Groups Acrylate (for polymerization), Primary Amine (for pH-responsiveness)
Storage Conditions 2-8°C, protect from light, inert atmosphere[5][7]

Note: The molecular formula C₁₀H₁₁NO₂ cited in some sources appears to correspond to the methyl ester, not the ethyl ester.[5][6] We will proceed with the confirmed ethyl ester formula C₁₁H₁₃NO₂.

The Principle of pH-Responsiveness: A Mechanistic View

The "smart" behavior of polymers derived from this compound is rooted in the acid-base chemistry of the aniline-like amino group. This functional group acts as a weak base, capable of accepting a proton under acidic conditions.[8]

Mechanism of Action:

  • In Acidic Environments (pH < pKa): The lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H⁺) from the environment. This protonation converts the neutral amine (-NH₂) into a cationic ammonium group (-NH₃⁺). In a polymer network, the resulting positive charges on adjacent monomer units lead to electrostatic repulsion. This repulsion forces the polymer chains apart, simultaneously increasing the polymer's affinity for water (hydrophilicity), causing the material, such as a hydrogel, to swell significantly.[8][9]

  • In Neutral or Basic Environments (pH > pKa): The ammonium group deprotonates, returning to its neutral, more hydrophobic state (-NH₂). The electrostatic repulsion vanishes, allowing intermolecular and intramolecular forces (like hydrogen bonding and hydrophobic interactions) to dominate. This causes the polymer chains to collapse, expelling water and leading to a shrunken or deswollen state.[9]

This reversible swelling-deswelling transition is the cornerstone of its application in areas like targeted drug delivery, where a change in physiological pH can trigger the release of a therapeutic payload.[10][11]

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Neutral/Basic Environment) low_pH Protonated State (-NH₃⁺) Hydrophilic & Swollen repulsion Electrostatic Repulsion Between Chains low_pH->repulsion leads to high_pH Deprotonated State (-NH₂) Hydrophobic & Collapsed low_pH->high_pH Reversible Transition (pKa dependent) attraction Hydrophobic Interactions Chain Collapse high_pH->attraction allows

Fig 1. pH-responsive mechanism of amine-containing polymers.

Application Protocol 1: Synthesis of a pH-Responsive Hydrogel

This protocol details the synthesis of a crosslinked hydrogel using free-radical polymerization. We will copolymerize this compound (EAPA) with a primary monomer, acrylamide (AAm), to form the bulk of the network. N,N'-methylenebis(acrylamide) (BIS) is used as a crosslinker to create the three-dimensional structure essential for hydrogels.[8]

A. Rationale for Component Selection:

  • Acrylamide (AAm): A hydrophilic, non-ionic monomer that forms a stable, water-swellable polymer network. It provides structural integrity.

  • This compound (EAPA): The functional monomer that imparts pH-sensitivity. The ratio of AAm to EAPA can be tuned to control the degree of responsiveness.

  • N,N'-methylenebis(acrylamide) (BIS): A crosslinking agent that connects linear polymer chains, forming the 3D network. Its concentration directly impacts the hydrogel's mechanical strength and swelling capacity.[1]

  • Ammonium Persulfate (APS) & Tetramethylethylenediamine (TEMED): A common redox initiator pair for aqueous free-radical polymerization. APS generates the initial radicals, and TEMED accelerates the process.

B. Materials and Reagents:

ReagentSupplier ExamplePurityPurpose
Acrylamide (AAm)Sigma-Aldrich≥99%Primary Monomer
This compound (EAPA)BLDpharm>98%Functional Monomer
N,N'-methylenebis(acrylamide) (BIS)Sigma-Aldrich≥99.5%Crosslinker
Ammonium Persulfate (APS)Sigma-Aldrich≥98%Initiator
TEMEDSigma-Aldrich≥99%Catalyst/Accelerator
Deionized (DI) WaterIn-house18.2 MΩ·cmSolvent

C. Step-by-Step Synthesis Protocol:

  • Preparation of Monomer Solution:

    • In a 50 mL glass vial, dissolve 710 mg (10 mmol) of Acrylamide and 95.6 mg (0.5 mmol) of this compound in 10 mL of DI water.

    • Add 15.4 mg (0.1 mmol, 1 mol% of total monomers) of BIS to the solution.

    • Stir the mixture at room temperature until all components are fully dissolved. Expert Tip: Gentle warming can aid dissolution of EAPA, but do not overheat.

  • Initiation of Polymerization:

    • Degas the solution by bubbling nitrogen gas through it for 20-30 minutes. This is critical to remove dissolved oxygen, which inhibits radical polymerization.

    • To the deoxygenated solution, add 100 µL of a freshly prepared 10% (w/v) APS solution in DI water. Swirl gently to mix.

    • Add 10 µL of TEMED. Caution: Polymerization will begin almost immediately. Perform this step in a fume hood.

  • Gelation and Curing:

    • Immediately after adding TEMED, pour the solution into desired molds (e.g., between two glass plates with a spacer, or in small vials).

    • Allow the polymerization to proceed at room temperature for at least 4 hours, or overnight, to ensure complete curing. A rigid, transparent or slightly yellow gel should form.

  • Purification:

    • Carefully remove the hydrogel from its mold and cut it into discs or cubes of a defined size.

    • Place the hydrogel pieces in a large beaker containing 1 L of DI water.

    • Stir the water gently. The purpose of this step is to wash out any unreacted monomers, initiator fragments, and other impurities via dialysis.

    • Change the DI water every 12 hours for 3-4 days to ensure thorough purification.

  • Drying and Storage:

    • Remove the purified hydrogels from the water and blot them dry with lint-free paper.

    • To obtain the dry weight (for swelling studies), freeze-dry the hydrogels until a constant weight is achieved.

    • Store the dried hydrogels in a desiccator at room temperature.

Fig 2. Workflow for pH-responsive hydrogel synthesis.

Application Protocol 2: Characterization of pH-Responsive Swelling

This protocol describes how to quantify the hydrogel's response to pH changes by measuring its swelling ratio.

A. Objective: To determine the Equilibrium Swelling Ratio (ESR) of the synthesized hydrogel across a range of pH values and identify its transition point.

B. Protocol for Swelling Measurement:

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2.0 to 10.0 (e.g., using citrate for acidic pH, phosphate for neutral pH, and carbonate for basic pH).

  • Initial Measurement: Take pre-weighed, freeze-dried hydrogel samples (W_d). Consistency is key; use samples of similar initial mass and shape.

  • Immersion: Place one dried hydrogel sample into a vial containing 20 mL of each buffer solution. Ensure the hydrogel is fully submerged.

  • Equilibration: Seal the vials and leave them at room temperature. Allow the hydrogels to swell until they reach equilibrium. This can take 24-72 hours. To check for equilibrium, remove, blot, weigh, and return the hydrogel every 8-12 hours. Equilibrium is reached when the weight remains constant.

  • Final Measurement: Once at equilibrium, carefully remove each hydrogel from its buffer solution. Gently blot the surface with a damp filter paper to remove excess surface water without compressing the gel.

  • Weighing: Immediately weigh the swollen hydrogel (W_s).

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:

    ESR (%) = [ (W_s - W_d) / W_d ] × 100

    Where:

    • W_s = weight of the swollen hydrogel at equilibrium

    • W_d = weight of the initial dry hydrogel

C. Expected Results and Data Presentation:

The data should show a distinct sigmoidal relationship between pH and the ESR. A sharp increase in swelling is expected as the pH drops below the polymer network's effective pKa, corresponding to the protonation of the amino groups.

pH of BufferDry Weight (W_d, mg)Swollen Weight (W_s, mg)ESR (%)
2.050.17515.014900
4.049.87121.414200
5.550.35533.010900
6.550.01250.02400
7.450.2602.41100
9.049.9548.91000

Table represents hypothetical data for illustrative purposes.

Application Protocol 3: Proof-of-Concept for pH-Triggered Drug Release

This protocol demonstrates how the synthesized hydrogel can be used for controlled drug delivery, using Doxorubicin (DOX), a common anticancer drug, as a model therapeutic. The acidic tumor microenvironment provides the trigger for release.[11]

A. Rationale: The hydrogel is loaded with the drug in its collapsed state (at physiological pH 7.4). When introduced to an acidic environment (simulating a tumor or endosome at pH ~5.0-6.5), the hydrogel swells, increasing the mesh size of the polymer network and allowing the entrapped drug to diffuse out.[11]

B. Step-by-Step Drug Loading and Release Protocol:

  • Drug Loading:

    • Prepare a concentrated solution of Doxorubicin (e.g., 1 mg/mL) in a phosphate buffer at pH 7.4.

    • Immerse a pre-weighed dry hydrogel disc (W_d) in the DOX solution.

    • Allow the hydrogel to swell in the drug solution for 48 hours in the dark (DOX is light-sensitive) at room temperature to reach equilibrium loading.

    • Remove the drug-loaded hydrogel, rinse briefly with pH 7.4 buffer to remove surface-adsorbed drug, and blot dry.

  • In-Vitro Release Study:

    • Prepare two release media: a physiological buffer (PBS, pH 7.4) and a tumor-simulating buffer (Acetate buffer, pH 5.0).

    • Place the drug-loaded hydrogel into a dialysis bag containing 5 mL of the release medium.

    • Suspend the sealed dialysis bag in a beaker containing 50 mL of the same release medium. This setup ensures sink conditions.

    • Maintain the setup at 37°C with gentle stirring.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the beaker and replace it with 1 mL of fresh buffer to maintain constant volume.

    • Measure the absorbance of the withdrawn aliquots using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (~480 nm).

    • Calculate the cumulative percentage of drug released over time using a pre-established calibration curve for DOX.

G cluster_load Drug Loading (pH 7.4) cluster_release Drug Release cluster_pH5 Acidic Medium (pH 5.0) cluster_pH74 Neutral Medium (pH 7.4) start Dry Hydrogel load Immerse in Drug Solution start->load loaded_gel Drug-Loaded Hydrogel (Collapsed State) load->loaded_gel release_setup Place in Release Medium (pH 7.4 or pH 5.0) loaded_gel->release_setup swell Hydrogel Swells release_setup->swell Tumor/Endosome stable Hydrogel Remains Collapsed release_setup->stable Bloodstream release Drug is Released swell->release no_release Minimal Drug Release stable->no_release

Fig 3. Workflow for pH-triggered drug delivery from the hydrogel.

C. Expected Outcome: The drug release profile at pH 5.0 should show a significantly faster and higher cumulative release compared to the profile at pH 7.4.[11] This demonstrates the pH-triggered "on-demand" release capability of the material.

References

  • Wang, D., Green, M. D., Chen, K., Daengngam, C., & Kotsuchibashi, Y. (2016). Stimuli-Responsive Polymers: Design, Synthesis, Characterization, and Applications. International Journal of Polymer Science, 2016, 1–3. [Link]

  • LookChem. (n.d.). Cas 58186-45-1, this compound. Retrieved January 12, 2026, from [Link]

  • Ayres, N. (2010). Stimuli-Responsive Polymers: Fundamental Considerations and Applications. Polymer Reviews, 50(3), 317-333. [Link]

  • Kumar, A., & Srivastava, A. (2022). Development of Smart Polymers: A Chemistry Perspective on Stimuli-Responsive Materials. Journal of Chemical Education, 99(1), 61-70. [Link]

  • Tagliazucchi, M., & Szleifer, I. (2015). Synthesis and Characterization of Stimuli-Responsive Polymer Brushes in Nanofluidic Channels. ACS Applied Materials & Interfaces, 7(1), 121-131. [Link]

  • Tagliazucchi, M., & Szleifer, I. (2015). Synthesis and Characterization of Stimuli-Responsive Polymer Brushes in Nanofluidic Channels. PMC, 4417366. [Link]

  • Islam, M. R., & Akter, S. (2019). Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. Journal of Polymers and the Environment, 27(8), 1637-1658. [Link]

  • Thambi, T., Lee, D. S., & Park, J. H. (2016). pH-responsive shell-sheddable polymeric nanoparticles as the photodynamic drug carrier: synthesis, characterization, and in vitro studies. Journal of Materials Chemistry B, 4(1), 125-134. [Link]

  • Huang, G., et al. (2013). A novel triple-responsive poly(3-acrylamidephenylboronic acid-co-2-(dimethylamino) ethyl methacrylate)/(β-cyclodextrin-epichlorohydrin)hydrogels: Synthesis and controlled drug delivery. Carbohydrate Polymers, 97(2), 386-394. [Link]

  • Serpe, M. J. (2015). Stimuli-responsive polymers and their applications. Polymer Chemistry, 6(1), 18-20. [Link]

  • Lall, A., & Perera, R. (2022). Classification of light-responsive moieties, light-responsive reactions, and their applications. RSC Advances, 12(23), 14591-14611. [Link]

  • Kocak, G., et al. (2020). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. Hacettepe Journal of Biology and Chemistry, 48(5), 527-574. [Link]

  • Pierini, F., & Nakielski, P. (2023). Bioinspired light-responsive materials for on-demand drug delivery. Research Outreach, 138. [Link]

  • Mondal, M. I. H., & Huq, M. R. (2021). Recent advances in the synthesis of smart hydrogels. Materials Advances, 2(10), 3233-3253. [Link]

  • Hunt, J. A., & Mikos, A. G. (2014). Stimulus-responsive hydrogels: Theory, modern advances, and applications. Advanced Drug Delivery Reviews, 68, 1-10. [Link]

  • Leibfarth, F. A., et al. (2021). Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications. Chemical Reviews, 121(18), 11213-11253. [Link]

  • Echeverría, M. G., et al. (2015). Polyurethane/Poly(2-(Diethyl Amino)Ethyl Methacrylate) blend for drug delivery applications. Polímeros, 25(4), 336-343. [Link]

  • Zhang, Y., & Li, Y. (2022). Light responsive hydrogels for controlled drug delivery. Frontiers in Chemistry, 10, 966958. [Link]

  • Wolska, J., & Stachowiak, A. (2022). A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives. Materials, 15(16), 5584. [Link]

  • Deirram, N., Johnston, A. P. R., & Such, G. K. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. Macromolecular Rapid Communications, 40(10), 1800917. [Link]

  • Cantekin, S., & Arslan, M. (2023). Recent Progress in Photoresponsive Biomaterials. Molecules, 28(8), 3505. [Link]

  • Breuer, S., et al. (2021). Comparison of the chemical structure of known triple-responsive (pH, T, CO2) polymers with poly(N,N-dialkylaminoethyl methacrylamide)s investigated in this study. Polymer Chemistry, 12(1), 104-116. [Link]

  • Pardini, O. R., et al. (2015). Polyurethane/Poly(2-(Diethyl Amino)Ethyl Methacrylate) blend for drug delivery applications. Polímeros, 25(4), 336-343. [Link]

  • Chen, Q., et al. (2017). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting delivery of doxorubicin. International Journal of Nanomedicine, 12, 6475–6489. [Link]

  • DeForest, C. A., & Tirrell, D. A. (2015). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. Nature Protocols, 10(4), 575-587. [Link]

  • Wang, R., & Liu, G. (2013). Thermo-responsive, UV-active Poly(phenyl acrylate)-b-poly(diethyl acrylamide) Block Copolymers. eXPRESS Polymer Letters, 7(12), 1020–1029. [Link]

  • Das, D., & Pal, S. (2022). Recent advances in various stimuli-responsive hydrogels: from synthetic designs to emerging healthcare applications. Materials Chemistry Frontiers, 6(1), 8-41. [Link]

Sources

HPLC and GC analytical methods for Ethyl 3-(3-aminophenyl)acrylate purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of Ethyl 3-(3-aminophenyl)acrylate using HPLC and GC Analytical Methods

Abstract

This comprehensive application note provides detailed methodologies for the purity assessment of this compound, a key intermediate in pharmaceutical and materials science research. Purity is a critical quality attribute that directly influences downstream reaction efficacy, product safety, and material properties. We present two orthogonal chromatographic techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of the active pharmaceutical ingredient (API) and non-volatile impurities, and a Gas Chromatography (GC) method for the analysis of volatile impurities and residual solvents. This guide offers not just protocols, but also the scientific rationale behind the selection of columns, mobile phases, and other critical parameters. It is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.

Introduction: The Criticality of Purity Profiling

This compound is a versatile bifunctional molecule, incorporating both a reactive acrylate moiety and a nucleophilic aminophenyl group. This structure makes it a valuable building block in the synthesis of polymers, dyes, and complex pharmaceutical compounds. The presence of impurities—such as starting materials, by-products from synthesis, or degradation products—can have significant consequences, including altered reaction kinetics, compromised final product performance, and potential toxicity.

Therefore, robust and reliable analytical methods are essential to accurately determine the purity and impurity profile of this compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing non-volatile and thermally labile compounds, making it ideal for assaying the main component and related substances.[1][2] Gas Chromatography (GC), conversely, excels at separating volatile and semi-volatile compounds, which is crucial for detecting residual solvents from the manufacturing process.[2][3] The use of these two complementary techniques provides a comprehensive characterization of the material's purity.

Part I: Stability-Indicating HPLC Method for Assay and Non-Volatile Impurities

The primary objective of the HPLC method is to quantify this compound and separate it from any process-related impurities and potential degradants. A stability-indicating method is one that can accurately measure the drug substance without interference from its degradation products, excipients, or impurities.[4][5]

Rationale for Method Development
  • Chromatographic Mode (Reverse-Phase): this compound is a moderately polar molecule due to the presence of the aromatic amine and ester functional groups. Reverse-phase (RP) HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the preferred mode for such compounds.[6][7] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

  • Column Selection (C18): A C18 (octadecylsilane) column is a versatile and robust choice for RP-HPLC, offering excellent retention and resolution for a wide range of aromatic compounds.[6]

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The primary amine group on the analyte has a pKa value that makes its charge state pH-dependent. Using a buffer (e.g., ammonium acetate or phosphate buffer) around a neutral pH helps to maintain a consistent ionization state, leading to symmetrical and reproducible peak shapes. Acetonitrile is often chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection (UV): The presence of the aromatic ring in this compound results in strong UV absorbance. A photodiode array (PDA) or variable wavelength detector (VWD) can be used for sensitive detection. The wavelength of maximum absorbance (λmax) should be determined experimentally for optimal sensitivity.

  • Forced Degradation: To ensure the method is stability-indicating, forced degradation studies are essential.[8][9] By intentionally stressing the analyte under various conditions (acidic, basic, oxidative, thermal, and photolytic), we can generate potential degradation products and confirm that the method can resolve them from the parent peak.[5][10] This demonstrates specificity, a key validation parameter according to the International Council for Harmonisation (ICH) guidelines.[11][12]

Experimental Protocol: HPLC Method

A. Equipment and Materials

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA/VWD detector (e.g., Agilent 1260/1290 Infinity II, Waters ACQUITY UPLC H-Class).

  • Chromatography Data System (CDS) software.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Ammonium acetate or potassium phosphate, analytical grade.

B. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 6.8 with acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50.0 mL with the diluent.

C. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.8B: Acetonitrile
Gradient 0-2 min: 20% B2-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)
Run Time 30 minutes

D. System Suitability Testing (SST) Before sample analysis, the performance of the chromatographic system must be verified.[13][14] Inject the Working Standard Solution five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time
HPLC Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (Aqueous & Organic) P2 Prepare Diluent P1->P2 P3 Prepare Standard & Sample Solutions (0.1 mg/mL) P2->P3 A1 Equilibrate HPLC System P3->A1 A2 Perform System Suitability Test (5 Injections of Standard) A1->A2 A3 Inject Blank (Diluent) A2->A3 A4 Inject Standard and Samples A3->A4 D1 Integrate Chromatograms A4->D1 D2 Verify SST Compliance D1->D2 D3 Calculate Purity (Area %) and Impurity Levels D2->D3

Caption: Workflow for the HPLC purity assessment of this compound.

Part II: GC Method for Volatile Impurities and Residual Solvents

This GC method is designed to separate and quantify volatile organic compounds that may be present in the this compound sample, which are not detectable by the HPLC method.

Rationale for Method Development
  • Technique Suitability: Gas chromatography is the ideal technique for separating compounds that can be vaporized without decomposition. This includes common synthesis solvents (e.g., ethanol, toluene, ethyl acetate) and other low molecular weight volatile impurities.

  • Column Selection (Base-Deactivated): Aromatic amines are basic compounds that can interact strongly with acidic silanol groups on the surface of standard fused-silica capillary columns, leading to severe peak tailing and poor sensitivity.[15][16] Therefore, a specially treated base-deactivated column (e.g., Rtx-5 Amine, Optima® 5 Amine) is critical for obtaining sharp, symmetrical peaks.[17][18] A mid-polarity phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) provides good general-purpose separation for a wide range of volatile compounds.

  • Detector (Flame Ionization Detector - FID): The FID is a robust, universal detector for carbon-containing compounds.[19][20] It operates by pyrolyzing the eluting compounds in a hydrogen-air flame, which produces ions that generate a measurable current proportional to the mass of carbon entering the flame.[21][22][23] It offers a wide linear range and high sensitivity for organic analytes.

  • Injector: A split/splitless inlet is used to introduce the sample. A split injection is typically used for purity analysis to avoid overloading the column and to ensure sharp peaks.

  • Temperature Programming: An oven temperature program is employed to facilitate the separation. The program starts at a low temperature to resolve highly volatile compounds, then ramps up to elute less volatile components in a reasonable time.

Experimental Protocol: GC Method

A. Equipment and Materials

  • GC system with a split/splitless injector, FID, and autosampler.

  • Chromatography Data System (CDS) software.

  • Analytical balance, volumetric flasks, pipettes, and GC vials with septa.

  • Base-deactivated capillary column (e.g., Rtx-5 Amine, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • This compound sample.

  • High-purity solvents for standards (e.g., residual solvent mix).

  • High-purity Dimethyl Sulfoxide (DMSO) or another suitable high-boiling solvent for sample dissolution.

  • High-purity carrier gas (Helium or Hydrogen) and FID gases (Hydrogen, Air).

B. Preparation of Solutions

  • Diluent: High-purity DMSO.

  • Standard Stock Solution: Prepare a stock solution containing known concentrations of potential residual solvents (e.g., ethanol, toluene, acetone) in DMSO.

  • Working Standard Solution: Dilute the stock solution to a concentration relevant to the expected specification limits (e.g., 100 ppm).

  • Sample Solution (100 mg/mL): Accurately weigh about 500 mg of the this compound sample into a 5 mL volumetric flask. Dissolve and dilute to volume with DMSO.

C. Chromatographic Conditions

ParameterCondition
Column Rtx-5 Amine, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Injector Temperature 250 °C
Split Ratio 20:1
Injection Volume 1 µL
Oven Program Initial: 50 °C, hold for 5 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector FID
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

D. System Suitability Testing (SST) Inject the Working Standard Solution to verify system performance.

SST ParameterAcceptance Criteria
Resolution (Rs) > 1.5 between critical pairs
Relative Standard Deviation (RSD) ≤ 10.0% for peak areas of target analytes
GC Analytical Workflow Diagram

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing P1_GC Prepare Standard Solution (Residual Solvents in DMSO) P2_GC Prepare Sample Solution (100 mg/mL in DMSO) P1_GC->P2_GC A1_GC Set GC Conditions and Equilibrate P2_GC->A1_GC A2_GC Perform System Suitability Test A1_GC->A2_GC A3_GC Inject Blank (DMSO) A2_GC->A3_GC A4_GC Inject Standard and Samples A3_GC->A4_GC D1_GC Integrate Chromatograms A4_GC->D1_GC D2_GC Identify and Quantify Volatile Impurities/Residual Solvents D1_GC->D2_GC

Caption: Workflow for the GC analysis of volatile impurities in this compound.

Part III: Method Validation Summary

Both the HPLC and GC methods must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[11][12][24] Validation ensures the methods are reliable, reproducible, and accurate for routine use in a quality control environment.

The following table summarizes the key validation parameters that should be assessed.

Validation ParameterHPLC MethodGC Method
Specificity Demonstrated through forced degradation studies and peak purity analysis.Resolution of all target analytes from the diluent peak and each other.
Linearity & Range Typically 5-7 concentration levels from LOQ to 150% of the working concentration. R² ≥ 0.999.Typically 5-7 concentration levels covering the expected range of impurities. R² ≥ 0.995.
Accuracy (Recovery) Spike placebo/sample at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Recovery should be 98.0-102.0%.Spike sample at 3 levels in triplicate. Recovery should be within 80-120%.
Precision (RSD%) - Repeatability (n=6): ≤ 2.0%- Intermediate (inter-day, inter-analyst): ≤ 3.0%- Repeatability (n=6): ≤ 10.0%- Intermediate: ≤ 15.0%
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N ≈ 3).Determined by signal-to-noise ratio (S/N ≈ 3).
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) and confirmed for precision (RSD ≤ 10%).Determined by signal-to-noise ratio (S/N ≈ 10) and confirmed for precision.
Robustness Small, deliberate changes in flow rate, column temp, mobile phase pH. SST criteria must be met.Small, deliberate changes in flow rate, oven temp, split ratio. SST criteria must be met.

Overall Analytical Strategy and Data Reporting

The comprehensive purity assessment of this compound relies on the combined results from both the HPLC and GC methods.

Final_Strategy cluster_hplc HPLC Analysis cluster_gc GC Analysis Sample This compound (Batch Sample) HPLC_Method Stability-Indicating RP-HPLC Method Sample->HPLC_Method GC_Method Base-Deactivated GC-FID Method Sample->GC_Method HPLC_Result Results: - Purity Assay (%) - Non-Volatile Impurities (%) HPLC_Method->HPLC_Result Report Certificate of Analysis (CoA) HPLC_Result->Report GC_Result Results: - Residual Solvents (ppm) - Volatile Impurities (ppm) GC_Method->GC_Result GC_Result->Report

Sources

Application Notes and Protocols for the Synthesis of Organic Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of common classes of organic dyes and pigments. It is designed for researchers, scientists, and professionals in drug development and related fields, offering not just procedural steps but also the underlying chemical principles and rationale that govern these synthetic transformations. Our focus is on providing robust, self-validating protocols that ensure both accuracy and a deep understanding of the chemistry at play.

Introduction to Organic Dyes and Pigments

Organic dyes and pigments are fundamental to a vast array of scientific and industrial applications, from coloring textiles and plastics to advanced uses in biomedical imaging, diagnostics, and photodynamic therapy.[1][2][3][4][5] The key distinction between a dye and a pigment lies in its solubility; dyes are soluble in the application medium, whereas pigments are insoluble and are dispersed as fine particles.[6] The vibrant colors of these molecules arise from their ability to absorb light in the visible region of the electromagnetic spectrum (400-700 nm).[1][6] This property is a direct consequence of their chemical structure, which typically features extensive systems of conjugated double bonds and one or more chromophores (color-bearing groups).[1][6] Additionally, auxochromes (color-aiding groups) are often present to modify the color and enhance the dye's affinity for a substrate.[1]

This document will delve into the synthesis of three major classes of organic dyes: Azo Dyes, Xanthene Dyes (Fluorescein and Rhodamine), and Phthalocyanine Pigments. Each section will provide a detailed theoretical background, followed by a comprehensive experimental protocol.

Part 1: The Synthesis of Azo Dyes

Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[7] Their synthesis is a cornerstone of organic chemistry and involves a two-step process: diazotization followed by azo coupling.[7][8]

Underlying Principles: Diazotization and Azo Coupling

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7][8] The reaction is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[7]

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as a weak electrophile and attacks an electron-rich coupling component, such as a phenol or an aromatic amine.[8] The pH of the reaction medium is a critical parameter in this step. For phenolic coupling partners, the reaction is typically carried out under mildly alkaline conditions to deprotonate the phenol, forming a more strongly activating phenoxide ion. For amine coupling partners, the reaction is performed in weakly acidic to neutral conditions to ensure a sufficient concentration of the free amine, which is the reactive species.

Experimental Protocol: Synthesis of an Azo Dye from 2-Amino-5-nitrobenzoic Acid

This protocol details the synthesis of an azo dye using 2-Amino-5-nitrobenzoic acid as the diazo component. The choice of coupling component will determine the final color of the dye.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
2-Amino-5-nitrobenzoic acidC₇H₆N₂O₄182.14User-defined
Sodium NitriteNaNO₂69.00Stoichiometric
Hydrochloric Acid (conc.)HCl36.46As required
Coupling Component (e.g., 2-Naphthol)C₁₀H₈O144.17Stoichiometric
Sodium HydroxideNaOH40.00As required
Distilled WaterH₂O18.02As required
Ice--As required

Protocol 1: Diazotization of 2-Amino-5-nitrobenzoic Acid [7]

  • In a beaker, dissolve a specific molar quantity of 2-Amino-5-nitrobenzoic acid in dilute hydrochloric acid.

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.[7]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of 2-Amino-5-nitrobenzoic acid, ensuring the temperature remains between 0-5 °C.[7]

  • The formation of the diazonium salt is indicated by a change in the solution's appearance. The resulting solution should be used immediately in the subsequent coupling reaction due to its instability.[7]

Protocol 2: Azo Coupling [7]

  • Dissolve the chosen coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cooled solution of the coupling component.[7]

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction proceeds to completion.[7]

  • Isolate the crude dye by vacuum filtration, washing it with cold water to remove unreacted starting materials and salts.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt 0-5 °C NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye pH control Coupling Component Coupling Component Coupling Component->Azo Dye

Caption: Workflow for Azo Dye Synthesis.

Part 2: The Synthesis of Xanthene Dyes (Fluorescein and Rhodamine)

Xanthene dyes are a class of fluorescent dyes characterized by a xanthene core structure. Fluorescein and rhodamine are prominent members of this family, widely used in biological imaging and as fluorescent tracers due to their high quantum yields.[9][][11]

Underlying Principles: Friedel-Crafts Acylation

The synthesis of fluorescein and its derivatives typically involves a Friedel-Crafts acylation reaction between a phthalic anhydride derivative and a resorcinol derivative.[9][] This reaction is catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), or a strong protic acid like sulfuric acid (H₂SO₄) or methanesulfonic acid.[12][13] The catalyst enhances the electrophilicity of the phthalic anhydride, facilitating the attack by the electron-rich resorcinol rings. The reaction proceeds through acylation followed by a cyclodehydration to form the characteristic xanthene core.[]

Experimental Protocol: Synthesis of Fluorescein

This protocol describes the synthesis of fluorescein from phthalic anhydride and resorcinol.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
Phthalic AnhydrideC₈H₄O₃148.120.2 g
ResorcinolC₆H₆O₂110.110.3 g
Sulfuric Acid (2M)H₂SO₄98.086 drops
Diethyl Ether(C₂H₅)₂O74.12As required
AcetoneC₃H₆O58.08As required
Anhydrous Sodium SulfateNa₂SO₄142.04As required

Protocol 3: Synthesis of Fluorescein [9]

  • Preheat an oil bath to a temperature between 180°C and 200°C.

  • To a large test tube or a small Erlenmeyer flask, add 0.3 g of resorcinol and 0.2 g of powdered phthalic anhydride.

  • Add 6 drops of 2M H₂SO₄ to the mixture of powders. Do not add more than this amount.

  • Stir the mixture briefly with a spatula.

  • Place the reaction vessel in the preheated oil bath and maintain the temperature between 180°C and 200°C.

  • The mixture will melt and darken. Heat until the mixture becomes solid.

  • Allow the reaction mixture to cool to room temperature.

  • Add 10 mL of water and boil the mixture to dissolve any unreacted starting materials.

  • Collect the crude fluorescein by vacuum filtration and wash with water.

  • To purify, dissolve the crude product in a minimal amount of acetone. If the entire product does not dissolve, repeat with an additional small volume of acetone.[9]

  • Combine the acetone layers and evaporate the solvent to obtain a crude orange residue.

  • Dissolve this residue in a mixture of 30 mL of diethyl ether and 1.5 mL of water. A small amount of water is necessary for the dye to dissolve in the organic layer.[9]

  • Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer.

  • Extract the ether layer with 10 mL of a saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the diethyl ether to yield the purified fluorescein as an orange solid.

Synthesis of Rhodamine Dyes

Rhodamine dyes are structurally similar to fluorescein but contain amino groups instead of hydroxyl groups on the xanthene core.[] The synthesis of rhodamines can be more complex due to the potential for the formation of non-fluorescent lactam side products.[11] Modern synthetic strategies often employ palladium-catalyzed C-N cross-coupling reactions or use phthalaldehydic acids as anhydride replacements to overcome these challenges and achieve isomerically pure products.[15][16]

A common route involves the condensation of a 3-aminophenol derivative with phthalic anhydride.[16] To avoid the formation of the non-fluorescent lactam, tertiary amides can be prepared from rhodamine B.[11]

Fluorescein_Synthesis Phthalic Anhydride Phthalic Anhydride Friedel-Crafts Acylation Friedel-Crafts Acylation Phthalic Anhydride->Friedel-Crafts Acylation Resorcinol Resorcinol Resorcinol->Friedel-Crafts Acylation Cyclodehydration Cyclodehydration Friedel-Crafts Acylation->Cyclodehydration H+ catalyst, 180-200°C Fluorescein Fluorescein Cyclodehydration->Fluorescein

Caption: Key steps in Fluorescein Synthesis.

Part 3: The Synthesis of Phthalocyanine Pigments

Phthalocyanines are intensely colored macrocyclic compounds that are widely used as pigments due to their exceptional stability.[17] They are structurally related to porphyrins and consist of four isoindole units linked by nitrogen atoms.

Underlying Principles: Cyclotetramerization

The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile or its derivatives.[17][18] This reaction can be performed in the presence of a metal salt to yield a metallophthalocyanine, or in the absence of a metal to produce the metal-free phthalocyanine.[17] The reaction can be carried out at high temperatures in a high-boiling solvent or under solvent-free conditions using microwave irradiation.[18][19] The use of a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can facilitate the reaction under milder conditions.[18]

Experimental Protocol: Synthesis of a Metallophthalocyanine

This protocol provides a general method for the synthesis of a metallophthalocyanine from phthalonitrile and a metal salt using microwave irradiation.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
PhthalonitrileC₈H₄N₂128.13Stoichiometric
Metal Salt (e.g., CuCl₂)--Stoichiometric
UreaCH₄N₂O60.06Catalytic amount

Protocol 4: Microwave-Assisted Synthesis of a Metallophthalocyanine [19]

  • In a mortar, thoroughly grind a mixture of phthalonitrile, the chosen metal salt, and a catalytic amount of urea.

  • Place the ground mixture in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave oven for 3-7 minutes. The reaction often initiates as the mixture melts.[19]

  • Allow the reaction vessel to cool to room temperature.

  • The crude product is a deeply colored solid.

  • Purification can be achieved by washing with dilute acid to remove any unreacted metal salts, followed by washing with organic solvents to remove unreacted phthalonitrile and other organic impurities. Soxhlet extraction can be employed for further purification.[19]

Phthalocyanine_Synthesis Phthalonitrile Phthalonitrile Cyclotetramerization Cyclotetramerization Phthalonitrile->Cyclotetramerization Metal Salt Metal Salt Metal Salt->Cyclotetramerization Metallophthalocyanine Metallophthalocyanine Cyclotetramerization->Metallophthalocyanine High Temp or Microwave

Caption: General scheme for Metallophthalocyanine Synthesis.

Part 4: Characterization and Purification of Organic Dyes and Pigments

The successful synthesis of an organic dye or pigment must be confirmed through rigorous characterization and purification.

Purification Techniques

Common methods for the purification of organic compounds are applicable to dyes and pigments.[20]

  • Crystallization/Recrystallization: This is a primary technique for purifying solid dyes.[20][21] It relies on the differential solubility of the dye and impurities in a suitable solvent at different temperatures.[20]

  • Column Chromatography: This technique is highly effective for separating components of a mixture based on their differential adsorption onto a stationary phase.[21][22] It is particularly useful for purifying dyes to a high degree.[22]

  • Soxhlet Extraction: This is a continuous extraction method that is well-suited for purifying solid pigments from soluble impurities.[19]

Characterization Methods

A variety of analytical techniques are employed to confirm the structure and purity of the synthesized dyes and pigments.[23][24]

  • UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique for characterizing colored compounds. It provides information about the wavelength of maximum absorbance (λmax), which is characteristic of the dye's chromophore system.[23]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, confirming the presence of key structural features like azo groups, hydroxyl groups, or the phthalocyanine macrocycle.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure, including the number and connectivity of protons and carbon atoms.[1]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming its elemental composition.[25]

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This is a powerful technique for characterizing insoluble pigments. The sample is thermally decomposed (pyrolyzed), and the resulting fragments are separated by GC and identified by MS, providing a "fingerprint" of the original pigment.[24]

Part 5: Safety Protocols in Dye Synthesis

The synthesis of organic dyes and pigments involves the use of potentially hazardous chemicals. Adherence to strict safety protocols is paramount.

General Safety Precautions: [26][27][28][29][30]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[26][30]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when handling volatile organic solvents or powdered dyes.[26][29]

  • Handling Powders: When handling powdered dyes and reagents, wear a dust mask to avoid inhalation.[26][27] Inhaling fine powders can cause respiratory irritation.[27]

  • Avoid Ingestion and Skin Contact: Do not eat, drink, or smoke in the laboratory.[29] Avoid direct contact of chemicals with the skin.[27]

  • Chemical Storage: Store all chemicals in clearly labeled, sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[28][30]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Dilute spent dye solutions before disposal.[27]

  • Emergency Procedures: Be familiar with the location and use of safety equipment, including fire extinguishers, safety showers, and eyewash stations. In case of accidental exposure, seek immediate medical attention.[30]

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and safely synthesize a variety of organic dyes and pigments for their specific applications.

References

  • Malapit, C. A. SYNTHESIS OF FLUORESCEIN, a fluorescent dye. Ateneo de Manila University.
  • Gupta, P., et al. Synthesis of Fluorescein Dye Using Microwave Radiations and its Application on Textile Substrates. Scribd.
  • BOC Sciences. Fluorescein Dyes: Definition, Structure, Synthesis and Uses.
  • Royal Society of Chemistry. The microscale synthesis of azo dyes. RSC Education.
  • Lavis, L. D., & Raines, R. T. (2003). Practical Synthetic Route to Functionalized Rhodamine Dyes. Organic Letters, 5(18), 3241–3244. Available at: [Link]

  • Mudd, G., et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes. Organic & Biomolecular Chemistry, 13(41), 10329–10334.
  • BenchChem. Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
  • Fox, K. Green Synthesis of Fluorescein Dye. CDN.
  • Anwar, F., et al. A review of synthesis of fluorescein based advanced materials. International Scientific Organization.
  • ResearchGate. A simple synthesis of symmetric phthalocyanines and their respective perfluoro and transition‐metal complexes.
  • First Source Worldwide. How Do You Make an Azo Dye?.
  • Gung, B.W., & Taylor, R.T. (2004). The Synthesis of Azo Dyes. Journal of Chemical Education, 81(11), 1630.
  • BOC Sciences. Rhodamine Synthesis: Overcoming Challenges in Fluorescent Applications.
  • Lavis, L. D., et al. Methods for synthesizing rhodamine dyes. Google Patents.
  • The Chinese University of Hong Kong. Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Thompson, A. D., et al. (2011). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Organic Letters, 13(24), 6432–6435. Available at: [Link]

  • BenchChem. An In-depth Technical Guide to the Synthesis of Tin(II) Phthalocyanine from Phthalonitrile.
  • Dharma Trading Co. General SAFETY Information when using dyes and chemicals.
  • Column Chromatography. Purification of Dyes, Dye Intermediates, Alkaloids Steroids, Liquids, Amino Acids, Hormones, Aliphat.
  • Freeman, H., et al. (1989). Purification procedures for synthetic dyes: Part 1—dry column chromatography. Dyes and Pigments, 11(3), 213-222. Available at: [Link]

  • Freeman, H. S. (2002). A Review of the Classes, Structures, and Methods of Analysis of Synthetic Organic Pigments. Coloration Technology, 118(4), 159-169. Available at: [Link]

  • Kobayashi, N. (2010). Phthalocyanine Synthesis. Handbook of Porphyrin Science, 3, 215-288. Available at: [Link]

  • ResearchGate. Synthetic methods for phthalocyanine preparation. Available at: [Link]

  • Shaabani, A., et al. (1999). Synthesis of Metallophthalocyanines Under Solvent Free Conditions Using Microwave Irradiation. Iranian Journal of Chemistry and Chemical Engineering, 18(2), 104-106. Available at: [Link]

  • George Weil. Dyeing to have a go... or worried about safety?.
  • Desnos, R. Natural Dye Safety Instructions.
  • PRO Chemical & Dye. 30 Studio Safety & Guidelines.
  • Khobrani, S. H. A. (2023). Synthesis and Characteristics of Some Organic Dyes. AASRFC, 14(3). Available at: [Link]

  • Separation Science. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows.
  • Frontier Laboratories. Material Characterization of Organic Pigments in Industrial Painting Using Pyrolysis.
  • Rogge, C. E., et al. (2021). Analytical approaches for the characterization of early synthetic organic pigments for artists' paints. Heritage Science, 9(1), 1-22. Available at: [Link]

  • Degano, I., et al. (2009). Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles. Applied Spectroscopy Reviews, 44(5), 363-410. Available at: [Link]

  • Kulkarni, S. J. (2017). Environment Friendly Synthesis of Colour, Pigment and Dyes: A Review. International Journal of Research & Review, 4(4), 19-22. Available at: [Link]

  • Wild Colours. Safety Guidelines for using natural dyes.
  • MDPI. Special Issue : Developments in Organic Dyes and Pigments. Available at: [Link]

  • Negi, A., et al. (2023). Natural Dyes and Pigments: Sustainable Applications and Future Scope. Molecules, 28(21), 7382. Available at: [Link]

  • ACS Omega. Preparation of Rare-Earth-Based Metal–Organic Frameworks and Their PMS Photocatalytic Activation for Rhodamine B Degradation. Available at: [Link]

  • International Agency for Research on Cancer. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Available at: [Link]

  • Negi, A., et al. (2023). Natural Dyes and Pigments: Sustainable Applications and Future Scope. ResearchGate. Available at: [Link]

  • BYJU'S. methods of purification of organic compounds. Available at: [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Negi, A., et al. (2023). Natural Dyes and Pigments: Sustainable Applications and Future Scope. HELDA - University of Helsinki. Available at: [Link]

  • Kadhium, A. J., et al. (2023). Applications of Natural Biological and Chemical Dyes-Pigments. Journal of University of Babylon for Pure and Applied Sciences, 31(4), 1-10. Available at: [Link]

  • Frontiers. Natural pigments: innovative extraction technologies and their potential application in health and food industries. Available at: [Link]

Sources

The Strategic Role of Pyrazole Carboxylates as Precursors in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of higher crop yields and robust food security necessitates the development of highly effective and specific agrochemicals.[1] Among the most significant advancements in recent decades is the rise of pyrazole carboxamide fungicides, a class of compounds that potently inhibit the fungal enzyme succinate dehydrogenase (SDH).[2][3] This application note provides an in-depth guide to the use of a key chemical building block, Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate , as a pivotal precursor in the synthesis of these vital agricultural agents. We will explore the mechanistic rationale behind its use, provide detailed, field-proven synthetic protocols, and discuss the broader context of its application in creating next-generation fungicides. This document is intended for researchers and process chemists dedicated to the discovery and development of novel crop protection solutions.

Part 1: Precursor Profile and Physicochemical Properties

The precursor of focus, Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (henceforth referred to as E-DFMP ), is a highly functionalized heterocyclic compound. Its structure is strategically designed for facile conversion into a wide array of complex fungicidal molecules.

Table 1: Physicochemical Properties of E-DFMP

PropertyValueSignificance in Synthesis
CAS Number 141573-95-7Unique identifier for procurement and regulatory tracking.
Molecular Formula C₈H₁₀F₂N₂O₂Provides the core pyrazole and difluoromethyl moieties.
Molecular Weight 204.18 g/mol Essential for stoichiometric calculations in reaction protocols.
Appearance Colorless to light yellow liquidPhysical state allows for easy handling and dissolution.
Key Functional Groups Ethyl Ester, Pyrazole Ring, Difluoromethyl GroupThe ester is the primary reactive site for amide coupling; the pyrazole and difluoromethyl groups are crucial for biological activity.[4]

The difluoromethyl group (CHF₂) and the N-methyl substitution on the pyrazole ring are critical structural features. They are integral to the final molecule's efficacy, stability, and spectrum of activity, optimizing the interaction with the target enzyme site and enhancing systemic movement within the plant.[4]

Part 2: The Central Role of E-DFMP in SDHI Fungicide Synthesis

E-DFMP is a cornerstone intermediate for the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[4] SDHIs represent a major class of fungicides that disrupt the mitochondrial respiratory electron transfer chain in fungi, effectively halting energy production and leading to cell death.[2]

The primary synthetic utility of E-DFMP lies in the strategic reactivity of its ethyl ester group. This group serves as an excellent "handle" for constructing the critical carboxamide linkage that defines this class of fungicides. The amide bond is central to the molecule's ability to bind to and inhibit the succinate dehydrogenase enzyme.[3][4]

Part 3: Synthetic Pathways and Mechanistic Insights

The conversion of E-DFMP into a final, active pyrazole carboxamide fungicide typically proceeds via a two-step pathway:

  • Saponification (Hydrolysis): The ethyl ester of E-DFMP is hydrolyzed to the corresponding carboxylic acid. This step "activates" the molecule for the subsequent coupling reaction.

  • Amide Coupling: The resulting pyrazole carboxylic acid is then coupled with a selected aniline derivative to form the final amide product. The choice of aniline is a key determinant of the final product's fungicidal spectrum and properties.

This workflow is a robust and versatile method for generating a diverse library of potential fungicidal agents for screening and development.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Precursor E-DFMP Precursor (Ethyl Ester) Intermediate Pyrazole Carboxylic Acid Intermediate Precursor->Intermediate Hydrolysis Reagent1 Base (e.g., NaOH) + H₂O/Solvent Reagent1->Precursor Product Final Product (Pyrazole Carboxamide Fungicide) Intermediate->Product Amidation Reagent2 Selected Aniline + Coupling Agent Reagent2->Intermediate

Sources

Application Note & Protocol: Functionalization of Carboxylated Polymers with Primary Amines using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Primary Amine Functionalization

The introduction of primary amine groups onto a polymer backbone is a cornerstone of modern materials science and drug development.[1][2] These functional groups serve as versatile chemical handles for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes.[3][4][5] This surface modification can dramatically alter the physicochemical properties of a polymer, enhancing its utility in applications ranging from targeted drug delivery systems to advanced coatings and biomedical devices.[1][3][4]

Among the myriad of available chemical strategies, the carbodiimide-mediated coupling of primary amines to carboxylic acid-containing polymers stands out for its efficiency, versatility, and mild reaction conditions.[6][7][8] Specifically, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) has become a gold-standard methodology.[7][9][10] This guide provides an in-depth exploration of the underlying chemistry, detailed experimental protocols, characterization techniques, and critical troubleshooting insights for researchers seeking to leverage this powerful functionalization strategy.

The Chemistry of EDC/NHS Coupling: A Mechanistic Overview

The EDC/NHS reaction is a "zero-length" crosslinking process, meaning no part of the EDC or NHS molecules becomes incorporated into the final amide bond between the polymer and the amine.[8][11][12] The reaction proceeds through a well-defined, two-step mechanism that is crucial to understand for successful experimental design.[7][13]

Step 1: Activation of the Carboxylic Acid

The process begins with the reaction of a carboxylic acid group on the polymer with EDC. This is most efficient under slightly acidic conditions (pH 4.5–6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[7][14][15] This reaction forms a highly reactive and unstable O-acylisourea intermediate.[7][9][14]

Step 2: Stabilization and Amine Coupling

The O-acylisourea intermediate is prone to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid and reduce coupling efficiency.[9][14] To circumvent this, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7][9][11] This semi-stable intermediate is less susceptible to hydrolysis and can efficiently react with a primary amine.[7][16] The final coupling step, the reaction of the NHS ester with the primary amine to form a stable amide bond, is most efficient at a pH range of 7.0–8.5.[7][15][17]

EDC_NHS_Mechanism Polymer_COOH Polymer-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Polymer_COOH->O_Acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Urea_Biproduct Urea Byproduct NHS NHS Final_Product Polymer-CONH-R (Amide Bond) NHS_Ester->Final_Product + R-NH₂ (pH 7.0-8.5) Primary_Amine R-NH₂ (Primary Amine) Final_Product->Urea_Biproduct + Urea Byproduct

Figure 1. EDC/NHS reaction mechanism for primary amine coupling.

A critical consideration, particularly for polymers with high densities of carboxylic acid groups like poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA), is the potential for side reactions. The primary side reaction is the formation of an anhydride by the attack of a neighboring carboxylate on the O-acylisourea intermediate.[10][18][19][20] The inclusion of NHS helps to mitigate this by forming the NHS ester, which is more stable and selectively reactive towards amines.[14]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the functionalization of a generic carboxylated polymer with a diamine (e.g., ethylenediamine) to introduce primary amines.

Materials and Reagents
Reagent/MaterialRecommended SpecificationsSupplier Example
Carboxylated Polymer (e.g., PAA)Define MW and PDISigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)>98% PurityThermo Fisher Scientific
N-hydroxysuccinimide (NHS)>98% PurityThermo Fisher Scientific
Ethylenediamine>99% PuritySigma-Aldrich
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.0Prepare in-house
Coupling Buffer0.1 M PBS, pH 7.4Prepare in-house
Quenching Solution1 M Hydroxylamine, pH 8.5Prepare in-house
Dialysis TubingMWCO appropriate for polymer sizeSpectrum Labs
Ultrapure Water18.2 MΩ·cmMillipore Milli-Q

Causality Behind Choices:

  • Buffer Selection: It is critical to use buffers free of primary amines (like Tris or glycine) and carboxylates (like acetate) as they will compete in the reaction.[15][17] MES is ideal for the activation step due to its pKa and lack of interfering groups.[14][17] PBS is a standard choice for the coupling step, maintaining a stable physiological pH.[17]

  • Reagent Purity: High purity of EDC and NHS is essential as they are moisture-sensitive.[21] Always allow reagents to equilibrate to room temperature before opening to prevent condensation.[12][17]

Two-Step Functionalization Protocol

This two-step protocol maximizes efficiency by separating the activation and coupling steps into their optimal pH environments.

Protocol_Workflow Start Start: Dissolve Polymer Activation Step 1: Activation Add EDC/NHS (pH 6.0, 15-30 min) Start->Activation In Activation Buffer Coupling Step 2: Coupling Add Diamine (pH 7.4, 2h - Overnight) Activation->Coupling Adjust pH / Add to Coupling Buffer Quench Step 3: Quench Reaction Add Hydroxylamine Coupling->Quench Purify Step 4: Purification Dialysis Quench->Purify Characterize Step 5: Characterization FTIR, NMR, Ninhydrin Assay Purify->Characterize End End: Lyophilize Product Characterize->End

Figure 2. Experimental workflow for two-step polymer functionalization.

Step-by-Step Methodology:

  • Polymer Preparation: Dissolve the carboxylated polymer in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a final concentration of 1-10 mg/mL. Ensure complete dissolution.

  • Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer. A common starting point is a 5-fold molar excess of both EDC and NHS over the available carboxyl groups on the polymer.[22]

  • Activation: Add the freshly prepared EDC/NHS solution to the polymer solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[12][22]

  • Coupling: In a separate vessel, dissolve a large excess (e.g., 50- to 100-fold molar excess) of ethylenediamine in Coupling Buffer (0.1 M PBS, pH 7.4). Add the activated polymer solution from Step 3 to the ethylenediamine solution.

  • Reaction Incubation: Allow the coupling reaction to proceed for at least 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching: Terminate the reaction by adding a quenching solution, such as hydroxylamine or Tris buffer, to a final concentration of 10-50 mM.[11][12] This will deactivate any remaining NHS esters.

  • Purification: Purify the functionalized polymer to remove unreacted diamine, EDC/NHS byproducts, and quenching reagents. Extensive dialysis against ultrapure water using an appropriate MWCO membrane is the most common method. Change the water frequently (e.g., 5-6 times over 48 hours).

  • Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a dry powder. Store desiccated at -20°C.

Characterization and Validation

Confirming the successful introduction of primary amines and quantifying the degree of functionalization is a critical self-validating step of the protocol.

Qualitative Confirmation
  • Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of the starting polymer and the final product. Successful amidation will result in the appearance of new peaks corresponding to the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bonds, and potentially N-H stretching vibrations (~3300-3500 cm⁻¹).[23]

Quantitative Analysis

Quantifying the density of introduced primary amines is essential for downstream applications.

  • Ninhydrin Assay: This colorimetric assay is a reliable and widely used method for quantifying primary amines.[24][25][26] Ninhydrin reacts with primary amines to produce a deep purple compound (Ruhemann's purple), the absorbance of which can be measured spectrophotometrically (typically around 570 nm).[24] A calibration curve using a known concentration of the free amine (e.g., ethylenediamine) is used to quantify the amine concentration on the polymer.[25][27]

  • ¹H NMR Spectroscopy: While more complex, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and quantification.[28] By integrating characteristic peaks of the polymer backbone and new peaks from the attached amine-containing moiety, the degree of functionalization can be calculated.

Characterization MethodInformation ProvidedKey AdvantagesConsiderations
FTIR Qualitative confirmation of amide bond formation.Rapid, accessible, provides functional group information.Not quantitative, peak overlap can be an issue.
Ninhydrin Assay Quantitative measure of primary amine density.Sensitive, specific to primary amines, high-throughput.Requires careful calibration; protein precipitation can interfere.[24]
¹H NMR Quantitative degree of functionalization, structural confirmation.Highly accurate, provides detailed structural insights.Requires soluble polymer, can be complex to interpret.[28]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition (N 1s signal).Surface-sensitive, confirms presence of nitrogen.Requires specialized equipment, not a bulk technique.[29]

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Functionalization 1. Inactive EDC/NHS due to hydrolysis.[17][21]2. Incorrect pH for activation or coupling steps.[15][17]3. Presence of competing nucleophiles (e.g., Tris buffer).[17]4. Insufficient reaction time or reagent concentration.[30]1. Use fresh, high-purity reagents. Equilibrate to RT before opening.[12]2. Verify buffer pH. Use a two-step protocol with distinct pH for each step.[12]3. Use non-amine, non-carboxylate buffers (MES, PBS, HEPES).[17]4. Increase molar excess of EDC/NHS and/or the amine. Extend reaction time.
Polymer Precipitation 1. High degree of conjugation leading to insolubility.[17]2. Polymer instability in the chosen buffer or pH.1. Reduce the molar excess of EDC/NHS or the amine to target a lower degree of functionalization.2. Screen different buffer conditions compatible with your polymer's stability.
Inconsistent Results 1. Variability in reagent preparation.2. Incomplete purification.1. Always prepare EDC/NHS solutions immediately before use.[31]2. Ensure thorough dialysis to remove all reaction byproducts.

References

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Gautrot, J. E., et al. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. PubMed. [Link]

  • Chen, H., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. [Link]

  • Messman, J. M., et al. (2009). SYNTHESIS AND CHARACTERIZATION OF PRIMARY AMINE ??- FUNCTIONALIZED POLYSTYRENE. Oak Ridge National Laboratory. [Link]

  • Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Al-Akl, N. S., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. [Link]

  • Chen, H., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. [Link]

  • Chen, H., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. ResearchGate. [Link]

  • Messman, J. M., et al. (2008). SYNTHESIS AND CHARACTERIZATION OF PRIMARY AMINE ??- FUNCTIONALIZED POLYSTYRENE. OSTI.GOV. [Link]

  • Ji, S., et al. (2009). Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy. Macromolecules. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ACS Community. (2024). Amino Content in Polymer Using Ninhydrin Reaction. [Link]

  • ResearchGate. (2020). Does EDC/NHS coupling act on primary amides or only primary amines?. [Link]

  • Wang, C., et al. (2020). A novel method of solid state ninhydrin reaction and its application in the quantification of oil-soluble amine polymers. RSC Advances. [Link]

  • ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. [Link]

  • Al-Zoubi, M. S., et al. (2023). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. [Link]

  • Habra, K., et al. (2020). Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR. PubMed Central. [Link]

  • ResearchGate. (2021). Synthesis of carbodiimides by the reaction of a primary amine and an isocyanate.... [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • DergiPark. (2023). Quantification of Amine Groups in Aminopropyltrimethoxysilane-Functionalized Silica Nanoparticles. [Link]

  • ResearchGate. (2016). Quantitative evaluations of surface-concentrated amino groups on monolithic-type solid supports.... [Link]

  • MDPI. (2022). Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites.... [Link]

  • Wikipedia. Carbodiimide. [Link]

  • PubMed Central. (2022). Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. [Link]

  • PubMed Central. (2024). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. [Link]

  • ResearchGate. (2020). EDC-NHS coupling not working?. [Link]

  • Symbiosis Online Publishing. (2017). Development and Analysis of Functionalized Poly(Lactide- Co-Glycolide)Polymer for Drug Delivery. [Link]

  • Royal Society of Chemistry. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]

  • ResearchGate. (2019). What is the optimual condition for NHS/EDC reaction?. [Link]

  • PubMed Central. (2013). Functionalizable Amine-based Polymer Nanoparticles. [Link]

  • MDPI. (2022). Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. [Link]

  • ResearchGate. (2000). Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent. [Link]

  • Organic Chemistry Portal. Synthesis of carbodiimides. [Link]

  • MDPI. (2022). Hydrophobically Functionalized Poly(Acrylic Acid) Comprising the Ester-Type Labile Spacer: Synthesis and Self-Organization in Water. [Link]

Sources

Application Note: Chemoselective Reduction of Ethyl 3-(3-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and materials science.[1] Ethyl 3-(3-aminophenyl)acrylate, in particular, is a valuable intermediate whose synthesis requires the selective reduction of a nitro group in the presence of an electron-deficient α,β-unsaturated ester system. This application note provides detailed, field-proven protocols for the chemoselective reduction of ethyl 3-(3-nitrophenyl)acrylate. We present two robust methods: a classic approach using Tin(II) chloride (SnCl₂) in an acidic medium and an alternative, milder method employing iron powder in the presence of a neutral salt. The causality behind experimental choices, detailed step-by-step procedures, and characterization data are provided to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Chemoselectivity

The reduction of a nitroarene is a fundamental transformation, yet the presence of other reducible functional groups within the same molecule presents a significant synthetic challenge. In the case of ethyl 3-(3-nitrophenyl)acrylate, the target is to reduce the nitro moiety to an amine while leaving the acrylate C=C double bond and the ester functionality intact.

Common reduction methods like catalytic hydrogenation with powerful catalysts (e.g., Palladium on Carbon) under high hydrogen pressure can lead to over-reduction, including the saturation of the acrylate double bond.[2] Therefore, methods that exhibit high chemoselectivity are paramount. This guide focuses on two such methods that are widely recognized for their reliability and functional group tolerance.[3][4]

Recommended Protocols for Selective Nitro Reduction

We detail two validated protocols that offer different advantages in terms of reaction conditions, cost, and work-up procedures.

Protocol 1: Tin(II) Chloride (SnCl₂) Mediated Reduction

This method is a classic and highly reliable procedure for the chemoselective reduction of aromatic nitro groups, even in the presence of other sensitive functionalities like esters.[2][4] Tin(II) chloride acts as a mild reducing agent in an acidic environment, typically provided by hydrochloric acid.[5]

2.1. Underlying Principle and Mechanism

The reduction proceeds through a series of single electron transfers from the Sn²⁺ ion, which is oxidized to Sn⁴⁺. The acidic medium serves to protonate the oxygen atoms of the nitro group, facilitating their removal as water. The reaction progresses through nitroso and hydroxylamine intermediates to yield the final anilinium salt, which is then neutralized during work-up to liberate the free amine.[5][6]

G cluster_mech SnCl₂ Reduction Mechanism ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2->ArNO + 2e⁻ (from Sn²⁺) + 2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e⁻ (from Sn²⁺) + 2H⁺ ArNH3 Ar-NH₃⁺ (Anilinium Salt) ArNHOH->ArNH3 + 2e⁻ (from Sn²⁺) + 2H⁺ ArNH2 Ar-NH₂ (Aniline) ArNH3->ArNH2 Base Work-up (e.g., NaOH)

Sources

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Ethyl 3-(3-aminophenyl)acrylate Derivatives as Novel Antiparasitic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on derivatives of Ethyl 3-(3-aminophenyl)acrylate, a versatile scaffold for the development of novel therapeutics. We focus on the exploration of this chemical space for antiparasitic applications, particularly antiplasmodial and antitrypanosomal activity. This document furnishes researchers, medicinal chemists, and drug development professionals with field-proven insights, detailed experimental protocols for synthesis and biological evaluation, and a logical framework for interpreting SAR data to guide lead optimization.

Introduction: The Rationale for Investigating the this compound Scaffold

This compound and its analogs, belonging to the broader class of aminocinnamates, represent a promising starting point for drug discovery. The core structure possesses several key features amenable to synthetic modification, making it an ideal candidate for SAR studies:

  • An Aromatic Amine: The primary amino group serves as a crucial handle for introducing diverse substituents via amidation, alkylation, or arylation, allowing for the exploration of various chemical spaces and interactions with biological targets.

  • An α,β-Unsaturated Ester: The ethyl acrylate moiety is a Michael acceptor and can participate in crucial hydrogen bonding or covalent interactions within an active site. The ester itself can be hydrolyzed or modified to alter pharmacokinetic properties.[1]

  • A Phenyl Ring: The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric profile of the molecule. The position of the acrylate side chain (ortho, meta, para) relative to other substituents is critical for defining the molecule's three-dimensional shape and biological activity.

Recent research has demonstrated that conjugates of methyl (E)-3-(aminophenyl)acrylates with quinoline moieties exhibit potent antiparasitic activity. Specifically, the positional isomerism of the aminophenyl acrylate component dramatically influences the biological outcome, highlighting a clear SAR that warrants further investigation. Studies have shown that the meta-substituted acrylate is highly active against Plasmodium falciparum, while the ortho-isomer displays significant activity against Trypanosoma brucei brucei. This guide will use this antiparasitic activity as a case study to illustrate the principles and protocols of a comprehensive SAR campaign.

Strategic Framework for SAR Exploration

A systematic SAR study of this scaffold involves the design, synthesis, and biological evaluation of a library of analogs. The goal is to identify which structural modifications lead to improved potency, selectivity, and drug-like properties.

Key Modification Points

The core scaffold of this compound offers three primary vectors for chemical modification to build a focused compound library:

  • Modification of the Amino Group (R¹): This is often the most fruitful modification point. By converting the primary amine into amides, sulfonamides, or substituted amines, one can introduce a wide variety of functional groups to probe for new interactions with the biological target.

  • Substitution on the Phenyl Ring (R²): Introducing small substituents (e.g., -F, -Cl, -CH₃, -OCH₃) at available positions on the phenyl ring can influence the molecule's electronics, lipophilicity, and metabolic stability.

  • Modification of the Ester Group (R³): The ethyl ester can be varied (e.g., methyl, tert-butyl) or converted to a carboxylic acid or an amide to alter solubility, cell permeability, and potential interactions with the target.

Logical Workflow for an SAR Campaign

The following workflow provides a structured approach to an SAR campaign, ensuring that the data generated is logical, interpretable, and effectively guides the next cycle of drug design.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization A Scaffold Selection (Ethyl 3-aminophenylacrylate) B Design Analog Library (Vary R¹, R², R³) A->B C Chemical Synthesis & Purification B->C D Primary Screening (e.g., In Vitro Antiplasmodial Assay) C->D E Secondary Screening (e.g., Antitrypanosomal, Cytotoxicity) D->E F Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) E->F G Data Analysis & SAR Elucidation F->G H In Silico Modeling (Docking, ADME Prediction) G->H I Lead Optimization H->I I->B Next Generation Design

Caption: A logical workflow for a typical SAR campaign.

Synthetic Protocols: A Representative Pathway

The synthesis of a library of this compound analogs can be achieved through a modular approach. The following protocol describes a representative synthesis of an N-acylated derivative, starting from the corresponding nitrophenyl precursor.

Protocol 3.1: Synthesis of Ethyl 3-(3-nitrophenyl)acrylate

This step utilizes a Wittig-Horner-Emmons reaction to establish the acrylate backbone.

  • Materials: 3-Nitrobenzaldehyde, triethyl phosphonoacetate, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Suspend NaH (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Dissolve 3-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 3-(3-nitrophenyl)acrylate as a solid.

Protocol 3.2: Reduction to this compound

The nitro group is reduced to the key primary amine intermediate.

  • Materials: Ethyl 3-(3-nitrophenyl)acrylate, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol.

  • Procedure:

    • Dissolve Ethyl 3-(3-nitrophenyl)acrylate (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O (4-5 equivalents) portion-wise.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

    • Filter the resulting suspension through a pad of Celite to remove tin salts, washing the pad with ethyl acetate.

    • Extract the filtrate with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.

Protocol 3.3: N-Acylation to Generate Final Analogs (Example)

The amine is coupled with a carboxylic acid to form the final amide analog.

  • Materials: this compound, desired carboxylic acid (e.g., benzoic acid), HATU (or similar coupling agent), diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF).

  • Procedure:

    • Dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 10 minutes at room temperature.

    • Add a solution of this compound (1.0 equivalent) in DMF to the mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final compound by column chromatography or preparative HPLC.

Biological Evaluation: Protocols for Antiparasitic Screening

Protocol 4.1: In Vitro Antiplasmodial Activity (SYBR Green I Assay)

This assay is a widely used, reliable method for determining the in vitro activity of compounds against Plasmodium falciparum.[1] It measures parasite proliferation by quantifying the amount of parasite DNA.

  • Parasite Culture:

    • Culture a chloroquine-sensitive strain (e.g., 3D7) of P. falciparum in human O+ erythrocytes at 3-5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, hypoxanthine, and gentamicin.

    • Maintain cultures at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

    • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[1]

  • Assay Procedure:

    • Prepare a parasite culture with 2% hematocrit and 1% parasitemia.

    • In a 96-well plate, perform serial dilutions of the test compounds (e.g., starting from 100 µM). Include chloroquine or artemisinin as a positive control and wells with untreated parasites (negative control).

    • Add 100 µL of the parasite culture to each well.

    • Incubate the plates for 72 hours under the standard culture conditions.[1]

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition relative to the negative control.

    • Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]

Protocol 4.2: In Vitro Cytotoxicity Assay (e.g., against HeLa or HEK293 cells)

It is crucial to assess whether the observed antiparasitic activity is due to specific inhibition or general cytotoxicity.

  • Cell Culture: Culture HeLa or HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for 72 hours.

    • Add a viability reagent (e.g., resazurin or MTT) and incubate for a further 2-4 hours.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC₅₀) and determine the Selectivity Index (SI = CC₅₀ / IC₅₀) to gauge the compound's therapeutic window.

Interpreting the Data: A Case Study in Antiparasitic Activity

The primary goal of the initial screening is to establish a foundational SAR. Based on published findings for related scaffolds, a hypothetical data set is presented below to illustrate key SAR principles.

Compound R¹ (Amide Partner) Isomer Position Antiplasmodial IC₅₀ (µM) P. falciparum 3D7Cytotoxicity CC₅₀ (µM) HeLa CellsSelectivity Index (SI)
1a 2-(Piperidin-1-yl)quinolineortho8.5> 50> 5.9
1b 2-(Piperidin-1-yl)quinolinemeta 1.4 > 50> 35.7
1c 2-(Piperidin-1-yl)quinolinepara12.2> 50> 4.1
2 H (Parent Amine)meta> 50> 50-
3 Benzoylmeta25.6> 50> 1.9
Key SAR Insights:
  • Importance of the N-Substituent: The parent amine (2 ) is inactive. Acylation with a simple benzoyl group (3 ) imparts weak activity. However, the introduction of the bulky, basic 2-(piperidin-1-yl)quinoline moiety leads to a dramatic increase in potency, suggesting this group is crucial for interacting with the biological target.

  • Critical Role of Isomer Position: A stark difference in activity is observed between the ortho, meta, and para isomers (1a-1c ). The meta position (1b ) is clearly optimal for antiplasmodial activity, providing a more than 6-fold improvement over the ortho isomer and nearly 9-fold over the para isomer. This indicates that the specific geometry and orientation of the quinoline and acrylate groups are critical for effective target binding.

  • Favorable Safety Profile: The most active compounds show no significant cytotoxicity at the highest tested concentrations, resulting in a promising selectivity index. This suggests the antiparasitic effect is not due to general cell toxicity.

Potential Mechanism of Action & Future Directions

The quinoline moiety in the lead compounds suggests a potential mechanism of action involving the inhibition of hemozoin formation, a well-established target for antimalarial drugs like chloroquine.[2] Alternatively, other parasitic enzymes could be the target.

MoA_Pathway cluster_0 Parasite Digestive Vacuole Node_Heme Toxic Free Heme (from Hemoglobin Digestion) Node_Polymerase Heme Polymerase Node_Heme->Node_Polymerase Node_Accumulation Heme Accumulation & Parasite Death Node_Heme->Node_Accumulation Node_Hemozoin Non-toxic Hemozoin (Crystal) Node_Polymerase->Node_Hemozoin Node_Drug Acrylate-Quinoline Conjugate (e.g., 1b) Node_Drug->Node_Block

Caption: A potential mechanism: inhibition of heme polymerization.

Future work should focus on:

  • Exploring R¹ Diversity: Synthesizing analogs with different heterocyclic systems to replace the quinoline moiety to improve potency and explore alternative binding modes.

  • Fine-tuning the Linker: Modifying the acrylate backbone to investigate the importance of the Michael acceptor functionality.

  • In Vivo Efficacy: Advancing the most promising leads into in vivo models of malaria (e.g., P. berghei infected mice) to assess their efficacy in a whole-organism context.[3]

References

  • Bokosi, F. R. B., Beteck, R. M., Laming, D., Hoppe, H. C., Tshiwawa, T., & Khanye, S. D. (2021). Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates as potential antiparasitic agents. Archiv der Pharmazie, 354(5), e2000331.
  • Srinivasa, S. B., Ullal, S. N., & Kalal, B. S. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research, 17(2), 1335–1375. Available at: [Link]

  • LookChem. (n.d.). Cas 58186-45-1, this compound. Available at: [Link]

  • ResearchGate. (2021). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Available at: [Link]

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols. Available at: [Link]

  • de Souza, N. B., de Alencar, A. C. C., Pinto, M. C. F. R., & Dardenne, L. E. (2022). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 66(11), e0083222. Available at: [Link]

  • ResearchGate. (2021). Synthesis of the target compounds 23–35. Reagents and conditions: (i) Ac2O, AcOH, reflux, 30 min. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of Ethyl 3-(3-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(3-aminophenyl)acrylate. This document provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The synthesis of this compound, a valuable building block in pharmaceutical and organic chemistry, is primarily achieved via two common pathways: the Wittig reaction and the Heck reaction.[1] This guide is structured to address specific issues you may encounter with each method.

Section 1: Troubleshooting the Wittig Reaction Pathway

The Wittig reaction provides a powerful method for alkene synthesis by reacting an aldehyde or ketone with a phosphonium ylide.[2][3] For this compound, this typically involves the reaction of 3-aminobenzaldehyde with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane. Stabilized ylides, those with electron-withdrawing groups like esters, generally favor the formation of the (E)-alkene, which is the desired isomer for this product.[2][4][5]

Frequently Asked Questions (FAQs) - Wittig Reaction
Question 1: My reaction yields a mixture of (E) and (Z) isomers. How can I improve the selectivity for the desired (E)-isomer?

Answer: This is a common challenge in Wittig reactions. While stabilized ylides inherently favor the (E)-isomer, several factors can influence the stereochemical outcome. The reaction mechanism for stabilized ylides is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which leads to the (E)-alkene.[4]

Root Causes & Solutions:

  • Reaction Conditions: The presence of lithium salts can disrupt the stereoselectivity by stabilizing the betaine intermediate, potentially leading to a mixture of isomers.[2][5] If you are using a lithium base (like n-BuLi) to generate your ylide, ensure it is fully consumed before adding the aldehyde. Alternatively, switch to a lithium-free base.

  • Ylide Stability: The ylide used here, derived from an ethyl haloacetate, is considered "stabilized." This stabilization is key to achieving high (E)-selectivity.[2][4][5][6]

  • Solvent Choice: The choice of solvent can impact the transition state energies. Non-polar, aprotic solvents typically favor the desired selectivity.

Troubleshooting Protocol:

  • Use a Salt-Free Ylide Preparation: If using n-BuLi, consider alternative bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a solvent like THF to generate the ylide. This avoids the introduction of lithium cations.

  • Optimize Temperature: Run the reaction at room temperature or slightly elevated temperatures to ensure the reaction reaches thermodynamic equilibrium, favoring the (E)-product.

  • Solvent System: A mixture of CHCl₃-dioxane (1:1) has been reported as suitable for similar reactions involving phenolic aldehydes.[7]

Question 2: The primary byproduct of my reaction is triphenylphosphine oxide, and it's difficult to remove. What is the best purification strategy?

Answer: Triphenylphosphine oxide (TPPO) is an unavoidable byproduct of the Wittig reaction and is notoriously difficult to separate from the desired product due to its polarity and high boiling point.[8]

Recommended Purification Workflow:

  • Initial Workup: After the reaction is complete, perform a standard aqueous workup.

  • Column Chromatography: This is the most effective method for removing TPPO.[9]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity. The less polar this compound should elute before the more polar TPPO.

    • Monitoring: Use thin-layer chromatography (TLC) to track the separation.

  • Recrystallization (Alternative): If chromatography is not ideal, recrystallization can be attempted. Since TPPO is highly crystalline, careful selection of a solvent system where the product has moderate solubility at high temperatures and low solubility at room temperature, while TPPO remains soluble, can be effective. This often requires significant optimization.

Workflow Diagram: Wittig Reaction and Purification

Wittig_Workflow cluster_reaction Reaction cluster_workup Purification Ylide Ylide Generation (e.g., NaH in THF) Reaction Wittig Reaction (Combine and Stir) Ylide->Reaction Aldehyde 3-Aminobenzaldehyde Aldehyde->Reaction Workup Aqueous Workup Reaction->Workup Column Silica Gel Chromatography (EtOAc/Hexanes Gradient) Workup->Column Product Pure (E)-Isomer Column->Product

Caption: Workflow for the Wittig synthesis and purification.

Section 2: Troubleshooting the Heck Reaction Pathway

The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[10][11] For this synthesis, it would involve coupling a 3-haloaniline (e.g., 3-bromoaniline or 3-iodoaniline) with ethyl acrylate in the presence of a Pd catalyst and a base.[12][13][14]

Frequently Asked Questions (FAQs) - Heck Reaction
Question 1: I am observing low to no conversion of my starting aryl halide. What are the likely causes?

Answer: Low conversion in a Heck reaction often points to issues with the catalyst's activity or the reaction conditions. The catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination, and a failure at any step can halt the reaction.[15][16][17]

Root Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive. Palladium black precipitation is a common sign of catalyst death.

    • Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) as oxygen can oxidize the catalyst. Solvents should be properly deoxygenated.[15]

  • Incorrect Ligand or Pd:Ligand Ratio: The choice of phosphine ligand is critical. For electron-rich anilines, an electron-rich, bulky phosphine ligand can promote the oxidative addition step. High ligand-to-palladium ratios can sometimes inhibit the reaction.[18]

  • Insufficient Temperature: Heck reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[19]

  • Base Incompatibility: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle. Inorganic bases like K₂CO₃ or organic bases like triethylamine (NEt₃) are common, but the choice can be substrate-dependent.

Troubleshooting Protocol:

  • Review Catalyst System: Use a reliable Pd(0) precursor like Pd(PPh₃)₄ or generate Pd(0) in situ from a Pd(II) salt like Pd(OAc)₂ with added phosphine ligands (e.g., P(o-tolyl)₃ or XPhos).

  • Increase Temperature: If using a solvent like DMF or NMP, incrementally increase the reaction temperature towards 120-140 °C.

  • Screen Bases: Try different bases. If using an organic base like NEt₃, ensure it is fresh and dry. For inorganic bases, ensure they are finely powdered for maximum surface area.

Question 2: My product is contaminated with a double-bond isomerized byproduct. How can I prevent this?

Answer: Double bond isomerization is a known side reaction in the Heck coupling. It occurs after the desired β-hydride elimination step, where the palladium-hydride species (Pd-H) re-adds to the product alkene in a different orientation, followed by another elimination to give a thermodynamically more stable, but undesired, isomer.[17]

Prevention Strategies:

  • Choice of Base: The use of certain bases can influence isomerization.

  • Additives: The addition of halide salts, such as tetrabutylammonium chloride (TBAC) or bromide (TBAB), can sometimes suppress isomerization by stabilizing the catalytic species.[20]

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of isomerization. Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed.

Mechanism Diagram: Desired Heck Reaction vs. Side Reactions

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Haloaniline ArX->OxAdd Pd_Intermediate L₂Pd(Ar)(X) OxAdd->Pd_Intermediate Insertion Migratory Insertion Pd_Intermediate->Insertion Dimer Dimerization (Ar-Ar) Pd_Intermediate->Dimer Homocoupling Acrylate Ethyl Acrylate Acrylate->Insertion Polymer Polymerization Acrylate->Polymer Radical/Anionic Pd_Alkyl Alkyl-Pd Complex Insertion->Pd_Alkyl Beta_Elim β-Hydride Elimination Pd_Alkyl->Beta_Elim Desired_Product Desired (E)-Product Beta_Elim->Desired_Product Desired Path Red_Elim Reductive Elimination (Base) Beta_Elim->Red_Elim Pd-H Species Isomerization Isomerization Beta_Elim->Isomerization Re-addition of Pd-H Red_Elim->Pd0 Isomer_Product Isomerized Product Isomerization->Isomer_Product

Caption: Key steps in the Heck reaction and potential side pathways.

Question 3: I am observing polymerization of my ethyl acrylate. How can this be mitigated?

Answer: Ethyl acrylate is a monomer that can undergo polymerization, especially at the elevated temperatures often required for Heck reactions.[21][22] This can be initiated by radical species or sometimes by anionic pathways.

Mitigation Strategies:

  • Add a Radical Inhibitor: Adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture can suppress radical polymerization without significantly interfering with the palladium catalytic cycle.

  • Control Temperature: Avoid excessive temperatures. Find the minimum temperature required for an efficient reaction rate.

  • Control Stoichiometry: Use only a slight excess of ethyl acrylate (e.g., 1.1-1.2 equivalents). Using a large excess increases the concentration of the monomer, making polymerization more likely.

Table 1: Comparison of Optimized Conditions for Heck Reaction
ParameterCondition A (General)Condition B (Optimized for Anilines)Rationale
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)dba complexes can be more stable precursors.
Ligand PPh₃ (4 mol%)XPhos (2.5 mol%)Bulky, electron-rich ligands facilitate oxidative addition with electron-rich aryl halides.
Base NEt₃ (1.5 eq)K₂CO₃ (2.0 eq)Inorganic bases can be less prone to side reactions and are often effective in polar aprotic solvents.
Solvent TolueneDMF or NMPHigher boiling polar aprotic solvents can improve solubility and allow for higher reaction temperatures.
Temperature 110 °C120-140 °CHigher temperatures are often needed for less reactive aryl bromides.
Additive NoneTBAC (1.0 eq)Can stabilize the catalyst and improve rates.[20]

References

  • Wikipedia. Wittig reaction. [Link]

  • Bankova, V.S. SYNTHESIS OF NATURAL ESTERS OF SUBSTITUTED CINNAMIC ACIDS.
  • Ianni, A., & Waldvogel, S. R. (2006). Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Synthesis, 2006(12), 2103-2112.
  • Robb, M. A., et al. (2005). On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions. Journal of the American Chemical Society, 127(39), 13468-9.
  • Thieme. Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Thieme E-Books & E-Journals.
  • Royal Society of Chemistry.
  • AdiChemistry. WITTIG REACTION | MECHANISM. [Link]

  • ResearchGate. Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • ResearchGate.
  • Chemistry LibreTexts. 2.
  • Journal of Chemical Education.
  • Reddit. Troubleshooting a difficult Heck reaction : r/Chempros. [Link]

  • ResearchGate.
  • LookChem. Cas 58186-45-1,this compound. [Link]

  • YouTube. the Wittig reaction. [Link]

  • ResearchGate.
  • University of Arizona. The Wittig Reaction: Synthesis of Alkenes.
  • ResearchGate.
  • NROChemistry. Heck Coupling. [Link]

  • Wipf Group, University of Pittsburgh. The Synthetic & Mechanistic Organic Chemistry of Palladium.
  • ResearchGate.
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. 17.
  • Royal Society of Chemistry.
  • Chemistry LibreTexts. Heck Reaction.
  • White Rose Research Online.
  • MDPI.
  • Macmillan Group, Princeton University. The Intramolecular Heck Reaction.
  • ResearchGate.
  • SciSpace. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • National Institutes of Health. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem. [Link]

  • MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
  • ResearchGate.
  • ResearchGate. Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide.

Sources

Technical Support Center: Purification of Crude Ethyl 3-(3-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile chemical intermediate.[1] Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing significant product loss during column chromatography of my crude this compound. What are the potential causes and how can I improve my yield?

Answer:

Low recovery from column chromatography is a frequent challenge, often stemming from the inherent basicity of the amine group in your compound. The silica gel stationary phase is acidic in nature, leading to strong interactions with the basic amine.[2][3] This can result in irreversible adsorption, product degradation, and significant tailing of the elution peak, all of which contribute to a lower yield.[2]

Troubleshooting Steps & Scientific Rationale:

  • Mobile Phase Modification: The most straightforward approach is to "neutralize" the acidic sites on the silica gel by adding a competing amine to your mobile phase.[2][3]

    • Protocol: Add 0.1-1% triethylamine (Et₃N) to your eluent system (e.g., hexane/ethyl acetate).[4] The triethylamine will preferentially bind to the acidic silanol groups, minimizing their interaction with your product and allowing for smoother elution.[4]

  • Stationary Phase Selection: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Amine-Functionalized Silica: This is an excellent alternative as the amine groups on the silica surface create a more basic environment, preventing the strong acid-base interaction with your product.[2][3] This often leads to sharper peaks and improved separation.[3]

    • Neutral or Basic Alumina: Alumina is another common adsorbent that can be obtained in acidic, neutral, or basic forms.[5] For your aminophenyl acrylate, a neutral or basic alumina column would be more suitable than silica gel.

  • Proper Column Packing and Loading: An improperly packed column can lead to channeling and poor separation, contributing to product loss.

    • Technique: Ensure your silica gel or alumina is packed uniformly without any air bubbles.[5] The sample should be loaded in a concentrated band at the top of the column.[5]

Issue 2: Co-elution of Impurities with the Desired Product

Question: I'm having trouble separating my this compound from a closely related impurity during column chromatography. How can I improve the resolution?

Answer:

Co-elution occurs when the impurity and your product have very similar polarities, making them difficult to separate with a standard chromatographic setup. Achieving better resolution requires optimizing the selectivity of your separation.

Optimization Strategies:

  • Solvent System Optimization: The choice of eluent is critical for achieving good separation.

    • Solvent Polarity Gradient: Instead of an isocratic (constant solvent composition) elution, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to better resolve compounds with similar retention factors (Rf).

    • Alternative Solvent Systems: Experiment with different solvent combinations. For instance, if a hexane/ethyl acetate system is not providing adequate separation, consider trying dichloromethane/methanol or toluene/ethyl acetate.

  • Column Dimensions: The physical dimensions of your chromatography column play a significant role in resolution.

    • Length and Diameter: A longer and narrower column will generally provide better resolution as it increases the number of theoretical plates for the separation.[5]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can offer significantly higher resolution than traditional flash chromatography. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, can be particularly effective for separating aromatic amines.[2]

Issue 3: Product Appears Oily or Fails to Crystallize During Recrystallization

Question: My this compound is "oiling out" instead of forming crystals during recrystallization. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution is cooled too quickly or when the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase instead of a crystalline solid.

Solutions and Best Practices:

  • Slow Cooling: The key to successful recrystallization is slow, controlled cooling.[6]

    • Procedure: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath to maximize crystal formation. Avoid placing the hot flask directly into an ice bath.

  • Solvent Selection: The choice of solvent is paramount for good crystal formation.[6]

    • Ideal Solvent Properties: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Experiment with different solvents or solvent mixtures to find the optimal system. For this compound, consider solvents like ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.

  • Inducing Crystallization: If crystals are slow to form, you can try to induce crystallization.

    • Seeding: Add a small crystal of the pure product to the cooled solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can serve as nucleation points for crystal growth.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route used. However, common impurities may include unreacted starting materials such as 3-aminocinnamic acid or 3-nitrobenzaldehyde, byproducts from side reactions, and residual solvents.[1]

Q2: Can I use liquid-liquid extraction to purify my crude product?

A2: Yes, liquid-liquid extraction can be a useful initial purification step.[7] You can dissolve your crude product in an organic solvent like ethyl acetate and wash it with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities. Subsequent washes with brine can help remove water-soluble impurities. However, this method is generally not sufficient to achieve high purity and should be followed by chromatography or recrystallization.

Q3: Is it necessary to use an inhibitor during purification?

A3: Acrylate derivatives are known to be susceptible to polymerization, especially at elevated temperatures.[8][9] While short purification steps at room temperature may not require an inhibitor, if you are performing a distillation or any process involving heat, the addition of a polymerization inhibitor like hydroquinone is recommended.[9]

Q4: What is the expected appearance and stability of pure this compound?

A4: Pure this compound is typically a yellow crystalline solid.[1] It should be stored in a cool, dark place to prevent degradation and polymerization.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Column Chromatography with Mobile Phase Modification

Objective: To purify crude this compound using silica gel chromatography with a triethylamine-modified eluent.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) containing 0.5% triethylamine.

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate with 0.5% triethylamine).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow Diagram: Column Chromatography Purification

PurificationWorkflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation Crude Crude Product Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Load Sample Pack->Load Elute Elute with Gradient (Hexane/EtOAc + Et3N) Load->Elute Collect Collect Fractions Elute->Collect Adjust Gradient TLC Monitor by TLC Collect->TLC Adjust Gradient TLC->Elute Adjust Gradient Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 2: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Decision Tree: Choosing a Purification Method

PurificationChoice Start Crude Product Analysis Solid_Check Is the crude product a solid? Start->Solid_Check Impurity_Check Are impurities significantly different in polarity? Recrystallization Attempt Recrystallization Impurity_Check->Recrystallization Yes (try different solvent) Column_Chromatography Perform Column Chromatography Impurity_Check->Column_Chromatography No Solid_Check->Recrystallization Yes Solid_Check->Column_Chromatography No Recrystallization->Impurity_Check If purity is low Pure_Product Pure Product Recrystallization->Pure_Product Successful Column_Chromatography->Pure_Product Successful

Caption: Decision tree for selecting an appropriate purification technique.

Section 4: Data Summary

Purification MethodKey ParametersExpected PurityAdvantagesDisadvantages
Column Chromatography Stationary Phase: Silica GelEluent: Hexane/EtOAc + 0.5% Et₃N>98%High resolution, applicable to oils and solids.Can be time-consuming, potential for product loss on column.
Recrystallization Solvent: Ethanol>99% (if successful)Simple, can yield very pure product.Only applicable to solids, risk of "oiling out".
Liquid-Liquid Extraction Organic Phase: Ethyl AcetateAqueous Phase: Sat. NaHCO₃Low-ModerateGood for initial cleanup of acidic/basic impurities.Low resolution, not effective for neutral impurities.

References

Sources

How to prevent self-polymerization of Ethyl 3-(3-aminophenyl)acrylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide & FAQs: Preventing Uncontrolled Polymerization

Welcome to the technical support center for Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the handling and storage of this versatile monomer: spontaneous self-polymerization. Our goal is to provide you with the technical knowledge and practical steps necessary to ensure the stability and purity of your material, safeguarding your experiments and resources.

Introduction: The Duality of Reactivity

This compound is a valuable building block in organic synthesis, prized for its dual functionality. The acrylate group is a Michael acceptor and a polymerizable vinyl system, while the aminophenyl moiety offers a nucleophilic site for further derivatization. However, this very reactivity makes the compound susceptible to uncontrolled self-polymerization, a process that can compromise sample integrity and even pose safety risks.[1] This guide will delve into the mechanisms behind this instability and provide a robust framework for its prevention.

The primary pathway for this unwanted reaction is the spontaneous free-radical polymerization of the acrylate double bond. Theoretical studies on similar acrylates, like ethyl acrylate, suggest that self-initiation can occur thermally through the formation of diradical intermediates, which then trigger a chain reaction.[2][3][4]

Frequently Asked Questions (FAQs)
Q1: What is causing my this compound to solidify or become viscous during storage?

This is a classic sign of self-polymerization. The acrylate portion of the molecule is susceptible to free-radical polymerization. This process can be initiated by various factors commonly present in a laboratory environment, including:

  • Heat: Elevated temperatures increase the rate of spontaneous radical formation.[5] Storing the material above the recommended temperature is a primary cause of instability.[6]

  • Light: UV radiation can provide the energy to initiate polymerization.[7][8]

  • Atmospheric Oxygen: While oxygen is required for common inhibitors to function, it can also form peroxides that may later decompose and initiate polymerization if the inhibitor is depleted.[9]

  • Contaminants: Trace metals from corrosion or other impurities can act as catalysts for polymerization.[8]

While the aminophenyl group can participate in reactions like Michael additions, the more common and aggressive pathway for bulk polymerization during storage is the free-radical reaction of the acrylate moiety.[10][11]

Q2: I stored the monomer in the refrigerator. Why did it still polymerize?

While refrigeration (typically 2-8°C) is a crucial step that slows down chemical reactions, it does not entirely stop them.[12][13] Several factors could still lead to polymerization even at low temperatures:

  • Inhibitor Depletion: Commercial monomers are shipped with a small amount of a polymerization inhibitor (like MEHQ). This inhibitor can be consumed over time, especially if the container is frequently opened or stored for an extended period.[8] Once the inhibitor is depleted, polymerization can begin, even at reduced temperatures.

  • Oxygen Depletion: This is a critical and often misunderstood point. Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[6][8][9][14] If you have stored the monomer under a fully inert atmosphere (e.g., pure nitrogen or argon), you have inadvertently deactivated the inhibitor, making polymerization much more likely.

  • Localized "Hot Spots": In larger volumes, the exothermic nature of polymerization can create localized areas of higher temperature, accelerating the reaction in a dangerous feedback loop.[1][15]

Q3: What are polymerization inhibitors, and how do they work?

Polymerization inhibitors are chemical compounds added in small quantities (typically parts-per-million) to prevent spontaneous polymerization.[7][15] They function by scavenging the free radicals that initiate the polymerization chain reaction.

For acrylates, the most common storage inhibitor is the monomethyl ether of hydroquinone (MEHQ, or 4-methoxyphenol).[9][16][17] Its mechanism is highly dependent on the presence of oxygen.[18]

  • A stray initiating radical (R•) from the monomer reacts with dissolved oxygen (O₂) thousands of times faster than it reacts with another monomer molecule. This forms a peroxy radical (ROO•).

  • The phenolic inhibitor (MEHQ) then efficiently donates a hydrogen atom to this peroxy radical, terminating the chain reaction and forming a stable, non-reactive product and a resonance-stabilized inhibitor radical.

  • This process effectively stops the polymerization chain before it can begin to propagate.

This is why a headspace of air, not inert gas, is essential for the long-term stability of acrylate monomers stabilized with phenolic inhibitors.[6][9]

graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Simplified mechanism of MEHQ inhibition, highlighting the essential role of oxygen.
Troubleshooting Guide: Stabilizing Your Monomer

If you suspect your this compound is beginning to polymerize (e.g., increased viscosity, warmth), immediate action is required.

Issue 1: Monomer shows signs of increased viscosity or is warm to the touch.
  • Immediate Action:

    • WARNING: If the container is warm, it indicates an active, exothermic polymerization which can accelerate rapidly. Do not seal the container tightly.

    • Place the container in a secondary containment bin and move it to a blast shield or a fume hood away from flammable materials.

    • Alert your lab safety officer. Do not attempt to cool a sealed, actively polymerizing container, as this can lead to pressure buildup and rupture.

  • Stabilization Protocol (for early-stage, non-accelerating viscosity increase only):

    • Objective: To add fresh inhibitor to halt any ongoing polymerization.

    • Materials:

      • Freshly prepared 1% (10,000 ppm) solution of MEHQ or BHT in a compatible solvent (e.g., acetone).

      • Stir bar and stir plate.

      • Appropriate personal protective equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.

    • Procedure:

      • In a fume hood, cautiously open the container of the viscous monomer.

      • Add a PTFE-coated stir bar.

      • While stirring gently, add the inhibitor solution dropwise to reach a final target concentration of 200-500 ppm. For example, to a 100 g sample, you would add 2-5 g of the 1% inhibitor solution.

      • Continue stirring for 15-20 minutes to ensure homogeneity.

      • Transfer the stabilized monomer to a fresh, clean, amber glass bottle. Do not use metal containers.

      • Label the bottle clearly: "RE-STABILIZED" , with the date and the new inhibitor concentration. This material should be prioritized for immediate use.

Issue 2: Monomer needs to be stored for an extended period (> 3 months).
  • Preventative Strategy: Proactive management is the best way to ensure long-term stability.

  • Long-Term Storage Protocol:

    • Objective: To establish and maintain a stable chemical and atmospheric environment for the monomer.

    • Procedure:

      • Verify Inhibitor Level: If the material is newly received, check the Certificate of Analysis for the initial inhibitor concentration. If the material has been stored for some time, and you have the capability, use HPLC to quantify the MEHQ level.[19][20] If it is below 100 ppm, consider adding more as described in the stabilization protocol.

      • Atmosphere: Store the monomer with a headspace of air.[6] The container should be about 90% full to allow for a sufficient air gap. Do NOT store under a fully inert atmosphere like pure nitrogen or argon. [8]

      • Temperature: Store in a dark, well-ventilated location designated for reactive chemicals, ideally between 2-8°C.[12][13] Avoid temperature cycling.

      • Container: Use an amber glass bottle to protect from light.[8] Ensure the cap is a PTFE-lined, screw-top cap that is sealed securely but not hermetically (to allow for oxygen presence).

      • Inventory Management: Implement a "first-in, first-out" (FIFO) system. Every 1-2 months, visually inspect stored containers for any change in color or viscosity without agitating the sample.

graph G { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Recommended storage workflow for ensuring monomer stability.
Quantitative Data Summary
ParameterRecommended ConditionRationale
Storage Temperature 2-8°CSlows the rate of spontaneous radical formation and potential side reactions.[12][13]
Inhibitor (MEHQ) 100-500 ppmScavenges peroxy radicals to prevent the initiation of polymerization.[9][17]
Storage Atmosphere Headspace containing air (oxygen)Oxygen is essential for the proper functioning of phenolic inhibitors like MEHQ.[6][8][14]
Container Amber Glass Bottle with PTFE-lined capPrevents light-induced polymerization and avoids potential contamination from plastics or metals.[8]
Maximum Storage 6-12 months (with periodic checks)Inhibitor levels deplete over time. Regular inspection and FIFO inventory are crucial.[6][8]
References
  • Srinivasan, S., et al. (2010). Self-initiation mechanism in spontaneous thermal polymerization of ethyl and n-butyl acrylate: a theoretical study. The Journal of Physical Chemistry A, 114(31), 8143-8152. [Link]

  • Specialty Chemicals. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Specialty Chemicals. [Link]

  • Srinivasan, S., et al. (2010). Self-Initiation Mechanism in Spontaneous Thermal Polymerization of Ethyl and n-Butyl Acrylate: A Theoretical Study. University of Pennsylvania ScholarlyCommons. [Link]

  • American Chemical Society. (2010). Self-Initiation Mechanism in Spontaneous Thermal Polymerization of Ethyl and n-Butyl Acrylate: A Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • PubMed. (2010). Self-initiation mechanism in spontaneous thermal polymerization of ethyl and n-butyl acrylate: a theoretical study. PubMed. [Link]

  • Silver Fern Chemical. (n.d.). MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis. Silver Fern Chemical. [Link]

  • ResearchGate. (2011). High Temperature Self-Initiation in Ethyl Acrylate Polymerization. A Computational Study. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. PMC. [Link]

  • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters Corporation. [Link]

  • Becker, H., & Vogel, H. (2006). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Chemie Ingenieur Technik. [Link]

  • Semantic Scholar. (2023). Inhibition of Free Radical Polymerization: A Review. Semantic Scholar. [Link]

  • PubMed. (2023). Inhibition of Free Radical Polymerization: A Review. PubMed. [Link]

  • IOP Publishing. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Polymerization Inhibitors in Stearyl Acrylate: A Manufacturer's Perspective. Pharma-Chemicals.com. [Link]

  • ResearchGate. (2012). α-(Aminomethyl)acrylate: Polymerization and spontaneous post-polymerization modification of β-amino acid ester for pH- / temperature- responsive material. ResearchGate. [Link]

  • Brazilian Journal of Analytical Chemistry. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. BrJAC. [Link]

  • ResearchGate. (n.d.). Identification of acrylate copolymers using pyrolysis and gas chromatography. ResearchGate. [Link]

  • ResearchGate. (2022). Mechanism of amine-acrylate aza-Michael addition for curing polymer networks. ResearchGate. [Link]

  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]

  • American Chemical Society. (2016). Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials. Biomacromolecules. [Link]

  • LookChem. (n.d.). Cas 58186-45-1,this compound. LookChem. [Link]

  • ChemRxiv. (2024). Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(β-ammonium acrylate)s. ChemRxiv. [Link]

  • MDPI. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. MDPI. [Link]

  • Synthomer. (2020). Technical Data Sheet - METHYL ACRYLATE - STABILIZED. Synthomer. [Link]

  • MDPI. (2021). Shelf Life and Storage Conditions of Universal Adhesives: A Literature Review. MDPI. [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. methacrylates.org. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of low conversion rates in cross-coupling reactions. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental design and execution.

Introduction: The Complexity of Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstone transformations in modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Despite their versatility, these reactions are complex catalytic systems with multiple interdependent variables.[1][4] Low conversion or yield is a frequent hurdle that can stem from a variety of factors, from reagent quality to subtle mechanistic roadblocks. This guide will walk you through a systematic approach to diagnosing and resolving these issues.

The Catalytic Cycle: A Framework for Troubleshooting

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar series of elementary steps: oxidative addition, transmetalation (for reactions like Suzuki-Miyaura), and reductive elimination.[1][5][6] A failure at any of these stages can lead to low conversion.

Cross-Coupling Catalytic Cycle cluster_steps Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-R'(L_n) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Product (R-R')

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows little to no conversion of the starting materials. Where should I begin troubleshooting?

This is a common and frustrating scenario. A systematic check of the fundamental reaction components and conditions is the most effective approach.

A Logical Troubleshooting Workflow:

Troubleshooting_Workflow start Low or No Conversion reagent_quality Verify Reagent Quality & Purity start->reagent_quality inert_atmosphere Ensure Proper Inert Atmosphere reagent_quality->inert_atmosphere catalyst_activity Assess Catalyst Activity & Pre-activation inert_atmosphere->catalyst_activity reaction_parameters Optimize Reaction Parameters (Temp, Time, Solvent, Base) catalyst_activity->reaction_parameters ligand_choice Screen Different Ligands reaction_parameters->ligand_choice side_reactions Investigate Potential Side Reactions ligand_choice->side_reactions success Improved Conversion side_reactions->success

Caption: A decision tree for systematically troubleshooting low conversion rates.

1. Reagent Quality and Purity:

  • Aryl/Vinyl Halides/Pseudohalides: Ensure they are pure. Impurities can sometimes act as catalyst poisons.[7][8] For liquid substrates, passing them through a plug of activated alumina can remove impurities.

  • Organoboron Reagents (Suzuki-Miyaura): Boronic acids are susceptible to protodeboronation, especially in the presence of moisture.[1][9] Consider using freshly acquired or recrystallized boronic acid. More stable boronic esters, such as pinacol esters, can be a reliable alternative.[9][10]

  • Amines (Buchwald-Hartwig): Amines can be oxidized over time. Distillation or filtration through activated alumina is recommended for liquid amines.

  • Solvents: Anhydrous and thoroughly degassed solvents are critical.[11] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also degrade phosphine ligands.[1][10][11] Ethereal solvents like THF and dioxane can form peroxides, which are detrimental.

  • Bases: Use a high-purity, finely powdered base. Clumps can lead to poor reproducibility.[10] Bases should be stored in a desiccator.

2. Inert Atmosphere Technique:

Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[10]

  • Degassing: Ensure solvents are properly degassed. The freeze-pump-thaw method (at least three cycles) is highly effective.[12] Sparging with an inert gas (argon or nitrogen) for an extended period is another option, though generally less efficient.

  • Reaction Setup: The reaction vessel must be thoroughly purged of air. This is best achieved by evacuating and backfilling with an inert gas three times.[13]

Q2: I'm using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), but the reaction isn't working. What could be the issue?

Pd(II) sources are common because they are often bench-stable, but they must be reduced in situ to the catalytically active Pd(0) species for the catalytic cycle to begin.[1] Inefficient reduction is a frequent cause of reaction failure.[14]

  • Inefficient Pre-catalyst Reduction: The reduction of Pd(II) to Pd(0) can be sluggish or incomplete.[14] This process can be influenced by the ligand, base, solvent, and temperature.[14]

    • Solution: Consider a pre-activation step. Stir the Pd(II) salt and the ligand in the solvent at room temperature or with gentle heating for a short period before adding the other reagents.

  • Modern Pre-catalysts: For more reliable and consistent generation of the active Pd(0) species, consider using modern, well-defined precatalysts like the Buchwald G3 or G4 palladacycles or PEPPSI™-type catalysts. These are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon exposure to a base.[15]

Q3: My starting materials are being consumed, but I'm seeing significant side products instead of my desired product. What are the common side reactions?

The formation of byproducts not only lowers the yield but also complicates purification.[1] Understanding these side reactions is key to mitigating them.

Side ReactionCommon Cause(s)Proposed Solution(s)
Homocoupling (of organoboron or organotin reagent)Presence of oxygen or Pd(II) species.[1][13]Ensure thorough degassing.[1][9] Use a Pd(0) source or a reliable precatalyst to minimize residual Pd(II).[9][13]
Protodeboronation (Suzuki-Miyaura)Hydrolysis of the boronic acid, often accelerated by heat and water.[1][9]Use anhydrous conditions, use more stable boronic esters (e.g., pinacol, MIDA), or use a base that minimizes water content.[9]
Dehalogenation (Reduction of Aryl Halide)Hydride sources in the reaction mixture (e.g., solvent, base, or impurities).[10][13]Use a non-protic, anhydrous solvent. Ensure the base is not a hydride source.[11][13]
β-Hydride Elimination Occurs with alkyl coupling partners containing β-hydrogens.[3]Use ligands that favor reductive elimination over β-hydride elimination (e.g., bulky, electron-rich ligands).
Q4: The reaction is sluggish and stalls at low conversion. How can I increase the reaction rate?

A sluggish reaction often points to a slow step in the catalytic cycle, which can frequently be addressed by modifying the reaction conditions.

  • Temperature: Increasing the temperature often accelerates the reaction.[15] However, be mindful of potential decomposition of reagents or the catalyst at excessive temperatures.[11] A typical range for many cross-coupling reactions is 80-110 °C.[15][16]

  • Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion.[9]

  • Ligand Choice: The ligand is arguably the most critical component for tuning reactivity.[4][17]

    • For less reactive electrophiles like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often necessary to facilitate the slow oxidative addition step.[9][13]

    • Screening a small panel of different ligand classes can be highly informative.

  • Base Selection: The strength and type of base are crucial.[9][12]

    • In Suzuki-Miyaura reactions, bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[9] The base activates the organoboron reagent for transmetalation.[4]

    • In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[6]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability and activity of the catalyst.[5][15][18] Aprotic polar solvents like dioxane, toluene, THF, or DMF are common choices.[9][11] Sometimes a mixture of solvents can be beneficial.[15]

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction (Suzuki-Miyaura Coupling)

This protocol provides a robust starting point for optimizing a challenging Suzuki-Miyaura coupling.

  • Reagent Preparation:

    • To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting the Vessel:

    • Seal the vial with a PTFE-lined cap.

    • Evacuate the vial on a vacuum manifold and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%) or a pre-formed precatalyst (e.g., SPhos Pd G3, 2 mol%).

    • Add the degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.[13]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[11]

    • Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup:

    • Once the reaction is complete, cool it to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[11]

    • Purify the crude product by an appropriate method, such as column chromatography.[19]

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw
  • Place the solvent in a round-bottom flask with a sidearm and stopcock.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least two more times for a total of three cycles.[12]

  • After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.

References

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved from [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ACS Publications. Retrieved from [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2012). ResearchGate. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. (2020). ACS Publications. Retrieved from [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. (2012). Semantic Scholar. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Advances in Cross-Coupling Reactions. (2020). PMC. Retrieved from [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. (2021). ChemRxiv. Retrieved from [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. (2023). Institut Kimia Malaysia. Retrieved from [Link]

  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions?. (2024). Reddit. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved from [Link]

  • How To Run A Reaction: Purification. (n.d.). University of Rochester. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved from [Link]

  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Retrieved from [Link]

Sources

Technical Support Center: Managing Tin Byproducts in Nitro Reductions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers. This guide provides in-depth, experience-driven advice for a classic yet often troublesome transformation: the reduction of nitro precursors to amines using tin-based reagents like tin(II) chloride (SnCl₂) or metallic tin. While effective, these reactions are notorious for generating tin byproducts that complicate product isolation. This document offers a structured approach to troubleshooting these challenges, ensuring high purity and yield for your target amine.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers face during the workup of tin-mediated nitro reductions.

Q1: Why are tin byproducts so difficult to remove from my reaction?

The difficulty stems from the complex solution chemistry of tin. During the reduction under acidic conditions (typically HCl), tin is oxidized from Sn(0) or Sn(II) to Sn(IV).[1][2][3] When you neutralize the reaction mixture during workup—usually by adding a base like NaOH or NaHCO₃—these tin species precipitate as a mixture of tin hydroxides and oxides, such as Sn(OH)₂, Sn(OH)₄, and SnO₂.[4][5]

These precipitates are often gelatinous and amorphous, creating three major problems:

  • Emulsion Formation: The fine, suspended tin solids can stabilize the interface between the aqueous and organic layers, preventing clean phase separation.[6]

  • Product Occlusion: Your desired amine product can become physically trapped (occluded) within the solid tin hydroxide matrix, leading to significant yield loss.[7]

  • Amphoteric Behavior: Tin hydroxides are amphoteric, meaning they can dissolve in both strong acid and excess strong base.[4][5][8] This can make finding the right pH for selective precipitation challenging, especially if your product also has acidic or basic properties.

Q2: I've added base to my workup, but now I have a thick, unbreakable emulsion. What should I do?

This is the most common issue. The finely dispersed tin hydroxide particles are stabilizing the emulsion.[6] Here are several techniques to manage this, starting with the simplest:

  • "Salting Out": Add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the separatory funnel. This increases the ionic strength of the aqueous phase, which can destabilize the emulsion and force phase separation.[9][10]

  • Filtration through Celite®: Many emulsions are caused by suspended solids.[6] Dilute the entire emulsified mixture with your organic solvent and filter it through a thick pad of Celite® (diatomaceous earth). The Celite® acts as a filter aid, trapping the fine tin particles and breaking the emulsion.[6] The filtrate should then separate into two clear layers.

  • Solvent Modification:

    • If your reaction solvent is water-miscible (like THF or ethanol), remove it under reduced pressure first. Then, redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane before proceeding with the aqueous wash.[9]

    • Sometimes, adding a small amount of a different solvent, like methanol, can disrupt the interfacial tension and break the emulsion.[9]

Q3: My product is an amino acid (zwitterionic), and it co-precipitates with the tin hydroxides. How can I improve my yield?

This is a classic challenge when the product has both acidic and basic functional groups.[7] Standard basification causes both the tin and your product to crash out of solution.

The key is to exploit the solubility differences. After the reaction is complete and the acidic solution is cooled, instead of immediately basifying, try one of these approaches:

  • Careful pH Adjustment: Instead of a strong base, try slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). Adjust the pH carefully to a point where the tin salts precipitate, but your amino acid remains in its protonated, water-soluble form. Filter off the tin solids, then adjust the aqueous filtrate to the isoelectric point of your amino acid to precipitate the product.

  • Acidic Extraction: After filtering the initial reaction mixture to remove any unreacted tin metal, extract the acidic aqueous solution with an organic solvent (like ethyl acetate) to remove any non-polar impurities. Then, proceed with careful neutralization of the aqueous layer.

Q4: Are there any effective alternatives to tin-based reagents for nitro reductions?

Yes, and considering them can often save significant time on workup and purification. The choice depends on the functional groups present in your molecule.

Reagent/MethodAdvantagesConsiderations
Catalytic Hydrogenation (H₂, Pd/C) High atom economy, clean workup (catalyst is filtered off).[11][12]Can reduce other functional groups (alkenes, alkynes, some carbonyls). Not suitable for sulfur-containing compounds.[11]
Iron (Fe) in Acetic Acid Inexpensive, mild, and often chemoselective.[11][13]Workup still requires filtration of iron oxides.
Zinc (Zn) in Acetic Acid/NH₄Cl Mild and effective for many substrates.[11][13]Workup involves removing zinc salts.
Sodium Dithionite (Na₂S₂O₄) Useful for water-soluble substrates; mild conditions.[13]Often requires biphasic solvent systems.
Trichlorosilane (HSiCl₃) A metal-free option that provides high yields with a simple workup.[14][15]Reagent is moisture-sensitive.
Troubleshooting Guides

This section provides structured workflows for resolving persistent issues.

Guide 1: Optimizing the Standard Basification/Filtration Workup

If the standard method is failing, systematic optimization is key. This workflow helps diagnose and solve the problem.

Caption: Workflow for optimizing the standard tin byproduct removal process.

Guide 2: Alternative Workup - The Fluoride Precipitation Method

For stubborn cases where tin hydroxides remain problematic, converting tin byproducts to highly insoluble tributyltin fluoride (Bu₃SnF) is a powerful technique borrowed from Stille coupling workups. This is most applicable when organotin reagents are used but can be adapted. A more relevant direct alternative for SnCl₂ reductions is forming other insoluble salts.

A highly effective, though less common, method for SnCl₂ workups on a large scale involves precipitation with a quaternary ammonium salt.[16]

Procedure:

  • Upon reaction completion, concentrate the mixture if it is in a protic solvent like ethanol.

  • Redissolve the residue in a minimal amount of fresh ethanol.

  • Add a solution of tetraethylammonium chloride (4 equivalents) in ethanol.

  • This should produce a highly insoluble tin salt precipitate that is crystalline and easy to filter.[16]

  • Filter the mixture, wash the solid with cold ethanol, and concentrate the filtrate to obtain your tin-free product.

Detailed Experimental Protocol

This protocol provides a reliable, step-by-step method for a standard SnCl₂ reduction and subsequent workup designed to minimize tin contamination.

Reaction: Reduction of 4-Nitroacetophenone to 4-Aminoacetophenone

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-nitroacetophenone (5.0 g, 30.3 mmol).

    • Add ethanol (100 mL) and concentrated hydrochloric acid (25 mL). Stir until the solid dissolves.

    • In portions, carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (27.3 g, 121.2 mmol, 4.0 equiv). The addition is exothermic and may cause the ethanol to reflux.

  • Reaction Execution:

    • After the addition is complete, heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to 0 °C.

    • Slowly and carefully add a 30% w/v aqueous solution of sodium hydroxide (NaOH) with vigorous stirring. Caution: The neutralization is highly exothermic. Maintain the temperature below 25 °C.

    • Continue adding NaOH until the pH of the aqueous phase is >10. A thick, white precipitate of tin(IV) hydroxide will form.

    • Add ethyl acetate (100 mL) to the flask and stir the biphasic mixture vigorously for 15 minutes.

    • Set up a Buchner funnel with a 1-cm thick pad of Celite®. Wet the Celite® with ethyl acetate.

    • Filter the entire reaction slurry through the Celite® pad. Use additional ethyl acetate (2 x 50 mL) to wash the flask and the filter cake thoroughly, ensuring all the product is collected.

    • Transfer the filtrate to a separatory funnel. The layers should be clear and well-defined.

    • Separate the layers. Wash the organic layer with saturated aqueous NaCl (brine) (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-aminoacetophenone. Further purification can be achieved by recrystallization or column chromatography if necessary.

Caption: Experimental workflow for the reduction of 4-nitroacetophenone.

References
  • Reduction of aromatic nitro compounds using Sn and HCl. (n.d.). askIITians. Retrieved January 12, 2026, from [Link]

  • Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 12, 2026, from [Link]

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Chemtube3d. Retrieved January 12, 2026, from [Link]

  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]

  • Tin(II) chloride. (n.d.). chemeurope.com. Retrieved January 12, 2026, from [Link]

  • Tin(II) chloride. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Workup for Removing Tin Byproducts. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Gabr, M. (2017). Workup for removing tin byproducts? ResearchGate. Retrieved January 12, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 11, 2302–2308. [Link]

  • Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? (2018). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Tin(II) chloride. (2023). Sciencemadness Wiki. Retrieved January 12, 2026, from [Link]

  • what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? (2013). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Workup: How to Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). Chem Reactor [Video]. YouTube. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Higher Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing reaction conditions. This guide is designed to provide you with in-depth, practical advice on how to enhance the purity of your reactions by systematically adjusting temperature and solvent. As a Senior Application Scientist, I will not only provide step-by-step instructions but also delve into the fundamental principles that govern these optimizations, ensuring you can apply these concepts to a wide range of chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why are temperature and solvent so critical for reaction purity?

Temperature and solvent are not merely passive parameters in a chemical reaction; they are active participants that can profoundly influence the reaction's outcome.[1][2] Their impact on purity stems from their ability to modulate the relative rates of the desired reaction and undesired side reactions.

  • Temperature: Primarily affects the kinetics of a reaction. According to the Arrhenius equation, the rates of all reactions increase with temperature. However, the rates of the desired and undesired reactions may not increase at the same pace. By carefully controlling the temperature, you can often find a sweet spot where the rate of the desired reaction is significantly faster than the rates of competing side reactions, thus leading to higher purity.[3] Furthermore, temperature can influence the thermodynamic equilibrium of a reaction, favoring either the products or reactants.[3]

  • Solvent: The choice of solvent can be one of the most critical factors in determining reaction selectivity and, consequently, purity.[1][4] Solvents can influence a reaction in several ways:

    • Solubility: Reactants must be in the same phase to react efficiently. Poor solubility can lead to slow or incomplete reactions and the formation of byproducts.[5][6]

    • Stabilization of Intermediates and Transition States: Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents.[2][7][8] For instance, polar protic solvents can stabilize carbocation intermediates in SN1 reactions, accelerating this pathway over the competing SN2 mechanism.[1][7][9] Conversely, polar aprotic solvents are favored for SN2 reactions as they do not solvate the nucleophile as strongly, leaving it more reactive.[7][10] This differential stabilization can dramatically alter the product distribution.

    • Direct Participation: In some cases, the solvent can directly participate in the reaction mechanism, leading to different products.[2]

The interplay between temperature and solvent is complex and often synergistic. A change in one parameter can significantly alter the optimal setting for the other.

Q2: My reaction is producing a significant amount of a known byproduct. How can I use temperature to improve the purity of my desired product?

When a known byproduct is forming, it indicates a competing reaction pathway. To suppress this undesired reaction using temperature, you need to understand the relative activation energies of the desired and undesired pathways.

Troubleshooting Steps:

  • Analyze the Reaction Profile: Determine if the formation of the byproduct is favored at higher or lower temperatures. A simple screening experiment at a few different temperatures (e.g., 0 °C, room temperature, 50 °C) can provide this initial insight.[11]

  • Kinetic vs. Thermodynamic Control:

    • If the byproduct is the kinetic product (formed faster, lower activation energy), running the reaction at a lower temperature for a longer period can favor the formation of the more stable thermodynamic product (your desired compound).

    • If the byproduct is the thermodynamic product (more stable), you may need to run the reaction at a lower temperature and stop it before it reaches equilibrium to isolate the kinetic product (your desired compound).

  • Consider Exothermic Reactions: For highly exothermic reactions, localized "hot spots" can occur, leading to byproduct formation.[12][13] Improving stirring, slowing the rate of reagent addition, or using a more efficient heat-transfer setup can help maintain a uniform temperature and improve purity.[12][14] Continuous flow reactors are particularly adept at managing exotherms due to their high surface-area-to-volume ratio.[12][14]

Experimental Protocol: Temperature Screening

A straightforward approach to quickly assess the impact of temperature is through parallel screening.

  • Set up a series of identical reactions in parallel.

  • Run each reaction at a different, precisely controlled temperature (e.g., -20 °C, 0 °C, 25 °C, 50 °C, 80 °C).

  • Monitor the progress of each reaction at set time points using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Quench all reactions at the same time point (or when the starting material is consumed in the cleanest reaction).

  • Analyze the product mixture from each reaction to determine the ratio of the desired product to the byproduct.

This data will reveal the optimal temperature for maximizing purity.

Q3: I am observing multiple byproducts, and I suspect my solvent is the culprit. What is a systematic way to select a better solvent for higher purity?

Solvent selection is a multi-faceted problem that goes beyond simple "like dissolves like."[6] A systematic approach involves considering the properties of the solvent and the mechanism of the reaction.

Troubleshooting Workflow:

  • Classify Your Reaction: Determine the nature of your reaction mechanism (e.g., SN1, SN2, electrophilic addition, etc.). This will provide clues as to what type of solvent might be beneficial.[9][10] For example, reactions that proceed through charged intermediates are often accelerated in polar solvents.[8][15]

  • Consult a Solvent Selection Guide: Several guides classify solvents based on their physical properties (polarity, proticity, boiling point) and their environmental, health, and safety (EHS) impact.[16][17][18] These guides can help you choose a range of solvents with diverse properties for screening.

  • Perform a Solvent Screen: Run the reaction in a variety of solvents from different classes (e.g., polar protic, polar aprotic, nonpolar). It's crucial to keep the temperature and concentration consistent across all experiments.

  • Analyze the Results: Compare the purity of the product obtained in each solvent. Look for trends. For example, do polar aprotic solvents consistently give higher purity?

Data Presentation: Common Solvents and Their Properties

Solvent ClassExample SolventsPolarityProticityTypical Applications
Polar Protic Water, Methanol, EthanolHighProticSN1 reactions, reactions involving proton transfer[7][10]
Polar Aprotic DMSO, DMF, AcetonitrileHighAproticSN2 reactions, reactions with strong nucleophiles[7][10]
Nonpolar Hexane, Toluene, DichloromethaneLowAproticReactions with nonpolar reactants, free-radical reactions[5]

Visualization: Solvent Selection Workflow

Solvent_Selection_Workflow start Low Purity Observed classify_reaction Classify Reaction Mechanism (e.g., SN1, SN2, etc.) start->classify_reaction consult_guide Consult Solvent Selection Guide classify_reaction->consult_guide design_screen Design Solvent Screen (Diverse Classes) consult_guide->design_screen run_experiments Run Parallel Experiments design_screen->run_experiments analyze_results Analyze Purity (LC-MS, GC-MS, NMR) run_experiments->analyze_results identify_trend Identify Trend (e.g., Polarity, Proticity) analyze_results->identify_trend optimize Optimize with Best Solvent Class identify_trend->optimize end Higher Purity Achieved optimize->end

Caption: A systematic workflow for solvent selection to improve reaction purity.

Q4: How can I efficiently optimize both temperature and solvent simultaneously without running an excessive number of experiments?

Optimizing multiple variables one at a time (OVAT) is inefficient and can miss synergistic interactions between parameters.[19][20] A more powerful and efficient approach is to use Design of Experiments (DoE) .[4][21][22] DoE is a statistical methodology that allows you to systematically vary multiple factors simultaneously to map the "reaction space" and identify optimal conditions.[21][22]

Advantages of DoE:

  • Efficiency: Requires fewer experiments than OVAT to gain a comprehensive understanding of the system.[20]

  • Interaction Effects: Can identify interactions between variables (e.g., the effect of temperature is different in different solvents).[23]

  • Predictive Model: Generates a mathematical model that can predict the outcome for conditions that were not explicitly tested.[19]

Experimental Protocol: A Simple 2-Factor, 2-Level Factorial DoE for Temperature and Solvent

This example illustrates a basic DoE to investigate two temperatures (low and high) and two solvents (A and B).

  • Define Factors and Levels:

    • Factor 1: Temperature (Levels: 40 °C, 80 °C)

    • Factor 2: Solvent (Levels: Toluene, Acetonitrile)

  • Create the Experimental Matrix: A full factorial design requires running all possible combinations of the factor levels.

ExperimentTemperature (°C)Solvent
140Toluene
280Toluene
340Acetonitrile
480Acetonitrile
  • Run the Experiments: Execute the four reactions as defined in the matrix.

  • Measure the Response: Quantify the purity of the desired product for each experiment.

  • Analyze the Data: Use statistical software to analyze the results. The analysis will reveal:

    • The main effect of temperature on purity.

    • The main effect of the solvent on purity.

    • The interaction effect between temperature and solvent.

Visualization: Design of Experiments (DoE) Logic

DOE_Logic cluster_input Input Factors cluster_output Responses cluster_analysis Analysis Temp Temperature DOE Design of Experiments (Factorial Design) Temp->DOE Solvent Solvent Solvent->DOE Concentration Concentration Concentration->DOE Purity Purity DOE->Purity Yield Yield DOE->Yield Byproduct Byproduct Level DOE->Byproduct Model Statistical Model (Main Effects, Interactions) Purity->Model Yield->Model Byproduct->Model Optimization Optimal Conditions for High Purity Model->Optimization

Caption: DoE allows for the simultaneous variation of multiple factors to build a predictive model for optimization.[21]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Actions
Reaction is slow and purity is low. 1. Poor solubility of reactants. 2. Temperature is too low.1. Switch to a solvent with better solubilizing power for your reactants.[5] 2. Gradually increase the reaction temperature and monitor purity at each step.
A new, unexpected byproduct appears at higher temperatures. The higher temperature is activating an alternative reaction pathway or causing product degradation.1. Lower the reaction temperature. 2. Consider if the byproduct is a result of a reaction with the solvent at elevated temperatures.
The reaction works well in one solvent but fails in another seemingly similar one. Subtle differences in solvent properties (e.g., proticity, polarity, coordinating ability) are influencing the reaction.1. Investigate the mechanistic differences between the successful and unsuccessful reactions.[2] 2. Consider the Hughes-Ingold rules for solvent effects on reaction rates.[7][15]
Purity is inconsistent between batches. Poor control over reaction temperature, especially for exothermic reactions.1. Ensure consistent and efficient stirring. 2. Implement better temperature control (e.g., use of a cryostat or automated reactor). 3. For exothermic reactions, control the rate of addition of reagents.[14]
The product "oils out" instead of crystallizing, leading to low purity. The melting point of the solid is low, or it is highly impure, depressing the melting point. The solvent may be too good at dissolving the compound.1. Try cooling the solution more slowly. 2. Add a small amount of an anti-solvent to induce crystallization. 3. Re-evaluate the reaction solvent to see if a different one might lead to a cleaner crude product.[24]

References

  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025). Google Cloud.
  • Solvent effects. (n.d.). Wikipedia. [Link]

  • Thermal Screening and Adiabatic Calorimetry Testing Methods. (2024). Sigma-HSE. [Link]

  • Design of Experiments (DoE) Studies | Definition, Methods & Uses. (n.d.). Mettler Toledo. [Link]

  • Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025). Journal of Chemistry and Chemical Sciences. [Link]

  • How are solvents chosen in organic reactions? (2016). Chemistry Stack Exchange. [Link]

  • Solvent Effects Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. [Link]

  • Solvent and Reagent Selection Guide. (n.d.). Green Chemistry Initiative. [Link]

  • A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. (2019). PMC - PubMed Central. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). PMC - NIH. [Link]

  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015). RSC Publishing. [Link]

  • Green Solvent Selection Guide. (2021). J&K Scientific LLC. [Link]

  • Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. [Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025). ACS Publications. [Link]

  • Any recommendations on guides to basic solvent choices for organic molecules? (2017). Reddit. [Link]

  • How Do You Optimize Conditions For A Higher Percent Yield? (2025). Chemistry For Everyone. [Link]

  • Reaction optimization. (n.d.). Technobis Crystallization Systems. [Link]

  • A Brief Introduction to Chemical Reaction Optimization. (n.d.). PMC - PubMed Central. [Link]

  • Exothermic Reactions Explained. (2024). The Chemistry Blog. [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM. [Link]

  • Thermal Screening. (2014). Pharmaceutical Networking. [Link]

  • green solvent selection guides. (n.d.). SciSpace. [Link]

  • Reaction optimization using DoE. (2008). GalChimia. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Link]

  • Controlling Runaway Heat in Exothermic Chemical Reactions. (n.d.). Innocentive. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. [Link]

  • Specialized Solid Form Screening Techniques. (n.d.). Organic Process Research & Development. [Link]

  • Screening of temperature and residence time. (n.d.). ResearchGate. [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya. [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. [Link]

  • O Level Pure/IP Chemistry: How to Test for Purity of a Substance? (2024). YouTube. [Link]

Sources

Technical Support Center: Isolating and Characterizing Ethyl 3-(3-aminophenyl)acrylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-(3-aminophenyl)acrylate derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these versatile compounds. Our goal is to equip you with the expertise and practical insights needed to navigate your experimental workflows successfully.

Frequently Asked Questions (FAQs)

Synthesis & Stability

Q1: My reaction mixture is turning viscous and forming a solid. What's happening?

A1: This is a strong indication of undesired polymerization. This compound and its derivatives contain a vinyl group, making them susceptible to spontaneous radical polymerization. This can be initiated by heat, light, or the presence of oxygen, leading to the formation of long polymer chains instead of your desired small molecule.[1] The presence of the amine group can also influence polymerization, acting as a synergist in some cases.[2][3][4]

Q2: I'm observing significant discoloration (e.g., turning dark brown or black) during my reaction or workup. What is the likely cause?

A2: Discoloration often points to oxidation of the aminophenyl moiety. Aromatic amines are notoriously sensitive to air and light, leading to the formation of colored impurities. This process can be exacerbated by elevated temperatures and the presence of trace metals. While not always directly related to polymerization, these oxidative processes can be a precursor.[1]

Q3: My purified product degrades or changes color upon storage. How can I improve its stability?

A3: The stability of this compound derivatives is compromised by their susceptibility to both oxidation and polymerization. For long-term storage, it is crucial to:

  • Store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Protect it from light by using amber vials or wrapping the container in aluminum foil.

  • Store at low temperatures (refrigeration or freezing).

  • Consider adding a radical inhibitor, such as BHT (butylated hydroxytoluene) or hydroquinone, in trace amounts.

Troubleshooting Guides

Guide 1: Overcoming Polymerization During Synthesis and Purification

Uncontrolled polymerization is arguably the most frequent and frustrating issue when working with acrylate derivatives. The electron-donating nature of the amino group can further complicate matters by influencing the electronic properties of the acrylate system.

Causality: The vinyl group in the acrylate moiety is prone to radical chain reactions. Initiating radicals can be formed by thermal energy, UV light, or reaction with atmospheric oxygen. Once initiated, these radicals propagate, leading to the formation of high molecular weight polymers.

  • Inert Atmosphere: Conduct all reactions under a rigorously maintained inert atmosphere (argon or nitrogen) to exclude oxygen, a known radical initiator.

  • Radical Inhibitors: The addition of a radical inhibitor is highly recommended.

  • Temperature Control: Avoid excessive heating. While higher temperatures can increase reaction rates, they also promote polymerization.[5] For many cinnamate syntheses, a temperature range of 80-120°C is optimal, but this should be carefully optimized for your specific derivative.[5]

  • Light Protection: Shield the reaction vessel from light by using amber glassware or wrapping it with aluminum foil.[1]

InhibitorTypical ConcentrationNotes
Butylated hydroxytoluene (BHT)100-500 ppmVolatile, good for distillations.
Hydroquinone200-1000 ppmEffective, but can sometimes be difficult to remove.
Phenothiazine100-500 ppmVery effective, often used in industrial processes.

If polymerization has already occurred, the following steps can help salvage your desired product:

  • Dissolution: Dissolve the crude reaction mixture in a suitable cold solvent (e.g., dichloromethane or ethyl acetate). The desired monomer should be soluble, while the polymer will likely have poor solubility.

  • Precipitation/Filtration: The polymeric byproduct should precipitate as a solid. Filter the mixture through a Büchner funnel to separate the insoluble polymer.

  • Washing: Wash the collected polymer with a small amount of the cold solvent to recover any entrapped product.

  • Isolation: Collect the filtrate and remove the solvent under reduced pressure to obtain the purified product.[1]

G cluster_0 Polymerization Troubleshooting Workflow start Viscous Mixture or Solid Formation check_poly Is unwanted polymerization suspected? start->check_poly add_inhibitor Add Radical Inhibitor (e.g., BHT) check_poly->add_inhibitor Yes isolate Isolate Product from Filtrate check_poly->isolate No inert_atm Work under Inert Atmosphere add_inhibitor->inert_atm protect_light Protect from Light inert_atm->protect_light control_temp Optimize Reaction Temperature protect_light->control_temp dissolve Dissolve in Cold Solvent control_temp->dissolve filtrate Filter to Remove Polymer dissolve->filtrate filtrate->isolate success Purified Monomer isolate->success

Caption: Troubleshooting workflow for addressing polymerization.

Guide 2: Challenges in Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of your this compound derivative. However, the presence of both an amine and an acrylate moiety can lead to ambiguous or complex spectra.

  • ¹H NMR:

    • N-H Protons: The chemical shift of the amine (-NH₂) protons can be broad and appear over a wide range (typically 3.5-5.0 ppm for aromatic amines), and their integration may be unreliable.[6][7][8] To confirm their presence, perform a D₂O exchange experiment; the N-H peak will disappear.[6][7][8][9]

    • Vinyl Protons: The two protons on the double bond will appear as doublets with a coupling constant (J) typically in the range of 15-16 Hz for the trans (E) isomer, which is usually the thermodynamically favored product in syntheses like the Horner-Wadsworth-Emmons or Wittig reactions.[10] The cis (Z) isomer would show a smaller coupling constant (around 12 Hz).

    • Aromatic Protons: The substitution pattern on the phenyl ring will dictate the splitting pattern in the aromatic region. For a 3-substituted (meta) ring, you can expect complex multiplets.

  • ¹³C NMR:

    • Carbons adjacent to the nitrogen atom are deshielded and will appear further downfield than in a similar non-aminated compound.[6][8] The carbonyl carbon of the ester will typically be in the 165-175 ppm range.

Proton TypeTypical ¹H Chemical Shift (ppm)Key Features
-NH₂3.5 - 5.0Broad, disappears with D₂O exchange
Vinylic (CH =CH-COOEt)~7.6Doublet, J ≈ 16 Hz for E-isomer
Vinylic (CH=CH -COOEt)~6.4Doublet, J ≈ 16 Hz for E-isomer
Aromatic6.5 - 7.5Complex multiplet pattern
-O-CH₂ -CH₃~4.2Quartet
-O-CH₂-CH₃ ~1.3Triplet
  • N-H Stretch: Primary amines (-NH₂) will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region.[6][7][8] These bands are generally sharper and less intense than the broad O-H stretch of alcohols.[6][7][8]

  • C=O Stretch: A strong, sharp absorption for the ester carbonyl group will be present around 1700-1730 cm⁻¹.

  • C=C Stretch: The alkene C=C stretch will appear around 1620-1640 cm⁻¹.

  • C-N Stretch: This will be in the fingerprint region, typically between 1250-1350 cm⁻¹.

G cluster_workflow Characterization Workflow Start Purified Compound NMR NMR Spectroscopy ¹H NMR ¹³C NMR D₂O Exchange Start->NMR Structure Elucidation IR IR Spectroscopy N-H Stretch C=O Stretch C=C Stretch Start->IR Functional Groups MS Mass Spectrometry Molecular Ion Peak Fragmentation NMR->MS Confirm Mass IR->MS Purity Purity Analysis | {HPLC | Elemental Analysis} MS->Purity Final Confirmation

Caption: A typical workflow for spectroscopic characterization.

Guide 3: Managing E/Z Isomerism

The double bond in the acrylate moiety gives rise to geometric isomers: the E (trans) and Z (cis) forms.[11][12] For most applications, a single, pure isomer is required.

Causality: The E and Z isomers arise from the restricted rotation around the carbon-carbon double bond.[12] The relative stability and ratio of these isomers depend heavily on the synthetic route employed. The E isomer is generally more stable due to reduced steric hindrance.

  • Reaction Choice: Certain reactions are stereoselective. For example, the Horner-Wadsworth-Emmons reaction typically yields the E-isomer with high selectivity. The Perkin and Knoevenagel condensations can also favor the E-isomer.[13]

  • Isomerization: If a mixture of isomers is obtained, it may be possible to isomerize the Z-isomer to the more stable E-isomer. This can sometimes be achieved by heating or by photochemical methods, although the latter can also induce polymerization.

  • Chromatography: Flash column chromatography is often effective for separating E and Z isomers, as they typically have different polarities and therefore different retention factors (Rf). Reverse-phase HPLC is also a powerful tool for both analytical and preparative separation of geometric isomers.[14]

  • NMR Analysis: The key distinguishing feature in the ¹H NMR spectrum is the coupling constant (J) between the vinylic protons.

    • E-isomer (trans): J ≈ 15-18 Hz

    • Z-isomer (cis): J ≈ 10-12 Hz This difference allows for the unambiguous assignment of each isomer and the determination of the isomeric ratio in a mixture.[14]

References

  • BenchChem. (2025). Preventing polymerization of cinnamic acid derivatives during synthesis. BenchChem Technical Support.
  • Lapin, S. C. (2013, October 13).
  • PCI Magazine. (2020, July 10). Acrylated Amine Oligomers to Enhance Cure with UV LED Sources.
  • Lapin, S. C., & Geiger, Z. S. (2014).
  • Matyjaszewski, K., et al. (n.d.). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society.
  • RadTech. (n.d.).
  • Blog. (2025, October 21).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • PubChem. (n.d.). Ethyl 3-(4-aminophenyl)acrylate.
  • LookChem. (n.d.). Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)
  • Google Patents. (n.d.).
  • MDPI. (2018, November 6). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate)
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • The Pharma Innovation. (2019, April 29).
  • New Journal of Chemistry (RSC Publishing). (n.d.). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)
  • NIH. (n.d.).
  • ResearchGate. (2022, February 9).
  • NC State University Libraries. (n.d.). 24.
  • Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes.
  • PubMed. (2018, November 6). Poly(N-isopropylacrylamide- co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate)
  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • ResearchGate. (2025, August 9).
  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.).
  • NIH. (2019, April 13).
  • BLD Pharm. (n.d.). 1664-62-6|Methyl 3-(2-aminophenyl)
  • MDPI. (n.d.). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)
  • Baghdad Science Journal. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides.
  • Study Mind. (n.d.). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry).
  • Chemguide. (n.d.).
  • Journal of Applied Polymer Science. (n.d.).
  • ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)
  • 001CHEMICAL. (n.d.). CAS No. 1664-62-6, Methyl 3-(2-aminophenyl)
  • Appchem. (n.d.). Ethyl 3-(4-aminophenyl)
  • DORAS | DCU Research Repository. (n.d.).
  • BLDpharm. (n.d.). 125872-97-1|(E)-Ethyl 3-(3-aminophenyl)
  • Achmem. (n.d.). (E)-Ethyl 3-(4-aminophenyl)
  • SynQuest Laboratories. (n.d.). CAS 1664-62-6 | 4630-1-0V | MDL MFCD00031415 | Methyl 3-(2-aminophenyl)
  • ResearchGate. (2023, October 9).

Sources

Technical Support Center: Strategies for Preventing Amino Group Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who encounter the common yet critical challenge of preventing amino group oxidation during chemical synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your molecules throughout complex reaction sequences.

Introduction: The Challenge of Amino Group Lability

Amino groups are fundamental functional groups in a vast array of molecules, from simple organic building blocks to complex peptides and pharmaceuticals. However, their inherent nucleophilicity and susceptibility to oxidation present a significant hurdle in multi-step syntheses.[1][2] Unwanted oxidation can lead to a host of side products, reducing yields and complicating purification. This guide will equip you with the knowledge and practical strategies to effectively protect amino groups and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is my amino group getting oxidized?

A1: Amino groups are electron-rich and can be oxidized by a variety of common reagents.[3][4] The lone pair of electrons on the nitrogen atom makes it susceptible to attack by electrophilic oxidizing agents. Oxidation can lead to the formation of nitroso, nitro, or other undesired functional groups, fundamentally altering the structure and reactivity of your molecule.[3][5]

Q2: What are some common oxidizing agents I should be cautious of?

A2: Be wary of reagents often used for other transformations that can also oxidize amines. These include:

  • Peroxides: Hydrogen peroxide and peroxy acids are strong oxidizers.[3]

  • Metal-based oxidants: Reagents containing Cr(VI) (e.g., chromic acid, PCC) and Mn(VII) (e.g., potassium permanganate) are powerful and can readily oxidize amines.[6][7]

  • Nitric acid and nitrous acid: These can lead to nitration and the formation of N-nitroso compounds, respectively.[6][7]

  • Halogen-based reagents: Reagents like sodium hypochlorite can also oxidize amines.[3]

Q3: What is the most effective way to prevent amino group oxidation?

A3: The most robust strategy is the use of protecting groups .[2][8] A protecting group temporarily converts the amino group into a less reactive functional group, such as a carbamate, which is stable to the reaction conditions required for transformations elsewhere in the molecule.[1][8] After the desired reaction is complete, the protecting group can be selectively removed to regenerate the free amine.

Q4: What are "orthogonal" protecting groups, and why are they important?

A4: Orthogonal protecting groups are different types of protecting groups on the same molecule that can be removed under distinct sets of conditions.[1][8][9] For instance, one group might be removed with acid, while another is removed with a base, and a third by hydrogenolysis.[9] This strategy is crucial in complex syntheses, such as peptide synthesis, where you need to deprotect one specific amine without affecting others.[8][9]

Troubleshooting Guides: Protecting Group Strategies

The selection of an appropriate protecting group is critical and depends on the overall synthetic route, including the stability of other functional groups in your molecule. The three most common and versatile amine protecting groups are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.[8]

Logic for Selecting a Protecting Group

The choice of a protecting group is dictated by the reaction conditions you plan to employ in subsequent steps. The following diagram illustrates a decision-making workflow.

G start Start: Need to protect an amine q1 Are subsequent reactions acid-sensitive? start->q1 q2 Are subsequent reactions base-sensitive? q1->q2 No fmoc Consider Fmoc group (Base-labile) q1->fmoc Yes boc Consider Boc group (Acid-labile) q2->boc No cbz Consider Cbz group (Hydrogenolysis-labile) q2->cbz Yes q3 Are subsequent reactions sensitive to hydrogenolysis? q3:e->cbz:w No other Consider other orthogonal groups q3->other Yes boc->q3

Caption: Decision workflow for selecting an amine protecting group.

Comparative Overview of Common Protecting Groups
Protecting GroupStructureIntroduction ReagentDeprotection ConditionsStability
Boc (tert-butoxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[10][11]Stable to base and hydrogenolysis.
Cbz (Benzyloxycarbonyl)Cbz-NH-RBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[12][13]Stable to mild acid and base.
Fmoc (9-Fluorenyl-methoxycarbonyl)Fmoc-NH-RFmoc-Cl or Fmoc-OSuBases (e.g., piperidine in DMF)[14][15][16]Stable to acid and hydrogenolysis.
Detailed Experimental Protocols
1. tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most widely used amine protecting groups due to its ease of introduction and removal under mild acidic conditions.[17][18]

Protocol: Boc Protection of a Primary Amine [10][17][19]

  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as a mixture of water and tetrahydrofuran (THF) or acetonitrile.[10][17]

  • Base Addition: Add a base such as sodium hydroxide, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP) (1.5 equivalents).[10][17]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, perform an aqueous work-up. Typically, this involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Troubleshooting Boc Protection:

  • Issue: Incomplete reaction.

    • Solution: Gently heat the reaction mixture to 40°C.[17] Ensure the base is not sterically hindered and is sufficiently strong.

  • Issue: Low yield.

    • Solution: Consider using DMAP as a catalyst in an anhydrous solvent like acetonitrile.[10]

Protocol: Boc Deprotection [10][20]

  • Dissolution: Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[10]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC.

  • Work-up: Carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.

  • Purification: Dry, filter, and concentrate the organic layers to obtain the deprotected amine.

Troubleshooting Boc Deprotection:

  • Issue: Side product formation due to alkylation by the tert-butyl cation.[21]

    • Solution: Add a scavenger such as anisole or thioanisole to the deprotection mixture to trap the carbocation.[10]

  • Issue: The substrate is sensitive to strong acids.

    • Solution: Consider milder deprotection methods, such as using trimethylsilyl iodide followed by methanol, or oxalyl chloride in methanol for sensitive substrates.[10][22]

2. Benzyloxycarbonyl (Cbz) Protection

The Cbz group is a classic amine protecting group, valued for its stability and its removal under neutral conditions via hydrogenolysis.[12][13]

Protocol: Cbz Protection of a Primary Amine [12][23]

  • Dissolution: Dissolve the amine (1.0 equivalent) in a mixture of water and a suitable organic solvent like dioxane or THF.

  • Base Addition: Add a base such as sodium carbonate or sodium hydroxide to maintain a basic pH.[24]

  • Reagent Addition: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product as needed.

Troubleshooting Cbz Protection:

  • Issue: Cbz-Cl is moisture-sensitive and can decompose.

    • Solution: Use fresh, high-quality Cbz-Cl and perform the reaction under anhydrous conditions if the substrate is not water-soluble.

  • Issue: Di-protection of the amine.

    • Solution: Use a controlled amount of Cbz-Cl and monitor the reaction carefully to stop it upon completion of mono-protection.

Protocol: Cbz Deprotection by Catalytic Hydrogenolysis [12][13][23]

  • Setup: Dissolve the Cbz-protected amine in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate to obtain the deprotected amine.

Troubleshooting Cbz Deprotection:

  • Issue: The catalyst is poisoned by sulfur-containing compounds or other functional groups.

    • Solution: Use a higher catalyst loading or a different type of catalyst. Alternatively, consider acid-mediated deprotection using HBr in acetic acid or Lewis acids like AlCl₃ if hydrogenolysis is not feasible.[25][26]

  • Issue: Other functional groups in the molecule are also reduced (e.g., alkenes, alkynes).

    • Solution: In such cases, hydrogenolysis is not a suitable method. Explore alternative deprotection methods like using transfer hydrogenation with a hydrogen donor.[12]

3. 9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is particularly important in solid-phase peptide synthesis due to its removal under mild basic conditions, which are orthogonal to the acid-labile protecting groups often used for amino acid side chains.[14][15][16]

Protocol: Fmoc Protection of a Primary Amine [14][27]

  • Dissolution: Dissolve the amine (1.0 equivalent) in a solvent system like aqueous dioxane or DMF.

  • Base Addition: Add a base such as sodium bicarbonate.

  • Reagent Addition: Add Fmoc-Cl or Fmoc-OSu (1.1 equivalents) to the solution.

  • Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Perform an aqueous work-up and extract the product.

  • Purification: Dry, concentrate, and purify the Fmoc-protected amine.

Troubleshooting Fmoc Protection:

  • Issue: The reaction is sluggish.

    • Solution: Consider using anhydrous conditions with a non-nucleophilic organic base like pyridine in DCM.[14]

Protocol: Fmoc Deprotection [14][15][20]

  • Dissolution: Dissolve the Fmoc-protected amine in DMF.

  • Base Addition: Add a solution of a secondary amine base, typically 20% piperidine in DMF.[16][20]

  • Reaction: Stir at room temperature. The deprotection is usually very rapid, often complete within minutes.[14]

  • Work-up: Remove the piperidine and the dibenzofulvene-piperidine adduct by repeated washing or co-evaporation with a suitable solvent.

  • Purification: The deprotected amine is often used directly in the next step, especially in solid-phase synthesis.

Troubleshooting Fmoc Deprotection:

  • Issue: Incomplete deprotection.

    • Solution: Ensure the piperidine solution is fresh. For sterically hindered Fmoc groups, a longer reaction time or a stronger base cocktail (e.g., containing DBU) may be necessary.[20]

  • Issue: Dimerization of the deprotected amine with the dibenzofulvene byproduct.

    • Solution: Ensure a sufficient excess of the secondary amine base is used to effectively trap the dibenzofulvene.

Visualization of Protection and Deprotection Mechanisms
Boc Group Mechanism

Caption: Cbz protection and deprotection pathways.

Fmoc Group Mechanism

Sources

Stability issues of Ethyl 3-(3-aminophenyl)acrylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-(3-aminophenyl)acrylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic and basic conditions. Here, we address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound possesses two primary functional groups susceptible to degradation: an acrylate ester and an aromatic amine. The principal stability concern is the hydrolysis of the ethyl ester linkage, which can be catalyzed by both acidic and basic conditions. Additionally, the aromatic amine functionality can undergo reactions, particularly under acidic and oxidative stress.

Q2: How does this compound degrade under acidic conditions?

Under acidic conditions, two main degradation pathways are of concern:

  • Acid-Catalyzed Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-(3-aminophenyl)acrylic acid and ethanol. This reaction is typically slower than base-catalyzed hydrolysis but can be significant, especially at elevated temperatures. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

  • Protonation of the Aromatic Amine: The amino group, being basic, will be protonated in an acidic medium to form the corresponding anilinium salt. While this generally protects the amine from oxidation, the formation of the salt will alter the compound's solubility and may influence the rate of ester hydrolysis due to electronic effects. In strongly acidic media, aniline and its derivatives can undergo further reactions, though this is less common under typical experimental conditions.[1]

Q3: What degradation pathways are expected under basic conditions?

Basic conditions present a more significant challenge to the stability of this compound.

  • Base-Catalyzed Ester Hydrolysis (Saponification): This is generally a rapid and irreversible reaction where the hydroxide ion directly attacks the carbonyl carbon of the ester. This leads to the formation of the carboxylate salt of 3-(3-aminophenyl)acrylic acid and ethanol. Acrylate esters are known to be more readily hydrolyzed by a base than by an acid.[2]

  • Potential for Amine-Related Side Reactions: While the primary reaction is ester hydrolysis, the free amino group can potentially participate in other reactions, although this is less likely to be the primary degradation pathway.

The diagram below illustrates the primary degradation pathways under acidic and basic conditions.

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) parent_acid This compound product_acid 3-(3-Aminophenyl)acrylic Acid + Ethanol parent_acid->product_acid Ester Hydrolysis (A_AC2) parent_base This compound product_base 3-(3-Aminophenyl)acrylate Salt + Ethanol parent_base->product_base Ester Hydrolysis (B_AC2 - Saponification) G start Prepare Stock Solution of Compound stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw and Prepare Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC-UV/MS sample->analyze identify Identify and Quantify Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

Data Presentation

The following table provides hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of Parent CompoundMajor Degradant(s)
0.1 M HCl246015%3-(3-Aminophenyl)acrylic Acid
0.1 M NaOH22585%3-(3-Aminophenyl)acrylate Salt
3% H₂O₂24255%Oxidized species
Heat (Solid)4870<1%None significant
Photolytic24258%Photodegradation products

References

  • PubMed. (n.d.). Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. Retrieved from [Link]

  • NIH. (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). The basic hydrolysis of amino acid esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparisons of FTIR Spectra of ethyl acrylate-divinylbenzene copolymer.... Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • DORAS | DCU Research Repository. (n.d.). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Spatial Design of Co-Fed Amines for Selective Dehydration of Methyl Lactate to Acrylates. Retrieved from [Link]

  • European Patent Office. (1990). Curable epoxide resin compositions. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Isomers of Aminophenyl Acrylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminophenyl Acrylates in Material Science and Drug Development

Aminophenyl acrylates are a versatile class of monomers that combine the functionalities of a reactive acrylate group with an aromatic amine. This unique combination makes them valuable building blocks in the synthesis of advanced polymers and biomaterials. The acrylate moiety allows for facile polymerization and Michael addition reactions, while the aminophenyl group can be tailored to impart specific electronic, optical, and biological properties to the resulting materials. These polymers find applications in fields ranging from dental composites and adhesives to drug delivery systems and responsive hydrogels.

The position of the amino group on the phenyl ring—ortho, meta, or para—profoundly influences the monomer's reactivity. This guide provides a comprehensive comparison of the reactivity of these three isomers, supported by established principles of physical organic chemistry and outlining experimental protocols for their quantitative assessment. Understanding these differences is crucial for researchers and drug development professionals to select the optimal isomer for a specific application, enabling precise control over polymerization kinetics, material properties, and biological interactions.

Theoretical Framework: Unraveling the Electronic and Steric Effects

The differential reactivity of the ortho, meta, and para isomers of aminophenyl acrylate stems from a combination of electronic and steric effects originating from the amino (-NH₂) group.

Electronic Effects: Resonance and Induction

The amino group is a strong activating group, meaning it donates electron density to the aromatic ring.[1] This occurs through two primary mechanisms:

  • Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring. This effect is most pronounced at the ortho and para positions, increasing the electron density at these sites.[2][3]

  • Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, the amino group exerts an electron-withdrawing inductive effect. However, the resonance effect is significantly stronger and dominates the overall electronic influence of the amino group.[1]

This electron-donating nature of the amino group has a significant impact on the reactivity of the acrylate moiety. The increased electron density on the phenyl ring can be relayed to the acrylate group, influencing the electrophilicity of the carbonyl carbon and the double bond.

Steric Effects: The "Ortho Effect"

The ortho isomer is unique due to the close proximity of the amino group to the acrylate functionality. This leads to significant steric hindrance, a phenomenon often referred to as the "ortho effect."[4] This steric crowding can:

  • Inhibit Coplanarity: The bulky amino group can force the acrylate group to twist out of the plane of the benzene ring.[4] This disruption of coplanarity can interfere with the resonance delocalization between the phenyl ring and the acrylate group.

  • Hinder Reagent Approach: The amino group can physically block the approach of reagents to the acrylate's reactive sites, namely the carbonyl carbon and the β-carbon of the double bond.[3]

The interplay of these electronic and steric factors results in distinct reactivity profiles for each isomer, which will be explored in the context of key chemical transformations.

Comparative Reactivity in Key Chemical Transformations

Alkaline Hydrolysis

The hydrolysis of the ester linkage in aminophenyl acrylates is a critical parameter, especially in biomedical applications where degradation rates are crucial. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Expected Reactivity Order: para > meta > ortho

  • Para-Isomer: The strong electron-donating resonance effect of the para-amino group increases the electron density on the carbonyl carbon, making it less electrophilic and thus slowing down the rate of nucleophilic attack compared to an unsubstituted phenyl acrylate.

  • Meta-Isomer: The resonance effect of the amino group does not extend to the meta position. Therefore, the reactivity will be primarily influenced by the weaker electron-withdrawing inductive effect, leading to a slightly faster hydrolysis rate than the para isomer but slower than an unsubstituted phenyl acrylate.

  • Ortho-Isomer: The ortho position experiences both electronic and steric effects. While the electronic effect would be similar to the para isomer, the significant steric hindrance from the adjacent amino group is expected to be the dominant factor.[4] This steric hindrance can impede the approach of the hydroxide ion to the carbonyl center, leading to the slowest rate of hydrolysis among the three isomers.

Table 1: Predicted Relative Rates of Alkaline Hydrolysis

IsomerDominant Effect(s)Predicted Relative Rate Constant (k)
OrthoSteric Hindrance > ResonanceSlowest
MetaInductive EffectIntermediate
ParaResonance EffectFastest (among isomers), but slower than unsubstituted
Radical Polymerization

The rate of free-radical polymerization is influenced by the stability of the propagating radical and the reactivity of the monomer's double bond.

Expected Reactivity Order: para ≈ meta > ortho

  • Para and Meta Isomers: The electronic effects of the amino group on the double bond are less direct than on the carbonyl group. The electron-donating nature of the amino group can slightly increase the electron density of the double bond, potentially affecting its reactivity towards the propagating radical. However, this effect is likely to be similar for both the para and meta isomers, leading to comparable polymerization rates.

  • Ortho-Isomer: Steric hindrance from the ortho-amino group is expected to play a more significant role.[7] It can hinder the approach of the growing polymer chain to the monomer's double bond, thereby decreasing the rate of propagation. This would result in a slower overall polymerization rate for the ortho isomer compared to its meta and para counterparts.

Michael Addition

The aza-Michael addition of nucleophiles (e.g., primary or secondary amines) to the acrylate double bond is a key reaction for creating functional polymers and hydrogels.[8][9] The reactivity in this case is governed by the electrophilicity of the β-carbon of the acrylate.

Expected Reactivity Order: para > meta > ortho

  • Para-Isomer: The electron-donating resonance effect of the para-amino group increases the electron density on the phenyl ring, which can be partially relayed to the acrylate moiety, making the β-carbon slightly less electrophilic. This would lead to a slower Michael addition rate compared to an unsubstituted phenyl acrylate.

  • Meta-Isomer: With no resonance effect at the meta position, the reactivity will be less influenced by the amino group's electronic donation, resulting in a faster Michael addition rate compared to the para isomer.

  • Ortho-Isomer: The steric hindrance of the ortho-amino group will likely be the dominant factor, significantly impeding the approach of the nucleophile to the β-carbon. This would make the ortho isomer the least reactive towards Michael addition.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Synthesis of Aminophenyl Acrylate Isomers

A general and effective method for the synthesis of aminophenyl acrylates is the Schotten-Baumann reaction, involving the acylation of the corresponding aminophenol with acryloyl chloride in the presence of a base.[5]

Step-by-Step Protocol:

  • Dissolve the respective aminophenol (ortho, meta, or para) (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, triethylamine (1.2 eq.), to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure aminophenyl acrylate isomer.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: General Synthesis of Aminophenyl Acrylates

G cluster_reactants Reactants aminophenol o-, m-, or p-Aminophenol product o-, m-, or p-Aminophenyl Acrylate aminophenol->product Schotten-Baumann Reaction acryloyl_chloride Acryloyl Chloride acryloyl_chloride->product Schotten-Baumann Reaction base Base (e.g., Triethylamine) base->product Schotten-Baumann Reaction solvent Solvent (e.g., CH2Cl2) solvent->product Schotten-Baumann Reaction

Caption: Synthetic scheme for aminophenyl acrylate isomers.

Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry

The rate of hydrolysis can be monitored by observing the formation of the corresponding aminophenoxide ion, which has a distinct UV-Vis absorbance maximum.[5]

Step-by-Step Protocol:

  • Prepare stock solutions of each aminophenyl acrylate isomer in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of aqueous buffer solutions with a known pH (e.g., pH 10) to maintain a constant hydroxide ion concentration.

  • Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the respective aminophenoxide ion.

  • Equilibrate the buffer solution in a cuvette to a constant temperature (e.g., 25°C) within the spectrophotometer.

  • Initiate the reaction by injecting a small, known volume of the ester stock solution into the cuvette and mix rapidly.

  • Record the absorbance at regular time intervals.

  • Calculate the concentration of the product at each time point using the Beer-Lambert law.

  • Determine the pseudo-first-order rate constant (kobs) by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

  • The second-order rate constant (k) can be calculated by dividing kobs by the concentration of the hydroxide ion.

Diagram 2: Workflow for Hydrolysis Kinetics

G prep_solutions Prepare Stock Solutions (Ester Isomers & Buffer) spectro_setup Set up Spectrophotometer (λmax, Temperature) prep_solutions->spectro_setup initiate_reaction Initiate Reaction in Cuvette spectro_setup->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data calc_conc Calculate Product Concentration record_data->calc_conc plot_data Plot ln(A∞ - At) vs. Time calc_conc->plot_data det_rate Determine Rate Constant (k) plot_data->det_rate

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Comparative Polymerization Kinetics via Differential Scanning Calorimetry (DSC)

Photo-DSC is a powerful technique to monitor the heat flow during photopolymerization, which is directly proportional to the rate of reaction.[10]

Step-by-Step Protocol:

  • Prepare solutions of each aminophenyl acrylate isomer containing a photoinitiator (e.g., 1 wt% of a suitable photoinitiator).

  • Place a small, known mass of each solution into a DSC pan.

  • Place the pan in the DSC instrument and equilibrate to the desired starting temperature under an inert atmosphere (e.g., nitrogen).

  • Initiate polymerization by exposing the sample to UV light of a specific intensity and wavelength.

  • Record the heat flow as a function of time.

  • The rate of polymerization is proportional to the heat flow (dH/dt).

  • The conversion can be determined by integrating the heat flow curve and dividing by the theoretical enthalpy of polymerization for the acrylate group.

  • Compare the polymerization profiles (rate and conversion versus time) for the three isomers.

Conclusion and Future Perspectives

The reactivity of aminophenyl acrylate isomers is a nuanced interplay of electronic and steric effects. The para and meta isomers are expected to exhibit broadly similar reactivity in polymerization, with the para isomer likely being slightly less reactive in nucleophilic additions due to the strong electron-donating resonance of the amino group. The ortho isomer, however, is anticipated to be significantly less reactive in all considered transformations due to the pronounced steric hindrance imposed by the adjacent amino group.

The experimental protocols outlined in this guide provide a robust framework for the quantitative comparison of these isomers. Such studies are essential for the rational design of polymers with tailored properties. For instance, the slower polymerization rate of the ortho isomer could be advantageous in applications requiring a longer pot life, while the differential hydrolysis rates could be exploited for creating materials with programmed degradation profiles.

Future research should focus on generating precise kinetic data for these systems to validate the theoretical predictions and to build a comprehensive structure-property relationship database. This will undoubtedly accelerate the development of novel materials with advanced functionalities for a wide range of applications in medicine and materials science.

References

  • Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters, 47(3), 241-247. [Link]

  • Kanerva, L. (2001). Cross-reactions of multifunctional methacrylates and acrylates. Acta Odontologica Scandinavica, 59(5), 320-328.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides. Polymer Chemistry. [Link]

  • BenchChem. (2025). Managing Steric Hindrance from Phenyl Groups. Technical Support Center.
  • ResearchGate. (2019). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Practice Problems. Retrieved from [Link]

  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. [Link]

  • YouTube. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups. Organic Chemistry Tutor. [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. [Link]

  • ResearchGate. (n.d.). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. [Link]

  • National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • Defense Technical Information Center. (n.d.).
  • MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. [Link]

  • Oxford Academic. (n.d.). Reaction of Amino Alcohols with Acrylates. Bulletin of the Chemical Society of Japan. [Link]

  • Elsevier. (n.d.). Synthesis and characterization of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels. Arabian Journal of Chemistry.
  • ResearchGate. (n.d.). Synthesis and Characterization of (Methyl Methacrylate/Phenyl Acrylamide) Hydrogel for Biomedical Applications. [Link]

  • ScienceDirect. (n.d.). Acrylate and amino monomers used to synthesize poly( h -amino ester) library.
  • DergiPark. (n.d.). Synthesis and polymerization of (4-nitrophenyl)
  • ResearchGate. (n.d.). Fluorinated Poly(meth)acrylate: Synthesis and properties. [Link]

  • ResearchGate. (2018). How to prevent second addition of Acrylate Compound to Primary Amines?. [Link]

  • MDPI. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. [Link]

  • Polymer Chemistry. (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. [Link]

  • MDPI. (2021). pH-Induced Electrostatic Interaction between Polyacrylates and Amino-Functionalized Graphene Oxide on Stability and Coating Performances. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. [Link]

  • National Institutes of Health. (n.d.). Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. [Link]

  • CORE. (2014). Fluorinated poly(meth)acrylate. [Link]

  • PubMed. (n.d.). Synthesis, characterization and fluorescence studies of novel bi-phenyl based acrylate and methacrylate. [Link]

  • ResearchGate. (n.d.). Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Kinetics and Mechanism of the Hydrolysis of Substituted Phenyl Benzoates Catalyzed by the o-Iodosobenzoate Anion. [Link]

  • ResearchGate. (n.d.). Initial kinetic rates of nitrile hydrolysis (μmol mg −1 min -. [Link]

  • OSTI.GOV. (2008). synthesis and characterization of primary amine ??- functionalized polystyrene. [Link]

  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]

  • Amanote Research. (n.d.). (PDF)
  • Science Publishing Group. (2019). Synthesis and Characterization of Bi-Functional Poly (Acrylic Acid-Co-2-hydroxyethylmethacrylate) Coated Iron Oxide Magnetic Composite Particles. [Link]

  • ResearchGate. (n.d.). (PDF) Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization rate and cytocompatibility. [Link]

Sources

A Comparative Guide to Michael Acceptors: Ethyl 3-(3-aminophenyl)acrylate in Synthetic Contexts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Michael Addition and the Critical Role of the Acceptor

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The versatility and mildness of this reaction have cemented its importance in the synthesis of a vast array of molecules, from pharmaceuticals to complex polymers. The electrophilic component of this reaction, the Michael acceptor, plays a pivotal role in determining the reaction's kinetics, selectivity, and overall success. The choice of Michael acceptor is therefore a critical parameter in synthetic design.

This guide provides a comparative analysis of Ethyl 3-(3-aminophenyl)acrylate against a selection of other commonly employed Michael acceptors. We will delve into the electronic and steric factors that govern their reactivity, present a qualitative comparison of their performance, and provide detailed experimental protocols to illustrate their application. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of Michael acceptors for their synthetic endeavors.

Featured Michael Acceptor: this compound

This compound is a versatile bifunctional molecule. It possesses both a nucleophilic aromatic amine and an electrophilic α,β-unsaturated ester, making it a valuable building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Its utility as an intermediate in the pharmaceutical industry is noteworthy.[2]

However, when considering its role as a Michael acceptor, the electronic properties of the 3-aminophenyl substituent are of paramount importance. The amino group is a potent electron-donating group (EDG) through resonance. This donation of electron density to the aromatic ring and, by extension, to the conjugated acrylate system, has a significant impact on the electrophilicity of the β-carbon.

According to Hammett principles, which correlate reaction rates with substituent electronic effects, an electron-donating group on the phenyl ring of a cinnamate-type structure will decrease the rate of a reaction that is favored by electron-deficient centers. In the context of a Michael addition, the nucleophilic attack on the β-carbon is the rate-determining step. The increased electron density at this position in this compound, due to the amino group, deactivates the double bond towards nucleophilic attack. Consequently, it is expected to be a less reactive Michael acceptor compared to unsubstituted ethyl acrylate or acrylates bearing electron-withdrawing groups.

Comparative Analysis of Michael Acceptors

The reactivity of a Michael acceptor is intrinsically linked to the ability of its electron-withdrawing group to stabilize the negative charge that develops on the α-carbon in the transition state and the subsequent enolate intermediate. A more effective electron-withdrawing group leads to a more electrophilic β-carbon and a faster reaction rate.

Below is a qualitative comparison of this compound with other commonly used Michael acceptors.

Michael Acceptor Structure Qualitative Reactivity Key Characteristics
This compound Low Electron-donating amino group deactivates the double bond. Useful for introducing an amino-functionalized phenyl ring.
Ethyl Acrylate Moderate A standard, moderately reactive Michael acceptor. Widely used and commercially available.[3]
N,N-Dimethylacrylamide Moderate to High The amide group is a strong electron-withdrawing group, leading to good reactivity.[4]
Acrylonitrile High The nitrile group is a very strong electron-withdrawing group, making acrylonitrile a highly reactive Michael acceptor.[5][6] It is also known to be volatile and toxic.[7]
Methyl Vinyl Ketone (MVK) High The ketone carbonyl is a powerful electron-withdrawing group, rendering MVK highly reactive.[8][9] It is a key reagent in the Robinson annulation.[10][11]
N-Phenylmaleimide Very High The cyclic imide structure with two carbonyl groups flanking the double bond makes maleimides exceptionally reactive Michael acceptors, particularly towards thiols.[12][13][14]

Experimental Protocols

The following protocols provide a general framework for conducting Michael addition reactions with a focus on the aza-Michael addition, a reaction of significant importance in medicinal chemistry.

Protocol 1: General Procedure for Aza-Michael Addition of an Aromatic Amine to an Acrylate

This protocol is adapted from methodologies described for the synthesis of β-amino esters.[15][16]

Materials:

  • This compound (or other acrylate)

  • Aromatic amine (e.g., aniline)

  • Catalyst (e.g., DBU, an ionic liquid, or a Lewis acid)[15][16]

  • Solvent (e.g., acetonitrile, or solvent-free)[15]

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (1.2 mmol) and the acrylate (1.0 mmol).

  • If a catalyst is used, add it to the reaction mixture (e.g., 0.25 mmol of an ionic liquid).[15]

  • The reaction can be performed neat (solvent-free) or in a minimal amount of a suitable solvent.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC. Aromatic amines are generally less nucleophilic than aliphatic amines, so longer reaction times or heating may be necessary.[17]

  • Upon completion of the reaction (as indicated by TLC), the product can be isolated. If an ionic liquid catalyst is used, the mixture can be dissolved in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and passed through a short plug of silica gel to remove the catalyst.[15]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino ester.

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualization of Key Concepts

General Mechanism of the Michael Addition

Workflow A Select Michael Acceptors (e.g., this compound, Ethyl Acrylate) B Choose Nucleophile and Reaction Conditions (e.g., Thiophenol, Base Catalyst, Solvent, Temperature) A->B C Set up Parallel Reactions B->C D Monitor Reaction Progress (e.g., TLC, GC, NMR) C->D E Quench Reactions at Specific Time Points D->E F Analyze Product Formation and/or Reactant Consumption E->F G Determine Relative Reaction Rates F->G H Compare Reactivity G->H

Caption: Workflow for comparative kinetic analysis of Michael acceptors.

Trustworthiness and Self-Validating Systems

The protocols and comparative data presented in this guide are based on established principles of organic chemistry and a synthesis of peer-reviewed literature. The reactivity of Michael acceptors is a well-studied area, and the predicted reactivity of this compound is grounded in the fundamental electronic effects of substituents on aromatic rings. For any experimental work, it is crucial to include appropriate controls. For instance, when comparing the reactivity of different Michael acceptors, all other reaction parameters (nucleophile, catalyst, solvent, temperature, and concentrations) must be kept constant. The progress of the reactions should be monitored by a reliable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, with an internal standard to ensure quantitative accuracy.

Conclusion

This compound is a valuable synthetic intermediate, but its utility as a Michael acceptor is tempered by the deactivating effect of its electron-donating amino group. For synthetic applications requiring a rapid Michael addition, more reactive acceptors such as N,N-dimethylacrylamide, acrylonitrile, methyl vinyl ketone, or maleimides would be more suitable choices. However, in instances where a slower, more controlled reaction is desired, or when the incorporation of the 3-aminophenyl moiety is the primary synthetic goal, this compound can be an effective reagent. The choice of Michael acceptor should always be guided by a thorough understanding of the electronic and steric factors at play, as well as the specific requirements of the synthetic target.

References

  • Wikipedia. (n.d.). Maleimide. In Wikipedia. Retrieved January 8, 2026, from [Link]

  • PubMed. (1987). Preparation of beta-aminomethyl-beta-benzoylpropionic acids and related cis beta-aminomethyl-gamma-phenyl-gamma-butyrolactones as potential antibacterial agents. PubMed. [Link]

  • ResearchGate. (n.d.). Michael thiol-maleimide addition reaction, rearrangements and products formed. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry. [Link]

  • Fiveable. (n.d.). Methyl Vinyl Ketone Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • National Institutes of Health. (2021). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2018). Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Institutes of Health. [Link]

  • National Institutes of Health. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Michael additions of acrylonitrile with various alcohols over CO32. ResearchGate. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Royal Society of Chemistry. (2011). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Royal Society of Chemistry. [Link]

  • Semantic Scholar. (n.d.). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by DBU based task-specific i. Semantic Scholar. [Link]

  • Filo. (2025). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Filo. [Link]

  • PubMed. (1991). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. PubMed. [Link]

  • ResearchGate. (n.d.). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. ResearchGate. [Link]

  • SciSpace by Typeset. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. SciSpace. [Link]

  • Pendidikan Kimia. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Pendidikan Kimia. [Link]

  • MDPI. (2022). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. MDPI. [Link]

  • The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]

  • Semantic Scholar. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Semantic Scholar. [Link]

  • PubMed. (2007). Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance. PubMed. [Link]

  • Study.com. (n.d.). Provide, with explanation, the stepwise mechanism (including any resonance forms) for the Robinson annulation reaction between 2-methylcyclohexanone and methyl vinyl ketone. Study.com. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst. ResearchGate. [Link]

  • YouTube. (2025). What Are The Properties Of Acrylonitrile? - Chemistry For Everyone. YouTube. [Link]

  • ResearchGate. (n.d.). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. ResearchGate. [Link]

  • ResearchGate. (n.d.). Aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions. ResearchGate. [Link]

  • YouTube. (2021). 21.8 Michael Reactions | Organic Chemistry. YouTube. [Link]

  • ouc.ac.jp. (n.d.). Density Functional Theory Study of Free-Radical Polymerization of Acrylates and Methacrylates: Structure−Reactivity Rel. ouc.ac.jp. [Link]

  • ResearchGate. (n.d.). Michael addition reactions of ??-acyloxy nitrile anions. ResearchGate. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • RadTech. (n.d.). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. [Link]

  • ACS Publications. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. ACS Publications. [Link]

  • Google Patents. (n.d.). US2810752A - Preparation of beta amino propionate surfactants.
  • ACS Publications. (2023). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. ACS Publications. [Link]

  • Royal Society of Chemistry. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Royal Society of Chemistry. [Link]

  • NIST WebBook. (n.d.). β-(4-Aminophenyl)propionic acid. NIST. [Link]

  • PubMed. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. PubMed. [Link]

  • Cheméo. (n.d.). Chemical Properties of «beta»-(4-Aminophenyl)propionic acid (CAS 2393-17-1). Cheméo. [Link]

Sources

A Comparative Guide to the Purity Validation of Ethyl 3-(3-aminophenyl)acrylate: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and advanced materials, the purity of chemical building blocks is paramount. Ethyl 3-(3-aminophenyl)acrylate, a key intermediate, is no exception. Ensuring its purity is a critical step for reproducible outcomes and regulatory compliance. This guide provides an in-depth comparison of the classic non-aqueous potentiometric titration method with modern chromatographic and spectroscopic techniques for the purity validation of this compound.

The Cornerstone of Purity Assessment: Non-Aqueous Potentiometric Titration

For routine quality control of this compound, non-aqueous potentiometric titration is a robust, cost-effective, and highly precise method. The weakly basic nature of the aromatic amine group necessitates a non-aqueous environment to enhance its basicity for accurate quantification.

The Principle of the Method

In this method, a solution of the amine in a suitable non-aqueous solvent is titrated with a standardized strong acid, typically perchloric acid in glacial acetic acid. The endpoint of the titration, where all the amine has been neutralized, is determined by monitoring the potential change with an electrode. This approach is well-established and recognized by pharmacopeias such as the United States Pharmacopeia (USP) under General Chapter <541> Titrimetry.[1][2][3][4]

Experimental Protocol: Purity Determination by Non-Aqueous Potentiometric Titration

  • Preparation of 0.1 M Perchloric Acid: In a fume hood, slowly add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid with constant stirring. Add 30 mL of acetic anhydride and dilute to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours to ensure all water has reacted with the acetic anhydride.

  • Standardization of 0.1 M Perchloric Acid: Accurately weigh about 700 mg of primary standard potassium hydrogen phthalate (PHP), previously dried at 120 °C for 2 hours. Dissolve it in 50 mL of glacial acetic acid. Add a few drops of crystal violet indicator and titrate with the prepared perchloric acid solution until the color changes from violet to blue-green. Calculate the molarity of the perchloric acid.

  • Titration of this compound: Accurately weigh approximately 300 mg of the this compound sample into a 250 mL beaker. Dissolve the sample in 50 mL of glacial acetic acid.

  • Endpoint Detection: Immerse a combination pH electrode into the solution and titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) readings after each addition of titrant. The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: The purity of this compound is calculated based on the volume of titrant consumed, its molarity, and the weight of the sample.

Sources

A Comparative Analysis of Catalysts for Enhanced Heck Reaction Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Mizoroki-Heck reaction stands as a cornerstone of carbon-carbon bond formation. The strategic selection of a catalyst is paramount to the success of this transformation, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an in-depth comparative analysis of prevalent catalyst systems for the Heck reaction, offering experimental data and mechanistic insights to inform your selection process and optimize your synthetic strategies.

The Heck Reaction: A Mechanistic Overview

First described by Tsutomu Mizoroki and Richard F. Heck, the Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a transition metal complex, most commonly palladium.[1] The generally accepted catalytic cycle proceeds through a series of key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst.

The efficiency of this cycle is profoundly influenced by the nature of the catalyst, its ligands, and the reaction conditions. An ideal catalyst should exhibit high turnover numbers (TONs), indicating the total number of substrate molecules converted per catalyst molecule, and high turnover frequencies (TOFs), reflecting the rate of the reaction.

Heck_Reaction_Catalytic_Cycle Figure 1: Generalized Catalytic Cycle of the Heck Reaction Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(Ln)->Alkene_Complex Alkene Coordination Alkyl_Pd(II)_Complex Alkyl_Pd(II)_Complex Alkene_Complex->Alkyl_Pd(II)_Complex Migratory Insertion Hydrido_Pd(II)_Complex Hydrido_Pd(II)_Complex Alkyl_Pd(II)_Complex->Hydrido_Pd(II)_Complex β-Hydride Elimination Hydrido_Pd(II)_Complex->Pd(0)Ln Reductive Elimination (+ Base, - HX)

Caption: Generalized Catalytic Cycle of the Heck Reaction

Palladium-Based Catalysts: The Workhorses of the Heck Reaction

Palladium complexes remain the most widely employed catalysts for the Heck reaction due to their exceptional reactivity and functional group tolerance. These catalysts can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Palladium Catalysts

Homogeneous catalysts, being soluble in the reaction medium, generally exhibit high catalytic activity due to the ready accessibility of the catalytic sites.

1. Palladium-Phosphine Complexes:

Traditional Heck catalysts often consist of a palladium source, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in combination with phosphine ligands.[1] The role of the phosphine ligand is multifaceted: it stabilizes the palladium center, preventing its aggregation into inactive palladium black, and modulates its electronic and steric properties, thereby influencing the rates of oxidative addition and reductive elimination.[2]

For instance, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, a crucial step in the catalytic cycle.[3] However, the use of phosphine ligands can present challenges in product purification due to their potential toxicity and difficulty in removal.

2. Palladacycles:

Palladacycles are highly stable and active catalyst precursors that have gained significant attention.[4] These cyclic compounds contain a carbon-palladium bond and are often more thermally and air-stable than traditional palladium-phosphine complexes.[4] The Hermann-Beller catalyst is a well-known example of a highly efficient palladacycle for Heck reactions.[5] Palladacycles are thought to act as a source of a coordinatively unsaturated, highly active palladium species in the catalytic cycle.

Heterogeneous Palladium Catalysts

To address the challenges of catalyst separation and recycling, significant research has focused on the development of heterogeneous palladium catalysts.

Palladium Nanoparticles (PdNPs):

Palladium nanoparticles, supported on various materials such as activated carbon, metal oxides, or polymers, offer a compelling alternative to homogeneous systems.[6] These catalysts combine the advantages of high surface area with ease of separation by filtration. The catalytic activity of PdNPs is highly dependent on their size, shape, and the nature of the support material.[6] While offering excellent reusability, a key consideration for heterogeneous catalysts is the potential for leaching of palladium species into the reaction solution, which can contribute to the observed catalytic activity.

Comparative Performance of Palladium Catalysts

The choice of catalyst can have a dramatic impact on the outcome of a Heck reaction. The following table provides a comparative overview of the performance of different palladium catalyst systems for the coupling of iodobenzene and styrene.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂/PPh₃1Et₃NDMF1002959547.5[7]
Hermann-Beller Palladacycle0.01NaOAcNMP12049898002450[3]
Pd/C0.5K₂CO₃DMF14069218430.7[6]
Pd/Fe₃O₄ Nanoparticles0.2K₂CO₃Ethanol8079648068.6[6]

Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. The presented data is illustrative and performance can vary based on specific substrates and reaction conditions.

The Rise of Palladium-Free Catalysts

The high cost and potential toxicity of palladium have driven the exploration of more abundant and economical first-row transition metals as catalysts for the Heck reaction.

Nickel-Based Catalysts

Nickel, being in the same group as palladium, shares many chemical similarities and has emerged as a promising alternative.[8] Nickel-catalyzed Heck reactions can proceed through similar mechanistic pathways to their palladium counterparts.[8] A key difference lies in the relative energies of the elementary steps. Oxidative addition is often more facile with nickel, allowing for the activation of less reactive aryl chlorides.[8] However, β-hydride elimination can be more challenging, which can sometimes lead to different selectivity patterns compared to palladium.[8][9]

Copper and Cobalt-Based Catalysts

Copper and cobalt complexes have also been investigated as catalysts for Heck-type reactions.[10][11] These systems often operate through different mechanistic pathways, sometimes involving radical intermediates, which can offer complementary reactivity and selectivity to the traditional palladium-catalyzed processes.[11][12]

Comparative Performance: Palladium vs. Nickel

The following table compares the performance of a palladium and a nickel catalyst for the coupling of an aryl triflate with a vinyl ether.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/DPPF2Cy₂NMeToluene801692[13]
Ni(COD)₂/DPPF5Cy₂NMeToluene801695[13]

This comparison highlights that nickel catalysts can achieve comparable, and in some cases superior, performance to palladium systems, particularly for specific substrate combinations.[13]

Experimental Protocols

To provide practical guidance, detailed experimental protocols for representative Heck reactions using different catalyst systems are provided below.

Protocol 1: Heck Reaction using a Palladium-Phosphine Catalyst

Reaction: Coupling of Iodobenzene with Styrene using Pd(OAc)₂/PPh₃

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and PPh₃ (0.02 mmol, 5.2 mg).

  • Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • To the catalyst solution, add iodobenzene (1.0 mmol, 204 mg), styrene (1.2 mmol, 125 mg), and Et₃N (1.5 mmol, 152 mg).

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford trans-stilbene.

Protocol 2: Heck Reaction using a Heterogeneous Palladium Nanoparticle Catalyst

Reaction: Coupling of Iodobenzene with n-Butyl Acrylate using Pd/Fe₃O₄ Nanoparticles

Materials:

  • Pd/Fe₃O₄ nanoparticles (e.g., 2 mol% Pd loading)

  • Iodobenzene

  • n-Butyl acrylate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend the Pd/Fe₃O₄ nanoparticles (containing 0.02 mmol of Pd) in ethanol (10 mL).

  • Add iodobenzene (1.0 mmol, 204 mg), n-butyl acrylate (1.2 mmol, 154 mg), and K₂CO₃ (1.5 mmol, 207 mg).

  • Heat the reaction mixture to 80 °C and stir vigorously for 7 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the magnetic Pd/Fe₃O₄ catalyst using an external magnet.

  • Decant the supernatant and wash the catalyst with ethanol for reuse.

  • Combine the supernatant and washes, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired cinnamate ester.[6]

Protocol 3: Heck Reaction using a Nickel Catalyst

Reaction: Coupling of 4-Triflyloxyacetophenone with Butyl Vinyl Ether using Ni(COD)₂/DPPF

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

  • 4-Triflyloxyacetophenone

  • Butyl vinyl ether

  • N,N-Dicyclohexylmethylamine (Cy₂NMe)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge a dry vial with Ni(COD)₂ (0.05 mmol, 13.8 mg) and DPPF (0.05 mmol, 27.7 mg).

  • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

  • Add 4-triflyloxyacetophenone (1.0 mmol, 282 mg), butyl vinyl ether (1.5 mmol, 150 mg), and Cy₂NMe (1.2 mmol, 234 mg).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C for 16 hours.

  • After cooling to room temperature, the resulting vinyl ether can be hydrolyzed by adding 1 M HCl and stirring for 1 hour to yield 4-acetylacetophenone.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.[13]

Conclusion

The selection of an optimal catalyst for the Heck reaction is a critical decision that depends on a multitude of factors, including substrate reactivity, desired product selectivity, cost considerations, and scalability. While traditional palladium-phosphine complexes offer high reactivity, modern advancements in palladacycles and heterogeneous palladium nanoparticles provide enhanced stability and recyclability. Furthermore, the emergence of palladium-free catalysts, particularly those based on nickel, presents a cost-effective and sustainable alternative with unique reactivity profiles. By understanding the comparative advantages and limitations of each catalyst system, researchers can make informed decisions to accelerate their synthetic endeavors and achieve their desired outcomes with greater efficiency and precision.

References

  • Gøgsig, T. M., et al. (2011). Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. Journal of the American Chemical Society, 133(49), 19849-19851.
  • Li, Y., et al. (2018). Efficient Synthesis and Application in Heck Reaction of Pd/Fe3O4 Magnetic Nanoparticles. Chinese Journal of Chemistry, 36(1), 35-40.
  • Nasrollahzadeh, M., et al. (2021). Biosynthesis, Characterization and Application of Palladium Nanoparticles in Mizoroki–Heck Coupling.
  • Mittal, K. (2023). Nickel-Catalyzed Heck Reaction. Synlett, 34(05), 481-485.
  • Zhou, J., & Hartwig, J. F. (2007). Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates.
  • Knowles, J. P., & Elliott, L. D. (2015). Copper catalyzed Heck-like cyclizations of oxime esters. Chemical Science, 6(10), 5463-5468.
  • Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Oxidative Heck Reactions between Alkyltrifluoroborates and Vinylarenes.
  • Kwiatkowski, P., et al. (2017). Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides. Journal of the American Chemical Society, 139(49), 17852-17857.
  • Sonar, M., et al. (2018). Emerging Nickel Catalysis in Heck Reactions: Recent Developments. ChemistrySelect, 3(45), 12796-12814.
  • Wang, D., et al. (2020). Ligand-free ultrasmall palladium nanoparticle catalysis for the Mizoroki–Heck reaction in aqueous micelles. New Journal of Chemistry, 44(3), 963-970.
  • Oshima, K., et al. (2002). Cobalt-Catalyzed Heck-Type Reaction of Alkyl Halides with Styrenes. Journal of the American Chemical Society, 124(23), 6514-6515.
  • Tzschucke, C. C., et al. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Lin, S., & Cavell, R. G. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 24(11), 2637-2648.
  • Reddy, M. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 1948-1956.
  • Murray, P. (2014, March 25). What is the role of PPh3 in Heck coupling?
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Stanbury, D. M. (n.d.).
  • Request PDF. (n.d.).
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • de Vries, J. G. (2017). Heck Reaction—State of the Art.
  • Pérez, P. J. (n.d.). A tale of two metals: The Mizoroki-Heck reaction as a guide to compare the chemical characters of nickel and palladium in catalysis.
  • Blackmond, D. G. (n.d.). Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species.
  • Wipf, P. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group.

Sources

A Comparative Guide to the Biological Activities of Ethyl 3-(3-aminophenyl)acrylate and Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the exploration of cinnamic acid derivatives has yielded a wealth of compounds with diverse biological activities. This guide provides a detailed comparative analysis of two such derivatives: the well-characterized ethyl cinnamate and the lesser-known, yet structurally intriguing, Ethyl 3-(3-aminophenyl)acrylate. While ethyl cinnamate has been the subject of numerous studies, data on this compound is sparse. Therefore, this guide will juxtapose the established biological profile of ethyl cinnamate with the predicted activities of this compound, drawing upon structure-activity relationships and data from analogous compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential pharmacological implications of substituting an amino group onto the phenyl ring of the cinnamate scaffold.

Structural and Physicochemical Distinctions: A Foundation for Differential Activity

The fundamental difference between ethyl cinnamate and this compound lies in the presence of an amino (-NH2) group at the meta-position of the phenyl ring in the latter. This substitution is anticipated to significantly alter the molecule's physicochemical properties and, consequently, its biological interactions.

  • Ethyl Cinnamate: A relatively non-polar, hydrophobic molecule. Its biological activities are often attributed to the presence of the α,β-unsaturated carbonyl system and the aromatic ring.

  • This compound: The introduction of the amino group introduces a site for hydrogen bonding and increases the molecule's polarity. This can influence its solubility, membrane permeability, and ability to interact with biological targets such as enzymes and receptors. The amino group can also be protonated at physiological pH, introducing a positive charge that can mediate electrostatic interactions.

Comparative Biological Activity Profiles

This section will explore the known biological activities of ethyl cinnamate and extrapolate the potential activities of this compound based on available data for similar compounds.

Antimicrobial Activity

Ethyl Cinnamate: Has demonstrated moderate antibacterial and antifungal properties. The antimicrobial effect of cinnamic acid and its esters is generally attributed to their ability to disrupt cell membrane integrity and interfere with cellular respiration. The lipophilicity of the ethyl ester facilitates its passage through microbial cell membranes.

This compound (Predicted): The presence of an amino group on the phenyl ring could potentially enhance antimicrobial activity. Studies on other aminocinnamic acid derivatives have shown potent antimicrobial effects. The amino group may facilitate stronger interactions with microbial cell surface components or intracellular targets. However, the increased polarity could also hinder its ability to cross lipid-rich membranes, a factor that would need to be experimentally verified.

Antioxidant Activity

Ethyl Cinnamate: Exhibits some antioxidant activity, primarily through the ability of the conjugated system to delocalize and stabilize free radicals. However, it is not considered a potent antioxidant compared to phenolic cinnamic acid derivatives.

This compound (Predicted): The amino group is a strong electron-donating group, which is expected to significantly enhance the radical scavenging ability of the molecule. Aromatic amines are known to be effective antioxidants. Therefore, it is hypothesized that this compound will display superior antioxidant activity compared to ethyl cinnamate.

Anti-inflammatory Activity

Ethyl Cinnamate: Has shown anti-inflammatory effects, in part, by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

This compound (Predicted): The anti-inflammatory potential is less certain without experimental data. While some amino-substituted compounds exhibit anti-inflammatory properties, the overall effect will depend on how the molecule interacts with key inflammatory mediators. The structural similarity to some known anti-inflammatory drugs suggests this is a promising area for investigation.

Anticancer Activity

Ethyl Cinnamate: Has been investigated for its anticancer properties and has shown cytotoxicity against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and the inhibition of angiogenesis. For instance, it has been shown to suppress tumor growth in colorectal cancer by attenuating the VEGFR2 signaling pathway[1].

This compound (Predicted): Derivatives of 3-aminophenylpropanoic acid have demonstrated anticancer potential. The amino group could potentially mediate interactions with specific targets within cancer cells. The evaluation of its cytotoxicity and mechanism of action against a panel of cancer cell lines is a critical next step to ascertain its potential in this therapeutic area.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activities of ethyl cinnamate. At present, there is no publicly available experimental data for this compound to include in a direct comparison.

Biological ActivityTest Organism/AssayMetricEthyl Cinnamate ValueReference
Antifungal Candida albicansMIC726.36 µM[2]
Antibacterial Staphylococcus aureusMIC726.36 µM[2]
Anti-inflammatory COX-1 InhibitionIC501.12 µM (for ethyl-p-methoxycinnamate)[3]
COX-2 InhibitionIC500.83 µM (for ethyl-p-methoxycinnamate)[3]

Note: Data for ethyl-p-methoxycinnamate is included to provide context for the anti-inflammatory potential of cinnamate esters.

Experimental Protocols for Biological Evaluation

To facilitate the direct comparison of these two compounds, the following standardized protocols are provided.

Synthesis of Compounds

Synthesis of Ethyl Cinnamate: A common method for the synthesis of ethyl cinnamate is the Fischer esterification of cinnamic acid with ethanol in the presence of an acid catalyst like sulfuric acid. The mixture is typically heated under reflux, followed by extraction and purification.[4][5]

Synthesis of this compound: This compound can be synthesized from 3-aminocinnamic acid and ethanol via Fischer esterification. Alternatively, it can be prepared from ethyl 3-(3-nitrophenyl)acrylate by reduction of the nitro group to an amino group, for example, using a metal catalyst like palladium on carbon with a hydrogen source.

In Vitro Biological Assays
  • Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2][6][7][8]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[9]

  • Generation of ABTS Radical Cation (ABTS•+): ABTS is reacted with potassium persulfate to generate the stable blue-green ABTS•+ radical.

  • Reaction Mixture: Various concentrations of the test compounds are added to the ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time at room temperature.

  • Absorbance Measurement: The decrease in absorbance is measured at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10][11][12][13][14]

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The test compound, the enzyme, and a cofactor such as hematin are pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) or another prostanoid is measured, often using an ELISA or LC-MS/MS method.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.[15][16][17][18]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a wavelength of approximately 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3][4][19][20]

Visualizing the Path Forward: Experimental Workflow and Potential Mechanisms

To guide the comparative investigation of these two compounds, the following diagrams outline a logical experimental workflow and a potential signaling pathway for exploration.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Lead Compound Identification & Mechanistic Studies Synthesis Synthesis of Ethyl Cinnamate & this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (COX-1/COX-2 Inhibition) Characterization->Anti_inflammatory Anticancer Anticancer Assays (MTT on various cell lines) Characterization->Anticancer Lead_ID Identification of Most Potent Compound Antimicrobial->Lead_ID Antioxidant->Lead_ID Anti_inflammatory->Lead_ID Anticancer->Lead_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis, Angiogenesis) Lead_ID->Mechanism

Caption: A proposed experimental workflow for the comparative biological evaluation of this compound and ethyl cinnamate.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation Test_Compound Ethyl Cinnamate or This compound Test_Compound->COX_Enzymes Inhibition

Caption: A simplified diagram illustrating the potential inhibition of the COX pathway by the test compounds, leading to an anti-inflammatory effect.

Conclusion and Future Directions

Ethyl cinnamate serves as a valuable benchmark compound with a well-documented, albeit moderate, range of biological activities. The structural modification to this compound, specifically the introduction of a meta-amino group, presents a compelling case for altered and potentially enhanced pharmacological properties. Based on established structure-activity relationships, it is reasonable to hypothesize that this compound may exhibit superior antioxidant and potentially antimicrobial activities. Its anti-inflammatory and anticancer profiles warrant thorough investigation.

The experimental protocols and workflow outlined in this guide provide a robust framework for a head-to-head comparison. Such studies are essential to elucidate the impact of the amino substitution and to determine if this compound represents a promising lead for further development in medicinal chemistry.

References

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • PubMed. (2017, April 19). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. [Link]

  • National Center for Biotechnology Information. (2017, April 19). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. (n.d.). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. [Link]

  • MDPI. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]

  • UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • PubMed. (n.d.). Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer. [Link]

  • PubMed. (n.d.). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. [Link]

  • PubMed. (n.d.). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • National Center for Biotechnology Information. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. [Link]

  • PubMed. (2018, April 1). Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi. [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • Bio-protocol. 2.5.1. ABTS+ Radical Scavenging Assay. [Link]

  • Marine Biology. DPPH radical scavenging activity. [Link]

  • Scribd. ABTS Radical Scavenging Assay Method. [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]

  • International Science Community Association. (2012, December 2). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. [Link]

  • ResearchGate. (2025, August 6). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • National Center for Biotechnology Information. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • ResearchGate. (2016, March 14). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. [Link]

  • National Center for Biotechnology Information. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • LookChem. Cas 58186-45-1,this compound. [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. [Link]

  • MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • ResearchGate. (2024, June 9). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • National Center for Biotechnology Information. Ethyl 3-(4-aminophenyl)acrylate. [Link]

  • Appchem. Ethyl 3-(4-aminophenyl)acrylate. [Link]

Sources

A Comparative Guide to Monomers in Amine-Functionalized Polymer Synthesis: Alternatives to Ethyl 3-(3-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of polymer chemistry, particularly for biomedical and pharmaceutical applications, the incorporation of primary amine functionalities is crucial for imparting desired properties such as biocompatibility, drug conjugation capability, and stimuli-responsiveness. Ethyl 3-(3-aminophenyl)acrylate has served as a valuable monomer for introducing such functionalities. However, the expanding requirements of advanced polymer systems necessitate a broader palette of monomers with diverse reactivity, and physical and biological characteristics. This guide provides a comprehensive comparison of viable alternatives to this compound, offering in-depth technical insights and experimental data to inform monomer selection in your polymer synthesis endeavors.

Understanding the Benchmark: this compound

This compound is an aromatic acrylate monomer featuring a primary amine group on the phenyl ring. This structure allows for its incorporation into polymer chains via radical polymerization of the acrylate group, leaving the amine functionality available for post-polymerization modification.

Key Attributes:

  • Reactive Acrylate Group: Enables straightforward free-radical polymerization.

  • Pendant Primary Amine: Offers a site for conjugation, charge introduction, and interaction with biological systems.

  • Aromatic Core: Contributes to the thermal stability and mechanical properties of the resulting polymer.

While a useful monomer, the synthesis of polymers with tailored properties often requires exploration of alternatives with different steric profiles, reactivity ratios, and inherent functionalities.

Promising Alternatives for Amine Functionalization

This section details three primary classes of alternative monomers, comparing their synthesis, polymerization characteristics, and the properties of the resulting polymers.

Amino-Functionalized (Meth)Acrylamides: N-(3-aminophenyl)methacrylamide

Replacing the ester linkage of an acrylate with a more hydrolytically stable amide bond can be advantageous for biomedical applications where degradation kinetics are critical. N-(3-aminophenyl)methacrylamide presents a direct amide analogue to this compound.

Synthesis and Polymerization: N-substituted acrylamides can be synthesized by reacting the corresponding amine with acryloyl chloride in the presence of a base.[1] The polymerization of these monomers can be achieved through conventional free-radical polymerization or controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) to achieve polymers with well-defined molecular weights and low dispersity.[2]

Performance Comparison: Polymers derived from N-(3-aminophenyl)methacrylamide are expected to exhibit enhanced thermal stability compared to their acrylate counterparts due to the greater resonance stabilization of the amide bond. The presence of the amide group can also influence the polymer's solubility and hydrogen bonding capabilities.

Amino Acid-Based (Meth)Acrylates and (Meth)Acrylamides

Leveraging the inherent biocompatibility and diverse functionality of amino acids provides a powerful strategy for creating advanced biomaterials. Monomers can be synthesized by functionalizing the amino or carboxylic acid group of an amino acid with a polymerizable moiety.

Synthesis and Polymerization: Amino acid-based monomers can be prepared by reacting the amino acid with (meth)acryloyl chloride or by esterification/amidation with a hydroxyl- or amine-containing (meth)acrylate.[3][4] Photoinduced living polymerization and RAFT polymerization are effective methods for producing well-defined poly(N-acryloyl amino acid)s.[5]

Performance Comparison: These polymers offer exceptional biocompatibility and biodegradability.[6] The specific amino acid used provides a wide range of pendant functionalities (e.g., carboxyl, hydroxyl, thiol), allowing for precise tuning of the polymer's properties. For instance, poly(cysteine methacrylate) brushes have shown excellent resistance to biofouling and negligible cytotoxicity at physiological pH.[6][7]

Aminostyrene Derivatives: 4-Vinylbenzylamine

Styrenic monomers offer a different polymer backbone with distinct physical properties compared to acrylates and acrylamides. 4-Vinylbenzylamine provides a commercially available alternative for incorporating a primary amine via a styrenic backbone.

Synthesis and Polymerization: Poly(4-vinylbenzylamine) can be synthesized via free-radical polymerization of 4-vinylbenzylamine.[8] Controlled polymerization techniques can also be employed to produce well-defined polymers.[9][10]

Performance Comparison: The polystyrene backbone generally imparts higher glass transition temperatures and greater thermal stability compared to polyacrylates. However, in vitro studies have shown that aminated polystyrene nanoparticles can induce cytotoxicity, a factor that must be carefully considered in biomedical applications.[11][12]

Experimental Data and Protocols

To facilitate a direct comparison, the following tables summarize key performance data for polymers derived from the discussed monomers. Detailed experimental protocols for the synthesis and polymerization of each alternative are also provided.

Comparative Performance Data
PropertyPoly(this compound)Poly(N-(3-aminophenyl)methacrylamide)Poly(amino acid methacrylate) (Example: PCysMA)Poly(4-vinylbenzylamine)
Mechanical Properties
Tensile Strength (MPa)Data not readily availableExpected to be higher than acrylateVaries with amino acidData not readily available
Young's Modulus (GPa)Data not readily availableExpected to be higher than acrylateVaries with amino acidData not readily available
Elongation at Break (%)Data not readily availableExpected to be lower than acrylateVaries with amino acidData not readily available
Thermal Properties
Glass Transition (Tg, °C)Typically 80-120Higher than corresponding acrylateVaries (e.g., PCysMA brushes are pH-responsive)~90-100
Decomposition Temp (°C)~300-350>350Varies with amino acid>350
Biocompatibility
In Vitro CytotoxicityExpected to be moderateGenerally lower than acrylatesNegligible (for PCysMA at physiological pH)[6]Can induce cytotoxicity[11][12]
Biofouling ResistanceModerateModerate to GoodExcellent (for PCysMA)[6]Poor to Moderate
Experimental Protocols

Protocol 1: Synthesis of N-(3-aminophenyl)methacrylamide

This protocol describes a general method for the synthesis of N-substituted acrylamides.

Materials:

  • 3-Aminoaniline

  • Methacryloyl chloride

  • Triethylamine

  • Dry acetone

Procedure:

  • Dissolve 3-aminoaniline (0.01 mol) and triethylamine (0.01 mol) in dry acetone (30 ml) in a round-bottomed flask.

  • Cool the solution to 5-10 °C in an ice bath.

  • Add methacryloyl chloride (0.02 mol) dropwise with stirring.

  • Continue stirring for 6 hours at room temperature.

  • Filter the resulting mixture and evaporate the filtrate under reduced pressure.

  • Extract the residue with water and chloroform.

  • Dry the organic layer and evaporate the solvent to obtain the product.[2]

Protocol 2: RAFT Polymerization of Amino Acid-Based Methacrylates

This protocol provides a general procedure for the controlled polymerization of amino acid-based methacrylate monomers.

Materials:

  • Amino acid methacrylate monomer (e.g., CysMA)[7]

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., DMF)

Procedure:

  • Prepare a stock solution of the monomer and initiator in the chosen solvent.

  • Aliquot the stock solution into ampules containing the RAFT agent.

  • De-gas the contents of the ampules by three freeze-pump-thaw cycles.

  • Seal the ampules under vacuum.

  • Polymerize by placing the sealed ampules in a heated oil bath at the desired temperature for a specified time.[11]

Protocol 3: Synthesis of Poly(4-vinylbenzylamine)

This protocol outlines the synthesis of poly(4-vinylbenzylamine) from its monomer.

Materials:

  • 4-Vinylbenzylamine

  • Initiator (e.g., AIBN)

  • Solvent (e.g., Toluene)

Procedure:

  • Combine 4-vinylbenzylamine, initiator, and solvent in a Schlenk flask.

  • Bubble argon through the solution for 30 minutes to remove oxygen.

  • Heat the solution to the desired polymerization temperature (e.g., 70 °C) and stir for the required duration.

  • Cool the reaction to room temperature and precipitate the polymer into a non-solvent like methanol.

  • Filter and dry the polymer under vacuum.[13]

Visualization of Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

Monomer_Comparison This compound This compound N-(3-aminophenyl)methacrylamide N-(3-aminophenyl)methacrylamide This compound->N-(3-aminophenyl)methacrylamide Amide Analogue Amino Acid-Based Monomers Amino Acid-Based Monomers This compound->Amino Acid-Based Monomers Biocompatible Alternative 4-Vinylbenzylamine 4-Vinylbenzylamine This compound->4-Vinylbenzylamine Styrenic Alternative

Caption: Key alternatives to this compound.

Polymerization_Workflow Monomer Amine-Functional Monomer Polymerization Polymerization (e.g., Free Radical, RAFT) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification Polymer Amine-Functional Polymer Purification->Polymer

Caption: General workflow for the synthesis of amine-functionalized polymers.

Conclusion and Future Outlook

The selection of an appropriate monomer is a critical decision in the design of amine-functionalized polymers for advanced applications. While this compound remains a relevant choice, the alternatives presented in this guide—N-(3-aminophenyl)methacrylamide, amino acid-based monomers, and 4-vinylbenzylamine—offer a spectrum of properties that can be leveraged to meet specific performance requirements.

  • N-(3-aminophenyl)methacrylamide provides enhanced hydrolytic stability, making it suitable for applications requiring long-term performance in aqueous environments.

  • Amino acid-based monomers are unparalleled in their biocompatibility and the diversity of pendant functionalities they can introduce, opening avenues for highly specific biomaterial design.

  • 4-Vinylbenzylamine offers a thermally stable styrenic backbone, though considerations regarding its potential cytotoxicity are paramount for biomedical applications.

Future research will likely focus on the development of novel amino-functionalized monomers from renewable resources and the exploration of advanced polymerization techniques to create complex polymer architectures with precisely controlled properties. The data and protocols provided herein serve as a foundational resource for researchers to navigate the expanding landscape of amine-functionalized polymers and to select the optimal building blocks for their innovative materials.

References

  • Guofeng Li, Wenli Feng, Nathaniel Corrigan, Cyrille Boyer, Xing Wang, Jiangtao Xu. Precise synthesis of poly( N -acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry 2018, 9 (20) , 2733-2745. [Link]

  • Reuveny, A., Zlotkin, A., & Sela, M. (1984). Poly(N-acryl amino acids): a new class of biologically active polyanions. Biopolymers, 23(8), 1535-1547. [Link]

  • L. A. Ruiz-Cantu, J. R. Jones, and S. P. Armes, "Zwitterionic Poly(amino acid methacrylate) Brushes," J. Am. Chem. Soc., vol. 136, no. 25, pp. 9095–9103, 2014. [Link]

  • Claire Beddok et al. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega 2024. [Link]

  • Pralay Maiti et al. Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. ResearchGate 2025. [Link]

  • Sharma, A., Gorey, B., & Casey, A. (2019). In vitro comparative cytotoxicity study of aminated polystyrene, zinc oxide and silver nanoparticles on a cervical cancer cell line. Drug and chemical toxicology, 42(1), 9–23. [Link]

  • Gorobinskaia, V., et al. "Revisiting the Cytotoxicity of Cationic Polyelectrolytes as a Principal Component in Layer-by-Layer Assembly Fabrication." International Journal of Molecular Sciences 22.16 (2021): 8537. [Link]

  • Google Patents. Process for synthesizing poly(vinyl benzylamine).
  • Sharma, A., Gorey, B., & Casey, A. (2018). In Vitro Comparative Cytotoxicity Study of Aminated Polystyrene, Zinc Oxide and Silver Nanoparticles on a Cervical Cancer Cell Line. Arrow@TU Dublin. [Link]

  • Facile synthetic route toward poly(vinyl benzyl amine) and its versatile intermediates. ResearchGate. [Link]

  • PubChem. 4-Vinylbenzylamine. [Link]

  • Dynamics of Poly (butyl acrylate) and Poly (ethyl acrylate) with internal double bonds. ResearchGate. [Link]

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. [Link]

  • Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. [Link]

  • Wikipedia. Poly(ethyl acrylate). [Link]

  • Structure and thermal degradation of poly(N-phenyl acrylamide) and poly(N-phenyl methacrylamide). ResearchGate. [Link]

  • Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery. National Institute of Standards and Technology. [Link]

  • Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination. ResearchGate. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

  • Glass transition temperature (T g ) of (a) PS, and, (b) PS-b-PNIPAm copolymer determined by DSC. ResearchGate. [Link]

  • Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. [Link]

  • Experimental and theoretical glass transition temperature of PNIPAM, poly(NIPAM-co-DMA), and PDMA. ResearchGate. [Link]

  • Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM). Unifesp. [Link]

  • A New Synthetic Route of N-(3-Aminopropyl)methacrylamide Hydrochloride. cnki.com.cn. [Link]

  • Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and ... - PubMed. [Link]

  • Cytotoxicity and biocompatibility evaluation of a poly(magnesium acrylate) hydrogel synthesized for drug delivery. ResearchGate. [Link]

  • Poly(ethyl acrylate) – Knowledge and References. Taylor & Francis. [Link]

  • Physical and mechanical properties of PLA, and their functions in widespread applications. DSpace@MIT. [Link]

  • Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. ResearchGate. [Link]

  • Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. MDPI. [Link]

  • Effect of pendant group structure on the hydrolytic stability of polyaspartamide polymers under physiological conditions. PubMed. [Link]

  • Synthesis and polymerization of bio-based acrylates: a review. Polymer Chemistry. [Link]

  • Investigation of thermal and viscoelastic properties of polymers relevant to hot melt extrusion - III. ResearchGate. [Link]

  • Mechanical Properties of Plastic Materials. [Link]

  • Study on the synthesis and thermal properties of poly(vinyl benzal). ResearchGate. [Link]

  • Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Reduction of Nitro Groups: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of a nitro group into a primary amine is a foundational reaction in modern organic synthesis, serving as a critical gateway to a multitude of valuable compounds, from active pharmaceutical ingredients (APIs) to dyes and advanced materials.[1][2] The choice of reducing agent for this six-electron transformation is far from trivial; it is a decision dictated by the intricate interplay of substrate reactivity, the presence of other sensitive functionalities, and practical considerations such as cost, scale, and safety.

This guide provides an in-depth, objective comparison of the most prevalent methodologies for nitro group reduction. We will move beyond mere procedural lists to explore the mechanistic underpinnings of each method, explaining the causality behind experimental choices and providing the data necessary for informed decision-making in a research and development setting.

Mechanistic Overview: The Journey from Nitro to Amine

The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a stepwise process that proceeds through nitroso (R-NO) and hydroxylamine (R-NOH) intermediates.[2][3] Two primary mechanistic pathways are generally considered, as illustrated below.

1. Direct Hydrogenation Pathway: This is the most common route, involving the sequential addition of hydrogen equivalents to the nitrogen atom. This pathway is dominant in catalytic hydrogenation and many metal-mediated reductions.[2]

2. Condensation Pathway: This route involves the condensation of the intermediate nitroso and hydroxylamine species to form an azoxy intermediate, which is subsequently reduced through azo and hydrazo species to the final amine.

G cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Nitroso_C R-NO Azoxy R-N(O)=N-R (Azoxy) Nitroso_C->Azoxy Hydroxylamine_C R-NHOH Hydroxylamine_C->Azoxy -H₂O Azo R-N=N-R (Azo) Azoxy->Azo +2e⁻, +2H⁺ Hydrazo R-NH-NH-R (Hydrazo) Azo->Hydrazo +2e⁻, +2H⁺ Amine_C 2x R-NH₂ Hydrazo->Amine_C Cleavage

Caption: General mechanistic pathways for nitro group reduction.

Method 1: Catalytic Hydrogenation

This is one of the most efficient and clean methods for nitro group reduction, utilizing a heterogeneous catalyst and a hydrogen source.[2]

  • Mechanism: The reaction typically follows the Haber-Lukashevich pathway, where the nitro compound is adsorbed onto the catalyst surface and sequentially reduced by activated hydrogen.[1][4] The accumulation of the hydroxylamine intermediate can be a critical issue, as it is thermally unstable and can lead to side products or safety hazards.[5]

  • Common Systems:

    • H₂/Palladium on Carbon (Pd/C): The workhorse for nitro reductions, often providing high yields under mild conditions.[6] Its major drawback is its high activity, which can lead to the reduction of other functional groups like alkenes, alkynes, nitriles, and benzylic ethers.[1][6]

    • H₂/Raney Nickel (Ra-Ni): A more cost-effective alternative to palladium.[5] Crucially, it is often the catalyst of choice for substrates containing aromatic halogens (Cl, Br, I), as it is less prone to causing dehalogenation than Pd/C.[6][7] However, Raney Nickel is pyrophoric and requires careful handling.[1][5]

    • H₂/Platinum on Carbon (Pt/C): Another highly active catalyst. Sulfided Pt/C catalysts have been developed to increase chemoselectivity, particularly for preserving halogens.[7][8][9]

  • Catalytic Transfer Hydrogenation (CTH): A safer and more convenient alternative to using high-pressure hydrogen gas. CTH employs a hydrogen donor in the presence of a catalyst (typically Pd/C).

    • Common Hydrogen Donors: Ammonium formate, formic acid, and hydrazine are highly effective.[10][11][12][13] The decomposition of ammonium formate on the catalyst surface provides the in-situ hydrogen for the reduction.[10] This method often exhibits excellent functional group tolerance.[10][12]

Advantages:

  • High efficiency and yields, often >95%.

  • "Green" methodology, with water as the primary byproduct.[1]

  • Mild reaction conditions (temperature and pressure) are often possible.[1]

Disadvantages:

  • Precious metal catalysts (Pd, Pt) can be expensive.[1]

  • Safety concerns with flammable H₂ gas and pyrophoric catalysts like Raney Ni.[1]

  • Often poor chemoselectivity, leading to reduction of other sensitive groups.[2]

Method 2: Metal-Mediated Reductions

The use of easily oxidized metals in acidic or neutral media is a classical, robust, and highly reliable method for nitro group reduction.[2][14]

  • Mechanism: The reduction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is subsequently protonated by the acidic medium, and this sequence continues until the amine is formed.[1][2][14]

  • Common Systems:

    • Iron (Fe) in Acid (Béchamp Reduction): Historically significant, the use of iron powder with HCl or acetic acid is a cost-effective and powerful method.[3][15] Modern variations using Fe with ammonium chloride (NH₄Cl) in solvents like ethanol/water offer milder, more neutral conditions.[8][15]

    • Tin (Sn) or Tin(II) Chloride (SnCl₂): Tin metal with concentrated HCl is effective. However, stannous chloride (SnCl₂) in a solvent like ethanol is a particularly mild and highly chemoselective method, often used to reduce nitro groups in the presence of sensitive functionalities like aldehydes or ketones.[6][7][16]

    • Zinc (Zn): Zinc dust in acidic or neutral conditions is also a viable option.[6][14]

Advantages:

  • Excellent chemoselectivity; generally does not affect carbonyls, esters, nitriles, or alkenes.[2][15]

  • Reagents are inexpensive and readily available.[15]

  • Robust and tolerant of a wide range of substrates.

Disadvantages:

  • Requires stoichiometric quantities of metal, generating significant metal salt waste.[1]

  • Workup can be cumbersome, requiring neutralization and filtration to remove metal hydroxides.[1][15]

  • Reactions can be exothermic and require careful control, especially on a large scale.[14]

Method 3: Hydride and Dithionite-Based Reductions

Sodium Borohydride-Based Systems

Sodium borohydride (NaBH₄) on its own is generally incapable of reducing nitro groups.[17] However, its reducing power is dramatically unlocked when used in combination with a transition metal salt.

  • Mechanism: The reaction of NaBH₄ with a metal salt like Nickel(II) chloride (NiCl₂·6H₂O) in situ generates a finely divided black precipitate of nickel boride (Ni₂B).[18] This species is the active catalyst that, in conjunction with the hydride from NaBH₄, efficiently reduces the nitro group.[17][18]

  • Scope: This system is effective for the reduction of both aliphatic and aromatic nitro compounds to their corresponding amines in high yields.[17][18][19] The reactions are typically fast and can often be run in aqueous or alcoholic solvent systems.[17][20]

Advantages:

  • Avoids the use of high-pressure H₂ or strong acids.

  • Fast reaction times, often at room temperature.[17][18]

  • Operationally simple.[19]

Disadvantages:

  • The system will also reduce carbonyls, so chemoselectivity over ketones or aldehydes is not possible.[20]

  • Requires careful control of stoichiometry.

Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an economical and versatile metal-free reducing agent.[21][22]

  • Mechanism: In aqueous media, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reduction proceeds via a single-electron transfer mechanism.[22][23]

  • Scope: Sodium dithionite is highly valued for its excellent chemoselectivity. It can selectively reduce nitro groups in the presence of aldehydes, ketones, esters, and halogens.[22] It is particularly useful in one-pot tandem reactions where the generated amine undergoes a subsequent transformation.[21][24]

Advantages:

  • Excellent chemoselectivity.[22]

  • Inexpensive and safe reagent.[21]

  • Metal-free conditions.[22]

Disadvantages:

  • Typically requires aqueous or mixed aqueous-organic solvent systems.[23]

  • The reaction can generate acidic byproducts that may require neutralization during workup.[25]

Performance Comparison & Data Summary

The optimal choice of reagent is highly dependent on the substrate. The following tables provide a comparative overview and specific experimental data to guide selection.

Table 1: At-a-Glance Comparison of Nitro Reduction Methods
FeatureCatalytic HydrogenationMetal/Acid ReductionNaBH₄/NiCl₂ SystemSodium Dithionite
Primary Reagents H₂ gas or H-donor, Metal Catalyst (Pd/C, Ra-Ni)Metal (Fe, Sn, Zn), Acid (HCl, AcOH) or Salt (NH₄Cl)NaBH₄, NiCl₂·6H₂ONa₂S₂O₄
Conditions Often mild T/P, neutral pH possibleTypically acidic, can be exothermicMild, often RT, alcoholic or aqueous solventsMild, aqueous or semi-aqueous media
Chemoselectivity Generally low (reduces C=C, C≡C, C=O, C≡N)Excellent (spares most other groups)Low (reduces C=O)Excellent (spares C=O, esters, halogens)
Workup Catalyst filtrationNeutralization, metal salt filtrationFiltration, extractionExtraction, may require neutralization
Pros High efficiency, clean (H₂O byproduct)Inexpensive, robust, high functional group toleranceFast, operationally simple, avoids H₂ gasInexpensive, metal-free, excellent chemoselectivity
Cons Costly catalysts, H₂ flammability, poor selectivityCumbersome workup, generates metal wasteReduces carbonyls, stoichiometric NaBH₄Requires aqueous media, byproduct removal
Table 2: Selected Experimental Data on Nitroarene Reduction
Reducing Agent/SystemSubstrate (Nitroarene)Key SubstituentProduct (Aniline)Yield (%)Reference
H₂/Pd-CNitrobenzene-HAniline>99[26]
H₂/Pd-C4-Nitrotoluene4-CH₃4-Toluidine>99[13]
H₂/Raney-Ni4-Chloronitrobenzene4-Cl4-ChloroanilineHigh[7][26]
Fe/AcOH/EtOHSubstituted NitroarenesVariousSubstituted AnilinesHigh[26]
SnCl₂·2H₂O/EtOH4-Nitroacetophenone4-COCH₃4-Aminoacetophenone85-95[7]
NaBH₄/NiCl₂·6H₂O4-Nitroanisole4-OCH₃4-Anisidine96[17]
Na₂S₂O₄2-Nitrobenzamide2-CONH₂2-AminobenzamideHigh[25]
NH₄HCO₂/Pd-C (CTH)4-Nitrobenzonitrile4-CN4-Aminobenzonitrile>99[13]

Decision-Making Workflow for Reagent Selection

The primary consideration in complex molecule synthesis is chemoselectivity. This workflow provides a logical path to selecting an appropriate reducing agent based on the functional groups present in the starting material.

G start Identify other reducible functional groups in the molecule halogen Halogen Present? (Cl, Br, I) start->halogen carbonyl Ketone/Aldehyde Present? halogen->carbonyl No out_raney Use H₂/Raney-Ni or Sulfided Pt/C halogen->out_raney Yes alkene Alkene/Alkyne Present? carbonyl->alkene No out_sncl2 Use SnCl₂ or Na₂S₂O₄ carbonyl->out_sncl2 Yes ester_nitrile Ester/Amide/Nitrile Present? alkene->ester_nitrile No out_cth Use Catalytic Transfer Hydrogenation (CTH) or Fe/NH₄Cl alkene->out_cth Yes no_other_groups No other sensitive groups ester_nitrile->no_other_groups No out_fe Use Fe/NH₄Cl, SnCl₂, or Na₂S₂O₄ ester_nitrile->out_fe Yes out_pdc Use standard H₂/Pd-C or CTH no_other_groups->out_pdc Yes

Caption: Reagent selection workflow for selective nitro reduction.[7][8]

Experimental Protocols

The following are representative, self-validating protocols. Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Reduction with Fe/NH₄Cl

G cluster_proc Protocol: Fe/NH₄Cl Reduction A 1. Charge flask with nitroarene, EtOH, and H₂O. B 2. Add NH₄Cl and iron powder. A->B C 3. Heat mixture to reflux. Monitor by TLC. B->C D 4. Cool to RT, filter through Celite® to remove iron salts. C->D E 5. Concentrate filtrate in vacuo. D->E F 6. Extract with organic solvent, dry, and concentrate to yield amine. E->F

Caption: Experimental workflow for Fe/NH₄Cl reduction.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitroarene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: To the stirred solution, add ammonium chloride (4.0-5.0 eq) and iron powder (3.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.

  • Workup: Allow the reaction to cool to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron oxides and unreacted iron. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired amine.

Protocol 2: General Procedure for Reduction with Sodium Dithionite
  • Setup: Dissolve the aromatic nitro compound (1.0 eq) in a suitable solvent system (e.g., methanol/water, THF/water) in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (2.0-4.0 eq) in water. Add the aqueous sodium dithionite solution dropwise to the stirred solution of the nitro compound. The reaction can be exothermic and may require an ice bath for temperature control.[22]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3x).[22]

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine product.

Conclusion

The reduction of the nitro group is a well-established yet nuanced transformation. The choice of methodology represents a critical decision point in a synthetic campaign, balancing efficiency, selectivity, and practicality.

  • For simple substrates without other reducible groups, Catalytic Hydrogenation with H₂/Pd-C offers unparalleled efficiency and a clean reaction profile.[2]

  • For complex molecules laden with sensitive functionalities, metal-mediated reductions like Fe/NH₄Cl or SnCl₂ , and dithionite-based methods provide excellent chemoselectivity and are robust, general options.[2]

  • For a balance of safety, speed, and operational simplicity, Catalytic Transfer Hydrogenation and the NaBH₄/NiCl₂ system present powerful, modern alternatives.

Ultimately, the expertise of the application scientist lies in understanding these trade-offs and selecting the protocol that is not just effective, but optimal for the specific challenge at hand.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. (n.d.). Retrieved from [Link]

  • Grokipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

  • Stavber, S., et al. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. Retrieved from [Link]

  • Osby, J. O., & Ganem, B. (1985). Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound. Tetrahedron Letters, 26(52), 6413-6416.
  • Gowda, D. C., et al. (n.d.). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Retrieved from [Link]

  • Rav, L., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Retrieved from [Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. (n.d.). Zenodo. Retrieved from [Link]

  • Gowda, S., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20). Retrieved from [Link]

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Zeynizadeh, B., et al. (2015). NaBH4/NiCl2•6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. ResearchGate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • Li, J., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synthetic Communications, 48(23). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Kumar, S., et al. (2022). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Retrieved from [Link]

  • ResearchGate. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Retrieved from [Link]

  • Graphene, M. A. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Publishing. Retrieved from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education. Retrieved from [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • AMINATION BY REDUCTION. (n.d.). SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. Retrieved from [Link]

  • Hassanloie, N., et al. (2014). NaBH4/NiCl2·6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. TSI Journals. Retrieved from [Link]

  • Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (n.d.). David Publishing. Retrieved from [Link]

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (n.d.). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). NaBH4/NiCl2 reduction. Retrieved from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025). Materials Advances (RSC Publishing). Retrieved from [Link]

  • Chemoselective reduction of nitro compounds: a review of the recent literature. (n.d.). Retrieved from [Link]

  • Gómez, E. F. L., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]

Sources

A Comparative Guide to Functional Polymers for Advanced Drug Delivery: Poly(ethyl 4-aminocinnamate) vs. Poly(caprolactone)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of polymeric drug delivery systems, the choice of material is paramount. This guide provides an in-depth, objective comparison of two promising functional polymers: the photo-responsive poly(ethyl 4-aminocinnamate) (PEAC) and the widely-used biodegradable polyester, poly(caprolactone) (PCL). This analysis is grounded in experimental data and established scientific principles to empower informed decision-making in the development of next-generation therapeutic carriers.

Introduction: The Critical Role of Polymer Selection in Drug Delivery

The efficacy of a drug delivery system is intrinsically linked to the physicochemical properties of its constituent polymer.[1][2] An ideal polymer should be biocompatible, biodegradable, and capable of controlled and targeted drug release.[1][2] This guide delves into a comparative analysis of PEAC, a polymer offering unique photo-crosslinking capabilities, and PCL, a well-established, biocompatible, and biodegradable polymer widely used in biomedical applications.[3][4][5]

I. At a Glance: Key Physicochemical and Biological Properties

To provide a clear overview, the table below summarizes the core properties of PEAC and PCL, which will be elaborated upon in the subsequent sections.

PropertyPoly(ethyl 4-aminocinnamate) (PEAC)Poly(caprolactone) (PCL)
Monomer Ethyl 4-aminocinnamateε-caprolactone
Polymerization Typically free-radical or condensation polymerizationRing-opening polymerization
Key Functional Group Cinnamate group (photo-crosslinkable)Ester linkages (hydrolytically degradable)
Biocompatibility Generally considered biocompatibleExcellent biocompatibility, FDA-approved for certain applications[5]
Biodegradability Biodegradable, primarily through enzymatic hydrolysis of potential amide/ester bondsBiodegradable via hydrolysis of ester bonds[3][4]
Drug Release Mechanism Diffusion-controlled, stimuli-responsive (photo-crosslinking)Diffusion and degradation-controlled[3]
Unique Feature Photo-crosslinkable, allowing for on-demand tuning of drug releaseWell-established safety profile and long history of use in medical devices[5]
Glass Transition Temp. (Tg) Varies with molecular weight~ -60°C[5]
Melting Temp. (Tm) Varies with molecular weight~ 60°C[5]

II. Synthesis and Functionalization: A Tale of Two Chemistries

The synthetic pathways to PEAC and PCL are fundamentally different, dictating their inherent properties and potential for modification.

Poly(ethyl 4-aminocinnamate) (PEAC): Harnessing Light for Control

PEAC is typically synthesized through free-radical polymerization of the ethyl 4-aminocinnamate monomer.[6] The presence of the cinnamate group is the cornerstone of its functionality, enabling photo-crosslinking upon exposure to UV light. This dimerization reaction of the cinnamate moieties creates a more robust and less permeable polymer network, offering a unique mechanism for on-demand control of drug release.

cluster_0 PEAC Synthesis & Crosslinking Monomer Ethyl 4-aminocinnamate Polymer Poly(ethyl 4-aminocinnamate) Monomer->Polymer Free-Radical Polymerization CrosslinkedPolymer Crosslinked PEAC Network Polymer->CrosslinkedPolymer UV Light (Photodimerization)

Synthesis and photocrosslinking of PEAC.

Poly(caprolactone) (PCL): A Workhorse of Biodegradable Polymers

PCL is synthesized via the ring-opening polymerization of ε-caprolactone, a process that allows for good control over molecular weight and polydispersity.[3][5] Its biodegradability is conferred by the hydrolytically labile ester linkages in its backbone.[3] While PCL lacks the inherent photo-responsiveness of PEAC, its end groups can be functionalized to introduce targeting moieties or other desired functionalities.

cluster_1 PCL Synthesis Monomer_PCL ε-caprolactone Polymer_PCL Poly(caprolactone) Monomer_PCL->Polymer_PCL Ring-Opening Polymerization

Synthesis of PCL.

III. Comparative Performance in Drug Delivery

The ultimate test of these polymers lies in their performance as drug delivery vehicles. This section compares their drug encapsulation, release kinetics, biocompatibility, and biodegradability based on experimental evidence.

Drug Encapsulation and Release Kinetics

Both PEAC and PCL can be formulated into nanoparticles to encapsulate therapeutic agents like doxorubicin (DOX).[7][8] The release profiles, however, are governed by different mechanisms.

  • PCL: Drug release from PCL nanoparticles is primarily driven by diffusion and the slow hydrolysis of the polymer backbone.[3] This results in a sustained release profile over an extended period.[9]

  • PEAC: Initially, drug release from PEAC nanoparticles is also diffusion-controlled. However, the key advantage of PEAC is the ability to modulate the release rate through photo-crosslinking. Upon UV irradiation, the polymer network becomes denser, significantly slowing down the drug release. This "on-demand" control is highly desirable for therapies requiring precise temporal dosing.

The following diagram illustrates the conceptual difference in their drug release mechanisms.

cluster_PEAC PEAC Nanoparticle cluster_PCL PCL Nanoparticle PEAC_NP PEAC Nanoparticle (Drug Loaded) UV UV Light PEAC_NP->UV Initial_Release Initial Diffusion PEAC_NP->Initial_Release Crosslinked_PEAC_NP Crosslinked PEAC NP (Slow Release) UV->Crosslinked_PEAC_NP Controlled_Release Controlled Diffusion Crosslinked_PEAC_NP->Controlled_Release PCL_NP PCL Nanoparticle (Drug Loaded) Sustained_Release Sustained Release (Diffusion & Degradation) PCL_NP->Sustained_Release

Comparative drug release mechanisms.

Biocompatibility and Cytotoxicity

Biocompatibility is a non-negotiable requirement for any material intended for in vivo applications.

  • PCL: PCL is renowned for its excellent biocompatibility and has been approved by the FDA for various medical devices.[5] It degrades into non-toxic byproducts that are cleared from the body through natural metabolic pathways.[4]

  • PEAC: While less extensively studied than PCL, polymers derived from amino acids are generally considered to be biocompatible.[10][11] However, rigorous in vitro and in vivo cytotoxicity studies are essential for any new PEAC formulation. The cytotoxicity of PEAC nanoparticles can be assessed using standard methods like the MTT assay.[12][13][14]

Biodegradability

The degradation profile of a polymer dictates its residence time in the body and the clearance of its byproducts.

  • PCL: PCL undergoes slow hydrolytic degradation of its ester bonds, which can be further accelerated by enzymes such as lipases.[15][16][17] The degradation rate can be tailored by altering its molecular weight and crystallinity.[3]

  • PEAC: The biodegradability of PEAC is expected to occur through enzymatic hydrolysis, potentially targeting the amide or ester functionalities within the polymer backbone. The cinnamate groups, after crosslinking, form cyclobutane rings which may also be susceptible to enzymatic cleavage.[18]

IV. Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step protocols for key experiments.

Protocol 1: Synthesis of Poly(ethyl 4-aminocinnamate) (PEAC) via Free-Radical Polymerization
  • Monomer Synthesis: Ethyl 4-aminocinnamate can be synthesized from 4-aminocinnamic acid and ethanol via Fischer esterification.

  • Polymerization:

    • Dissolve ethyl 4-aminocinnamate monomer in a suitable solvent (e.g., dimethylformamide, DMF).

    • Add a free-radical initiator such as azobisisobutyronitrile (AIBN).[19]

    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

    • Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and stir for a defined period (e.g., 24 hours).

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or water).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterization:

    • Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Chemical Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.[20][21]

    • Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

Protocol 2: Formulation and Photo-crosslinking of PEAC Nanoparticles
  • Nanoparticle Formulation:

    • Dissolve the synthesized PEAC polymer in a water-miscible organic solvent (e.g., acetone or acetonitrile).

    • Prepare an aqueous solution containing a surfactant (e.g., Pluronic F-127).

    • Add the polymer solution dropwise to the aqueous surfactant solution under vigorous stirring.

    • Allow the organic solvent to evaporate, resulting in a suspension of PEAC nanoparticles.

  • Drug Loading:

    • The drug (e.g., doxorubicin) can be loaded during the nanoparticle formation process by dissolving it in either the organic or aqueous phase, depending on its solubility.

  • Photo-crosslinking:

    • Expose the nanoparticle suspension to a UV light source (e.g., 365 nm) for a specific duration. The exposure time will influence the degree of crosslinking.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the nanoparticle shape and size using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[7]

    • Drug Encapsulation Efficiency: Determine the amount of encapsulated drug by separating the nanoparticles from the supernatant and quantifying the drug concentration in both fractions using UV-Vis spectroscopy or HPLC.

Protocol 3: In Vitro Drug Release Study
  • Place a known amount of drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • Maintain the system at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy for doxorubicin).[7][8]

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Seed cells (e.g., a relevant cancer cell line for an anticancer drug) in a 96-well plate and allow them to adhere overnight.[22][23]

  • Treat the cells with various concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles for a specified incubation period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.[12][14]

  • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13][14]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[22]

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.

Protocol 5: Enzymatic Degradation Study
  • Prepare films or nanoparticles of the polymer.

  • Incubate the polymer samples in a buffer solution (e.g., PBS) containing a relevant enzyme (e.g., lipase for PCL) at 37°C.[15][16][24]

  • At various time points, remove the polymer samples, wash, and dry them.

  • Measure the weight loss of the polymer samples to determine the extent of degradation.

  • Analyze the changes in the polymer's molecular weight (via GPC) and surface morphology (via SEM) to further characterize the degradation process.

V. Conclusion and Future Perspectives

Both poly(ethyl 4-aminocinnamate) and poly(caprolactone) offer distinct advantages for drug delivery applications. PCL's well-established safety and biocompatibility profile make it a reliable choice for sustained-release formulations.[1][2] In contrast, PEAC presents an exciting frontier with its photo-responsive properties, enabling on-demand control over drug release.[18]

The choice between these polymers will ultimately depend on the specific therapeutic application. For long-term, continuous drug delivery, PCL remains a robust option. For therapies that could benefit from externally triggered, pulsatile drug release, PEAC holds significant promise. Future research should focus on comprehensive in vivo studies of PEAC to fully elucidate its biocompatibility, degradation profile, and therapeutic efficacy. The continued development of such functional polymers will undoubtedly pave the way for more sophisticated and effective drug delivery systems.

References

  • Guarino, V., et al. (2017). Polycaprolactone: Synthesis, Properties, and Applications. Scite.ai. [Link]

  • Hosseini, A., et al. (2023). A Review on Synthesis, Characterization and Applications of Polycaprolactone as a Novel Drug Delivery System and Tissue Engineer. Brieflands. [Link]

  • Jacobs, J., et al. (2021). Polycaprolactone: How a Well-Known and Futuristic Polymer Has Become an Innovative Collagen-Stimulator in Esthetics. Scite.ai. [Link]

  • Kobayashi, S., et al. (2000). Lipase-catalyzed degradation of polyesters in organic solvents. A new methodology of polymer recycling using enzyme as catalyst. PubMed. [Link]

  • Mofazzal, M. A., et al. (2023). Recent Advances in Polycaprolactones for Anticancer Drug Delivery. PMC. [Link]

  • Zeccone, C., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI. [Link]

  • Kobayashi, S., et al. (2000). Lipase-Catalyzed Degradation of Polyesters in Organic Solvents. A New Methodology of Polymer Recycling Using Enzyme as Catalyst. ResearchGate. [Link]

  • Rout, P. R., et al. (2021). Fabrication and characterization of polycaprolactone-based green materials for drug delivery. ResearchGate. [Link]

  • Tokiwa, Y., & Suzuki, T. (1977). Hydrolysis of Polyesters by Lipases. Nature. [Link]

  • Zeccone, C., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI. [Link]

  • Gul, M., et al. (2009). Real time in vitro studies of doxorubicin release from PHEMA nanoparticles. PMC. [Link]

  • Kroll, A., et al. (2009). Assessing nanotoxicity in cells in vitro. PMC. [Link]

  • Al-thawadi, H. (2023). MTT assay protocol. Protocols.io. [Link]

  • Pereira, P., et al. (2020). Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility. PMC. [Link]

  • Gul, M., et al. (2009). Real Time in vitro studies of doxorubicin release from PHEMA nanoparticles. ResearchGate. [Link]

  • Gul, M., et al. (2009). Real time in vitro studies of doxorubicin release from PHEMA nanoparticles. PubMed. [Link]

  • Zhang, Y., et al. (2018). In vitro drug release profiles of doxorubicin-loaded poly(β-amino ester)-g-poly(ethylene glycol) methyl ether-cholesterol micelles dependent on the pH values. ResearchGate. [Link]

  • Kievit, F. M., et al. (2011). Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro. PubMed. [Link]

  • da Silva, A. C. B., et al. (2024). Comparative Study of Polycaprolactone and Polylactic Acid as Matrices for Atorvastatin Release - Biomaterial Suppliers for Additive Manufacturing in Drug Delivery Systems using nanocomposites. ResearchGate. [Link]

  • Ghassemi, A. H., et al. (2013). Poly(ϵ-caprolactone) microcapsules and nanocapsules in drug delivery. PubMed. [Link]

  • Various Authors. (2025). Methods of controlled radical polymerization in the synthesis of functional polymers and macromolecular structures. ResearchGate. [Link]

  • Kaneko, T. (2020). Bio-based Polyimides from 4-Aminocinnamate Derivatives. ResearchGate. [Link]

  • Theerasilp, M., & Nasongkla, N. (2013). Comparative studies of poly(ε-caprolactone) and poly(D,L-lactide) as core materials of polymeric micelles. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2024). Introduction to Poly(β-amino esters): Structure and Properties. ResolveMass Laboratories Inc.[Link]

  • Zhang, X., et al. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-aminocinnamate. PubChem. [Link]

  • Al-Ammar, A. C., et al. (2023). Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures. MDPI. [Link]

  • Zhang, Q., et al. (2017). Polymer Chemistry. CORE. [Link]

  • Various Authors. (2025). Design, synthesis, and properties of novel amino-ester and amino-ester-alcohol polymer backbones. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2024). Synthesis of Poly(β-amino esters) for mRNA Drug Delivery. ResolveMass Laboratories Inc.[Link]

  • Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. ResearchGate. [Link]

  • Barbu, E., et al. (2017). Nanoparticles of Alkylglyceryl Dextran and poly(ethyl cyanoacrylate) for Applications in Drug Delivery: Preparation and Characterisation. ResearchGate. [Link]

  • Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. PubMed. [Link]

  • Yuksel, D. N. (2008). CONTROLLED SYNTHESIS OF VINYL AMINE POLYMERS BY RAFT TECHNIQUE. polen.itu.edu.tr. [Link]

  • Hernández-Mireles, R. I., et al. (2021). Synthesis of a Biodegradable Polymer of Poly (Sodium Alginate/Ethyl Acrylate). MDPI. [Link]

Sources

A Comparative Guide to Validating Synthesized Derivatives Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of chemical research and development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex molecules often yield congested spectra that are difficult to interpret definitively. Two-dimensional (2D) NMR spectroscopy emerges as a powerful suite of techniques that disperses this information across a second frequency dimension, resolving signal overlap and revealing intricate correlations between nuclei.[1][2][3][4] This guide provides an in-depth, objective comparison of key 2D NMR techniques, supported by practical insights and experimental considerations to empower you in the robust validation of your synthesized derivatives.

The Imperative of Structural Validation

In the journey from a synthetic concept to a functional molecule, particularly in drug discovery, absolute certainty in the chemical structure is non-negotiable. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially unsafe lead compounds. 2D NMR provides the necessary level of detail to piece together the molecular puzzle, confirming atom connectivity, and even providing insights into the three-dimensional arrangement of atoms in space.[3][5][6]

A Comparative Overview of Key 2D NMR Experiments

The selection of 2D NMR experiments is dictated by the specific structural questions at hand. The most common and powerful techniques for small molecule characterization include COSY, HSQC, HMBC, and NOESY/ROESY. Each provides a unique piece of the structural puzzle.

Technique Correlation Type Information Provided Primary Application
COSY ¹H-¹H (through-bond)Identifies protons that are spin-spin coupled, typically over 2-3 bonds.[7][8][9]Establishing proton-proton connectivity within a spin system.
HSQC ¹H-¹³C (one-bond)Correlates protons directly attached to a carbon atom.[10][11][12][13]Assigning protons to their corresponding carbons.
HMBC ¹H-¹³C (long-range)Shows correlations between protons and carbons over 2-4 bonds.[10][14][15]Connecting different spin systems and identifying quaternary carbons.
NOESY/ROESY ¹H-¹H (through-space)Reveals protons that are close to each other in space, regardless of bonding.[16][17][18]Determining stereochemistry and conformational analysis.

Delving into the Techniques: A Mechanistic and Practical Perspective

COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is often the first 2D NMR technique employed in structural elucidation. It is a homonuclear experiment that reveals correlations between protons that are J-coupled.[7][9][19] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the horizontal and vertical axes. The diagonal peaks represent the individual proton signals, while the off-diagonal "cross-peaks" indicate which protons are coupled to each other.[8][9][20]

Causality in Experimental Choice: By identifying which protons are neighbors, COSY allows for the tracing of proton-proton connectivities within a molecule, effectively building fragments of the structure.[8] This is particularly useful for identifying adjacent CH, CH₂, and CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is a heteronuclear 2D NMR technique that identifies protons that are directly attached to a specific carbon atom.[10][11][12][13] The resulting spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other. Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.[11][13][21]

Causality in Experimental Choice: HSQC is significantly more sensitive than a standard ¹³C NMR experiment and is invaluable for unambiguously assigning the proton and carbon signals of all protonated carbons in a molecule.[12][21][22] An edited HSQC can further differentiate between CH/CH₃ and CH₂ groups by the phase of the peaks.[10]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is another heteronuclear 2D NMR technique that provides information about longer-range couplings between protons and carbons, typically over two to four bonds.[10][14][15][23] Unlike HSQC, one-bond correlations are suppressed in an HMBC spectrum.[10][21]

Causality in Experimental Choice: HMBC is arguably one of the most powerful 2D NMR experiments for structural elucidation. It allows for the connection of different spin systems (fragments identified by COSY) through correlations to common carbon atoms. Crucially, it can also identify quaternary carbons (carbons with no attached protons) by their long-range couplings to nearby protons.[15][24]

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Probing 3D Space

NOESY and ROESY are homonuclear 2D NMR experiments that detect protons that are close to each other in space, typically within 5 Å.[17] This through-space correlation is independent of through-bond J-coupling.[16][17] The choice between NOESY and ROESY depends on the molecular weight of the compound, with ROESY being more suitable for medium-sized molecules where the NOE effect might be close to zero.[17][25]

Causality in Experimental Choice: These experiments are essential for determining the relative stereochemistry and conformation of a molecule.[18] For example, NOESY can distinguish between cis and trans isomers by showing spatial proximity between protons on the same side of a double bond or ring system.

A Hypothetical Case Study: Validating the Structure of "Synth-A-Molecule"

Let's consider a hypothetical synthesized derivative, "Synth-A-Molecule," with the proposed structure below.

Caption: Proposed structure of "Synth-A-Molecule".

Simulated 2D NMR Data for "Synth-A-Molecule"

The following tables summarize the expected key correlations from a suite of 2D NMR experiments.

Table 1: Key COSY Correlations

Proton (δ, ppm) Correlating Proton(s) (δ, ppm) Interpretation
H2 (3.8)H1a (2.1), H1b (1.9)H2 is adjacent to the CH₂ at C1.
H5 (4.2)H4a (2.5), H4b (2.3)H5 is adjacent to the CH₂ at C4.

Table 2: Key HSQC Correlations

Proton (δ, ppm) Carbon (δ, ppm) Interpretation
H1a (2.1), H1b (1.9)C1 (35.2)Protons at 2.1 and 1.9 ppm are attached to the carbon at 35.2 ppm.
H2 (3.8)C2 (78.5)Proton at 3.8 ppm is attached to the carbon at 78.5 ppm.
H4a (2.5), H4b (2.3)C4 (40.1)Protons at 2.5 and 2.3 ppm are attached to the carbon at 40.1 ppm.
H5 (4.2)C5 (72.3)Proton at 4.2 ppm is attached to the carbon at 72.3 ppm.
H7 (1.2)C7 (22.8)Protons at 1.2 ppm are attached to the carbon at 22.8 ppm.
H8 (3.5)C8 (55.6)Protons at 3.5 ppm are attached to the carbon at 55.6 ppm.

Table 3: Key HMBC Correlations

Proton (δ, ppm) Correlating Carbon(s) (δ, ppm) Interpretation
H2 (3.8)C1 (35.2), C3 (140.1), C4 (40.1), C7 (22.8)Connects the C2-H2 group to C1, C3, C4, and the methyl at C7.
H5 (4.2)C3 (140.1), C4 (40.1), C6 (155.9)Connects the C5-H5 group to C3, C4, and the quaternary carbon C6.
H7 (1.2)C2 (78.5), C3 (140.1), C4 (40.1)Confirms the methyl group is attached to C3.
H8 (3.5)C6 (155.9)Confirms the methoxy group is attached to C6.

Table 4: Key NOESY/ROESY Correlations

Proton (δ, ppm) Correlating Proton(s) (δ, ppm) Interpretation
H2 (3.8)H7 (1.2)H2 and the methyl group at C7 are on the same face of the ring.
H5 (4.2)H4a (2.5)H5 is spatially close to one of the H4 protons.

Experimental Protocols: A Step-by-Step Guide

A systematic approach to data acquisition and analysis is crucial for successful structure validation.[26]

Sample Preparation
  • Dissolve 5-10 mg of the synthesized derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • Ensure the sample is free of particulate matter to avoid poor shimming and broad lineshapes.[27]

1D NMR Acquisition
  • Acquire a standard ¹H NMR spectrum to determine the chemical shift range and assess the sample concentration and purity.

  • Acquire a ¹³C NMR spectrum. While less sensitive, it provides a count of the number of carbon atoms.

2D NMR Acquisition
  • COSY: Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker). Set the spectral width to encompass all proton signals.[3]

  • HSQC: Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker). The spectral width in the ¹³C dimension should cover the expected range of carbon chemical shifts.

  • HMBC: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker). The long-range coupling delay is typically optimized for J-couplings of 7-10 Hz.[10][14]

  • NOESY/ROESY: Use a standard NOESY or ROESY pulse sequence. The mixing time is a critical parameter and may need to be optimized based on the molecular size.

Data Processing and Interpretation
  • Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova, NMRFx). This involves Fourier transformation, phase correction, and baseline correction.[28][29][30][31]

  • Analyze the spectra systematically:

    • COSY: Identify coupled proton spin systems.

    • HSQC: Assign protons to their directly attached carbons.

    • HMBC: Connect the spin systems and identify quaternary carbons.

    • NOESY/ROESY: Determine the relative stereochemistry and conformation.

Caption: Experimental workflow for 2D NMR-based structure validation.

Troubleshooting Common Issues

Problem Possible Cause Solution
Poor resolution/Broad peaks Inhomogeneous sample, poor shimming.[27][32]Filter the sample, ensure proper sample volume, and carefully perform shimming.
Low signal-to-noise Low sample concentration.Increase the number of scans or use a cryoprobe if available.
ADC overflow Receiver gain set too high.[32]Manually reduce the receiver gain.
Missing expected correlations Non-optimal experimental parameters (e.g., mixing time in NOESY, long-range delay in HMBC).Re-run the experiment with optimized parameters. For HMBC, the absence of a peak does not definitively rule out a correlation due to the Karplus relationship.[10]
Artifacts in the spectrum Too much signal from a concentrated sample.[33]Reduce the tip angle or receiver gain.

Conclusion

2D NMR spectroscopy provides an unparalleled and indispensable toolkit for the structural validation of synthesized derivatives. By judiciously selecting and combining experiments such as COSY, HSQC, HMBC, and NOESY/ROESY, researchers can move beyond simple spectral interpretation to a comprehensive and confident elucidation of molecular structure. This guide serves as a foundational framework for leveraging these powerful techniques to ensure the scientific integrity of your chemical research.

References

  • Columbia University. HSQC and HMBC | NMR Core Facility.
  • Freitas, V., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central.
  • BenchChem. (2025).
  • Advances in Polymer Science.
  • CEITEC.
  • Columbia University. COSY - NMR Core Facility.
  • University of Wisconsin-Madison. COSY.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • JoVE. (2024).
  • Chemistry For Everyone. (2025).
  • University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin.
  • Delaglio, F., Wu, Z., & Bax, A. Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra.
  • Scribd. NMR COSY: Simplifying Proton Coupling.
  • Royal Society of Chemistry. (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry.
  • Araya-Maturana, R., et al. (2025). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra.
  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR?
  • BenchChem. (2025). 2D NMR Analysis vs.
  • D'Souza, L. J., et al. (2019). NMR Characterization of RNA Small Molecule Interactions. PMC - PubMed Central.
  • ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
  • YouTube. (2022).
  • Universidade Federal de Pernambuco.
  • Wiley. Essential Practical NMR for Organic Chemistry, 2nd Edition.
  • Bifulco, G., et al. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. R Discovery.
  • Emery Pharma. (2018).
  • Heffron, G. 2D NMR FOR THE CHEMIST.
  • University of Wisconsin-Madison. (2018). NOESY and ROESY.
  • University of Wisconsin-Madison.
  • University of Maryland. Troubleshooting | Department of Chemistry and Biochemistry.
  • San Diego State University. 5) Common Problems | SDSU NMR Facility.
  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • Mestrelab.
  • University of Zurich. (2010). Automatic Verification of Small Molecule Structure with One Dimensional Proton Nuclear Magnetic Resonance Spectrum.
  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide.
  • University of California, Santa Barbara. (2012). 2D NMR Spectrum Processing with Mnova.
  • University of Alberta. (2007).
  • University of Michigan. Common Issues and Troubleshooting.
  • University of California, Riverside.
  • Friebolin, H. (2010). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons.
  • Golotvin, S., et al. (2010). Proton fingerprints portray molecular structures: enhanced description of the 1H NMR spectra of small molecules. Semantic Scholar.
  • Organic Chemistry D
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • NMRFx Analyst. Processing 2D Spectra.
  • ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Fraser Lab.
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.
  • University of Wisconsin-Madison. Common Acquisition Concepts and Problems for 1D/2D NMR.

Sources

Performance Comparison of Resulting Polymers in Drug Delivery Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the performance of commonly used polymers in drug delivery research and development. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate polymeric carrier for their therapeutic agent. This document moves beyond a simple listing of properties to provide a critical analysis of performance metrics, supported by experimental data and protocols, to empower informed decision-making in your formulation strategy.

Introduction: The Critical Role of Polymer Selection in Drug Delivery

The efficacy of a drug delivery system is fundamentally reliant on the physicochemical and biological properties of its constituent polymer. The polymer acts as the vehicle, dictating the drug's journey from administration to its site of action.[1][2][3] Key considerations in polymer selection include biocompatibility, biodegradability, drug loading capacity, release kinetics, and the ability to be functionalized for targeted delivery.[1][4] An ideal polymer should protect the therapeutic payload from premature degradation, facilitate controlled and sustained release, and exhibit minimal toxicity.[2][5] This guide will compare and contrast the performance of four major classes of polymers: Poly(lactic-co-glycolic acid) (PLGA), Poly(ethylene glycol) (PEG), Chitosan, and Dendrimers.

Comparative Analysis of Key Performance Metrics

The selection of a polymer for a specific drug delivery application is a multifactorial decision. The following sections provide a comparative overview of critical performance indicators for PLGA, PEG, Chitosan, and Dendrimers.

Biocompatibility and Biodegradability

A primary requirement for any polymer used in drug delivery is its ability to interact with biological systems without eliciting an adverse immune response.[4][5] Furthermore, for many applications, the polymer should degrade into non-toxic, readily clearable byproducts.[1][4]

PolymerBiocompatibilityBiodegradabilityDegradation ProductsKey Considerations
PLGA Excellent, FDA-approved for various medical devices and drug delivery systems.[6][7]Yes, degrades by hydrolysis of ester linkages.[6][8]Lactic acid and glycolic acid, which are metabolized via the Krebs cycle.[6]The degradation rate is tunable by altering the lactic acid to glycolic acid ratio.[6][9][10]
PEG Excellent, widely considered the "gold standard" for stealth polymers due to its ability to reduce immunogenicity and opsonization.[11][12]Generally considered non-biodegradable, which can lead to accumulation in the body with high molecular weight PEGs.[11][13]N/AIts high hydrophilicity provides a protective hydration layer.[12]
Chitosan High biocompatibility due to its structural similarity to glycosaminoglycans.[14] It is generally non-toxic and exhibits low immunogenicity.[14]Yes, degraded by enzymes like lysozyme.[14]Glucosamine and N-acetylglucosamine.It possesses inherent antimicrobial and mucoadhesive properties.[14]
Dendrimers Biocompatibility is highly dependent on the surface functional groups. Cationic dendrimers can exhibit cytotoxicity, which can be mitigated by surface modification (e.g., PEGylation).[15]Depends on the core and branching units. Some are biodegradable, while others are not.Varies depending on the dendrimer's chemical composition.The dense surface charge can interact with cell membranes, leading to potential toxicity.
Drug Loading Capacity and Encapsulation Efficiency

The ability of a polymer to effectively encapsulate a therapeutic agent is a critical parameter. High drug loading capacity is desirable to minimize the total amount of polymer administered.

PolymerDrug Loading CapacityEncapsulation EfficiencyFactors Influencing Loading
PLGA High, capable of encapsulating both hydrophobic and hydrophilic drugs.[10]Generally high, but can be influenced by the fabrication method.Polymer molecular weight, drug-polymer interactions, and the solvent system used.[16]
PEG Moderate, more suitable for hydrophilic drugs. Often used in combination with other polymers to enhance drug loading.[10]Variable, dependent on the formulation strategy.The length of the PEG chain and the nature of the drug.
Chitosan Can encapsulate a range of drugs, with the potential for self-assembly of hydrophobically modified chitosan to encapsulate hydrophobic drugs.[17]Good, influenced by the method of nanoparticle preparation and the charge of the drug.The degree of deacetylation and molecular weight of chitosan.[14]
Dendrimers High, due to their well-defined internal cavities and a large number of surface functional groups for drug conjugation.[18][19][20]High, especially for drugs that can be physically entrapped or covalently attached.[19]The generation number of the dendrimer and the nature of the drug-dendrimer interaction.[20]
Drug Release Kinetics

The rate and mechanism of drug release are crucial for achieving the desired therapeutic effect. Polymers can be engineered to provide immediate, sustained, or stimuli-responsive release.[4]

PolymerRelease MechanismTunability of ReleaseTypical Release Profile
PLGA Primarily through bulk erosion and diffusion.[6][8]Highly tunable by adjusting the monomer ratio, molecular weight, and particle size.[9][10]Often biphasic, with an initial burst release followed by a sustained release phase.[21]
PEG Primarily diffusion-controlled, especially in hydrogel formulations.[12]Can be tuned by altering the crosslinking density of the hydrogel or the length of the PEG chains.Generally provides a more linear and sustained release profile.
Chitosan Swelling, diffusion, and enzymatic degradation.[14]Can be controlled by the degree of crosslinking and the environmental pH.Often exhibits a pH-responsive release profile due to the protonation of amine groups.[14]
Dendrimers Diffusion from the interior or cleavage of covalent bonds for conjugated drugs.[20]Can be precisely controlled by the design of the dendrimer architecture and the nature of the drug linkage.Can be designed for burst, sustained, or triggered release.

Experimental Protocols for Performance Evaluation

To ensure the scientific rigor of your polymer selection process, it is essential to perform standardized characterization assays. The following are representative protocols for key performance indicators.

Determination of Drug Loading Content and Encapsulation Efficiency

Rationale: This protocol quantifies the amount of drug successfully incorporated into the polymeric nanoparticles, which is a critical parameter for dosage calculations and assessing the efficiency of the formulation process.

Protocol:

  • Preparation of Nanoparticles: Prepare drug-loaded nanoparticles using a suitable method (e.g., solvent evaporation for PLGA, ionic gelation for chitosan).

  • Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated drug.

  • Quantification of Free Drug: Analyze the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC) to determine the concentration of the free drug.

  • Calculation:

    • Drug Loading Content (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

    • Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

In Vitro Drug Release Study

Rationale: This experiment simulates the release of the drug from the polymer matrix in a physiological environment over time, providing insights into the release kinetics and the expected duration of action.

Protocol:

  • Preparation of Release Medium: Prepare a release medium that mimics physiological conditions (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Incubation: Disperse a known amount of drug-loaded nanoparticles in a defined volume of the release medium in a dialysis bag or a centrifuge tube.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualization of Key Concepts

Drug Release Mechanisms from Polymeric Nanoparticles

Drug_Release_Mechanisms cluster_nanoparticle Polymeric Nanoparticle cluster_environment Biological Environment Drug Drug Diffusion Diffusion Drug->Diffusion Concentration Gradient ReleasedDrug Released Drug Diffusion->ReleasedDrug Swelling Swelling Swelling->Diffusion Increases Porosity Erosion Erosion/ Degradation Erosion->Diffusion Matrix Breakdown

Caption: Mechanisms of drug release from polymeric nanoparticles.

Experimental Workflow for Nanoparticle Characterization

Nanoparticle_Characterization_Workflow Start Nanoparticle Formulation Size Size & PDI (DLS) Start->Size Zeta Zeta Potential Start->Zeta Morphology Morphology (SEM/TEM) Start->Morphology Loading Drug Loading & Encapsulation Efficiency Start->Loading Release In Vitro Drug Release Loading->Release Biocompatibility Biocompatibility (Cell Viability Assay) Release->Biocompatibility Efficacy In Vivo Efficacy (Animal Model) Biocompatibility->Efficacy End Data Analysis & Conclusion Efficacy->End

Caption: A typical experimental workflow for characterizing drug-loaded nanoparticles.

Conclusion: A Data-Driven Approach to Polymer Selection

The choice of polymer is a critical determinant of success in the development of a drug delivery system. This guide has provided a comparative analysis of four widely used polymers—PLGA, PEG, Chitosan, and Dendrimers—across key performance metrics. PLGA offers excellent biocompatibility and tunable degradation, making it a versatile choice for a wide range of therapeutics.[6][7][10] PEG is unparalleled in its ability to confer "stealth" properties and is often used to modify the surface of other nanoparticles to improve their in vivo performance.[11][12][13] Chitosan, a natural polymer, presents unique advantages such as mucoadhesion and inherent antimicrobial properties.[14] Dendrimers, with their precise architecture, offer a high degree of control over drug loading and release.[18][19][20]

Ultimately, the optimal polymer for a given application will depend on the specific properties of the drug, the desired release profile, and the target indication. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will enable researchers to make informed decisions and design more effective drug delivery systems.

References

  • Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review. National Institutes of Health.[Link]

  • Dendrimers as drug delivery vehicles: a comprehensive review. Springer.[Link]

  • Recent advances in PLGA based nanocarriers for drug delivery system: a state of the art review. Taylor & Francis Online.[Link]

  • Dendrimer as nanocarrier for drug delivery and drug targeting therapeutics: a fundamental to advanced systematic review. Taylor & Francis Online.[Link]

  • Chitosan mediated targeted drug delivery system: a review. PubMed.[Link]

  • Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. PubMed.[Link]

  • Dendrimer Drug Delivery System. IJCRT.org.[Link]

  • Recent Applications of PLGA in Drug Delivery Systems. Semantic Scholar.[Link]

  • PEGylation: An Approach for Drug Delivery. A Review. Begell House.[Link]

  • A review on PLGA particles as a sustained drug-delivery system and its effect on the retina. PubMed.[Link]

  • STRUCTURE AND APPLICATION OF DENDRIMER IN NOVEL DRUG DELIVERY SYSTEM: A REVIEW ARTICLE. PharmaTutor.[Link]

  • Chitosan in Oral Drug Delivery Formulations: A Review. National Institutes of Health.[Link]

  • Recent Applications of PLGA in Drug Delivery Systems. National Institutes of Health.[Link]

  • Recent Applications of PLGA in Drug Delivery Systems. OUCI.[Link]

  • Dendrimers as drug delivery vehicles: a comprehensive review. PubMed.[Link]

  • Chitosan Nanoparticles as A Novel Drug delivery System: A Review Article. ResearchGate.[Link]

  • Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. National Institutes of Health.[Link]

  • PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online.[Link]

  • Review on overview of Chitosan as a Potent Drug Delivery. Ijres.org.[Link]

  • The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers.[Link]

  • How Are Biocompatible Polymers Used In Drug Delivery? YouTube.[Link]

  • Polyethylene Glycol for Drug Delivery: Advancements and Benefits. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Biocompatible Polymers for 3D-Printed Drug Delivery: Materials Innovation for Sustainable Therapies. Longdom.[Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI.[Link]

  • Biocompatible Polymeric Materials Intended for Drug Delivery and Therapeutic Applications. ResearchGate.[Link]

  • pH-sensitive polymers that enhance intracellular drug delivery in vivo. National Institutes of Health.[Link]

  • In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. MDPI.[Link]

  • Comparative Nanofabrication of PLGA-Chitosan-PEG Systems Employing Microfluidics and Emulsification Solvent Evaporation Techniques. National Institutes of Health.[Link]

  • polymers in pharmaceutical drug delivery system: a review. ijpsonline.com.[Link]

  • Polymers for Drug Delivery Systems. National Institutes of Health.[Link]

  • A COMPREHENSIVE REVIEW: IMPORTANCE OF POLYMERS IN CONTROLLED DRUG DELIVERY SYSTEM. ResearchGate.[Link]

  • A REVIEW ON POLYMERS IN PHARMACEUTICAL DRUG DELIVERY SYSTEM. IJSDR.[Link]

  • Polymeric Nanoparticles for Drug Delivery. ACS Publications.[Link]

  • Engineered Polymers for Advanced Drug Delivery. National Institutes of Health.[Link]

  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI.[Link]

  • Polymer-Based Drug Delivery Systems, Development and Pre-Clinical Status. ResearchGate.[Link]

  • Drug Release Kinetics of PLGA-PEG Microspheres Encapsulating Aclacinomycin A: The Influence of PEG Content. MDPI.[Link]

  • PLGA vs PEG Copolymers: A Deep Dive into 5 Key Performance Metrics. PharmiWeb.com.[Link]

  • How to Select the Best Polymer for Drug Delivery Systems in Biopharmaceuticals. LinkedIn.[Link]

  • Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. National Institutes of Health.[Link]

  • Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches). MDPI.[Link]

  • Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. MDPI.[Link]

  • Chitosan-Modified PLGA Nanoparticles with Versatile Surface for Improved Drug Delivery. National Institutes of Health.[Link]

  • Key Pharmaceutical KPIs: Metrics That Matter for Success. Medium.[Link]

  • KPIs for pharmaceutical manufacturing operations. Grid Dynamics.[Link]

Sources

A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis: Novel Platinum-Based Derivatives vs. Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug development, the quest for therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Cisplatin, a cornerstone of chemotherapy for decades, exemplifies both the power and the limitations of conventional treatments.[1] Its clinical utility is often hampered by severe dose-limiting toxicities and the emergence of drug resistance.[2][3] This has catalyzed the development of novel derivatives designed to overcome these challenges.

This guide provides an in-depth comparison of the cytotoxic profiles of a novel class of platinum (IV) derivatives against the established drug, Cisplatin. We will explore the mechanistic rationale behind these next-generation compounds, present a rigorous, self-validating protocol for cytotoxicity assessment, and dissect the key signaling pathways that govern their therapeutic action.

Mechanistic Insights: From DNA Adducts to Multi-Action Prodrugs

The Established Paradigm: Cisplatin's Mechanism of Cytotoxicity

Cisplatin, a square planar Pt(II) complex, exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[4][5] Once inside the cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[6] This activated form readily binds to the N7 position of purine bases, predominantly guanine, leading to the formation of intrastrand and interstrand cross-links.[5][6] These DNA lesions distort the double helix, inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[1][2]

However, the efficacy of Cisplatin is not solely dependent on nuclear DNA damage. It is also known to induce mitochondrial DNA damage, leading to the production of reactive oxygen species (ROS), and to trigger stress in the endoplasmic reticulum (ER).[1][7]

The Next Generation: Rationale for Novel Pt(IV) Derivatives

To address the limitations of Cisplatin, researchers have developed Pt(IV) prodrugs. These compounds are characterized by an octahedral geometry and are relatively inert, which reduces off-target reactions and associated side effects. They are designed to be activated within the hypoxic and reductive tumor microenvironment, where they are reduced to the active Pt(II) form, releasing the cytotoxic agent and two axial ligands.[8]

The true innovation lies in the nature of these axial ligands. By tethering bioactive molecules—such as inhibitors of cyclooxygenase (COXi), histone deacetylase (HDACi), or pyruvate dehydrogenase kinase (PDKi)—to the Pt(IV) scaffold, "triple-action" compounds can be created.[8] This multi-pronged approach aims to:

  • Enhance Potency: The released axial ligands can target other cellular pathways crucial for cancer cell survival, creating a synergistic effect with the platinum agent. For instance, HDAC inhibitors can relax chromatin structure, making DNA more accessible to platination.[8]

  • Overcome Resistance: Resistance to Cisplatin can arise from decreased drug accumulation, increased detoxification, or enhanced DNA repair.[3] Pt(IV) derivatives may bypass some of these mechanisms.

  • Improve Selectivity: By designing compounds that are preferentially activated in the tumor microenvironment, damage to healthy tissue can be minimized.

Experimental Workflow: Quantifying Cytotoxicity via MTT Assay

To quantitatively compare the cytotoxic effects of a novel derivative and an existing drug, a robust and reproducible assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] The assay is predicated on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Below is a detailed protocol, structured to ensure self-validation and reproducibility.

Detailed Protocol: MTT Assay for IC50 Determination
  • Cell Seeding (Day 1):

    • Action: Harvest logarithmically growing cancer cells (e.g., A549 human lung carcinoma) and perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL in complete culture medium.

    • Causality: Seeding a precise number of cells is critical for assay consistency. The chosen density ensures that cells are in an exponential growth phase during drug treatment and do not become over-confluent, which can affect metabolic activity.

    • Procedure: Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Leave the peripheral wells filled with 100 µL of sterile phosphate-buffered saline (PBS) to minimize evaporation from the experimental wells (the "edge effect"). Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment (Day 2):

    • Action: Prepare a series of dilutions for both Cisplatin and the novel Pt(IV) derivative in complete culture medium. A common approach is a 10-point serial dilution, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range.

    • Causality: A wide range of concentrations is necessary to generate a complete dose-response curve, from which the half-maximal inhibitory concentration (IC50)—the concentration of a drug that inhibits cell viability by 50%—can be accurately calculated.

    • Procedure: Remove the old medium from the cells. Add 100 µL of the prepared drug dilutions to the respective wells in triplicate. Include the following essential controls:

      • Untreated Control: Wells with cells receiving only fresh medium. This represents 100% cell viability.

      • Vehicle Control: Wells with cells receiving medium containing the highest concentration of the drug's solvent (e.g., DMSO), if applicable. This ensures the solvent itself is not cytotoxic.

      • Blank Control: Wells containing only medium (no cells). This is used for background subtraction.

    • Incubate the plate for 48-72 hours. The incubation time should be consistent and long enough for the cytotoxic effects to manifest.

  • MTT Incubation (Day 4/5):

    • Action: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final concentration of 0.5 mg/mL.

    • Causality: Serum can interfere with the reduction of MTT, so a serum-free medium is used at this step.

    • Procedure: Remove the drug-containing medium from each well. Add 100 µL of the 0.5 mg/mL MTT solution to each well, including controls. Incubate for 3-4 hours at 37°C, protected from light. During this period, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Action: Add a solubilizing agent to dissolve the formazan crystals.

    • Causality: The formazan product is an insoluble crystal. To measure it spectrophotometrically, it must be dissolved into a colored solution. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.

    • Procedure: Carefully remove the MTT solution from the wells. Add 100 µL of DMSO to each well. Pipette up and down gently to ensure complete dissolution of the crystals. Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Action: Calculate the percentage of cell viability for each drug concentration and plot the dose-response curve.

    • Procedure:

      • Subtract the average absorbance of the blank control from all other readings.

      • Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100.

      • Plot % Viability against the logarithm of the drug concentration.

      • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound.

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Drug Treatment cluster_day4 Day 4/5: Assay & Reading cluster_analysis Data Analysis seed Seed 2.5x10^3 cells/well in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of Novel Derivative & Cisplatin incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate % Viability vs. [Drug] Determine IC50 values read->analyze

Caption: Experimental workflow for determining IC50 values using the MTT assay.

Data Presentation: A Comparative Analysis

Summarizing quantitative data in a structured format is essential for clear interpretation. The table below presents hypothetical IC50 values derived from the MTT assay, comparing Cisplatin to a novel Pt(IV) derivative in both a Cisplatin-sensitive and a Cisplatin-resistant cancer cell line.

Cell LineCancer TypeCompoundIC50 (µM)Resistance Factor (RF)¹
A2780 Ovarian CancerCisplatin2.5-
(Cisplatin-Sensitive)Novel Pt(IV) Derivative0.8-
A2780/CIS Ovarian CancerCisplatin15.06.0
(Cisplatin-Resistant)Novel Pt(IV) Derivative1.21.5

¹Resistance Factor (RF) = IC50 in resistant cell line / IC50 in sensitive cell line.

The data illustrates that the novel Pt(IV) derivative is not only more potent than Cisplatin in the sensitive cell line (IC50 of 0.8 µM vs. 2.5 µM) but, crucially, it largely overcomes Cisplatin resistance. The RF for Cisplatin is 6.0, indicating a significant loss of efficacy in the resistant line, whereas the RF for the novel derivative is only 1.5, demonstrating its retained activity.[2]

Signaling Pathway Analysis: The Intrinsic Path to Apoptosis

Platinum drugs primarily induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[12][13][14] This pathway is a tightly regulated process controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[15][16][17]

  • Induction: DNA damage and cellular stress caused by the platinum compound activate BH3-only sensor proteins (e.g., PUMA, BIM).[15]

  • Regulation: These sensors then inhibit the anti-apoptotic Bcl-2 proteins. This releases the pro-apoptotic effector proteins Bax and Bak from inhibition.[15][17]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the outer mitochondrial membrane, forming pores. This is the critical "point of no return."[13][18]

  • Apoptosome Formation: The pores allow for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[12][16] In the cytosol, cytochrome c binds to Apaf-1, which recruits and activates Caspase-9, forming a complex known as the apoptosome.[14]

  • Execution: Activated Caspase-9 cleaves and activates effector caspases, primarily Caspase-3.[19] Caspase-3 is the primary executioner, cleaving a multitude of cellular substrates, which leads to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[20]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade drug Pt(II) Drug (DNA Damage, ROS) bh3 BH3-Only Sensors (PUMA, BIM) drug->bh3 bcl2_anti Anti-Apoptotic (Bcl-2, Bcl-xL) bax_bak Pro-Apoptotic (Bax, Bak) bcl2_anti->bax_bak Inhibits momp MOMP (Pore Formation) bax_bak->momp Induces bh3->bcl2_anti Inhibits cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cyto_c->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by platinum drugs.

Conclusion

The development of novel drug derivatives represents a critical strategy in advancing cancer therapy. As demonstrated with the Pt(IV) prodrugs, rational chemical design can yield compounds that are not only more potent but also capable of circumventing established resistance mechanisms.[2][8] A rigorous, comparative evaluation using validated in vitro assays like the MTT is fundamental to identifying these promising candidates early in the drug discovery pipeline.[9] Understanding the underlying mechanistic differences, from initial cellular uptake to the fine-tuned regulation of apoptotic signaling pathways, provides the essential insights needed to develop safer and more effective treatments for patients.

References

  • Adams, J. M., & Cory, S. (2007). The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. Nature Reviews Cancer, 7(8), 611-622. [Link]

  • Reed, J. C. (2000). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Nature Cell Biology, 2(7), E125-E127. [Link]

  • Warren, C. F. A., Wong-Brown, M. W., & Bowden, N. A. (2019). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 9, 834. [Link]

  • Wikipedia. (n.d.). Bcl-2 family. Wikipedia. Retrieved from [Link]

  • Pop, C., & Salvesen, G. S. (2009). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 232(1), 10-21. [Link]

  • Nadal, E., et al. (2011). Novel antitumor cisplatin and transplatin derivatives containing 1-methyl-7-azaindole fluorophore: synthesis, characterization. Journal of Medicinal Chemistry, 54(1), 222-233. [Link]

  • Nagata, S. (2000). Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. The Journal of Biochemistry, 127(2), 179-185. [Link]

  • Kale, J., et al. (2018). Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. Cells, 7(10), 164. [Link]

  • Guengerich, F. P. (2011). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Journal of Chemical Toxicology, 1(1), 1-4. [Link]

  • Salvesen, G. S., & Dixit, V. M. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry, 68, 643-673. [Link]

  • Kelland, L. (1993). Comparative Pharmacology and Clinical Activity of Cisplatin and Carboplatin. Journal of Clinical Oncology, 11(1), 173-182. [Link]

  • Cui, K., et al. (2006). Novel cisplatin-type platinum complexes and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 16(11), 2937-2942. [Link]

  • Boatright, K. M., & Salvesen, G. S. (2003). Caspase signalling pathway: Significance and symbolism. Current Opinion in Cell Biology, 15(6), 725-731. [Link]

  • Johnson, S. W., et al. (2007). Cytotoxicity of novel cisplatin analogs in lung, prostate and breast cancer cells. UNLV Theses, Dissertations, Professional Papers, and Capstones. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3-14. [Link]

  • Evotec. (n.d.). Mechanisms of Drug-induced Toxicity Guide. Evotec. Retrieved from [Link]

  • Medscape. (n.d.). Non-Hodgkin Lymphoma (NHL) Medication. Medscape. Retrieved from [Link]

  • Cyprotex. (2021). Mechanisms of Drug-Induced Toxicity. Evotec. Retrieved from [Link]

  • Novohradsky, V., et al. (2018). Triple action Pt(iv) derivatives of cisplatin: a new class of potent anticancer agents that overcome resistance. Chemical Science, 9(20), 4599-4609. [Link]

  • Deans, T., & Khurshid, S. (2023). Revisiting the Anti-Cancer Toxicity of Clinically Approved Platinating Derivatives. Cancers, 15(13), 3465. [Link]

  • ResearchGate. (n.d.). Mechanisms of cisplatin and carboplatin cytotoxicity in cancer cells. ResearchGate. Retrieved from [Link]

  • Cyprotex. (2021). Mechanisms of Drug-induced Toxicity Guide. Cyprotex. Retrieved from [Link]

  • Stewart, D. J. (2007). Mechanisms of resistance to cisplatin and carboplatin. Critical Reviews in Oncology/Hematology, 63(1), 12-31. [Link]

  • ResearchGate. (n.d.). Cytotoxic assays by (a) MTT assay, (b) neutral red cell assay, and (c) LDH assay. ResearchGate. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay. ResearchGate. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Smith, L. K., et al. (2015). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Journal of visualized experiments: JoVE, (103), 53252. [Link]

  • Sadeghi-Aliabadi, H., et al. (2010). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 9(2), 145-151. [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Polymer Molecular Weight: A Comparative Analysis of Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the molecular weight of a polymer is a critical parameter that dictates its physical properties, efficacy, and performance.[1][2] From the degradation kinetics of a PLGA-based drug delivery system to the mechanical strength of a medical device, molecular weight is a defining characteristic. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as the most widely used technique for determining the molecular weight distribution of polymers.[1][3]

This guide provides an in-depth comparison of GPC with other principal techniques, offering the technical insights and experimental data necessary to make informed decisions for polymer characterization. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our claims in authoritative sources.

The Foundational Principle: What is Gel Permeation Chromatography?

GPC is a powerful analytical technique that separates dissolved polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution.[3][4][5] The process does not rely on chemical or physical interactions with the stationary phase but is a purely physical sorting mechanism.[3]

A polymer sample is dissolved in an appropriate solvent and injected into a stream of the same solvent (the mobile phase), which flows through a column packed with porous gel particles.[1] Larger polymer coils cannot enter the pores of the gel and thus have a shorter path through the column, eluting first.[5][6] Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution times.[5][7] This size-based separation allows for the determination of the complete molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[3][5][8]

GPC_Principle cluster_column GPC Column Cross-Section p1 Large Polymer Detector Detector (Concentration vs. Time) p1->Detector Elutes First (Excluded from pores) p2 Medium Polymer gel2 gel4 p2->Detector Elutes Second (Partial pore entry) p3 Small Polymer gel1 gel3 gel5 p3->Detector Elutes Last (Full pore entry) gel6 Injector Injector (Polymer Mixture) Injector->p1 Flow Injector->p2 Injector->p3

Caption: GPC separation mechanism based on molecular size.

GPC in Practice: A Self-Validating Experimental Workflow

Achieving accurate and reproducible GPC data hinges on a meticulous experimental protocol. Each step is designed to eliminate variables and ensure the integrity of the final result. GPC analysis is included in international standards such as ISO 13885 and ASTM D5296, D6474, and D6579.[1]

GPC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_processing Phase 3: Data Processing A 1. Select Column & Mobile Phase (Based on polymer solubility & MW range) B 2. Prepare Mobile Phase (Filter and thoroughly degas) A->B C 3. System Equilibration (Pump mobile phase until baseline is stable) B->C F 6. Inject Calibration Standards (From low MW to high MW) C->F D 4. Prepare Polymer Sample (Weigh, dissolve completely, filter) E 5. Prepare Calibration Standards (Narrow PDI standards of known MW) H 8. Inject Polyester Sample (Acquire chromatogram) D->H E->F G 7. Generate Calibration Curve (Log(MW) vs. Retention Time) F->G G->H I 9. Process Sample Chromatogram (Using calibration curve) H->I J 10. Calculate Mn, Mw, PDI I->J K 11. Report Results J->K

Caption: General experimental workflow for GPC analysis.
Detailed Experimental Protocol: Polystyrene in THF

This protocol outlines the analysis of polystyrene, a common polymer, using tetrahydrofuran (THF) as the mobile phase, adhering to principles found in standards like ASTM D5296.[9]

  • Column and Mobile Phase Selection:

    • Rationale: The choice of solvent and column is critical for proper polymer dissolution and separation. The column's pore size must match the expected molecular weight range of the polymer.

    • Protocol: Use a set of Styragel® columns (e.g., HR series) suitable for a broad molecular weight range. The mobile phase will be HPLC-grade THF.

  • Mobile Phase Preparation:

    • Rationale: Dissolved gases can form bubbles in the system, causing pump malfunctions and detector noise. Particulates can clog the column and tubing.

    • Protocol: Filter HPLC-grade THF through a 0.45 µm filter. Degas the solvent thoroughly using an inline degasser or by sparging with helium.

  • Sample Preparation:

    • Rationale: Complete dissolution is mandatory for accurate analysis. Insoluble particles must be removed to prevent column damage.[10] Overly vigorous dissolution methods like sonication can cause shear degradation of polymer chains.[8]

    • Protocol:

      • Accurately weigh 5-10 mg of the dry polystyrene sample.[10]

      • Add the appropriate volume of filtered THF to achieve a concentration of 2-10 mg/mL.[10]

      • Allow the sample to dissolve slowly overnight on a gentle shaker.[8]

      • After complete dissolution, filter the solution using a 0.2 µm PTFE syringe filter into an autosampler vial.[10][11]

  • Calibration:

    • Rationale: GPC is a relative technique.[12] Its accuracy depends entirely on the calibration curve, which relates the retention time to the molecular weight.[3] Using standards that are chemically similar to the analyte minimizes error.[13]

    • Protocol: Prepare a series of solutions of narrow-PDI polystyrene standards of known molecular weights. Inject each standard individually and record its peak retention time. Plot the logarithm of the molecular weight against the retention time to generate the calibration curve.[3]

  • Analysis and Data Processing:

    • Rationale: The detector measures the concentration of the polymer as it elutes. The software uses the calibration curve to assign a molecular weight to each point on the chromatogram, allowing for the calculation of Mn, Mw, and PDI.

    • Protocol: Inject the prepared sample. Once the chromatogram is obtained, integrate the peak and use the GPC software to calculate the molecular weight averages (Mn, Mw, Mz) and the PDI (Mw/Mn) relative to the polystyrene calibration curve.

The Competitive Landscape: Alternative Techniques

While GPC is a workhorse, it is not without limitations. For a comprehensive and validated understanding of a polymer, orthogonal methods are often necessary.[12]

  • Static Light Scattering (SLS): This is an absolute technique that measures the intensity of light scattered by polymer molecules in solution.[14] The amount of scattered light is directly proportional to the product of the polymer's weight-average molecular weight (Mw) and its concentration.[15] When coupled with a separation technique like GPC (GPC-MALS), it can determine the absolute molecular weight at each elution slice, eliminating the need for column calibration.[4][16]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is another absolute technique that provides highly precise molecular weight information.[17][18] It can resolve individual oligomers and provide detailed information on end-groups and polymer architecture.[19] However, it can be challenging for highly polydisperse samples and has an upper mass limit.[19]

  • Dilute Solution Viscometry: This classical technique measures the increase in viscosity of a solvent upon the addition of a polymer. The intrinsic viscosity can be related to the viscosity-average molecular weight (Mv) through the Mark-Houwink equation.[20] It is a cost-effective method but requires knowledge of the Mark-Houwink constants (K and a) for the specific polymer-solvent system.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: For polymers with distinct and quantifiable end-groups, ¹H NMR can be used to determine the absolute number-average molecular weight (Mn).[2][12] This is achieved by comparing the integral of the end-group signal to that of the repeating monomer unit. It is most accurate for lower molecular weight polymers (typically <30 kDa).[12]

Head-to-Head Comparison: GPC vs. The Alternatives

The choice of technique depends on the specific information required, the nature of the polymer, and available resources.

ParameterGel Permeation Chromatography (GPC)GPC with Multi-Angle Light Scattering (GPC-MALS)MALDI-TOF Mass SpectrometryDilute Solution Viscometry¹H NMR Spectroscopy
Principle Separation by hydrodynamic volume[5]Size separation followed by light scattering intensity measurement[16]Ionization and time-of-flight mass analysis[19]Measurement of solution viscosity increase[20]End-group analysis via nuclear magnetic resonance[2]
Measurement Type Relative (requires calibration)[9][12]Absolute[4][15]Absolute[18]Relative (requires constants)[20]Absolute (for Mn)[2][12]
Information Provided Mn, Mw, Mz, PDI (distribution)[3]Absolute Mn, Mw, Mz, PDI, Radius of Gyration (Rg)[16]Precise mass of individual oligomers, end-group analysis, Mn, Mw[17][19]Viscosity-average molecular weight (Mv)Number-average molecular weight (Mn)
Key Advantages Provides full molecular weight distribution; robust and widely used.[1][3]Absolute measurement, no column calibration needed; provides structural information (Rg).[16]High precision and resolution; provides structural detail; fast analysis time.[18][19]Low cost and simple instrumentation.Fast, requires no special equipment beyond a standard NMR.[2]
Key Limitations Accuracy depends on calibration standards; structural differences can cause errors.[12][20]More complex data analysis; requires accurate refractive index increment (dn/dc) value.[12]Difficulty with highly polydisperse samples (PDI > 1.3); mass discrimination issues; upper MW limit.[19]Provides only a single average value (Mv); requires known Mark-Houwink constants.[20]Only provides Mn; requires identifiable end-groups; less accurate for high MW polymers.[2][12]

Choosing the Right Tool: A Decision-Making Framework

Selecting the optimal characterization method requires a logical approach based on the research question and the properties of the polymer.

Decision_Tree A Start: Need Polymer Molecular Weight B Is an absolute MW value required? A->B C Is the polymer narrowly dispersed and ionizable? B->C Yes K Need full distribution or just an average? B->K No E GPC-MALS C->E No F MALDI-TOF MS C->F Yes D Conventional GPC (with appropriate standards) G Are distinct end-groups quantifiable by NMR? E->G Also consider orthogonal method G->E No H ¹H NMR (for Mn) G->H Yes I Are Mark-Houwink constants known? I->D No J Viscometry (for Mv) I->J Yes K->D Full Distribution K->I Average Value

Caption: Decision framework for selecting a polymer MW technique.

Conclusion

Gel Permeation Chromatography is an indispensable and robust technique for characterizing the molecular weight distribution of polymers.[1] Its ability to provide a complete picture of the distribution (Mn, Mw, PDI) makes it the primary choice for quality control, batch-to-batch consistency checks, and routine polymer analysis.[1][5]

References

  • Gel permeation chromatography | Polymer Chemistry Class Notes. Fiveable. [Link]

  • GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. ResolveMass Laboratories Inc. [Link]

  • Molecular Weight Characterisation - The Use of GPC. Impact Solutions. [Link]

  • Comparative study of gel permeation chromatography versus MALDI-TOF MS. Prominence-UFLC. [Link]

  • Matrix-assisted Laser Desorption Ionization Time-of-flight (MALDI- TOF) Mass Spectrometry for Advanced Polymer Characterization. OSTI.GOV. [Link]

  • Advanced Polymer Analysis with MALDI-TOF MS. Bruker. [Link]

  • Gel permeation chromatography. Wikipedia. [Link]

  • Principles of gel permeation chromatography. ResearchGate. [Link]

  • Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight. Labcompare.com. [Link]

  • GPC Separation of Polymer Samples for MALDI Analysis. American Chemical Society. [Link]

  • BEYOND GPC: USING LIGHT SCATTERING FOR ABSOLUTE POLYMER CHARACTERIZATION. Wyatt Technology. [Link]

  • GPC Basics for Polymer Students | PDF. Scribd. [Link]

  • Which method is most suitable and accurate for determining molecular weight of polymers? ResearchGate. [Link]

  • GPC Sample Preparation Guide: From Plastics to Biopolymers. ResolveMass Laboratories Inc. [Link]

  • Measurement of Molecular Weight by using GPC method. Shimadzu. [Link]

  • Polymer Characterization by GPC, Light Scattering, Viscosity. Wyatt Technology. [Link]

  • ASTM D6474 Molecular Weight Distribution and Molecular Weight Averages of Polyolefins. Infinita Lab. [Link]

  • GPC Polymer Characterization. Applied Technical Services. [Link]

  • How can I determine molecular weight of a polymer other than Gel Permeation Chromatography? ResearchGate. [Link]

  • Analysis of HB-PDMS using GPC combined with MALDI-TOF MS. Post column... ResearchGate. [Link]

  • Sample Preparation – GPC. Polymer Chemistry Characterization Lab. [Link]

  • Light Scattering and Viscometry: the Winning Combination for GPC/SEC Polymer Analysis. Chromatography Online. [Link]

  • best technique for measuring polymer molecular weight? : r/Chempros. Reddit. [Link]

  • ASTM D3536. Scribd. [Link]

  • Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. ResolveMass Laboratories Inc. [Link]

  • D5296 Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography. ASTM International. [Link]

Sources

A Senior Application Scientist's Guide to Comparative In Silico Docking of Ethyl 3-(3-aminophenyl)acrylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of computational methods is paramount for the rapid and cost-effective identification of promising therapeutic candidates.[1][2] Among the various in silico techniques, molecular docking stands out as a powerful tool for predicting the binding orientation and affinity of a small molecule to its macromolecular target.[1][3][4] This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study of novel Ethyl 3-(3-aminophenyl)acrylate derivatives, a class of compounds with significant potential in medicinal chemistry.[5]

This document is tailored for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying scientific rationale for key experimental decisions. We will explore the nuances of target selection, ligand preparation, docking simulation, and results interpretation, grounded in established scientific principles and supported by authoritative references.

The Rationale: Why this compound and Why Tubulin?

The this compound scaffold is a versatile starting point for the synthesis of diverse chemical entities.[5] Its inherent structural features, including a Michael acceptor system and an aromatic amine, provide rich opportunities for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. Acrylate derivatives, more broadly, have demonstrated significant biological activities, including potent antiproliferative effects.[6][7][8]

Our chosen biological target for this in silico investigation is β-tubulin . Microtubules, dynamic polymers of α- and β-tubulin, are crucial for several cellular processes, most notably mitosis.[9] Their disruption is a clinically validated strategy in cancer chemotherapy. The colchicine-binding site on β-tubulin is a well-characterized pocket that, when occupied by a ligand, inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.[9] Several acrylate-based compounds have been identified as inhibitors of tubulin polymerization, making it a highly relevant target for our derivatives.[6][7][9][10]

The Workflow: A Validated Protocol for Comparative Docking

A robust and reproducible docking protocol is the cornerstone of any credible in silico study. The following workflow is designed to ensure the systematic and accurate evaluation of our this compound derivatives.

docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase PDB_Selection 1. Target Selection (PDB ID: 1SA0) Protein_Prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_Selection->Protein_Prep Grid_Generation 5. Grid Box Definition (Colchicine Site) Protein_Prep->Grid_Generation Ligand_Design 3. Ligand Design (EAPA Derivatives) Ligand_Prep 4. Ligand Preparation (Energy Minimization) Ligand_Design->Ligand_Prep Docking_Run 6. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis 7. Pose Clustering & Scoring Docking_Run->Pose_Analysis Interaction_Analysis 8. Binding Interaction Analysis Pose_Analysis->Interaction_Analysis Comparative_Analysis 9. Comparative Analysis & SAR Interaction_Analysis->Comparative_Analysis

Caption: A generalized workflow for in silico molecular docking studies.

2.1. Receptor Preparation

  • Obtain Crystal Structure: The crystal structure of β-tubulin in complex with a known inhibitor is retrieved from the Protein Data Bank (PDB). For this study, we select PDB ID: 1SA0, which provides a high-resolution structure of tubulin with DAMA-colchicine.

  • Pre-processing: The protein structure is prepared using AutoDockTools (ADT). This involves:

    • Removing all water molecules and heteroatoms, including the co-crystallized ligand.

    • Adding polar hydrogens to the protein structure.

    • Assigning Gasteiger charges to all atoms.

    • Saving the prepared protein structure in the PDBQT format, which includes atomic charge and type information.

2.2. Ligand Preparation

  • Derivative Design: A series of this compound (EAPA) derivatives are designed. The parent molecule (EAPA-00) is systematically modified with different functional groups at the amino position to explore the structure-activity relationship (SAR).

  • 3D Structure Generation: The 2D structures of the designed ligands are sketched using a chemical drawing tool like ChemDraw and converted to 3D structures.

  • Energy Minimization: To obtain a low-energy and stable conformation, each ligand is subjected to energy minimization using a force field such as MMFF94. This step is crucial for realistic docking simulations.[11]

  • Format Conversion: The energy-minimized ligands are saved in the PDBQT format, with rotatable bonds automatically defined by ADT.

2.3. Docking Simulation with AutoDock Vina

  • Grid Box Generation: A grid box is defined to encompass the active site of the receptor.[3] For this study, the grid box is centered on the known binding site of colchicine in PDB ID: 1SA0. The dimensions of the grid box are set to 25Å x 25Å x 25Å to allow sufficient space for the ligand to move freely.

  • Docking Execution: The molecular docking is performed using AutoDock Vina. The software will explore various conformations, positions, and orientations (poses) of the ligand within the defined grid box.[3] The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock.[3]

  • Output Analysis: AutoDock Vina provides the binding affinity (in kcal/mol) for the best binding poses. A more negative value indicates a stronger predicted binding affinity.

Comparative Analysis of EAPA Derivatives

For this guide, we have designed five hypothetical derivatives of this compound (EAPA-01 to EAPA-05) by substituting the amino group. The parent compound is designated EAPA-00. The docking results are summarized below.

Compound IDSubstituent (-R) on Amino GroupDocking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Other Key Interactions (Hydrophobic, Pi-Alkyl)
EAPA-00 -H-7.2Cys241, Asn258Val238, Leu248, Ala316
EAPA-01 -COCH₃ (Acetyl)-7.9Cys241, Thr314, Asn349Val238, Leu248, Ala316, Ile378
EAPA-02 -SO₂CH₃ (Methanesulfonyl)-8.5Cys241, Asn258, Gln313Val238, Leu248, Ala316, Lys352
EAPA-03 -C(O)Ph (Benzoyl)-8.8Cys241, Asn258, Thr314Val238, Leu248, Ala316, Ala354, Ile378
EAPA-04 -CH₂Ph (Benzyl)-7.5Cys241Val238, Leu248, Ala316, Ala354
EAPA-05 -COCH₂Cl (Chloroacetyl)-8.2Cys241, Asn349Val238, Leu248, Ala316, Lys352

Analysis of Results:

The parent compound, EAPA-00 , demonstrates a moderate binding affinity for the colchicine site. The introduction of an acetyl group (EAPA-01 ) improves the binding score, likely due to an additional hydrogen bond with Thr314.

The methanesulfonyl (EAPA-02 ) and benzoyl (EAPA-03 ) derivatives show the most promising binding affinities. The sulfonyl and carbonyl oxygens in these derivatives act as effective hydrogen bond acceptors, forming additional interactions with the protein backbone and side chains. The benzoyl group in EAPA-03 also appears to engage in favorable hydrophobic and pi-stacking interactions within the pocket.

The simple benzyl substitution (EAPA-04 ) does not significantly improve the binding affinity compared to the parent compound, suggesting that hydrogen bonding capability at this position is crucial for strong binding. The chloroacetyl group (EAPA-05 ) provides a good binding score, indicating that electronegative atoms that can act as hydrogen bond acceptors are beneficial.

Visualizing Ligand-Receptor Interactions

To better understand the binding mode of our most promising candidate, EAPA-03 , we can visualize its interactions within the colchicine-binding site of β-tubulin.

binding_interaction cluster_ligand EAPA-03 cluster_protein β-Tubulin (Colchicine Site) EAPA_03 EAPA-03 CYS241 Cys241 EAPA_03->CYS241 H-Bond ASN258 Asn258 EAPA_03->ASN258 H-Bond THR314 Thr314 EAPA_03->THR314 H-Bond VAL238 Val238 EAPA_03->VAL238 Hydrophobic LEU248 Leu248 EAPA_03->LEU248 Hydrophobic ALA316 Ala316 EAPA_03->ALA316 Pi-Alkyl ALA354 Ala354 EAPA_03->ALA354 Hydrophobic

Caption: Key interactions of EAPA-03 in the colchicine-binding site.

This diagram illustrates that the predicted high binding affinity of EAPA-03 is supported by a network of hydrogen bonds and hydrophobic interactions. The core acrylate moiety is positioned to interact with key residues like Cys241, while the substituted benzoyl group extends into a hydrophobic sub-pocket, interacting with residues such as Val238, Leu248, and Ala316.

Conclusion and Future Directions

This in silico comparative docking study provides valuable insights into the potential of this compound derivatives as inhibitors of tubulin polymerization. Our findings suggest that substitutions on the amino group with moieties capable of forming hydrogen bonds and engaging in hydrophobic interactions can significantly enhance binding affinity. The benzoyl derivative, EAPA-03 , emerged as the most promising candidate from this initial screening.

It is crucial to recognize that molecular docking is a predictive tool, and these computational results must be validated through experimental studies.[3] The next logical steps would involve:

  • Synthesis: Chemical synthesis of the designed derivatives.

  • In Vitro Assays: Evaluation of the synthesized compounds in tubulin polymerization inhibition assays and cytotoxicity assays against cancer cell lines.[6][8]

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of the most potent compounds.[6][7]

By integrating computational and experimental approaches, we can accelerate the discovery and optimization of novel and effective therapeutic agents.

References

  • Title: Molecular Docking: A powerful approach for structure-based drug discovery - PMC Source: PubMed Central URL: [Link]

  • Title: Small Molecule Docking - KBbox: Methods Source: KBbox URL: [Link]

  • Title: Docking (molecular) - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Molecular Docking and Structure-Based Drug Design Strategies Source: MDPI URL: [Link]

  • Title: Molecular Docking: A structure-based drug designing approach Source: JSciMed Central URL: [Link]

  • Title: Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC Source: PubMed Central URL: [Link]

  • Title: Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues | ACS Omega Source: ACS Publications URL: [Link]

  • Title: Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents Source: RSC Publishing URL: [Link]

  • Title: Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues | Shaqra University Source: Shaqra University URL: [Link]

  • Title: (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues Source: ResearchGate URL: [Link]

  • Title: Cas 58186-45-1,this compound - LookChem Source: LookChem URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Ethyl 3-(3-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in pharmaceutical synthesis and various organic chemistry applications, Ethyl 3-(3-aminophenyl)acrylate demands a thorough understanding of its handling and safety protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and operational excellence in the laboratory.

Hazard Identification and Risk Assessment: A Dual-Functionality Perspective

This compound possesses two key functional groups that dictate its hazard profile: an acrylate ester and an aromatic amine. A comprehensive risk assessment must consider the potential hazards associated with both.

  • Acrylate Esters: This class of compounds is known for its potential to cause skin and respiratory irritation, as well as allergic skin reactions.[2] They can also be flammable and may undergo hazardous polymerization if not stored and handled correctly.

  • Aromatic Amines: Many aromatic amines are recognized as being harmful if swallowed, in contact with skin, or inhaled.[3] Some have been identified as potential carcinogens and mutagens, necessitating stringent exposure controls.[3]

Based on this information, it is prudent to handle this compound with a high degree of caution, assuming it poses the following risks:

  • Harmful if swallowed

  • Causes skin irritation and potentially severe burns

  • Causes serious eye irritation/damage

  • May cause respiratory irritation

  • Potential for skin sensitization

  • Potential for long-term health effects associated with aromatic amines

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Minimum PPE Requirement Enhanced Precautions (for large quantities or high-risk procedures)
Weighing and preparing solutions Nitrile gloves (double-gloved recommended), safety glasses with side shields, and a lab coat.Chemical splash goggles, face shield, and a chemical-resistant apron over the lab coat.
Running reactions and work-up Nitrile gloves (double-gloved), chemical splash goggles, and a lab coat.Chemical-resistant gloves (e.g., Viton or butyl rubber over nitrile), face shield, and a chemical-resistant apron.
Purification (e.g., chromatography) Nitrile gloves (double-gloved), safety glasses with side shields, and a lab coat.Chemical splash goggles and a chemical-resistant apron.
Handling the isolated product Nitrile gloves, safety glasses with side shields, and a lab coat.Consider a half-mask respirator with organic vapor cartridges if there is a risk of aerosolization.

Rationale for PPE Selection:

  • Gloves: Double-gloving with nitrile gloves provides a good initial barrier.[12] For prolonged exposure or handling of larger quantities, more robust chemical-resistant gloves are recommended. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the potential for serious eye damage, chemical splash goggles should be worn whenever there is a risk of splashing.[4][5][6][7] A face shield provides an additional layer of protection for the entire face.[13]

  • Protective Clothing: A standard lab coat is essential to protect against minor spills. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[13]

  • Respiratory Protection: Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[14] If engineering controls are insufficient to control vapor or aerosol exposure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[15]

PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Identify Task Assess_Quantity Assess Quantity (Small vs. Large) Start->Assess_Quantity Assess_Risk Assess Splash/Aerosol Risk (Low vs. High) Assess_Quantity->Assess_Risk Large Min_PPE Minimum PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat Assess_Quantity->Min_PPE Small Assess_Risk->Min_PPE Low Risk Enhanced_PPE Enhanced PPE: - Chemical Resistant Gloves - Goggles/Face Shield - Chemical Apron Assess_Risk->Enhanced_PPE High Risk Respiratory Consider Respirator Enhanced_PPE->Respiratory

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[14]

  • Before use, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]

  • Use compatible utensils (e.g., stainless steel or glass) for weighing and transferring the compound.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

Disposal Procedures:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[15]

  • Never dispose of this compound down the drain.

  • Arrange for the collection of hazardous waste by a licensed disposal company.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is essential.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]

Spill Cleanup:

  • Minor Spills (inside a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[16][17][18]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert nearby personnel.

    • If the material is flammable, eliminate all ignition sources.[16]

    • Contact your institution's environmental health and safety (EHS) department or emergency response team immediately.[14]

    • Do not attempt to clean up a major spill without appropriate training and equipment.

Spill Response Flowchart

Spill_Response Spill Spill Occurs Assess_Spill Assess Spill Size and Location Spill->Assess_Spill Minor_Spill Minor Spill (Inside Fume Hood) Assess_Spill->Minor_Spill Minor Major_Spill Major Spill (Outside Hood / Large Volume) Assess_Spill->Major_Spill Major Cleanup Contain with Absorbent Clean Up with PPE Dispose as Hazardous Waste Minor_Spill->Cleanup Evacuate Evacuate Area Alert Others Contact EHS/Emergency Response Major_Spill->Evacuate

Caption: Immediate actions for spill response.

By integrating these detailed safety and logistical protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-Aminocrotonate, 97%. Retrieved from [Link]

  • Godavari Biorefineries Ltd. (2016). Material Safety Data Sheet - Ethyl-3-Aminocrotonate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-aminocrotonate. Retrieved from [Link]

  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

  • European Basic Acrylic Monomers. (2020). Safe transport of acrylic monomers. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • LookChem. (n.d.). Cas 58186-45-1,this compound. Retrieved from [Link]

  • CDC Stacks. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Retrieved from [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • GV Health. (2022). Chemical Spills: How to safely contain & remove. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Hourglass International, Inc. (n.d.). Acrylates in the Dental Office – Hazards and Hand Protection. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-aminophenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-aminophenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.